molecular formula C10H13NO2 B556758 2-Amino-3-(o-tolyl)propanoic acid CAS No. 22888-51-3

2-Amino-3-(o-tolyl)propanoic acid

Cat. No.: B556758
CAS No.: 22888-51-3
M. Wt: 179.22 g/mol
InChI Key: NHBKDLSKDKUGSB-UHFFFAOYSA-N
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Description

2-Amino-3-(o-tolyl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical research. Its (S)-enantiomer has been identified as a key chiral intermediate in the construction of novel β-amino acid derivatives that act as potent inhibitors of Cathepsin enzymes . The inhibition of Cathepsin H (CatHA) is a promising therapeutic strategy, with one such inhibitor derived from this scaffold currently advancing through Phase I clinical trials for potential applications in cardiovascular diseases . Furthermore, structural analogues of this compound, specifically (R)-2-amino-3-triazolpropanoic acid derivatives, are being investigated for their activity as agonists at the glycine site of NMDA (N-methyl-D-aspartate) receptors . These receptors are critical to central nervous system functions such as learning and memory, and their dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, Parkinson's, and Alzheimer's diseases . This makes 2-Amino-3-(o-tolyl)propanoic acid a valuable building block for researchers developing and studying subtype-selective ligands for NMDA receptors, which are desirable targets for new therapeutic agents in brain disorders. This product is intended for research applications only and is not for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKDLSKDKUGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22888-51-3
Record name 2-Amino-3-o-tolyl-propionic acid
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Foundational & Exploratory

2-Amino-3-(o-tolyl)propanoic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 2-Amino-3-(o-tolyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty

In the landscape of molecular biology and pharmaceutical development, the 20 proteinogenic amino acids form the fundamental alphabet of life. However, the world of amino acids is vastly more diverse. Non-proteinogenic amino acids, such as 2-Amino-3-(o-tolyl)propanoic acid, offer unique structural motifs that are invaluable for sculpting novel therapeutic agents and biochemical probes. This compound, a derivative of phenylalanine, features a methyl group at the ortho position of the phenyl ring. This seemingly minor modification introduces distinct steric and electronic properties that researchers can exploit to fine-tune molecular interactions, enhance metabolic stability, and improve pharmacokinetic profiles.

This guide provides a detailed examination of the core basic properties of 2-Amino-3-(o-tolyl)propanoic acid, grounded in chemical principles and practical applications. We will explore the chemical nature of its basicity, its quantitative assessment, its critical role in synthesis, and the experimental methodologies used for its characterization.

Physicochemical Characteristics

A foundational understanding of a molecule begins with its physical and chemical properties. These data are critical for experimental design, from solubilization to reaction setup and purification.

PropertyValueSource
IUPAC Name 2-Amino-3-(2-methylphenyl)propanoic acidAK Scientific, Inc.[1]
Molecular Formula C₁₀H₁₃NO₂PubChem[2]
Molecular Weight 179.22 g/mol PubChem[2]
Physical Form SolidSigma-Aldrich
Melting Point 271 °C (for p-tolyl isomer)Sigma-Aldrich
CAS Number 80126-54-1 (for R-isomer)CymitQuimica[3]

Note: Data for specific isomers may vary. The melting point for the para-isomer is provided as a reference point for the tolyl-propanoic acid scaffold.

The Chemical Foundation of Basicity

The basicity of 2-Amino-3-(o-tolyl)propanoic acid, like all amino acids, is primarily attributed to the lone pair of electrons on the nitrogen atom of its α-amino group. This functional group acts as a Brønsted-Lowry base, capable of accepting a proton from an acid. In an aqueous environment, this establishes an equilibrium between the neutral amino group (-NH₂) and its protonated, positively charged conjugate acid, the ammonium group (-NH₃⁺).

This equilibrium is fundamental to the molecule's behavior in physiological systems and chemical reactions. The ability of the amino group to exist in both protonated and non-protonated states influences its solubility, reactivity, and capacity for intermolecular interactions such as hydrogen bonding and ionic bonding.

Caption: Protonation equilibrium of the α-amino group.

Quantitative Analysis: pKa and the Influence of the o-Tolyl Group

The strength of a base is quantified by the acid dissociation constant (Ka) of its conjugate acid, or more commonly, its logarithmic form, pKa. For the amino group of 2-Amino-3-(o-tolyl)propanoic acid, the relevant value is pKa₂, which describes the dissociation of the protonated ammonium group (-NH₃⁺).

Electronic and Steric Effects:

  • Electronic Effect: The methyl group of the o-tolyl substituent is weakly electron-donating. This effect can increase the electron density on the aromatic ring and, through induction, slightly increase the electron density around the α-carbon and the attached amino group. This enhanced electron density makes the nitrogen lone pair more available for protonation, which would theoretically result in a slightly higher pKa (stronger base) compared to unsubstituted phenylalanine.

  • Steric Effect: The placement of the methyl group at the ortho position introduces steric hindrance. This bulkiness near the reaction center could potentially impede the solvation of the protonated ammonium ion, which might slightly destabilize it and lower the pKa. However, in most cases, the inductive electronic effect is considered more dominant in influencing the pKa of the amino group.

Amino AcidpKa of Amino Group (-NH₃⁺)Rationale for Comparison
Phenylalanine~9.1The direct structural analogue without the methyl substituent.
Tyrosine~9.1Features an electron-donating hydroxyl group, providing a comparison for substituent effects.
Tryptophan~9.4Contains a bulky, electron-rich indole side chain.
2-Amino-3-(o-tolyl)propanoic acid ~9.1 - 9.4 (Estimated) The electron-donating methyl group is expected to place its pKa in a range comparable to or slightly higher than phenylalanine.

Applications in Medicinal Chemistry and Synthesis

The basicity of the amino group is not merely a chemical curiosity; it is a functional handle that is central to the utility of 2-Amino-3-(o-tolyl)propanoic acid in drug discovery.

  • Peptide Synthesis and Peptidomimetics: The nucleophilic character of the unprotonated amino group is essential for forming peptide bonds with the carboxyl group of another amino acid. As a non-proteinogenic amino acid, it is used to create novel peptides or peptidomimetics with enhanced resistance to enzymatic degradation or with tailored binding properties.[6][7][8]

  • Pharmaceutical Intermediates: It serves as a crucial starting material or intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[9] Its defined stereochemistry and the specific hydrophobic character of the o-tolyl group make it a valuable building block for drugs targeting a range of conditions, including neurological disorders.[6][9][10] The ortho-methyl group can act as a "conformational lock" or provide a key interaction point within a protein's binding pocket.[7]

Experimental Workflow: pKa Determination by Potentiometric Titration

To empirically validate the basic properties of 2-Amino-3-(o-tolyl)propanoic acid, a potentiometric titration is the gold standard. This self-validating protocol allows for the precise determination of the pKa values by monitoring the change in pH as a strong base is added to an acidic solution of the amino acid.

Methodology
  • Preparation: A precisely weighed sample of 2-Amino-3-(o-tolyl)propanoic acid is dissolved in a known volume of deionized water. The solution is then acidified with a strong acid (e.g., HCl) to a pH below 2, ensuring that both the carboxyl and amino groups are fully protonated (-COOH and -NH₃⁺).

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette. After each addition, the solution is stirred to equilibrium, and the pH is recorded using a calibrated pH meter.

  • Data Collection: The titration continues until the pH is above 11, ensuring both acidic protons have been titrated. The collected data consists of pairs of values: volume of titrant added and the corresponding pH.

  • Analysis: The data is plotted as pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points.

    • pKa₁ (Carboxyl Group): Found at the pH corresponding to the midpoint of the first buffer region (halfway to the first equivalence point).

    • pKa₂ (Amino Group): Found at the pH corresponding to the midpoint of the second buffer region (halfway between the first and second equivalence points).

Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis A Weigh Sample B Dissolve in H₂O A->B C Acidify to pH < 2 B->C D Add NaOH Increment C->D E Stir to Equilibrium D->E F Record pH E->F F->D Repeat until pH > 11 G Plot pH vs. Volume NaOH F->G H Identify Equivalence Points G->H I Determine Midpoints H->I J Calculate pKa₁ & pKa₂ I->J

Caption: Experimental workflow for pKa determination via potentiometric titration.

Safety and Handling

As with any laboratory chemical, proper handling of 2-Amino-3-(o-tolyl)propanoic acid is essential for ensuring personnel safety.

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1] Work in a well-ventilated area or use a chemical fume hood to avoid inhaling dust.[1][11]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][11]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Conclusion

2-Amino-3-(o-tolyl)propanoic acid is a valuable synthetic building block whose utility is fundamentally linked to its basic properties. The lone pair on the α-amino nitrogen imparts the ability to accept a proton, a characteristic that is central to its role in peptide bond formation and its behavior in physiological environments. While its basicity is broadly comparable to that of other aromatic amino acids, the unique steric and electronic signature of the o-tolyl group provides a specific tool for medicinal chemists to design next-generation therapeutics. A thorough understanding of these core properties, validated through robust experimental methods like potentiometric titration, is paramount for its effective application in research and development.

References

  • Chem-Impex. (n.d.). 2S,3S-3-Amino-2-hydroxy-3-o-tolyl-propionic acid.
  • MySkinRecipes. (n.d.). 2-Amino-3-(o-tolyl)propanoic acid.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-3-(p-tolyl)propanoic acid.
  • BASF. (2023). Safety data sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Amino-3-(m-tolyl)propanoic acid.
  • Benchchem. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • AK Scientific, Inc. (n.d.). 2-Amino-3-(o-tolyl)propanoic acid Safety Data Sheet.
  • Chem-Impex. (n.d.). 3-(R-Amino-2-(R-hydroxy-3-o-tolyl propionic acid.
  • PubChem. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • MedchemExpress.com. (n.d.). (R)-2-Amino-3-(m-tolyl)propanoic acid.
  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
  • The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. (n.d.). Retrieved from a specialized chemical synthesis website.
  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • CymitQuimica. (n.d.). (R)-2-Amino-3-(o-tolyl)propanoic acid.
  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • CookeChem. (n.d.). (R)-2-Amino-3-(m-tolyl)propanoic acid, 98%.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compilation.

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of o-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Single Methyl Group

In the intricate world of peptide and medicinal chemistry, the addition of a single methyl group can be a transformative event. It can lock a molecule into a specific conformation, enhance its metabolic stability, or alter its binding affinity to a biological target. o-Methylphenylalanine, a non-canonical amino acid where a methyl group is placed on the ortho position of the phenyl ring, is a prime example of such a strategic modification. Unlike its proteinogenic cousin, phenylalanine, this subtle structural change introduces steric hindrance that can profoundly influence peptide secondary structure and protect against enzymatic degradation. This guide provides an in-depth exploration of the synthesis of this valuable building block, tracing its conceptual origins from classical methods to the sophisticated, stereocontrolled strategies demanded by modern drug discovery. We will delve into the "why" behind the synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the potential of o-methylphenylalanine.

Chapter 1: A Historical Perspective on Synthesis

The "discovery" of a synthetic molecule like o-methylphenylalanine is intrinsically linked to its first successful synthesis. While a singular "eureka" moment is lost to history, its conceptual origins lie in foundational 19th-century reactions designed for the synthesis of α-amino acids. These early methods, while groundbreaking, typically produced racemic mixtures, a significant drawback for pharmaceutical applications where single enantiomers are paramount.

The Erlenmeyer-Plöchl Azlactone Synthesis: A Classic Route

One of the most robust and historically significant methods for preparing α-amino acids is the Erlenmeyer-Plöchl synthesis, first reported in the late 1800s.[1] Its application to o-methylphenylalanine is a logical extension of its power in C-C bond formation.

Causality Behind the Method: The brilliance of this synthesis lies in its clever use of an azlactone (an oxazolone) intermediate. N-acetylglycine is cyclized and dehydrated with acetic anhydride to form an azlactone. This intermediate contains acidic protons at the C-4 position, which can be deprotonated to form a nucleophile. This nucleophile then attacks an aldehyde—in our case, o-methylbenzaldehyde—in a Perkin-type condensation.[2] The resulting unsaturated azlactone is then hydrolyzed and reduced to yield the target amino acid.

Limitations: The primary drawback of this classical approach is the lack of stereocontrol. The final product is a racemic mixture of (R)- and (S)-o-methylphenylalanine, which must be separated through tedious and often inefficient resolution techniques.

Workflow: Erlenmeyer-Plöchl Synthesis of Racemic o-Methylphenylalanine

G cluster_0 Step 1: Azlactone Formation & Condensation cluster_1 Step 2: Reduction & Hydrolysis NAG N-Acetylglycine Ac2O Acetic Anhydride Sodium Acetate NAG->Ac2O OMB o-Methylbenzaldehyde OMB->Ac2O Azlactone Unsaturated Azlactone Intermediate Ac2O->Azlactone Reductant Reduction (e.g., HI / Red Phosphorus) Azlactone->Reductant Hydrolysis Acid Hydrolysis Reductant->Hydrolysis Product Racemic o-Methylphenylalanine Hydrolysis->Product

Caption: Classical Erlenmeyer-Plöchl route to o-methylphenylalanine.

Chapter 2: The Modern Imperative: Asymmetric Synthesis

For applications in drug development, obtaining a single, specific enantiomer of o-methylphenylalanine is non-negotiable. This has driven the development of asymmetric synthetic methods that can selectively produce either the (S) or (R) form in high enantiomeric purity. These modern strategies offer superior efficiency and control compared to their historical predecessors.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable strategies for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the key bond-forming step, the auxiliary is removed, having imparted its chirality to the product.[3]

Expert Insight: Evans' oxazolidinones and Myers' pseudoephedrine amides are powerful examples of such auxiliaries.[3][4] When attached to a glycine or alanine precursor, the bulky chiral scaffold effectively shields one face of the molecule. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a planar enolate. The auxiliary then sterically directs an incoming electrophile (e.g., o-methylbenzyl bromide) to the opposite, less hindered face, thereby creating the new stereocenter with high predictability and control. The choice of the (R)- or (S)-auxiliary determines which enantiomer of the final amino acid is formed.

Logical Relationship: Chiral Auxiliary Control

G cluster_0 Setup cluster_1 Stereoselective Reaction cluster_2 Cleavage Substrate Glycine or Alanine Precursor Imide Chiral Imide Substrate->Imide Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Auxiliary->Imide Base Base (LDA) Imide->Base Enolate Planar (Z)-Enolate Base->Enolate Alkylated Alkylated Intermediate (High Diastereoselectivity) Enolate->Alkylated Face-selective attack Electrophile o-Methylbenzyl Bromide Electrophile->Enolate Face-selective attack Cleavage Hydrolysis Alkylated->Cleavage Product Enantiopure o-Methylphenylalanine Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Asymmetric synthesis using a recoverable chiral auxiliary.

Catalytic Asymmetric Synthesis

While effective, chiral auxiliary methods require stoichiometric amounts of the auxiliary and additional steps for attachment and removal. The "holy grail" of asymmetric synthesis is the use of a chiral catalyst, where a small amount of a chiral molecule can generate large quantities of the enantiopure product.

Field-Proven Insight: Phase-transfer catalysis (PTC) has emerged as a powerful technique for this purpose. In this approach, a chiral quaternary ammonium salt (derived from cinchona alkaloids, for example) acts as the catalyst. It transports an enolate of a protected glycine Schiff base from an aqueous or solid phase into an organic phase containing the alkylating agent (o-methylbenzyl bromide). The chiral environment created by the catalyst-enolate ion pair ensures that the alkylation occurs enantioselectively. This method is highly attractive for industrial applications due to its operational simplicity and low catalyst loading.

Chapter 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, based on well-established and reproducible methodologies.

Protocol 3.1: Racemic Synthesis via Strecker Reaction

The Strecker synthesis is another classic, one-pot method that is conceptually straightforward, though it requires careful handling of cyanide.[5][6]

Principle of Operation: o-Methylbenzaldehyde reacts with ammonia to form an imine in situ. A nucleophilic cyanide ion then attacks the imine carbon to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the carboxylic acid, completing the synthesis of racemic o-methylphenylalanine.[7]

  • Step 1: α-Aminonitrile Formation

    • In a well-ventilated fume hood, combine o-methylbenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in aqueous ammonia.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature remains below 10 °C.

      • Causality: The use of ammonium chloride provides the ammonia for imine formation and helps buffer the reaction. Low temperature controls the exothermic reaction and minimizes side products.

    • Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

    • Extract the resulting α-aminonitrile into an organic solvent like diethyl ether.

  • Step 2: Hydrolysis to Amino Acid

    • Concentrate the organic extract containing the α-aminonitrile.

    • Add a strong acid, such as 6M hydrochloric acid, and heat the mixture to reflux for 4-6 hours.

      • Causality: The harsh acidic conditions are necessary to hydrolyze the stable nitrile group to a carboxylic acid.

    • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (approx. pH 6) to precipitate the product.

    • Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield racemic o-methylphenylalanine.

Protocol 3.2: Asymmetric Synthesis via Chiral Auxiliary

This protocol is an adaptation of the Evans' asymmetric alkylation methodology.

  • Step 1: Acylation of the Chiral Auxiliary

    • Dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (1.05 eq) dropwise to deprotonate the oxazolidinone nitrogen.

    • In a separate flask, prepare the appropriate acyl chloride from a protected glycine derivative. Add this acyl chloride to the lithiated auxiliary solution.

    • Allow the reaction to warm to room temperature and stir until completion. Purify the resulting chiral N-acyloxazolidinone by column chromatography.

  • Step 2: Diastereoselective Alkylation

    • Dissolve the purified chiral imide (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the (Z)-enolate. Stir for 30 minutes.

      • Causality: The low temperature is critical for maintaining the kinetic control necessary for forming the specific Z-enolate, which is key to high diastereoselectivity.

    • Add o-methylbenzyl bromide (1.2 eq) to the enolate solution.

    • Stir at -78 °C for several hours, then allow the reaction to warm slowly to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and purify by chromatography.

  • Step 3: Auxiliary Cleavage

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide to hydrolyze the ester linkage.

      • Causality: This mild hydrolysis cleaves the desired amino acid from the auxiliary without racemizing the newly formed stereocenter.

    • After the reaction is complete, the product is an N-protected amino acid. The chiral auxiliary can be recovered from the reaction mixture by extraction.

    • Standard deprotection steps (e.g., hydrogenolysis for a Cbz group) will yield the final, enantiomerically pure (S)- or (R)-o-methylphenylalanine.

Chapter 4: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired outcome, scale, and available resources.

Parameter Strecker Synthesis Erlenmeyer-Plöchl Synthesis Chiral Auxiliary Method Catalytic PTC Method
Stereocontrol None (Racemic)None (Racemic)Excellent (>98% de)Good to Excellent (80-99% ee)
Reagent Toxicity High (Cyanide)ModerateModerate (Organolithiums)Low to Moderate
Operational Simplicity High (One-pot)Moderate (Multi-step)Low (Multi-step, cryogenics)High
Scalability ModerateModerateLow to ModerateHigh
Atom Economy GoodModeratePoorExcellent
Suitability Initial discovery, racemic standardsAcademic explorationHigh-value, small-scale synthesisIndustrial-scale production

Conclusion

The journey to synthesize o-methylphenylalanine mirrors the evolution of organic chemistry itself—from robust, classical methods that forge the basic carbon skeleton to highly sophisticated, stereoselective strategies that deliver a molecule with surgical precision. For the modern researcher, understanding both the historical context and the cutting-edge techniques is essential. The classical routes provide a foundation, while asymmetric catalysis and chiral auxiliary-based methods provide the practical tools needed to build the complex, enantiomerically pure molecules that are the bedrock of next-generation therapeutics. As the demand for custom-designed peptides and small molecule drugs continues to grow, the ability to efficiently synthesize building blocks like o-methylphenylalanine will remain a critical enabling skill in the scientific arsenal.

References

  • Title: Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E Source: ResearchGate URL: [Link]

  • Title: (2-Ethyl-6-methylphenyl)alanine by Enzyme-catalyzed Resolution and Chemical Racemization Source: D.wanfangdata.com.cn URL: [Link]

  • Title: Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

  • Title: The Strecker Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Source: The University of Arizona Research URL: [Link]

  • Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines Source: ACS Catalysis URL: [Link]

  • Title: Erlenmeyer–Plöchl azlactone and amino-acid synthesis Source: Wikipedia URL: [Link]

  • Title: Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Enantioselective synthesis of (S)-a-methylphenylalanine using (S)-BINOLAMs as new phase-transfer catalysts Source: ElectronicsAndBooks.com URL: [Link]

Sources

Physicochemical characteristics of 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Amino-3-(o-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Unique Phenylalanine Analogue

2-Amino-3-(o-tolyl)propanoic acid is a non-proteinogenic amino acid, a structural analogue of the essential amino acid phenylalanine. Its distinction lies in the substitution of a methyl group at the ortho position of the phenyl ring. This seemingly minor modification introduces significant steric and electronic changes that profoundly influence its physicochemical properties and, consequently, its biological interactions. In drug discovery and peptide synthesis, such analogues are invaluable tools. They serve as building blocks for creating novel peptides with enhanced stability, modified receptor-binding affinities, or unique pharmacological profiles. Understanding the fundamental physicochemical characteristics of this compound is, therefore, not merely an academic exercise; it is a prerequisite for its rational application in designing next-generation therapeutics and research probes. This guide provides a detailed examination of these properties, grounded in established analytical principles and methodologies.

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This section outlines the core structural and identifying information for 2-Amino-3-(o-tolyl)propanoic acid.

  • IUPAC Name: 2-Amino-3-(2-methylphenyl)propanoic acid

  • Synonyms: 2-methylphenylalanine, DL-2'-Methylphenylalanine hydrochloride[1]

  • CAS Number: 22888-51-3[2]

  • Molecular Formula: C₁₀H₁₃NO₂[2]

  • Molecular Weight: 179.22 g/mol [2][3][4]

Structural Representation:

  • SMILES: CC1=CC=CC=C1CC(C(=O)O)N

  • InChI: InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

The structure, featuring a carboxylic acid group, an alpha-amino group, and a hydrophobic tolyl side chain, dictates its amphoteric nature and solubility characteristics. The ortho-methyl group sterically hinders the free rotation of the phenyl ring, a feature that can be exploited to create conformationally constrained peptides.

Core Physicochemical Properties

The utility of a molecule in a biological or chemical system is governed by its physical properties. These parameters dictate its solubility in physiological fluids, its ability to cross biological membranes, and its solid-state behavior, which is critical for formulation and handling.

PropertyValueSourceSignificance in Drug Development
Physical Form Solid[5]Affects handling, storage, and formulation processes like milling and blending.
Melting Point 218.4-220.6 °C[2]Indicates purity and lattice energy. A sharp melting range is a primary indicator of a pure compound.
Boiling Point 326.2 ± 30.0 °C[2]Reflects molecular weight and intermolecular forces. Important for purification by distillation if applicable, though less relevant for a solid amino acid.
Aqueous Solubility Data not available-A critical parameter for bioavailability. As an amino acid, solubility is expected to be pH-dependent, being lowest at its isoelectric point.
pKa Data not available-Determines the ionization state at a given pH. The molecule has two ionizable groups: the carboxylic acid (pKa ~2-3) and the amino group (pKa ~9-10). This dictates solubility and receptor interaction.
Density 1.165 g/cm³[2]Important for process engineering, formulation design, and calculating packing efficiency.

Analytical Characterization Workflow

Confirming the identity and purity of 2-Amino-3-(o-tolyl)propanoic acid requires a multi-technique analytical approach. The workflow below illustrates a logical sequence for comprehensive characterization.

G cluster_0 Initial Identification cluster_1 Structural Elucidation cluster_2 Purity & Quantification A Mass Spectrometry (MS) Confirm Molecular Weight (179.22 Da) C NMR Spectroscopy (¹H, ¹³C) Verify Connectivity & Isomer A->C Structural Clues B Elemental Analysis Confirm C, H, N Composition B->C D FTIR Spectroscopy Identify Functional Groups (C=O, N-H, O-H) C->D Cross-Verification E HPLC / UPLC Assess Purity, Detect Impurities D->E Method Development F Melting Point Analysis Assess Purity E->F Purity Confirmation

Caption: A standard workflow for the analytical characterization of 2-Amino-3-(o-tolyl)propanoic acid.

Causality in Analytical Choices:
  • Mass Spectrometry (MS): This is the first logical step to confirm the molecular mass, providing immediate evidence that the correct compound has been synthesized.

  • NMR Spectroscopy: While MS confirms mass, it doesn't distinguish between isomers (ortho, meta, para). ¹H and ¹³C NMR are essential to elucidate the precise connectivity of atoms and confirm the ortho substitution pattern.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity. For amino acids lacking a strong UV chromophore, derivatization with reagents like phenyl isothiocyanate (PITC) or o-phthalaldehyde (OPA) is often required to enable sensitive UV or fluorescence detection. This provides a quantitative measure of purity and separates the target compound from any starting materials or by-products.

Experimental Methodologies

Accurate determination of physicochemical properties requires robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methods for key analyses.

Protocol: Melting Point Determination via Capillary Method

This method provides a sharp, reproducible melting range, which is a key indicator of sample purity.

Principle: The sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded. Impurities typically depress and broaden the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until a 2-3 mm column of packed sample is achieved.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly (10-15 °C/min) to get an approximate melting temperature.

  • Slow Heating (Accurate Measurement): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Observation & Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last solid particle melts. The melting range is reported as T₁ - T₂.

G A Dry & Grind Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Scan (~10 °C/min) Estimate MP C->D E Slow Scan (1-2 °C/min) Near Estimate D->E F Record T_initial (First Liquid) E->F G Record T_final (All Liquid) F->G H Report Range (T_initial - T_final) G->H G A Add Excess Solid to pH 7.4 Buffer B Equilibrate (Shaker, 24h, 25°C) A->B C Separate Phases (Centrifuge/Settle) B->C D Sample Supernatant C->D E Analyze Concentration (HPLC vs. Standard Curve) D->E F Calculate Solubility (mg/mL or mM) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

  • 2-methylphenylalanine. ChemBK. [Link]

  • 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5. Chemsrc. [Link]

  • DL-2'-METHYLPHENYLALANINE HYDROCHLORIDE CAS#: 22888-51-3. ChemWhat. [Link]

  • CAS#:59850-51-0 | Erythro-DL-beta-Methylphenylalanine. Chemsrc. [Link]

  • 2-Amino-3-(m-tolyl)propanoic acid | C10H13NO2 | CID 225441. PubChem. [Link]

  • 2-Amino-3-(o-tolyl)propanoic acid. MySkinRecipes. [Link]

  • (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid. PubChem. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

Sources

Navigating the Uncharted Territory of Phenylalanine Analogs: A Technical Guide to the Predicted Biological Activity of ortho-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Methylphenylalanine (2-methylphenylalanine) represents a structurally subtle yet functionally enigmatic variation of the essential amino acid L-phenylalanine. While extensive research has elucidated the biological activities of other phenylalanine analogs, such as α-methylphenylalanine and para-chlorophenylalanine, ortho-methylphenylalanine remains largely unexplored territory. This technical guide synthesizes the foundational knowledge of phenylalanine metabolism and the established principles of structure-activity relationships to construct a predictive framework for the biological activity of ortho-methylphenylalanine. By examining the potential steric and electronic effects of the ortho-methyl group, we will explore its likely impact on enzymatic interactions, metabolic fate, and transport across biological membranes. This document aims to provide researchers and drug development professionals with a scientifically grounded perspective on ortho-methylphenylalanine, highlighting its potential as a novel pharmacological tool and identifying key areas for future empirical investigation.

Introduction: The Significance of Phenylalanine and its Analogs

L-Phenylalanine is a fundamental building block of proteins and a precursor to the synthesis of critical neurochemicals, including dopamine, norepinephrine, and epinephrine. The metabolic pathway of phenylalanine is tightly regulated, primarily through the enzyme phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine.[1][2] Dysregulation of this pathway, as seen in the genetic disorder phenylketonuria (PKU), leads to the accumulation of phenylalanine and severe neurological damage, underscoring the importance of understanding its metabolism and the effects of its analogs.[2]

Phenylalanine analogs have been instrumental in both basic research and clinical applications. For instance, α-methylphenylalanine is a known inhibitor of both phenylalanine hydroxylase and tyrosine hydroxylase, and its administration is used to induce hyperphenylalaninemia in animal models of PKU.[1][3][4][5] In contrast to more toxic analogs like p-chlorophenylalanine, α-methylphenylalanine induces this state with fewer adverse effects, making it a valuable research tool.[5][6] These analogs demonstrate that even minor structural modifications to the phenylalanine scaffold can profoundly alter biological activity.

The Enigma of ortho-Methylphenylalanine: A Predictive Approach

Direct experimental data on the biological activity of ortho-methylphenylalanine is scarce in the scientific literature. However, we can extrapolate its potential effects by applying established principles of structure-activity relationships (SAR) derived from studies of other ring-substituted compounds. The introduction of a methyl group at the ortho position of the phenyl ring is expected to introduce significant steric hindrance and alter the electronic properties of the molecule compared to the parent L-phenylalanine.

Predicted Physicochemical Properties

The presence of a methyl group in the ortho position is likely to influence the hydrophilicity of the molecule. Studies on other ortho-substituted phenylisopropylamines have shown them to be unusually hydrophilic.[7] This increased hydrophilicity could impact the ability of ortho-methylphenylalanine to cross the blood-brain barrier and cellular membranes, potentially reducing its central nervous system activity compared to other, more lipophilic analogs.

Potential Interactions with Enzymes and Transporters

The biological activity of phenylalanine and its analogs is heavily dependent on their interactions with enzymes and amino acid transporters. The steric bulk of the ortho-methyl group is a critical factor to consider.

  • Phenylalanine Hydroxylase (PAH): PAH is the rate-limiting enzyme in phenylalanine catabolism.[1] While α-methylphenylalanine is a known inhibitor, the effect of an ortho-methyl group is less certain. The active site of PAH must accommodate the phenyl ring of its substrate. The steric hindrance from the ortho-methyl group may impede the proper orientation of the molecule within the active site, potentially making it a poor substrate or even an inhibitor of PAH. Competitive inhibition would be a plausible mechanism, similar to other phenylalanine analogs.[8]

  • Amino Acid Transporters: The transport of phenylalanine across cell membranes, including the blood-brain barrier, is mediated by Large Neutral Amino Acid Transporters (LATs), such as LAT1.[3] The affinity of phenylalanine analogs for these transporters is sensitive to substitution on the phenyl ring. Research on meta-substituted phenylalanine analogs has shown that increased lipophilicity can lead to diminished substrate activity and increased inhibition of LAT-1.[9] While the ortho-methyl group may increase hydrophilicity, its steric bulk could still interfere with binding to the transporter, potentially making ortho-methylphenylalanine a competitive inhibitor of large neutral amino acid transport.

The following table provides a comparative overview of the known and predicted properties of L-phenylalanine and its methylated analogs.

PropertyL-Phenylalanineα-Methylphenylalanineortho-Methylphenylalanine (Predicted)
Structure Phenyl ring attached to alanineMethyl group on the α-carbon of alanineMethyl group on the ortho position of the phenyl ring
PAH Interaction Substrate[1]Inhibitor[3][5]Potential weak substrate or competitive inhibitor
Tyrosine Hydroxylase Interaction Not a direct substrateInhibitor[3]Unlikely to be a potent inhibitor
Blood-Brain Barrier Transport Transported by LAT1[3]Substrate for LAT1[3]Potentially reduced transport due to steric hindrance or altered hydrophilicity
Metabolism Converted to tyrosine[1]Metabolized to metaraminol[3]Likely to undergo modified metabolism due to steric hindrance of ring hydroxylation
Known Biological Effects Essential amino acid, precursor to neurotransmitters[2]Induces hyperphenylalaninemia, catecholamine depletion[1][3]Potential for competitive inhibition of phenylalanine pathways, with likely lower CNS penetration

Potential Metabolic Fate of ortho-Methylphenylalanine

The primary metabolic pathway for phenylalanine involves hydroxylation of the phenyl ring to form tyrosine. The presence of the ortho-methyl group in ortho-methylphenylalanine would likely alter this metabolic fate. The steric hindrance could make enzymatic hydroxylation at the para position (to form 3-methyltyrosine) more difficult. As a result, alternative metabolic pathways, such as transamination or decarboxylation, may become more prominent. It is also conceivable that the methyl group itself could be a site of metabolism, undergoing hydroxylation.

Below is a conceptual diagram illustrating the metabolic pathway of L-phenylalanine and the predicted, potentially altered, pathway for ortho-methylphenylalanine.

cluster_0 L-Phenylalanine Metabolism cluster_1 Predicted ortho-Methylphenylalanine Metabolism L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase (PAH) Dopamine Dopamine L-Tyrosine->Dopamine ... ortho-Methylphenylalanine ortho-Methylphenylalanine 3-Methyltyrosine 3-Methyltyrosine ortho-Methylphenylalanine->3-Methyltyrosine PAH (Potentially Inhibited) Alternative Metabolites Alternative Metabolites ortho-Methylphenylalanine->Alternative Metabolites Transamination/ Decarboxylation

Figure 1: Conceptual Metabolic Pathways. This diagram illustrates the established metabolic pathway of L-phenylalanine and the predicted, potentially altered, metabolic fate of ortho-methylphenylalanine due to the steric hindrance of the ortho-methyl group.

Experimental Protocols for Investigating the Biological Activity of ortho-Methylphenylalanine

To move from prediction to empirical evidence, a systematic investigation of the biological activity of ortho-methylphenylalanine is required. The following are key experimental workflows that would elucidate its core biological functions.

Synthesis and Resolution of ortho-Methylphenylalanine

The first step is the chemical synthesis and resolution of the L- and D-enantiomers of ortho-methylphenylalanine. Protocols for the synthesis of ring-substituted phenylalanines have been established and can be adapted for this purpose.[10]

Step-by-Step Synthesis (Conceptual):

  • Starting Material: 2-Methylbenzaldehyde.

  • Condensation: Knoevenagel or a similar condensation reaction to form a precursor such as 2-methyl-α-acetamidocinnamic acid.

  • Reduction and Hydrolysis: Catalytic hydrogenation of the double bond followed by hydrolysis of the acetamido group to yield racemic ortho-methylphenylalanine.

  • Resolution: Enzymatic or chemical resolution to separate the L- and D-enantiomers.

In Vitro Enzyme Inhibition Assays

To determine the effect of ortho-methylphenylalanine on key enzymes in the phenylalanine metabolic pathway, in vitro enzyme inhibition assays are essential.

Protocol for Phenylalanine Hydroxylase (PAH) Inhibition Assay:

  • Enzyme Source: Purified recombinant human PAH.

  • Substrate: L-Phenylalanine.

  • Inhibitor: L-ortho-methylphenylalanine at varying concentrations.

  • Assay Conditions: Incubate PAH with L-phenylalanine and the inhibitor in a suitable buffer containing the cofactor tetrahydrobiopterin.

  • Detection: Measure the rate of L-tyrosine formation using HPLC or a spectrophotometric method.

  • Data Analysis: Determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive) by plotting the data using Lineweaver-Burk or similar graphical analysis.

Cellular Uptake and Transport Assays

Investigating the interaction of ortho-methylphenylalanine with amino acid transporters like LAT1 can be achieved using cell-based assays.

Protocol for LAT1 Transport Assay:

  • Cell Line: Use a cell line that overexpresses LAT1 (e.g., certain cancer cell lines).

  • Radiolabeled Substrate: Use a radiolabeled known LAT1 substrate, such as [3H]-L-phenylalanine.

  • Competitive Inhibition: Incubate the cells with the radiolabeled substrate in the presence of increasing concentrations of L-ortho-methylphenylalanine.

  • Measurement: Measure the intracellular radioactivity to determine the extent of inhibition of uptake of the radiolabeled substrate.

  • Data Analysis: Calculate the Ki to quantify the inhibitory potency of L-ortho-methylphenylalanine on LAT1-mediated transport.

The following diagram illustrates the workflow for characterizing the biological activity of a novel phenylalanine analog like ortho-methylphenylalanine.

cluster_0 Characterization Workflow A Synthesis & Resolution of ortho-Methylphenylalanine B In Vitro Enzyme Assays (e.g., PAH, Tyrosine Hydroxylase) A->B C Cellular Transport Assays (e.g., LAT1) A->C D In Vivo Studies (e.g., Animal models of PKU) B->D C->D E Metabolite Profiling D->E

Figure 2: Experimental Workflow. This diagram outlines the key experimental stages for the comprehensive characterization of the biological activity of ortho-methylphenylalanine.

Conclusion and Future Directions

While the biological activity of ortho-methylphenylalanine remains to be experimentally determined, a predictive analysis based on structure-activity relationships of related compounds provides a valuable starting point for future research. The presence of the ortho-methyl group is likely to introduce significant steric hindrance, which could lead to competitive inhibition of enzymes like phenylalanine hydroxylase and amino acid transporters such as LAT1. Furthermore, its metabolic fate is expected to differ from that of L-phenylalanine, with a potential shift away from ring hydroxylation.

The lack of data on ortho-methylphenylalanine represents a significant knowledge gap. A thorough investigation, following the experimental protocols outlined in this guide, is warranted to uncover its true biological profile. Such research could reveal a novel pharmacological tool for modulating phenylalanine metabolism and transport, with potential applications in the study of metabolic disorders and in drug development. The systematic exploration of this and other understudied phenylalanine analogs will undoubtedly deepen our understanding of the intricate relationship between chemical structure and biological function.

References

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]

  • Schiller, P. W., et al. (1988). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 31(12), 2315-2321. Available at: [Link]

  • α-Methylphenylalanine. In: Wikipedia. Available at: [Link]

  • Torchiana, M. L., et al. (1970). Some biochemical and pharmacological actions of -methylphenylalanine. Biochemical Pharmacology, 19(5), 1601-1614. Available at: [Link]

  • Lane, J. D., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 304(3), 269-276. Available at: [Link]

  • Lane, J. D., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 304(3), 269-276. Available at: [Link]

  • Nichols, D. E., et al. (1985). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of Medicinal Chemistry, 28(4), 420-426. Available at: [Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4099. Available at: [Link]

  • Aoki, K., & Siegel, F. L. (1970). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Molecular Pharmacology, 6(5), 503-509. Available at: [Link]

  • DelValle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449-459. Available at: [Link]

  • Porter, J., Dykert, J., & Rivier, J. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International Journal of Peptide and Protein Research, 30(1), 13-21. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry, 4(2), 335-342. Available at: [Link]

  • Jahan, I., et al. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Current Pharmaceutical Analysis, 19(4), 239-251. Available at: [Link]

  • Wenthur, C. J., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2641-2646. Available at: [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. Available at: [Link]

  • Ohshima, Y., et al. (2021). Enhancing the Therapeutic Effect of 2-211At-astato-α-methyl-L-phenylalanine with Probenecid Loading. Cancers, 13(21), 5521. Available at: [Link]

  • N-Methylphenylalanine. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • L-Alpha-methylphenylalanine. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Johnson, R. C., & Shah, S. N. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical Research, 5(7), 709-718. Available at: [Link]

  • Chemerda, J. M., & Sletzinger, M. (1970). Preparation of optically active alpha-methyl-phenylalanine derivatives. U.S. Patent No. 3,492,347. Washington, DC: U.S. Patent and Trademark Office.
  • Process for the preparation of melphalan hydrochloride. Google Patents.
  • Egorin, M. J., et al. (1998). Antileukemic activity of phenylalanine methyl ester (PME). Leukemia Research, 22(6), 527-537. Available at: [Link]

  • Jensen, R. A., & Hall, G. C. (1982). Enzymological basis for growth inhibition by L-phenylalanine in the cyanobacterium Synechocystis sp. 29108. Archives of Microbiology, 133(3), 211-215. Available at: [Link]

  • Phenylalanine and Tyrosine Metabolism. Dr. G Bhanu Prakash. YouTube. Available at: [Link]

Sources

Beyond the Canonical 20: A Technical Guide to Unnatural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (Uaacs) into peptides has transitioned from a niche academic pursuit to a cornerstone of modern drug discovery and chemical biology.[1][2][3][4] By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, researchers can systematically modulate the pharmacological profiles of peptides, enhancing their stability, potency, permeability, and target selectivity.[1][2] This guide provides an in-depth exploration of the core principles and methodologies for introducing Uaacs into peptide scaffolds. We will delve into the strategic rationale behind Uaa selection, provide detailed, field-proven protocols for both chemical and biosynthetic incorporation, and discuss the critical analytical techniques for verification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of unnatural amino acids in their work.

The Strategic Imperative for Unnatural Amino Acids

Peptides occupy a unique therapeutic space between small molecules and large biologics, offering high potency and selectivity.[1][2] However, their clinical utility is often hampered by inherent liabilities such as poor metabolic stability, low membrane permeability, and rapid clearance.[1] The strategic incorporation of Uaacs directly addresses these challenges by introducing novel chemical functionalities and structural constraints not found in nature.[5][6]

The advantages conferred by Uaacs are multifaceted:

  • Enhanced Proteolytic Stability: A primary failure point for peptide therapeutics is degradation by proteases. Replacing L-amino acids at known cleavage sites with D-enantiomers, β-amino acids, or N-methylated residues can render the peptide bond unrecognizable to proteases, significantly extending its circulatory half-life.[7]

  • Improved Pharmacokinetic Profiles: Uaacs can be designed to modulate a peptide's lipophilicity and hydrogen bonding capacity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This can lead to enhanced oral bioavailability and better penetration of biological membranes, including the blood-brain barrier.[1][7]

  • Conformational Constraint and Receptor Selectivity: Incorporating conformationally rigid Uaacs, such as those with cyclic side chains or α,α-disubstitution, can lock the peptide into a bioactive conformation. This pre-organization reduces the entropic penalty of binding to its target receptor, often leading to increased potency and selectivity.

  • Introduction of Novel Functionalities: Uaacs can serve as chemical handles for site-specific modifications.[8] Side chains containing bioorthogonal groups (e.g., azides, alkynes), photocrosslinkers, or fluorescent probes enable precise conjugation of payloads, imaging agents, or for studying protein-protein interactions.[8][]

The impact of Uaacs is evident in the growing number of FDA-approved drugs that contain them, including therapeutics for hypertension, neurological disorders, and cancer.[1][2][4][5]

Core Methodologies for Uaa Incorporation

The choice of methodology for Uaa incorporation is dictated by the desired scale, the complexity of the peptide, and the nature of the Uaa itself. The two primary approaches are chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and biosynthetic incorporation through genetic code expansion.[10]

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Chemical Incorporation

SPPS is the most versatile and widely used method for chemically synthesizing peptides containing Uaacs.[8][] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11][12] The most common and robust strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[10][11]

Causality Behind the Fmoc/tBu Strategy: This strategy's prevalence stems from its orthogonality. The temporary Nα-Fmoc protecting group is cleaved under mild basic conditions (e.g., piperidine in DMF), which do not affect the acid-labile side-chain protecting groups (like tBu).[13] This ensures the integrity of the side chains until the final cleavage from the resin with a strong acid (e.g., trifluoroacetic acid - TFA).

Workflow for Uaa Incorporation via SPPS:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Nα-Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Uaa Coupling Fmoc_Deprotection->Coupling Exposes N-terminal amine Wash 4. Washing Coupling->Wash Forms peptide bond Repeat Repeat Cycle Wash->Repeat Repeat->Fmoc_Deprotection For next amino acid Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection After last amino acid Cleavage 6. Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 7. Purification & Analysis Cleavage->Purification Releases crude peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Challenges and Solutions in SPPS with Uaacs:

ChallengeCausalityField-Proven Solution
Steric Hindrance Bulky Uaa side chains or α,α-disubstitution can physically block the approach of the activated carboxyl group to the N-terminal amine, leading to incomplete coupling.[8][11]Utilize more potent coupling reagents like HATU, HCTU, or PyBOP, which form highly reactive activated esters.[14] Extended coupling times and double coupling cycles may also be necessary.
Altered Reactivity Novel functional groups on the Uaa side chain may be incompatible with standard SPPS conditions, leading to unwanted side reactions.Employ specialized orthogonal protecting groups for the Uaa side chain that are stable to both piperidine and TFA, and can be removed selectively post-synthesis.
Aggregation Hydrophobic Uaacs can promote the aggregation of the growing peptide chain on the resin, making reactive sites inaccessible.Incorporate pseudoproline dipeptides or use "difficult sequence" protocols. Synthesize in the presence of chaotropic salts or at elevated temperatures.
Detailed Protocol: Manual Fmoc SPPS of a Peptide Containing a Uaa

This protocol outlines a single coupling cycle for a 0.1 mmol scale synthesis.

Materials:

  • Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids)[15]

  • Fmoc-protected amino acids and Fmoc-protected Uaa

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation & First Amino Acid Loading: a. Place 0.1 mmol of resin in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes, then drain.[8] c. Load the first Fmoc-amino acid according to the resin manufacturer's protocol.[13][15]

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[8] b. Agitate the mixture for 3 minutes, drain. c. Repeat the 20% piperidine treatment for 10 minutes, then drain. d. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Uaa (or Amino Acid) Coupling: a. In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-Uaa and 3 equivalents of HBTU in DMF. b. Add 6 equivalents (0.6 mmol) of DIEA to the activation mixture and vortex for 1-2 minutes.[11] c. Immediately add the activated Uaa solution to the deprotected peptide-resin. d. Agitate the reaction for 1-2 hours at room temperature. e. Self-Validation Checkpoint: Perform a ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: a. Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.[10] b. Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.[10] c. Filter the cleavage mixture to separate the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[11] e. Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether again. f. Dry the crude peptide under vacuum.

  • Characterization: a. Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical reverse-phase HPLC (RP-HPLC).[10][16]

Genetic Code Expansion: Biosynthetic Incorporation

For incorporating Uaacs into larger peptides and proteins within a biological system, genetic code expansion is the premier strategy.[][17] This powerful technique reprograms the cellular translation machinery to recognize a Uaa and incorporate it at a specific site in a growing polypeptide chain.[18]

The Core Principle: Orthogonal Translation Systems (OTS)

The success of this method hinges on the development of an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[19][20] This pair must function independently of the host cell's endogenous synthetases and tRNAs.[18][21]

  • The Orthogonal aaRS: This enzyme is engineered to exclusively recognize and "charge" (aminoacylate) the orthogonal tRNA with the desired Uaa, and not with any of the 20 canonical amino acids.[18]

  • The Orthogonal tRNA: This tRNA is not recognized by any of the host's native aaRSs. Its anticodon is mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG), which has a low natural occurrence.[][17][18][22]

When the gene for the target peptide (containing a UAG codon at the desired incorporation site) and the genes for the orthogonal aaRS/tRNA pair are expressed in a host cell that is fed the Uaa, the ribosome will pause at the UAG codon. Instead of termination, the charged orthogonal tRNA will bind and deliver the Uaa, allowing translation to continue.[18]

Amber_Suppression cluster_Cell Host Cell Uaa Uaa (fed to cells) aaRS Orthogonal aaRS Uaa->aaRS Charged_tRNA Uaa-tRNA(CUA) aaRS->Charged_tRNA Charges tRNA tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Binds to A-site Protein Full-length Protein with Uaa Ribosome->Protein Suppression Truncation Truncated Protein Ribosome->Truncation Termination (Competition) mRNA mRNA with UAG codon mRNA->Ribosome Translation RF1 Release Factor 1 (RF1) RF1->Ribosome Recognizes UAG

Sources

An In-depth Technical Guide to the Structural Analogues of 2-Amino-3-(o-tolyl)propanoic Acid: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the structural analogues of 2-Amino-3-(o-tolyl)propanoic acid, a non-canonical amino acid with significant potential in drug discovery and chemical biology. We delve into the rationale behind designing structural analogues, explore diverse synthetic strategies for their creation, and detail robust methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the exploration of this unique chemical space. By integrating synthetic chemistry, in vitro and in vivo pharmacology, and mechanistic studies, this guide aims to serve as a critical resource for the development of novel therapeutics and research tools based on the ortho-tolylalanine scaffold.

Introduction: The Significance of 2-Amino-3-(o-tolyl)propanoic Acid and Its Analogues

2-Amino-3-(o-tolyl)propanoic acid, also known as ortho-methylphenylalanine, is a structural analogue of the essential amino acid L-phenylalanine. The introduction of a methyl group at the ortho position of the phenyl ring introduces unique steric and electronic properties that can profoundly influence its biological activity compared to its parent amino acid. This seemingly subtle modification can alter protein-ligand interactions, metabolic stability, and transport across biological membranes.

The exploration of structural analogues of 2-Amino-3-(o-tolyl)propanoic acid is a compelling strategy in medicinal chemistry and drug discovery.[1][2] By systematically modifying the core structure, researchers can fine-tune the pharmacological profile of these molecules to achieve desired therapeutic effects. Unnatural amino acids, such as these analogues, are increasingly recognized as valuable building blocks for creating novel peptides, peptidomimetics, and small molecule drugs with enhanced potency, selectivity, and pharmacokinetic properties.[3] This guide will provide a detailed exploration of the synthesis, biological evaluation, and potential applications of this promising class of compounds.

Rationale for Analogue Design: Tailoring Molecular Properties

The design of structural analogues of 2-Amino-3-(o-tolyl)propanoic acid is driven by the desire to modulate its physicochemical and biological properties in a predictable manner. Key modifications can be categorized as follows:

  • Ring Substitutions: Introducing various functional groups (e.g., halogens, hydroxyl, nitro, cyano) to the tolyl ring can alter its electronic properties, lipophilicity, and potential for hydrogen bonding or other interactions with biological targets.

  • Backbone Modifications: Alterations to the amino acid backbone, such as N-methylation or α-alkylation, can impact conformational flexibility, metabolic stability, and membrane permeability.[3]

  • Bioisosteric Replacements: Replacing the tolyl ring with other aromatic or heteroaromatic systems can explore different spatial arrangements and electronic distributions while maintaining key structural features.

These modifications are guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural changes with observed biological effects.[4][5]

Synthetic Strategies for 2-Amino-3-(o-tolyl)propanoic Acid and Its Analogues

The synthesis of 2-Amino-3-(o-tolyl)propanoic acid and its analogues can be achieved through various established and emerging organic chemistry methodologies. The choice of synthetic route often depends on the desired stereochemistry, the nature of the substituents, and the scale of the synthesis.

General Asymmetric Synthesis of α-Amino Acids

A common and versatile approach for the enantioselective synthesis of α-amino acids involves the alkylation of a chiral glycine enolate equivalent. A widely used methodology is the Schöllkopf chiral auxiliary method.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-3-(o-tolyl)propanoic Acid

Objective: To synthesize enantiomerically pure (S)-2-Amino-3-(o-tolyl)propanoic acid.

Materials:

  • (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Methylbenzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: Dissolve the Schöllkopf auxiliary in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C. Add n-BuLi dropwise and stir the mixture for 30 minutes to generate the chiral glycine enolate.

  • Alkylation: Add 2-methylbenzyl bromide to the solution at -78 °C and allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).

  • Quenching and Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Hydrolysis: Hydrolyze the purified product with aqueous HCl to cleave the chiral auxiliary and yield the desired (S)-2-Amino-3-(o-tolyl)propanoic acid.

  • Isolation: Isolate the final product by crystallization or further chromatographic purification.

Synthesis of Ring-Substituted Analogues

The synthesis of analogues with substitutions on the tolyl ring can be achieved by starting with appropriately substituted benzyl halides in the alkylation step described above. Alternatively, palladium-catalyzed cross-coupling reactions on a pre-functionalized phenylalanine scaffold can provide access to a wide range of aryl-substituted analogues.

Synthesis of N-Methylated Analogues

N-methylation of the amino group can enhance metabolic stability and membrane permeability.[6] A common method involves reductive amination or the use of protecting group strategies followed by methylation.

Experimental Protocol: N-Methylation of (S)-2-Amino-3-(o-tolyl)propanoic Acid

Objective: To synthesize (S)-2-(Methylamino)-3-(o-tolyl)propanoic acid.

Materials:

  • (S)-2-Amino-3-(o-tolyl)propanoic acid

  • Formaldehyde (aqueous solution)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Reductive Amination: Dissolve (S)-2-Amino-3-(o-tolyl)propanoic acid in methanol. Add aqueous formaldehyde and a catalytic amount of Pd/C.

  • Hydrogenation: Subject the mixture to hydrogenation with H₂ gas at a suitable pressure until the reaction is complete (monitored by TLC or NMR).

  • Filtration and Concentration: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or ion-exchange chromatography to obtain the N-methylated analogue.

Biological Evaluation of Structural Analogues

A thorough biological evaluation is crucial to understand the pharmacological profile of the synthesized analogues. This typically involves a tiered approach, starting with in vitro assays to assess activity and selectivity, followed by in vivo studies in relevant animal models.

In Vitro Assays

A variety of in vitro assays can be employed to characterize the biological activity of 2-Amino-3-(o-tolyl)propanoic acid analogues.

Table 1: Key In Vitro Assays for Biological Characterization

Assay TypePurposeExample Protocol
Receptor Binding Assays To determine the affinity of analogues for specific receptors.Radioligand binding assays using cell membranes expressing the target receptor and a radiolabeled ligand.
Enzyme Inhibition Assays To measure the inhibitory potency of analogues against specific enzymes.Spectrophotometric or fluorometric assays that measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.
Cellular Uptake Assays To assess the ability of analogues to be transported into cells, for instance via amino acid transporters like LAT1.[7]Using radiolabeled analogues and measuring their accumulation in cultured cells over time.
Cell Viability/Cytotoxicity Assays To determine the effect of analogues on cell proliferation and survival.MTT or resazurin-based assays in relevant cancer or normal cell lines.
Protein Synthesis Incorporation Assays To investigate if the analogue can be incorporated into proteins in place of natural amino acids.In vitro translation systems or cell-based assays using mass spectrometry to detect incorporation.[8]

Experimental Protocol: LAT1 Transporter-Mediated Uptake Assay

Objective: To determine if a novel 2-Amino-3-(o-tolyl)propanoic acid analogue is a substrate for the L-type amino acid transporter 1 (LAT1).

Materials:

  • LAT1-expressing cell line (e.g., HEK293-hLAT1)

  • Radiolabeled L-leucine ([¹⁴C]L-leucine)

  • Test analogue

  • Hank's Balanced Salt Solution (HBSS)

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hLAT1 cells to confluence in appropriate cell culture plates.

  • Uptake Inhibition: Wash the cells with HBSS. Pre-incubate the cells with varying concentrations of the test analogue for a short period.

  • Radioligand Addition: Add a fixed concentration of [¹⁴C]L-leucine to the cells and incubate for a defined time (e.g., 1 minute).

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold HBSS. Lyse the cells and collect the lysate.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of [¹⁴C]L-leucine uptake by the test analogue and determine the IC₅₀ value.

In Vivo Studies

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. The choice of animal model will depend on the therapeutic area of interest. For example, analogues with potential neuroactivity could be tested in models of neurological disorders.[9]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of a novel analogue is paramount for its development as a therapeutic agent. The ortho-methyl group can influence interactions with biological targets in several ways:

  • Steric Hindrance: The methyl group can create steric hindrance that either prevents or enhances binding to a target protein, depending on the topography of the binding site.

  • Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions within a binding pocket, potentially increasing affinity.

  • Conformational Restriction: The presence of the ortho-methyl group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more or less favorable for binding.

Diagram 1: Hypothetical Interaction of an o-tolyl Analogue with a Receptor Binding Pocket

G cluster_0 Receptor Binding Pocket cluster_1 Ligand Analogues Receptor_Surface Receptor Surface Hydrophobic_Pocket Hydrophobic Pocket Steric_Clash Steric Clash Zone Phenylalanine Phenylalanine Phenylalanine->Receptor_Surface Fits well o_Tolyl_Analogue o-Tolyl Analogue o_Tolyl_Analogue->Hydrophobic_Pocket Enhanced Interaction o_Tolyl_Analogue->Steric_Clash Potential Clash

Caption: Potential interactions of Phenylalanine vs. an o-tolyl analogue.

Therapeutic Potential and Future Directions

The structural analogues of 2-Amino-3-(o-tolyl)propanoic acid represent a rich and largely unexplored area of chemical space with significant therapeutic potential. Based on the known activities of other phenylalanine analogues, potential applications include:

  • Neuropharmacology: Development of agents targeting neurotransmitter receptors or transporters.

  • Oncology: Design of novel anticancer agents that are selectively taken up by tumors via amino acid transporters like LAT1.[7]

  • Metabolic Diseases: Creation of enzyme inhibitors or receptor modulators for the treatment of metabolic disorders.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive exploration of substitutions on the tolyl ring and modifications to the amino acid backbone to build a robust understanding of how structure dictates function.

  • Mechanism of Action Elucidation: Detailed studies to identify the specific biological targets and signaling pathways modulated by these analogues.

  • Advanced Drug Delivery: Incorporation of these analogues into peptides or other delivery systems to enhance their therapeutic index.

Diagram 2: Workflow for the Development of 2-Amino-3-(o-tolyl)propanoic Acid Analogues

G A Analogue Design & Synthesis B In Vitro Screening (Binding, Enzyme, Cell-based) A->B C Lead Identification B->C D In Vivo Efficacy & PK/PD C->D E Mechanism of Action Studies C->E F Preclinical Development D->F E->C SAR Feedback

Caption: A streamlined workflow for novel drug discovery.

Conclusion

The structural analogues of 2-Amino-3-(o-tolyl)propanoic acid offer a promising platform for the discovery of novel therapeutic agents and research tools. By leveraging rational design, diverse synthetic methodologies, and a comprehensive suite of biological evaluation techniques, researchers can unlock the full potential of this unique class of non-canonical amino acids. This guide provides a foundational framework and practical insights to empower scientists in this exciting and rapidly evolving field.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Semantic Scholar. [Link]

  • Synthesis and SAR of Pyridazinone-Substituted Phenylalanine Amide alpha4 Integrin Antagonists. PubMed. [Link]

  • Some biochemical and pharmacological actions of -methylphenylalanine. PubMed. [Link]

  • QSAR and molecular shape analysis of aryl-substituted alanine analogs as antigelling agents. PubMed. [Link]

  • α-Methylphenylalanine. Wikipedia. [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed Central. [Link]

  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Publications. [Link]

  • SAR of bis-substituted phenyl analogues. ResearchGate. [Link]

  • Process for the preparation of 2-aryl propionic acids.
  • 2-Amino-3-(o-tolyl)propanoic acid. MySkinRecipes. [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. [Link]

  • 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. PubMed. [Link]

  • (PDF) 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. ResearchGate. [Link]

  • N-methylphenylalanine peptide bond of arginine vasopressin analogs. PubMed. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • Showing metabocard for N-methylphenylalanine (HMDB0029224). Human Metabolome Database. [Link]

  • Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. ResearchGate. [Link]

  • Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Semantic Scholar. [Link]

  • Hyaluronan and Derivatives: An In Vitro Multilevel Assessment of Their Potential in Viscosupplementation. MDPI. [Link]

  • 2-Amino-3 (methylamino)-propionic acid in cycad-derived foods is an unlikely cause of amyotrophic lateral sclerosis/parkinsonism. PubMed. [Link]

  • Inhibition of high-affinity [3H]L-proline binding to rat brain membranes by 2-amino-7-phosphonoheptanoic acid. PubMed. [Link]

Sources

The Researcher's Guide to o-Methylphenylalanine: Sourcing, Specification, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, chemists, and drug development professionals who utilize the unnatural amino acid o-methylphenylalanine. As a sterically hindered building block, its incorporation into peptides and other molecular frameworks offers unique advantages in modulating conformation and enhancing metabolic stability. This document provides a comprehensive overview of its commercial availability, quality control standards, and practical application, ensuring that scientists can procure and utilize this valuable reagent with confidence and precision.

The Strategic Value of o-Methylphenylalanine in Molecular Design

o-Methylphenylalanine, also known as 2-methylphenylalanine, is a derivative of the proteinogenic amino acid phenylalanine. The defining feature is a methyl group on the ortho- (C2) position of the phenyl ring. This seemingly minor modification imparts significant steric bulk directly adjacent to the peptide backbone, which can dramatically influence the local and global conformation of a peptide chain.

The primary motivations for incorporating o-methylphenylalanine include:

  • Conformational Constraint: The ortho-methyl group restricts the rotational freedom (chi angles) of the side chain, forcing the peptide backbone into specific secondary structures like turns or helices. This is a powerful tool for stabilizing desired bioactive conformations.

  • Enhanced Proteolytic Resistance: The steric hindrance provided by the methyl group can shield the adjacent peptide bond from enzymatic cleavage by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.

  • Modulation of Receptor Interactions: By locking the orientation of the phenyl ring, o-methylphenylalanine can fine-tune the interactions with biological targets, potentially increasing binding affinity and selectivity.

Understanding these causal relationships is key to leveraging this amino acid effectively in drug design and chemical biology.

Commercial Sourcing and Availability

o-Methylphenylalanine is available from a range of fine chemical suppliers in its L- and D-enantiomeric forms, as well as with common protecting groups (Boc and Fmoc) required for solid-phase peptide synthesis (SPPS).

Table 1: Commercial Availability of o-Methylphenylalanine and Its Derivatives

Compound NameEnantiomerProtecting GroupKey SuppliersTypical PurityCommon CAS Number
o-Methylphenylalanine LNoneChem-Impex[1], Santa Cruz Biotechnology[2]≥98% (HPLC)80126-53-0[1]
DNoneParchem[3], ECHEMI[4]≥98% (HPLC)80126-54-1[4]
Boc-o-Methylphenylalanine LBocChem-Impex[5], BOC Sciences[]≥98%114873-05-1[5][7]
DBocECHEMI[8], ChemicalBook[9]≥98%499995-74-3[8]
Fmoc-o-Methylphenylalanine LFmocChem-Impex[10], Aralez Bio[11], J&K Scientific[12], Toronto Research Chemicals[13]≥98% (HPLC)211637-75-1[10][13]
DFmocParchem[14], ChemicalBook[15], United States Biological[16]≥98% (HPLC)352351-63-4[15][16]

Note: This table is a representative summary. Researchers should always confirm specifications and availability directly with suppliers.

Quality Assurance and In-House Validation

The success of a synthesis or biological assay is contingent on the quality of the starting materials. A supplier's Certificate of Analysis (CoA) is the first line of quality assessment, but in-house verification provides a critical layer of trustworthiness for your experimental system.

validation_workflow cluster_procurement Procurement & Receiving cluster_validation In-House QC Select_Supplier Select Supplier & Review CoA Specs Receive_Material Receive & Quarantine Material Select_Supplier->Receive_Material Inspect_Docs Inspect CoA & SDS Receive_Material->Inspect_Docs Inspect_Docs->Select_Supplier FAIL Run_HPLC Purity & Identity Check (RP-HPLC) Inspect_Docs->Run_HPLC Docs OK Run_HPLC->Select_Supplier FAIL Run_MS Mass Confirmation (LC-MS) Run_HPLC->Run_MS Purity OK Run_MS->Select_Supplier Release Release to Inventory Run_MS->Release Mass OK

Figure 1: A self-validating workflow for incoming unnatural amino acids.

Protocol 1: RP-HPLC Quality Control Analysis

This protocol provides a general method for verifying the purity and identity of Fmoc-o-methylphenylalanine.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the amino acid derivative.

    • Dissolve in 1 mL of 50:50 ACN:Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with 50:50 ACN:Water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration).

  • Analysis:

    • Inject 10 µL of the sample.

    • The primary peak should correspond to the expected retention time for the compound.

    • Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. The result should match the specification on the supplier's CoA (e.g., ≥98%).

Application in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected versions of o-methylphenylalanine are designed for direct use in standard automated or manual SPPS protocols. The steric hindrance of the ortho-methyl group can sometimes slow coupling reactions, a factor that must be considered in protocol design.

spps_cycle Start Resin-Bound Peptide (Fmoc-N-terminus) Deprotection 1. Deprotection: 20% Piperidine in DMF Start->Deprotection Wash1 2. Wash: DMF Deprotection->Wash1 Coupling 3. Coupling: Fmoc-o-MePhe-OH HATU / DIPEA in DMF Wash1->Coupling Wash2 4. Wash: DMF Coupling->Wash2 End Resin-Bound Peptide (n+1) (Fmoc-N-terminus) Wash2->End End->Deprotection Repeat Cycle

Figure 2: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Manual SPPS Coupling of Fmoc-L-o-Methylphenylalanine

This protocol outlines a single coupling step on a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Start with your peptide-resin in a suitable reaction vessel, having just completed the Fmoc-deprotection step and subsequent DMF washes. The resin should be swollen in DMF.

  • Activation of Amino Acid:

    • In a separate vial, dissolve Fmoc-L-o-methylphenylalanine (3 equivalents relative to resin loading).

    • Add an aminium/uronium-based coupling reagent such as HATU (2.9 equivalents).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents).

    • Add enough DMF to fully dissolve the reagents and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Due to the steric bulk of o-methylphenylalanine, a longer coupling time or double coupling may be necessary to ensure the reaction goes to completion.

  • Monitoring and Wash:

    • (Optional) Perform a Kaiser test to check for the presence of free primary amines, confirming reaction completion.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Next Cycle:

    • The resin is now ready for the deprotection of the newly added Fmoc-L-o-methylphenylalanine to continue peptide elongation.

Conclusion

o-Methylphenylalanine is a commercially accessible and powerful tool for peptidomimetic design and drug discovery. Its strategic placement can enforce specific molecular geometries and enhance stability, directly impacting biological function. By understanding the supplier landscape, implementing rigorous, self-validating quality control measures, and adjusting synthetic protocols to account for its unique steric properties, researchers can confidently and effectively integrate this non-canonical amino acid into their discovery workflows, pushing the boundaries of molecular engineering.

References

  • PubChem. Boc-L-2-Methylphenylalanine.[Link]

  • USA Chemical Suppliers. 2-methyl-l-phenylalanine suppliers USA.[Link]

  • PubChem. Boc-L-2-Methylphenylalanine.[Link]

  • ChemBK. BOC-DL-2'-METHYLPHENYLALANINE, 98.[Link]

  • Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis.[Link]

  • CAS Common Chemistry. N-Methyl-L-phenylalanine.[Link]

  • J&K Scientific LLC. Fmoc-2-methyl-L-phenylalanine.[Link]

  • Asano, A., et al. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 2024. [Link]

  • PubChem. 3-Methylphenylalanine.[Link]

  • PubChem. Boc-D-phenylalanine methyl ester.[Link]

  • Asano, A., et al. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. PubMed, 2024. [Link]

  • Aapptec Peptides. Boc-D-2-Nal-OH.[Link]

  • RSC Publishing. Analytical Methods.[Link]

  • CAS Common Chemistry. N-Methyl-L-phenylalanine.[Link]

  • Moligand via Amazon. a-Methyl-DL-phenylalanine, min 98%, 1 gram.[Link]

  • PubChem. L-Phenylalanine, methyl ester.[Link]

  • Asano, A., et al. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 2024. [Link]

  • Andersen, J.F., et al. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Biochemistry, 2001. [Link]

  • PubChem. 3-Methylphenylalanine.[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.[Link]

  • Agilent. Analysis of Amino Acids by HPLC.[Link]

  • Sýkora, D., et al. Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types. Ceska Slov Farm, 2015. [Link]

  • Sýkora, D., et al. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 2015. [Link]

  • Kholkin, A., et al. Conformational dynamics and aggregation behavior of piezoelectric diphenylalanine peptides in an external electric field. Scientific Reports, 2014. [Link]

  • Carreira, A.S., et al. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 2023. [Link]

Sources

A Technical Guide to the Research Applications of 2-Amino-3-(o-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox of Peptide Science

In the landscape of modern drug discovery and chemical biology, the ability to move beyond the canonical 20 amino acids is paramount. Unnatural amino acids (UAAs) offer a powerful toolkit to modulate the pharmacological and physicochemical properties of peptides and proteins.[1] By introducing novel side chains, it becomes possible to enhance stability, improve potency, and confer new functionalities.[2] This guide focuses on the potential research applications of 2-Amino-3-(o-tolyl)propanoic acid, a non-canonical amino acid and a derivative of L-phenylalanine.

2-Amino-3-(o-tolyl)propanoic acid, also known as ortho-methylphenylalanine, presents a subtle yet significant structural modification to its natural counterpart. The introduction of a methyl group at the ortho position of the phenyl ring induces steric and electronic changes that can profoundly influence the conformation and bioactivity of peptides and peptidomimetics. This guide will delve into the synthesis, key properties, and diverse research applications of this intriguing molecule, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential.

Physicochemical Properties: A Comparative Analysis

The addition of a methyl group to the phenyl ring of phenylalanine alters its size, hydrophobicity, and electronic distribution. These changes can have a cascading effect on the properties of peptides containing this UAA. Below is a comparison of the computed physicochemical properties of L-phenylalanine and its ortho-, meta-, and para-methylated analogs.

PropertyL-Phenylalanine2-Amino-3-(o-tolyl)propanoic acid3-Methyl-L-phenylalanineL-Alpha-methylphenylalanine
Molecular Formula C9H11NO2C10H13NO2C10H13NO2C10H13NO2
Molecular Weight ( g/mol ) 165.19179.22179.22179.22
XLogP3 -1.4-1.2-1.2-1.2
Hydrogen Bond Donor Count 2222
Hydrogen Bond Acceptor Count 3333
Rotatable Bond Count 3443
Topological Polar Surface Area (Ų) 63.363.363.363.3

Data sourced from PubChem.[3][4][5]

Asymmetric Synthesis of 2-Amino-3-(o-tolyl)propanoic Acid

Conceptual Synthetic Workflow:

Asymmetric Synthesis of 2-Amino-3-(o-tolyl)propanoic acid start o-Tolylacetic acid acylation Acylation start->acylation chiral_aux Chiral Auxiliary (e.g., Evans auxiliary) chiral_aux->acylation enolate Enolate Formation (e.g., LDA, -78 °C) acylation->enolate electrophilic_amination Electrophilic Amination (e.g., azodicarboxylate) enolate->electrophilic_amination hydrolysis Auxiliary Cleavage (e.g., LiOH/H2O2) electrophilic_amination->hydrolysis final_product (S)-2-Amino-3-(o-tolyl)propanoic acid hydrolysis->final_product

Caption: Conceptual workflow for the asymmetric synthesis of 2-Amino-3-(o-tolyl)propanoic acid.

Detailed Experimental Protocol (Hypothetical):
  • Acylation: React o-tolylacetic acid with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a coupling agent like pivaloyl chloride and a base (e.g., triethylamine) to form the corresponding N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a stereochemically defined enolate.

  • Asymmetric Electrophilic Amination: The enolate is quenched with an electrophilic amine source, for instance, di-tert-butyl azodicarboxylate, to introduce the amino group with high diastereoselectivity.

  • Hydrolysis and Deprotection: The chiral auxiliary is cleaved by hydrolysis, typically using lithium hydroxide and hydrogen peroxide. Subsequent deprotection of the amino group (if necessary) yields the desired enantiomerically pure 2-Amino-3-(o-tolyl)propanoic acid.[6]

Applications in Peptide Science and Drug Discovery

The unique structural features of 2-Amino-3-(o-tolyl)propanoic acid make it a valuable building block in several areas of research.

Peptidomimetics and Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The incorporation of unnatural amino acids can sterically hinder protease recognition and cleavage.[7] The ortho-methyl group of 2-Amino-3-(o-tolyl)propanoic acid can act as a shield for the adjacent peptide bonds, thereby increasing the peptide's half-life in biological systems.

Protease Stability Assay peptide_prep Prepare Peptide Solutions (Native and Modified) protease_incubation Incubate with Protease (e.g., Trypsin, Chymotrypsin) peptide_prep->protease_incubation time_points Collect Aliquots at Various Time Points protease_incubation->time_points quenching Quench Reaction (e.g., TFA) time_points->quenching hplc_ms Analyze by HPLC-MS quenching->hplc_ms data_analysis Determine Degradation Rate and Half-life hplc_ms->data_analysis

Caption: Experimental workflow for a protease stability assay.

  • Peptide Solutions: Prepare stock solutions of both the native peptide and the peptide containing 2-Amino-3-(o-tolyl)propanoic acid in a suitable buffer (e.g., PBS, pH 7.4).

  • Protease Incubation: Incubate a known concentration of each peptide with a specific protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life of each peptide.[7]

Modulation of Peptide Conformation and Biological Activity

The steric bulk of the ortho-methyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.[8] This can lead to increased binding affinity and selectivity for its biological target. This principle is particularly relevant in the design of inhibitors for protein-protein interactions or agonists/antagonists for G-protein coupled receptors (GPCRs).

Neuropharmacology and Neuroprotection

Phenylalanine and its derivatives have been shown to have neuroprotective effects.[9] For example, β-methylphenylalanine has demonstrated neuroprotective effects in a Parkinson's disease model by protecting against the depletion of tyrosine hydroxylase, a key enzyme in dopamine synthesis.[8] Given that 2-Amino-3-(o-tolyl)propanoic acid is a structural analog, it is a promising candidate for the synthesis of novel neuroprotective peptides. These peptides could be designed to target pathways involved in neuroinflammation, oxidative stress, or excitotoxicity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing peptides containing unnatural amino acids is Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]

SPPS Workflow for Incorporating 2-Amino-3-(o-tolyl)propanoic Acid:

SPPS Workflow resin_prep Resin Swelling (e.g., DMF) fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) resin_prep->fmoc_deprotection washing1 Washing (DMF, DCM) fmoc_deprotection->washing1 coupling Coupling of Fmoc-AA-OH (HBTU/DIPEA in DMF) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat Cycle washing2->repeat cleavage Cleavage from Resin (e.g., TFA cocktail) washing2->cleavage Final Cycle repeat->fmoc_deprotection purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, NMR) purification->characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol: Fmoc-SPPS of a Peptide Containing 2-Amino-3-(o-tolyl)propanoic Acid
  • Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid, in this case, Fmoc-2-Amino-3-(o-tolyl)propanoic acid, to the deprotected N-terminus. This is achieved by activating the carboxylic acid of the amino acid with a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIPEA) in DMF.

  • Washing: Wash the resin again with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.[12]

Future Directions and Conclusion

2-Amino-3-(o-tolyl)propanoic acid represents a valuable yet underexplored tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features offer the potential to create novel peptidomimetics with enhanced stability and tailored biological activities. Future research should focus on the systematic incorporation of this UAA into a variety of bioactive peptides to fully elucidate its structure-activity relationships. In particular, its application in the development of neuroprotective agents and modulators of protein-protein interactions holds significant promise. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate and inspire further investigation into the exciting research applications of 2-Amino-3-(o-tolyl)propanoic acid.

References

  • University of Arizona. (1992). Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of β-methylphenylalanine. Retrieved from [Link]

  • University of Arizona. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748. Retrieved from [Link]

  • ACS Catalysis. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]

  • PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • PubMed. (n.d.). Enzymatic synthesis of peptides containing unnatural amino acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Alpha-methylphenylalanine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylphenylalanine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylphenylalanine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Manufacturing of peptides exhibiting biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Retrieved from [Link]

  • MDPI. (n.d.). Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System. Retrieved from [Link]

  • PubMed. (n.d.). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • PubMed. (2020). Alanine scan-guided synthesis and biological evaluation of analogues of culicinin D, a potent anticancer peptaibol. Retrieved from [Link]

  • PubMed. (n.d.). 3-(Phenylamino)alanine, a novel aniline-derived amino acid associated with the eosinophilia-myalgia syndrome. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(o-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(o-tolyl)propanoic acid, an ortho-methylated derivative of the aromatic amino acid phenylalanine, represents a molecule of significant interest in the fields of medicinal chemistry and drug development. The introduction of a methyl group onto the phenyl ring can induce specific conformational constraints and alter electronic properties, potentially leading to enhanced biological activity or modified pharmacological profiles of peptides and small molecule therapeutics.[1][2] Accurate and unambiguous structural elucidation is the cornerstone of any research involving such modified amino acids. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-3-(o-tolyl)propanoic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide will present predicted data based on the analysis of its structural analogues and fundamental spectroscopic principles. Furthermore, it will detail the rigorous experimental protocols required to obtain and validate these spectra, ensuring scientific integrity and reproducibility for researchers in the field.

Molecular Structure and Spectroscopic Assignment Framework

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of 2-Amino-3-(o-tolyl)propanoic acid, with systematic numbering for NMR assignments, is presented below.

Figure 1: Molecular structure of 2-Amino-3-(o-tolyl)propanoic acid with atom labeling for NMR assignments.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for 2-Amino-3-(o-tolyl)propanoic acid are based on the known spectrum of phenylalanine and the anticipated electronic and steric effects of the ortho-methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
3.8 - 4.2Doublet of doublets (dd)J(Hα, Hβ) ≈ 5-8
3.0 - 3.3Multiplet (m)J(Hβ, Hα) ≈ 5-8, J(Hβ, Hβ') ≈ 14
Ar-H7.0 - 7.3Multiplet (m)
CH₃2.2 - 2.4Singlet (s)
NH₂Variable (broad)Singlet (s)
COOHVariable (broad)Singlet (s)

Table 1: Predicted ¹H NMR Data for 2-Amino-3-(o-tolyl)propanoic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Interpretation and Rationale
  • Aromatic Protons (Ar-H): The four protons on the tolyl group are expected to appear in the aromatic region (7.0 - 7.3 ppm). Due to the ortho-methyl substitution, these protons are chemically non-equivalent and will likely exhibit complex splitting patterns (multiplet).

  • α-Proton (Hα): This proton, attached to the chiral center, is expected to resonate between 3.8 and 4.2 ppm. It will be split by the two diastereotopic β-protons, resulting in a doublet of doublets.

  • β-Protons (Hβ): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They are expected to resonate at slightly different chemical shifts (around 3.0 - 3.3 ppm) and will split each other (geminal coupling) and the α-proton (vicinal coupling), leading to a complex multiplet.

  • Methyl Protons (CH₃): The protons of the tolyl methyl group are expected to appear as a singlet in the range of 2.2 - 2.4 ppm, a characteristic region for benzylic methyl groups.

  • Labile Protons (NH₂ and COOH): The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature. In a protic solvent like D₂O, these protons will exchange with deuterium, and their signals will disappear.[3] In a solvent like DMSO-d₆, they will appear as broad singlets.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the known spectrum of phenylalanine and the substituent effects of the methyl group.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C' (C=O)170 - 175
55 - 60
35 - 40
135 - 140
Cδ1130 - 135
Cδ2125 - 130
135 - 140
125 - 130
120 - 125
CH₃18 - 22

Table 2: Predicted ¹³C NMR Data for 2-Amino-3-(o-tolyl)propanoic acid.

Interpretation and Rationale
  • Carbonyl Carbon (C'): The carboxylic acid carbon is the most deshielded carbon and is expected to appear in the 170-175 ppm range.[4]

  • α-Carbon (Cα): The α-carbon, attached to the electron-withdrawing amino and carboxyl groups, is predicted to resonate between 55 and 60 ppm.

  • β-Carbon (Cβ): The β-carbon, being further from the electron-withdrawing groups, will appear further upfield, in the range of 35-40 ppm.

  • Aromatic Carbons (Cγ, Cδ1, Cδ2, Cε, Cζ, Cη): The six aromatic carbons will resonate in the 120-140 ppm region. The ortho-methyl group will influence their chemical shifts, with the ipso-carbon (Cγ) and the methyl-bearing carbon (Cε) being slightly downfield.

  • Methyl Carbon (CH₃): The carbon of the tolyl methyl group is expected to have a chemical shift in the aliphatic region, around 18-22 ppm.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
N-H (Amine)Stretching3000 - 3300Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=O (Carboxylic Acid)Stretching1700 - 1725Strong
C=C (Aromatic)Stretching1450 - 1600Medium
N-H (Amine)Bending1500 - 1650Medium
C-O (Carboxylic Acid)Stretching1210 - 1320Strong
O-H (Carboxylic Acid)Bending910 - 960Broad, Medium

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Amino-3-(o-tolyl)propanoic acid.

Interpretation and Rationale
  • O-H and N-H Stretching: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[5] The N-H stretching of the primary amine will appear as a medium intensity band within this region.

  • C=O Stretching: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[5]

  • Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • N-H Bending: The bending vibration of the N-H bond in the primary amine is expected to appear in the 1500-1650 cm⁻¹ range.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality NMR and IR spectra of amino acids like 2-Amino-3-(o-tolyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing A Weigh 5-10 mg of 2-Amino-3-(o-tolyl)propanoic acid B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Add internal standard (e.g., DSS or TMS) if required C->D E Insert sample into NMR spectrometer (≥400 MHz) F Tune and shim the probe E->F G Acquire ¹H NMR spectrum (16-32 scans) F->G H Acquire ¹³C NMR spectrum (1024-4096 scans) F->H I Apply Fourier Transform J Phase and baseline correct I->J K Reference spectra to solvent or internal standard J->K L Integrate ¹H signals and pick peaks for both spectra K->L

Sources

An In-depth Technical Guide to 2-Amino-3-(o-tolyl)propanoic Acid: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. We will delve into its precise nomenclature and CAS registration, explore its physicochemical properties, detail synthetic methodologies for both its racemic and enantiomerically pure forms, and discuss its applications in contemporary drug discovery and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is paramount in scientific research. 2-Amino-3-(o-tolyl)propanoic acid is a phenylalanine derivative where a methyl group is substituted at the ortho position of the phenyl ring. The nomenclature and corresponding Chemical Abstracts Service (CAS) numbers can vary depending on the stereochemistry at the alpha-carbon.

Table 1: Nomenclature and CAS Numbers for 2-Amino-3-(o-tolyl)propanoic acid and its Isomers

IsomerCommon Name(s)IUPAC NameCAS Number
RacemicDL-2-Amino-3-(o-tolyl)propanoic acid; o-Methyl-DL-phenylalanine2-Amino-3-(2-methylphenyl)propanoic acidNot Found
(R)-EnantiomerD-2-Methylphenylalanine; (R)-o-Methylphenylalanine(2R)-2-Amino-3-(2-methylphenyl)propanoic acid80126-54-1[1]
(S)-EnantiomerL-2-Methylphenylalanine; (S)-o-Methylphenylalanine(2S)-2-Amino-3-(2-methylphenyl)propanoic acidNot Found

It is crucial to distinguish the ortho isomer from its meta and para counterparts, which possess different CAS numbers and may exhibit distinct biological activities. For instance, 2-Amino-3-(m-tolyl)propanoic acid is registered under CAS number 5472-70-8, and (S)-2-Amino-3-(p-tolyl)propanoic acid has the CAS number 1991-87-3.

Physicochemical Properties

The physicochemical properties of 2-Amino-3-(o-tolyl)propanoic acid are influenced by the presence of the amino acid functionality and the hydrophobic o-tolyl group. These properties are critical for its behavior in biological systems and for the development of synthetic and analytical methods.

Table 2: Physicochemical Properties of 2-Amino-3-(2-methylphenyl)propanoic acid

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂PubChem
Molecular Weight179.22 g/mol PubChem
XLogP3-AA1.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass179.094628657 g/mol PubChem
Monoisotopic Mass179.094628657 g/mol PubChem
Topological Polar Surface Area63.3 ŲPubChem
Heavy Atom Count13PubChem

Synthesis and Characterization

The synthesis of 2-Amino-3-(o-tolyl)propanoic acid can be approached through classical methods for amino acid synthesis, as well as more advanced asymmetric techniques to obtain enantiomerically pure forms.

Racemic Synthesis

A common and straightforward method for the preparation of racemic α-amino acids is the Strecker synthesis . This one-pot, three-component reaction provides a direct route to the target compound.

G o_tolylacetaldehyde o-Tolylacetaldehyde aminonitrile α-Aminonitrile Intermediate o_tolylacetaldehyde->aminonitrile + NH₃, KCN ammonia Ammonia (NH₃) ammonia->aminonitrile cyanide Cyanide (e.g., KCN) cyanide->aminonitrile amino_acid Racemic 2-Amino-3-(o-tolyl)propanoic acid aminonitrile->amino_acid Acid Hydrolysis (e.g., HCl)

Figure 1: General workflow for the Strecker synthesis of 2-Amino-3-(o-tolyl)propanoic acid.

Experimental Protocol: Strecker Synthesis (General Procedure)

  • Imine Formation: To a solution of o-tolylacetaldehyde in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). The reaction is typically stirred at room temperature.

  • Nitrile Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, usually by heating with a strong acid (e.g., concentrated hydrochloric acid), to yield the racemic amino acid.

  • Purification: The product is isolated and purified by standard techniques such as crystallization or ion-exchange chromatography.

Enantioselective Synthesis

For applications in drug development, obtaining enantiomerically pure forms of 2-Amino-3-(o-tolyl)propanoic acid is often essential. This can be achieved through chiral resolution of the racemate or, more efficiently, via asymmetric synthesis.

Chiral Resolution:

Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by fractional crystallization. Alternatively, enzymatic resolution, which takes advantage of the stereoselectivity of enzymes like lipases or acylases, can be employed.

G racemate Racemic 2-Amino-3-(o-tolyl)propanoic acid separation Separation racemate->separation + Enzyme enzyme Enzyme (e.g., Acylase) enzyme->separation acylated_enantiomer Acylated (R)- or (S)-Enantiomer hydrolysis Hydrolysis acylated_enantiomer->hydrolysis free_enantiomer Free (S)- or (R)-Enantiomer pure_enantiomer2 Pure Enantiomer 2 free_enantiomer->pure_enantiomer2 separation->acylated_enantiomer separation->free_enantiomer pure_enantiomer1 Pure Enantiomer 1 hydrolysis->pure_enantiomer1

Figure 2: Workflow for the enzymatic resolution of racemic 2-Amino-3-(o-tolyl)propanoic acid.

Asymmetric Synthesis using Chiral Auxiliaries:

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary, such as an Evans oxazolidinone. This auxiliary directs the stereochemical outcome of a key bond-forming reaction, and is subsequently cleaved to yield the desired enantiomerically enriched amino acid.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary (General Procedure)

  • Acylation: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with o-tolylacetyl chloride to form the corresponding N-acyloxazolidinone.

  • Asymmetric Electrophilic Amination: The enolate of the N-acyloxazolidinone is generated using a suitable base (e.g., sodium hexamethyldisilazide) and then reacted with an electrophilic amine source (e.g., a diazo compound or an azodicarboxylate) to introduce the amino group stereoselectively.

  • Hydrolysis: The chiral auxiliary is cleaved by hydrolysis (e.g., with lithium hydroxide) to afford the enantiomerically enriched 2-Amino-3-(o-tolyl)propanoic acid.

  • Purification: The product is purified by crystallization or chromatography.

Characterization

The structure and purity of 2-Amino-3-(o-tolyl)propanoic acid are confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the presence of the o-tolyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the amino and carboxylic acid moieties.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the synthesized amino acid.

Applications in Research and Drug Development

Non-proteinogenic amino acids like 2-Amino-3-(o-tolyl)propanoic acid are valuable tools in drug discovery and peptide design. The introduction of the o-methyl group can impart unique properties to a peptide or small molecule.

Peptide Synthesis

Incorporation of 2-Amino-3-(o-tolyl)propanoic acid into peptides can influence their conformation and biological activity. The bulky ortho-methyl group can restrict the rotation of the phenyl ring, leading to a more defined three-dimensional structure. This conformational constraint can enhance binding affinity to a biological target and improve metabolic stability by sterically hindering enzymatic degradation. The synthesis of peptides containing this amino acid follows standard solid-phase or solution-phase peptide synthesis protocols, with the appropriately protected amino acid derivative.

Medicinal Chemistry

2-Amino-3-(o-tolyl)propanoic acid serves as a chiral building block for the synthesis of more complex bioactive molecules. Its derivatives have been explored for a range of therapeutic applications. For instance, it can be a component of peptidomimetics designed to inhibit specific enzymes or to modulate protein-protein interactions. The hydrophobic nature of the tolyl group can be exploited to enhance binding to hydrophobic pockets in target proteins.

Conclusion

2-Amino-3-(o-tolyl)propanoic acid is a versatile and valuable building block for researchers in the fields of chemistry and pharmacology. A clear understanding of its nomenclature, properties, and synthetic routes is essential for its effective utilization. The ability to produce this amino acid in both racemic and enantiomerically pure forms opens up a wide range of possibilities for the design and synthesis of novel peptides and small molecule therapeutics with tailored properties. As the demand for more sophisticated and effective drugs continues to grow, the importance of non-proteinogenic amino acids like 2-Amino-3-(o-tolyl)propanoic acid in drug discovery is set to increase.

References

Sources

O-Methylphenylalanine in Neuropharmacology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Nuances of Catecholamine Modulation

In the intricate landscape of neuropharmacology, the ability to selectively manipulate neurotransmitter systems is paramount to understanding their roles in both normal brain function and pathological states. O-Methylphenylalanine, specifically its alpha-methylated form (α-methylphenylalanine), has emerged as a critical research tool, primarily for its capacity to inhibit key enzymes in the catecholamine synthesis pathway. This guide provides an in-depth technical exploration of α-methylphenylalanine, moving beyond a superficial overview to offer researchers, scientists, and drug development professionals a comprehensive resource on its mechanisms, stereospecific effects, and practical applications in experimental neuropharmacology. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from years of application in the field, empowering researchers to leverage this compound with precision and confidence.

Foundational Principles: Mechanism of Action and Stereochemistry

α-Methylphenylalanine is an artificial amino acid, structurally analogous to both phenylalanine and amphetamine.[1] Its primary utility in neuropharmacology stems from its inhibitory effects on two critical enzymes: Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).[1][2]

  • Phenylalanine Hydroxylase (PAH) Inhibition: By inhibiting PAH, the enzyme that converts phenylalanine to tyrosine, α-methylphenylalanine is instrumental in creating animal models of Phenylketonuria (PKU).[3][4] When co-administered with phenylalanine, it leads to a sustained elevation of phenylalanine levels in the brain, mimicking the hyperphenylalaninemia characteristic of PKU.[3] This makes it a valuable tool for studying the neuropathological consequences of this metabolic disorder. Notably, α-methylphenylalanine is considered less toxic than other PAH inhibitors like p-chlorophenylalanine for inducing experimental PKU.[5][6]

  • Tyrosine Hydroxylase (TH) Inhibition: TH is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[7][8] α-Methylphenylalanine acts as a competitive inhibitor of TH, thereby preventing the conversion of tyrosine to L-DOPA.[1][7] This leads to a depletion of catecholamine neurotransmitters in the brain, offering a powerful method to investigate the roles of these neurotransmitter systems in various physiological and behavioral processes.[7][8]

It is crucial to recognize that α-methylphenylalanine exists as two enantiomers, L-α-methylphenylalanine and D-α-methylphenylalanine. While many studies have utilized the racemic mixture (D,L-α-methylphenylalanine), emerging evidence suggests that the neuropharmacological effects can be stereospecific. The precise differential effects of each enantiomer on TH and PAH inhibition, as well as their downstream consequences, are an active area of investigation and a critical consideration for experimental design.

Transport across the Blood-Brain Barrier

α-Methylphenylalanine is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier into the central nervous system.[1] This transport mechanism is crucial for its central activity and should be considered when designing in vivo experiments, as competition with other large neutral amino acids for transport can influence its brain concentration and efficacy.

Core Applications in Neuropharmacology

The dual inhibitory action of α-methylphenylalanine provides a versatile platform for a range of neuropharmacological investigations.

Modeling Phenylketonuria (PKU)

The most established application of α-methylphenylalanine is in the generation of animal models of PKU. By chronically inhibiting PAH and elevating brain phenylalanine levels, researchers can study:

  • The impact of hyperphenylalaninemia on brain development, including myelination and synaptogenesis.[9]

  • The effects on protein synthesis and polyribosome aggregation in the brain.[3]

  • The behavioral and cognitive deficits associated with PKU.

Investigating the Role of Catecholamines

Through its inhibition of tyrosine hydroxylase, α-methylphenylalanine serves as a valuable tool for transiently depleting catecholamines. This allows for the investigation of:

  • The role of dopamine and norepinephrine in motor control, motivation, reward, and cognition.

  • The contribution of catecholaminergic dysfunction to neurological and psychiatric disorders.

  • The mechanisms of action of drugs that modulate catecholaminergic neurotransmission.

Experimental Protocols: A Practical Guide

The following sections provide detailed, field-proven protocols for key experiments involving α-methylphenylalanine. These protocols are designed to be self-validating, with built-in controls and clear endpoints.

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol details a common method for determining the half-maximal inhibitory concentration (IC50) of α-methylphenylalanine enantiomers on tyrosine hydroxylase activity.

Objective: To quantify the inhibitory potency of L- and D-α-methylphenylalanine on tyrosine hydroxylase.

Principle: This assay measures the enzymatic conversion of a radiolabeled tyrosine substrate to L-DOPA, which is then quantified.

Materials:

  • Purified or recombinant tyrosine hydroxylase

  • L-[3,5-³H]-tyrosine (Substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (Cofactor)

  • MES buffer (pH 6.0-7.0)

  • Catalase

  • Dithiothreitol (DTT)

  • L- and D-α-methylphenylalanine

  • Activated charcoal in HCl

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.

  • Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of the test inhibitor (L- or D-α-methylphenylalanine) or a vehicle control. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding L-[3,5-³H]-tyrosine.

  • Incubation: Incubate the reaction tubes at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal binds the unreacted [³H]-tyrosine.[10]

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Measurement: Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity.[10]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Catecholamine Depletion and Measurement via Microdialysis

This protocol outlines the procedure for administering α-methylphenylalanine to rodents and measuring the resulting changes in extracellular dopamine and its metabolites in the striatum using in vivo microdialysis coupled with HPLC-ECD.

Objective: To measure the in vivo effect of α-methylphenylalanine on dopamine depletion in a specific brain region.

Experimental Workflow:

G cluster_pre Pre-Surgical Preparation cluster_exp Microdialysis Experiment cluster_post Analysis A Stereotaxic Surgery: Implant guide cannula above target brain region (e.g., striatum) B Animal Recovery: Allow for post-operative recovery (5-7 days) A->B C Insert microdialysis probe through guide cannula B->C D Perfuse with artificial CSF at a constant flow rate (e.g., 1.5 µL/min) C->D E Collect baseline dialysate samples (e.g., every 20 min) D->E F Administer α-methylphenylalanine (i.p. injection) E->F G Collect post-injection dialysate samples F->G H Analyze dialysate samples using HPLC-ECD for dopamine and metabolites G->H I Data Analysis: Calculate percent change from baseline H->I

Caption: Workflow for in vivo microdialysis experiment.

Detailed Protocol:

  • Animal Model and Surgery: Use adult male rats (e.g., Wistar or Sprague-Dawley). Under anesthesia, perform stereotaxic surgery to implant a guide cannula targeting the brain region of interest (e.g., the striatum). Allow the animals to recover for at least one week.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with a Ringer's solution at a flow rate of 1.5 µL/min.[11] After a stabilization period, collect baseline dialysate samples every 20 minutes.

  • Drug Administration: Administer α-methylphenylalanine (specify enantiomer and dose, e.g., 250 mg/kg, i.p.) or vehicle.[10]

  • Post-Injection Sample Collection: Continue collecting dialysate samples for several hours to monitor the time course of dopamine depletion.

  • Sample Analysis (HPLC-ECD):

    • Sample Preparation: Immediately add a small volume of perchloric acid to the collected dialysates to prevent degradation of catecholamines.

    • Chromatography: Use a reverse-phase HPLC system with electrochemical detection. The mobile phase typically consists of a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an ion-pairing agent.[12]

    • Detection: Set the electrochemical detector to an oxidizing potential sufficient to detect dopamine and its metabolites (e.g., +0.75 V vs. Ag/AgCl).[11]

    • Quantification: Create a standard curve with known concentrations of dopamine, DOPAC, and HVA to quantify their levels in the dialysate samples.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline levels for each animal.

Brain Tissue Preparation for Chiral Analysis of α-Methylphenylalanine

This protocol describes the preparation of brain tissue for the quantification of L- and D-α-methylphenylalanine using a chiral HPLC method.

Objective: To extract α-methylphenylalanine enantiomers from brain tissue for subsequent chiral HPLC analysis.

Procedure:

  • Tissue Collection: Following in vivo experiments, rapidly euthanize the animal and dissect the brain region of interest on an ice-cold plate.

  • Homogenization: Homogenize the tissue sample in an ice-cold solution of 1.89% formic acid in water.[13]

  • Protein Precipitation: Add acetonitrile with 1% formic acid and an appropriate internal standard to the homogenate to precipitate proteins.[13]

  • Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Supernatant Collection and Evaporation: Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the chiral HPLC analysis.

  • Chiral HPLC Analysis: Analyze the reconstituted sample using a validated chiral HPLC method, for example, using a teicoplanin-based chiral stationary phase, to separate and quantify the L- and D-enantiomers.[6]

Downstream Signaling and Neurotoxicity

The depletion of catecholamines by α-methylphenylalanine can have significant downstream effects on intracellular signaling pathways. For instance, alterations in dopamine signaling are known to impact the phosphorylation of CREB (cAMP response element-binding protein) and the expression of immediate early genes like c-Fos, which are critical for neuroplasticity and long-term changes in neuronal function.[14][15] Researchers using α-methylphenylalanine to study catecholamine function should consider investigating these downstream markers to gain a more complete understanding of the neurobiological consequences of catecholamine depletion.

Regarding neurotoxicity, α-methylphenylalanine is generally considered to have a better safety profile than p-chlorophenylalanine for inducing experimental PKU.[5][6] However, the potential for neurotoxicity, especially with chronic administration or high doses, should not be disregarded. It is advisable to conduct thorough histological and behavioral assessments to rule out any confounding toxic effects in long-term studies. The comparative neurotoxicity of the individual L- and D-enantiomers is an area that warrants further investigation.

Data Interpretation and Quantitative Insights

To facilitate experimental design and data interpretation, the following table summarizes key quantitative parameters related to α-methylphenylalanine. Note: Specific IC50 and Ki values for the individual enantiomers are not consistently reported in the literature and should be determined empirically for the specific experimental conditions.

ParameterCompoundValueEnzyme/SystemSpeciesReference
PAH Inhibition α-Methyl-D,L-phenylalanine~70% in vivoPhenylalanine HydroxylaseMouse[3]
Dopamine Depletion α-Methyl-p-tyrosine~72%Dopamine (striatum)Mouse[10]
Dopamine Decrease α-Methylphenylalanine20-40%Dopamine (cerebrum)Rat[7][8]
Norepinephrine Decrease α-Methylphenylalanine20-40%Norepinephrine (cerebrum)Rat[7][8]

Conclusion and Future Directions

O-Methylphenylalanine, in its alpha-methylated form, remains an indispensable tool in neuropharmacology research. Its ability to inhibit both phenylalanine hydroxylase and tyrosine hydroxylase provides researchers with a robust method for modeling phenylketonuria and for investigating the multifaceted roles of catecholamines in the central nervous system. This guide has provided a comprehensive overview of its mechanisms, applications, and detailed experimental protocols to facilitate its effective use in the laboratory.

Future research should focus on elucidating the distinct neuropharmacological profiles of the L- and D-enantiomers of α-methylphenylalanine. A clearer understanding of their respective potencies for enzyme inhibition, effects on neurotransmitter release and reuptake, and potential off-target activities will undoubtedly enhance the precision and interpretability of studies utilizing this compound. Furthermore, exploring the impact of α-methylphenylalanine-induced catecholamine depletion on downstream signaling cascades and gene expression will provide deeper insights into the long-term neuroadaptations that occur in response to altered catecholaminergic tone. As we continue to refine our understanding of the complex interplay of neurotransmitter systems, tools like α-methylphenylalanine will remain at the forefront of neuropharmacological discovery.

References

  • α-Methylphenylalanine. In: Wikipedia. ; 2023. [Link]

  • Dopamine Depletion Does Not Protect against Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Toxicity In Vivo. J Neurosci. 2003;23(33):10614-10621.
  • Brass CA, Greengard O. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia. Biochem J. 1982;208(3):765-771.
  • Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia. Accessed January 10, 2026. [Link]

  • Determination of Neurotransmitter Levels in Models of Parkinson's Disease by HPLC-ECD. Accessed January 10, 2026. [Link]

  • Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD. Accessed January 10, 2026. [Link]

  • Hughes JV, Johnson TC. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. J Neurochem. 1981;36(4):1476-1484.
  • An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour. Accessed January 10, 2026. [Link]

  • Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain. ACS Chem Neurosci. 2014;5(9):803-810.
  • Huether G, Neuhoff V. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. J Inherit Metab Dis. 1981;4(2):67-68.
  • Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. Accessed January 10, 2026. [Link]

  • Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry.
  • dopamine depletion in the nucleus accumbens of rats induced by a phenylalanine- and tyrosine-free. Accessed January 10, 2026. [Link]

  • Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized R
  • Greengard O, DelValle JA.
  • Shah SN, Johnson RC. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochem Res. 1980;5(7):709-718.
  • An optimized tissue clearing protocol for rat brain labeling, imaging, and high throughput analysis. bioRxiv. Published online March 27, 2021.
  • Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices. Accessed January 10, 2026. [Link]

  • Miller KR, Schin CS, D'Amato RJ, D'eustachio P, Miller MR. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochem J. 1978;174(3):913-920.
  • Princeton RAtlas: A Common Coordinate Framework for Fully cleared, Whole Rattus norvegicus Brains. Accessed January 10, 2026. [Link]

  • The effects of chronic hyperphenylalaninaemia on mouse brain protein synthesis can be prevented by other amino acids. Accessed January 10, 2026. [Link]

  • DNAJC12 stabilizes activated phenylalanine hydroxylase and reduces the concentration of L-Phe needed for activation. bioRxiv. Published online July 23, 2025.
  • Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. Mol Genet Metab. 2013;110(4):431-441.
  • In Vivo Electrophysiology of Peptidergic Neurons in Deep Layers of the Lumbar Spinal Cord after Optogenetic Stimulation of Hypothalamic Paraventricular Oxytocin Neurons in R
  • Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. J Biol Chem. 2020;295(29):9833-9847.
  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Accessed January 10, 2026. [Link]

  • Enhanced CREB phosphorylation and changes in c-Fos and FRA expression in striatum accompany amphetamine sensitization. Accessed January 10, 2026. [Link]

  • L-Phenylalanine hydroxylase. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 10, 2026. [Link]

  • Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation. Accessed January 10, 2026. [Link]

  • Activation of the CREB/c-Fos Pathway during Long-Term Synaptic Plasticity in the Cerebellum Granular Layer. Front Cell Neurosci. 2017;11:184.
  • A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria. Accessed January 10, 2026. [Link]

  • L-Alpha-methylphenylalanine. PubChem. Accessed January 10, 2026. [Link]

  • Activation of the CREB/c-Fos Pathway during Long-Term Synaptic Plasticity in the Cerebellum Granular Layer. Accessed January 10, 2026. [Link]

  • Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. J Biol Chem. 2011;286(21):18509-18517.

Sources

An In-Depth Technical Guide to the Metabolic Pathways of 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(o-tolyl)propanoic acid is a synthetic amino acid, a structural analogue of the essential amino acid L-phenylalanine. Its structure, featuring a methyl group at the ortho position of the phenyl ring, presents unique metabolic questions for researchers in drug development and toxicology. Understanding how this xenobiotic compound is processed within a biological system is paramount for predicting its efficacy, safety profile, and pharmacokinetic behavior. As a substituted phenylalanine, its metabolic fate is likely intertwined with the well-established pathways for aromatic amino acid catabolism, yet influenced by the steric and electronic effects of the o-tolyl substituent.[1]

This guide provides a comprehensive framework for investigating the metabolic pathways of 2-Amino-3-(o-tolyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed, field-proven experimental protocols. We will explore the probable metabolic transformations, outline a multi-stage experimental workflow from in vitro screening to in vivo validation, and detail the analytical methodologies required for robust metabolite identification and quantification.

Predicted Metabolic Pathways: A Mechanistic Overview

The metabolic fate of a xenobiotic is primarily determined by its chemical structure. Given that 2-Amino-3-(o-tolyl)propanoic acid is an analogue of phenylalanine, we can hypothesize that it will be a substrate for enzymes involved in both amino acid and xenobiotic metabolism.[2][3] The primary transformations are expected to occur via Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[2] For 2-Amino-3-(o-tolyl)propanoic acid, the most probable Phase I pathways include oxidation, transamination, and decarboxylation.

  • Aromatic & Aliphatic Hydroxylation: The Cytochrome P450 (CYP450) superfamily of enzymes are the principal catalysts of oxidative xenobiotic metabolism.[4][5] We predict two main sites of hydroxylation:

    • Aromatic Hydroxylation: An oxygen atom is inserted into the phenyl ring, likely at the positions para or meta to the alanine side chain, to form a phenolic metabolite.

    • Benzylic Hydroxylation: The methyl group on the tolyl ring can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

  • Transamination: A common route for amino acid catabolism, the alpha-amino group is transferred to an alpha-keto acid (like α-ketoglutarate) by an aminotransferase enzyme.[6][7] This would convert the parent compound into its corresponding α-keto acid, 2-oxo-3-(o-tolyl)propanoic acid.

  • Decarboxylation: The carboxylic acid moiety could be removed by a decarboxylase, yielding 2-(o-tolyl)ethan-1-amine.

Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.[2]

  • Glucuronidation & Sulfation: If aromatic hydroxylation occurs, the resulting phenolic hydroxyl group is an ideal substrate for conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs).

  • Amino Acid Conjugation: The carboxylic acid group of the parent molecule or its metabolites can be conjugated with endogenous amino acids, such as glycine, forming an amide linkage.[8]

The following diagram illustrates these predicted metabolic transformations.

G cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent 2-Amino-3-(o-tolyl)propanoic acid (Parent Compound) M1 Aromatic Hydroxylation Product (Phenolic Metabolite) Parent->M1 CYP450 M2 Benzylic Hydroxylation Product Parent->M2 CYP450 M3 2-Oxo-3-(o-tolyl)propanoic acid Parent->M3 Aminotransferase M4 2-(o-tolyl)ethan-1-amine Parent->M4 Decarboxylase M7 Glycine Conjugate Parent->M7 Acyl-CoA Synthetase + Glycine N-Acyltransferase M5 Glucuronide Conjugate M1->M5 UGTs M6 Sulfate Conjugate M1->M6 SULTs

Caption: Predicted metabolic pathways for 2-Amino-3-(o-tolyl)propanoic acid.

A Validated Experimental Strategy for Metabolic Investigation

A robust investigation into the metabolic fate of a novel compound requires a tiered approach, beginning with simple in vitro systems to generate initial hypotheses and progressing to complex in vivo models for confirmation. This strategy ensures a cost-effective and scientifically rigorous evaluation.

The overall workflow is designed to answer four key questions:

  • Is the compound metabolized? (Metabolic Stability)

  • What are the structures of the metabolites? (Metabolite Identification)

  • Which enzymes are responsible? (Reaction Phenotyping)

  • What is the metabolic profile in a whole organism? (In Vivo Study)

G A Step 1: In Vitro Metabolic Stability Assay (Liver Microsomes / S9 Fraction) B Step 2: In Vitro Metabolite Profiling (Cryopreserved Hepatocytes) A->B If metabolized E Analytical Endpoint: LC-MS/MS Analysis for all steps A->E C Step 3: In Vitro Reaction Phenotyping (Recombinant CYP450 Enzymes) B->C Identify major oxidative metabolites D Step 4: In Vivo Pharmacokinetic & Metabolite ID Study (Rat Model) B->D Confirm in vivo relevance B->E C->D Predict human variability C->E D->E F Data Synthesis: Construct Final Metabolic Map E->F

Caption: Tiered experimental workflow for metabolic pathway investigation.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Expertise & Causality: This is the primary screening assay. We use liver microsomes because they are a cost-effective source of concentrated Phase I CYP450 enzymes.[9] The rate of disappearance of the parent compound provides a quantitative measure of its metabolic lability. Including a high-turnover positive control (e.g., Verapamil) and a low-turnover negative control (e.g., Warfarin) validates the activity of the microsomal batch and the assay procedure.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer.

    • Prepare a 10 mM stock of the test compound, 2-Amino-3-(o-tolyl)propanoic acid, in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). This cofactor is essential for CYP450 activity.[10]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). This simultaneously quenches enzymatic activity and precipitates proteins.

  • Sample Processing:

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural log of the remaining parent compound vs. time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Protocol 2: In Vitro Metabolite Profiling in Cryopreserved Hepatocytes

Expertise & Causality: While microsomes are excellent for Phase I screening, they lack most Phase II enzymes and the cellular machinery for cofactor regeneration. Cryopreserved hepatocytes provide a more complete and physiologically relevant system, containing the full complement of metabolic enzymes.[11] This allows for the simultaneous detection of both Phase I and Phase II metabolites, providing a more comprehensive metabolic picture.

Step-by-Step Methodology:

  • Hepatocyte Plating:

    • Rapidly thaw cryopreserved human hepatocytes and plate them on collagen-coated plates in appropriate incubation medium. Allow cells to attach for 2-4 hours.

  • Incubation:

    • Remove the plating medium and replace it with fresh, warm medium containing the test compound (e.g., 10 µM). A higher concentration is used here to facilitate the detection of minor metabolites.

    • Incubate at 37°C in a humidified incubator.

  • Sample Collection:

    • Collect aliquots of the incubation medium at various time points (e.g., 0, 1, 4, 24 hours).

  • Sample Quenching & Extraction:

    • Quench the reaction by adding three volumes of ice-cold methanol containing an internal standard.

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Metabolite Identification:

    • Analyze samples using high-resolution LC-MS/MS. Search the data for potential metabolites by predicting mass shifts corresponding to the hypothesized reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

    • Confirm the structure of potential metabolites using tandem mass spectrometry (MS/MS) to analyze fragmentation patterns.

Protocol 3: In Vitro Reaction Phenotyping with Recombinant CYP450s

Expertise & Causality: Once major oxidative metabolites are identified, it is critical to determine which specific CYP450 isoforms are responsible. This is crucial for predicting drug-drug interactions and understanding inter-individual variability in metabolism.[2][12] Using a panel of individually expressed recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) allows for the unambiguous assignment of metabolic pathways to specific enzymes.

Step-by-Step Methodology:

  • Incubation Setup:

    • For each major CYP450 isoform, set up an incubation mixture containing buffer, the specific recombinant enzyme, and the test compound (at a concentration below its Km, if known).

  • Reaction Initiation & Termination:

    • Pre-warm the mixtures at 37°C.

    • Initiate the reaction by adding an NADPH-regeneration system (this provides a sustained supply of the cofactor).

    • After a set time (e.g., 30 minutes), terminate the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Process samples as described in Protocol 1.

    • Analyze the formation of the specific metabolite of interest using a validated LC-MS/MS method.

  • Data Interpretation:

    • Compare the rate of metabolite formation across the different CYP450 isoforms. The isoform(s) showing the highest activity are identified as the primary contributors to that specific metabolic pathway.

Protocol 4: In Vivo Pharmacokinetic and Metabolite ID Study in Rats

Expertise & Causality: In vitro systems provide mechanistic insights but cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism. An in vivo study, typically in rodents as a first step, is essential to confirm that the metabolites observed in vitro are also formed in vivo and to understand their pharmacokinetic profiles.[13][14]

Step-by-Step Methodology:

  • Animal Dosing:

    • Administer a single dose of 2-Amino-3-(o-tolyl)propanoic acid to a group of male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Sample Collection:

    • Plasma: Collect blood samples at serial time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Process to plasma and store at -80°C.

    • Urine & Feces: House the animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

  • Sample Processing:

    • Plasma: Precipitate proteins using acetonitrile as previously described.

    • Urine: Centrifuge to remove particulates. Dilute with water/methanol prior to analysis.

    • Feces: Homogenize with a suitable solvent, centrifuge, and analyze the supernatant.

  • LC-MS/MS Analysis:

    • Analyze all samples for the parent compound and its potential metabolites using the methods developed in the in vitro stages.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, oral bioavailability) for the parent compound.

    • Identify and relatively quantify the metabolites present in plasma, urine, and feces to build a comprehensive picture of the compound's disposition.

Data Presentation and Interpretation

Clear data presentation is essential for interpreting results. Quantitative data should be summarized in tables for easy comparison.

Table 1: In Vitro Metabolic Stability and CYP450 Phenotyping Results (Hypothetical Data)
Parameter2-Amino-3-(o-tolyl)propanoic acidVerapamil (Control)
In Vitro t½ (min, HLM) 4515
Intrinsic Clearance (µL/min/mg) 15.446.2
Primary Metabolizing CYP450s
for Aromatic HydroxylationCYP2D6 (75%), CYP1A2 (20%)N/A
for Benzylic HydroxylationCYP3A4 (90%)N/A
Table 2: Summary of Metabolites Identified (Hypothetical Data)
Metabolite IDProposed StructureMass ShiftMatrix DetectedProposed Pathway
M1Aromatic Hydroxylation Product+15.99Hepatocytes, Rat Plasma, Rat UrinePhase I: CYP2D6/1A2
M2Benzylic Hydroxylation Product+15.99Hepatocytes, Rat PlasmaPhase I: CYP3A4
M32-Oxo-3-(o-tolyl)propanoic acid-1.01Hepatocytes, Rat UrinePhase I: Transamination
M4M1-Glucuronide Conjugate+192.02Hepatocytes, Rat UrinePhase II: Glucuronidation
M5Glycine Conjugate+57.02Rat UrinePhase II: Amino Acid Conjugation

Conclusion

The investigation of the metabolic pathways of 2-Amino-3-(o-tolyl)propanoic acid is a systematic process that builds from foundational in vitro screens to definitive in vivo studies. By leveraging its structural similarity to phenylalanine, we can predict a series of logical metabolic transformations involving oxidation by CYP450 enzymes and subsequent conjugation reactions. The detailed protocols provided in this guide form a self-validating framework for testing these hypotheses, identifying the specific enzymes involved, and ultimately constructing a comprehensive metabolic map. This knowledge is not merely academic; it is a critical component of the safety and efficacy assessment required for the advancement of any novel chemical entity in the pharmaceutical landscape.

References

  • McLean, A., Marwick, M. J., & Clayton, B. E. (n.d.). Enzymes involved in phenylalanine metabolism in the human foetus and child. Journal of Clinical Pathology, 26(9), 678–683. [Link][6][7]

  • Jain, P. (2022). Phenylalanine metabolism and Overview of phenylketonuria. YouTube. [Link][15]

  • Wikipedia. (n.d.). Phenylalanine hydroxylase. [Link][10]

  • Ichihara, K., et al. (1959). THE METABOLISM OF p-METHYLPHENYLALANINE AND p-METHOXYPHENYLALANINE. The Journal of Biochemistry, 46(7). [Link][8]

  • MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link][16]

  • Commandeur, J. N. M., et al. (2022). "Commandeering" Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology. [Link][2][17]

  • Al-Ishaq, R. K., et al. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link][4]

  • KEGG. (n.d.). Phenylalanine metabolism. KEGG PATHWAY Database. [Link][12]

  • Wojtunik-Kulesza, K. A., et al. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences. [Link][18]

  • Duncan, M. W., & Kopin, I. J. (1989). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. ResearchGate. [Link][13]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry. [Link][14]

  • Wang, W., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link][9]

  • Frontiers. (n.d.). Editorial: Aromatic Amino Acid Metabolism. [Link][1]

  • Zareba, G. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link][5]

  • Taylor & Francis Group. (1989). Absorption and Metabolism of Amino Acids Studied In Vitro, In Vivo, and With Computer Simulations. [Link][11]

  • Taiti, C., et al. (2023). Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. PMC. [Link][19]

Sources

A Theoretical Exploration of 2-Amino-3-(o-tolyl)propanoic Acid Conformation: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For novel amino acid derivatives such as 2-Amino-3-(o-tolyl)propanoic acid, a comprehensive understanding of its conformational landscape is a critical precursor to rational drug design and development. This technical guide provides a robust theoretical framework for elucidating the conformational preferences of 2-Amino-3-(o-tolyl)propanoic acid. We will delve into the causality behind the selection of computational methodologies, from initial conformational searches to high-level quantum mechanical calculations, and outline a self-validating protocol to ensure scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the structure-activity relationships of novel small molecules.

Introduction: The Significance of Conformational Analysis in Drug Development

2-Amino-3-(o-tolyl)propanoic acid, an analogue of the natural amino acid phenylalanine, presents an intriguing scaffold for therapeutic development. The introduction of a methyl group at the ortho position of the phenyl ring introduces steric and electronic perturbations that can significantly influence its interaction with biological targets. The spatial arrangement of the amino, carboxylic acid, and o-tolyl groups—its conformation—will dictate how the molecule fits into a binding pocket and the non-covalent interactions it can form. Therefore, a detailed map of its low-energy conformations is paramount for predicting its pharmacological profile.

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable conformational data, they are not always feasible in the early stages of drug discovery.[1][2] Theoretical and computational approaches offer a powerful and efficient alternative to explore the potential energy surface of a molecule and identify its stable conformers.[3] This guide will outline a multi-step computational workflow designed to provide a comprehensive and reliable understanding of the conformational landscape of 2-Amino-3-(o-tolyl)propanoic acid.

The Computational Gauntlet: A Multi-tiered Approach to Conformational Analysis

Our theoretical investigation is structured as a hierarchical workflow, progressively refining the accuracy of our predictions. This approach balances computational cost with the need for high-fidelity results.

Caption: A multi-step workflow for the theoretical conformational analysis of 2-Amino-3-(o-tolyl)propanoic acid.

Step 1: Foundational Structure and Conformational Search

The first phase involves generating an initial 3D structure of 2-Amino-3-(o-tolyl)propanoic acid and then systematically or stochastically exploring its conformational space to identify a broad range of possible geometries.

Experimental Protocol:

  • Initial Structure Generation: A 2D sketch of 2-Amino-3-(o-tolyl)propanoic acid is converted into an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). A preliminary geometry optimization using a computationally inexpensive force field (e.g., MMFF94) is performed to obtain a reasonable starting geometry.

  • Systematic Conformational Search: The key rotatable bonds (dihedral angles) are identified. For 2-Amino-3-(o-tolyl)propanoic acid, these are primarily the Cα-Cβ bond, the Cβ-Cγ bond (to the tolyl ring), and the bonds within the amino and carboxylic acid groups. A systematic search involves rotating each of these bonds by a defined increment (e.g., 30°) and calculating the energy of each resulting conformer using a molecular mechanics force field. This exhaustive search, while computationally more intensive than stochastic methods, ensures a comprehensive exploration of the conformational space.

Causality of Choices: The use of a molecular mechanics force field in the initial search is a pragmatic choice driven by computational efficiency. It allows for the rapid evaluation of thousands of potential conformations, which would be prohibitively expensive with higher-level quantum mechanical methods. The systematic nature of the search is chosen to avoid missing potential energy minima that might be overlooked by random sampling methods.

Step 2: Quantum Mechanical Refinement for Accuracy

Following the broad conformational search, a more accurate quantum mechanical approach is employed to refine the geometries and energies of the most promising conformers. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.[4][5]

Experimental Protocol:

  • Clustering and Selection: The conformers generated from the molecular mechanics search are clustered based on their root-mean-square deviation (RMSD). A representative structure from each cluster, typically the one with the lowest energy, is selected for further analysis. This eliminates redundant structures and focuses computational resources on unique conformations.

  • DFT Geometry Optimization: The selected conformers are then subjected to geometry optimization using a DFT method. A suitable combination of a functional and a basis set is crucial for accurate results.

    • Functional: A functional that accounts for non-covalent interactions, such as dispersion forces, is essential for accurately modeling the intramolecular interactions within the amino acid. The B3LYP functional with an empirical dispersion correction (e.g., B3LYP-D3) is a widely used and well-validated choice.[5][6] For higher accuracy, double-hybrid functionals can be considered.

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a good balance of accuracy and computational cost for molecules of this size.[7] The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for more flexibility in the electron distribution.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

Causality of Choices: DFT is chosen over simpler methods because it provides a more accurate description of the electronic structure, which is critical for determining the subtle energy differences between conformers. The selection of a dispersion-corrected functional is paramount, as van der Waals interactions play a significant role in the folding of the amino acid side chain.[8] The choice of a triple-zeta basis set with diffuse and polarization functions ensures a sufficiently flexible mathematical description of the atomic orbitals, leading to more reliable geometries and energies.

Step 3: High-Accuracy Energy Calculations and Solvation Effects

To obtain even more reliable relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory or a larger basis set on the DFT-optimized geometries. Furthermore, the influence of a solvent environment can be incorporated using continuum solvation models.

Experimental Protocol:

  • Single-Point Energy Calculations: Using the optimized geometries from the DFT calculations, single-point energies are calculated with a more accurate method, such as Møller-Plesset perturbation theory (MP2) or a larger basis set (e.g., aug-cc-pVTZ).[7][9] This approach, often referred to as a "composite method," provides a cost-effective way to improve the accuracy of the relative energies.

  • Solvation Modeling: The effect of a solvent, such as water, on the conformational equilibrium is modeled using an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[10][11] These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for the bulk solvent effects.

Causality of Choices: Single-point energy calculations with a higher level of theory provide a more accurate treatment of electron correlation, which can be important for resolving small energy differences between conformers. The inclusion of a solvation model is crucial for predicting the conformational preferences in a biological environment, as the solvent can significantly stabilize or destabilize certain conformers through electrostatic interactions and hydrogen bonding.

Data Presentation and Interpretation

The results of the computational analysis should be presented in a clear and concise manner to facilitate interpretation and comparison.

Quantitative Data Summary

A table summarizing the key quantitative data for the low-energy conformers is essential.

Conformer IDRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)Key Dihedral Angles (degrees)
1 0.000.00ψ = 175.2, φ = -85.6, χ1 = -65.3
2 0.851.20ψ = 170.1, φ = -150.3, χ1 = 178.9
3 1.520.95ψ = -45.8, φ = -75.1, χ1 = 60.2
............

Caption: A hypothetical table summarizing the calculated properties of the low-energy conformers of 2-Amino-3-(o-tolyl)propanoic acid.

Visualizing Conformational Relationships

A diagram illustrating the key intramolecular interactions that stabilize the most favorable conformers can provide valuable insights.

Caption: A simplified representation of potential intramolecular interactions in a low-energy conformer of 2-Amino-3-(o-tolyl)propanoic acid.

Trustworthiness and Validation

The protocols described in this guide are designed to be self-validating. The hierarchical approach, from a broad initial search to high-level quantum mechanical calculations, provides a systematic way to converge on a reliable set of low-energy conformers.

To further bolster confidence in the theoretical results, comparison with experimental data for structurally similar molecules is highly recommended. For instance, gas-phase spectroscopy studies of phenylalanine and other substituted aromatic amino acids have provided valuable benchmarks for computational methods.[12][13] While direct experimental data for 2-Amino-3-(o-tolyl)propanoic acid may not be available, demonstrating that the chosen computational protocol can reproduce the known conformational preferences of these analogous systems would lend significant credibility to the predictions for the target molecule.

Conclusion

The theoretical study of 2-Amino-3-(o-tolyl)propanoic acid conformation is a crucial step in its development as a potential therapeutic agent. The multi-tiered computational workflow outlined in this guide, which combines molecular mechanics, density functional theory, and solvation models, provides a robust and scientifically sound approach to elucidating its conformational landscape. By carefully considering the causality behind each methodological choice and validating the approach against available experimental data for similar molecules, researchers can gain a high degree of confidence in the predicted low-energy conformers. This knowledge, in turn, will empower drug development professionals to make more informed decisions in the design and optimization of novel therapeutics based on this promising amino acid scaffold.

References

  • Gupta, M., da Silva, E. F., & Svendsen, H. F. (2013). Explicit Solvation Shell Model and Continuum Solvation Models for Solvation Energy and pKa Determination of Amino Acids. Journal of Chemical Theory and Computation, 9(4), 2113-2122. [Link]

  • Snoek, L. C., Kroemer, R. T., Hockridge, M. R., & Simons, J. P. (2001). Conformational landscapes of aromatic amino acids in the gas phase: Infrared and ultraviolet ion dip spectroscopy of tryptophan. Physical Chemistry Chemical Physics, 3(10), 1819-1827. [Link]

  • Snoek, L. C., Kroemer, R. T., Hockridge, M. R., & Simons, J. P. (2000). Conformational landscapes of aromatic amino acids in the gas phase: infrared and ultraviolet ion dip spectroscopy of tryptophan. Physical Chemistry Chemical Physics, 2(10), 2135-2142. [Link]

  • García-Ramos, M., & Tiznado, W. (2014). Solvation thermodynamics from cavity shapes of amino acids. Proceedings of the National Academy of Sciences, 111(48), 17097-17102. [Link]

  • Snoek, L. C., et al. (2000). Conformational landscapes of aromatic amino acids in the gas phase : infrared and ultraviolet ion dip spectroscopy of tryptophan. SciSpace. [Link]

  • Gupta, M., da Silva, E. F., & Svendsen, H. F. (2013). Explicit Solvation Shell Model and Continuum Solvation Models for Solvation Energy and pKa Determination of Amino Acids. ResearchGate. [Link]

  • Gelpi, J. L., et al. (2011). Conformational analysis of short polar side-chain amino-acids through umbrella sampling and DFT calculations. Journal of Molecular Modeling, 17(11), 2915-2924. [Link]

  • Jayaram, B., & Jain, A. (1998). Solvation thermodynamics of amino acids. Journal of Molecular Biology, 284(4), 1145-1156. [Link]

  • Barone, V., et al. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. Journal of Chemical Theory and Computation, 19(18), 6296-6306. [Link]

  • El-Nahass, M. N., et al. (2013). Computational notes on the effect of solvation on the electronic properties of glycine. Der Pharma Chemica, 5(2), 1-6. [Link]

  • Wang, Y., et al. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation, 17(3), 1335-1345. [Link]

  • Puzzarini, C., & Barone, V. (2022). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of Chemical Theory and Computation, 18(1), 313-328. [Link]

  • Harrison, A. G. (2009). Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations. Journal of the American Society for Mass Spectrometry, 20(10), 1935-1945. [Link]

  • Wüthrich, K. (1990). Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • Duan, L., et al. (2023). Electronic structure theory on modeling short-range noncovalent interactions between amino acids. The Journal of Chemical Physics, 158(9), 094107. [Link]

  • Bredehöft, J. H., et al. (2022). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. Nature Communications, 13(1), 441. [Link]

  • Popa, I., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Chemistry Proceedings, 2(1), 33. [Link]

  • Wang, Y., et al. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation, 17(3), 1335-1345. [Link]

  • Sato, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2949. [Link]

  • Stöhr, M., et al. (2023). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society, 145(43), 23588-23597. [Link]

  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. [Link]

  • Sprangers, R., & Kay, L. E. (2007). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. Current Opinion in Structural Biology, 17(5), 596-602. [Link]

  • Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222-232. [Link]

  • Csonka, G. I., et al. (2022). Benchmark Ab Initio Determination of the Conformers, Proton Affinities, and Gas-Phase Basicities of Cysteine. The Journal of Physical Chemistry A, 126(50), 9576-9591. [Link]

  • Markley, J. L. (2019). Solving New Proteins Structure with NMR Spectroscopy. Biomolecular Chemistry. [Link]

  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

  • Csonka, G. I., et al. (2022). Benchmark Ab Initio Determination of the Conformers, Proton Affinities, and Gas-Phase Basicities of Cysteine. The Journal of Physical Chemistry A, 126(50), 9576–9591. [Link]

  • Alemán, C., & Orozco, M. (1998). Study of the conformational profile of the norbornane analogues of phenylalanine. Journal of Computational Chemistry, 19(13), 1504-1518. [Link]

  • Doblhoff-Dier, V., et al. (2023). Toward Reliable Conformational Energies of Amino Acids and Dipeptides: The DipCONFS Benchmark and DipCONL Datasets. Journal of Chemical Theory and Computation, 19(17), 5899-5913. [Link]

  • Kim, J., et al. (2024). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Physical Chemistry Chemical Physics, 26(1), 132-137. [Link]

  • Toufik, B. (2023). How well does DFT describe non-covalent interactions such as van der Waals forces and hydrogen bonding and what functionals perform best in these cas?. ResearchGate. [Link]

  • Andersen, O. A., et al. (2002). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Biochemistry, 41(22), 6975-6984. [Link]

  • Puzzarini, C., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 127(16), 3685-3695. [Link]

  • Andersen, O. A., et al. (2003). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phosphorylation Detected by H/D Exchange and Mass Spectrometry. Biochemistry, 42(48), 14314-14322. [Link]

  • The Protein Crystallography Corner. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]

  • Lee, J. H., et al. (2013). Expression, crystallization and preliminary X-ray crystallographic analysis of alanine racemase from Acinetobacter baumannii OXA-23. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 9), 1030-1032. [Link]

  • Olsen, J. S., et al. (2006). High-pressure X-ray diffraction of L-Alanine crystals. High Pressure Research, 26(4), 433-437. [Link]

  • Dhanuskodi, S., & Vasantha, K. (2006). X-ray powder diffraction data of L-alanine crystal. ResearchGate. [Link]

  • Olsen, J. S., et al. (2006). High-pressure X-ray diffraction of L-ALANINE crystal. DTU Research Database. [Link]

Sources

Exploring the Chirality of 2-Amino-3-(o-tolyl)propanoic acid: A Guide to Enantioseparation and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1] Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles due to their specific interactions with the inherently chiral environment of biological systems.[2][3] This guide provides an in-depth exploration of the chirality of 2-Amino-3-(o-tolyl)propanoic acid (o-methylphenylalanine), a non-proteinogenic amino acid and a valuable building block in medicinal chemistry. We will dissect the strategic imperatives for isolating its enantiomers and provide detailed, field-proven protocols for chiral resolution and analysis, empowering researchers and drug development professionals to harness the therapeutic potential of stereochemically pure compounds.

The Chirality Imperative in Drug Design

Nature is handed. The receptors, enzymes, and nucleic acids that constitute the machinery of life are composed of chiral building blocks, such as L-amino acids and D-sugars.[4] This fundamental asymmetry dictates that the interaction between a drug and its biological target is a highly stereoselective event.[5] Consequently, the two enantiomers of a chiral drug can behave as two distinct pharmacological entities.[6]

One enantiomer, the "eutomer," may be responsible for the desired therapeutic activity, while its counterpart, the "distomer," could be inactive, less active, or, in the most critical cases, responsible for adverse or toxic effects.[1] The historical case of Thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, remains a stark reminder of the importance of stereochemical purity.[4] Therefore, the synthesis, separation, and analysis of single enantiomers are paramount in modern drug discovery.[3]

2-Amino-3-(o-tolyl)propanoic acid, an analogue of phenylalanine, possesses a single stereocenter at the alpha-carbon (C2). This gives rise to two enantiomers: (S)-2-Amino-3-(o-tolyl)propanoic acid and (R)-2-Amino-3-(o-tolyl)propanoic acid. As a precursor or component in more complex pharmaceutical agents, controlling the stereochemistry of this building block is the first and most critical step in developing a safe and effective drug.

Strategic Pathways to Enantiopurity

Achieving an enantiomerically pure compound can be approached via two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

  • Asymmetric Synthesis : This "chiral pool" or catalyst-based approach aims to create predominantly one enantiomer from the outset.[7] Methods like enantioselective synthesis using chiral auxiliaries or biocatalytic routes with engineered enzymes can provide direct access to the desired enantiomer, avoiding the loss of 50% of the material inherent in resolution.[8][9]

  • Chiral Resolution : This remains a widely practiced and pragmatic approach, especially when a robust asymmetric synthesis is not yet developed.[10] It involves separating a 50:50 mixture (racemate) of enantiomers. Common methods include the crystallization of diastereomeric salts and chiral chromatography.[10]

This guide will focus on the practical application of chiral resolution and subsequent analysis, providing robust, self-validating protocols.

Logical Workflow for Chiral Resolution and Analysis

The following diagram illustrates the general workflow from a racemic mixture to a certified, enantiomerically pure compound.

G Racemic Racemic Mixture (50% R, 50% S) 2-Amino-3-(o-tolyl)propanoic acid Resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization or Preparative HPLC) Racemic->Resolution Separated Separated Enantiomers (Enriched R and S Fractions) Resolution->Separated Analysis Chiral Purity Analysis (Analytical HPLC or CE) Determine Enantiomeric Excess (ee%) Separated->Analysis Characterization Structural Confirmation & Absolute Stereochemistry (Optical Rotation, NMR, X-Ray) Analysis->Characterization Pure Enantiopure Compound (>99% ee) Certified for R&D Use Characterization->Pure

Caption: General workflow for obtaining and verifying an enantiopure compound.

Experimental Protocol I: Chiral Resolution via Diastereomeric Salt Crystallization

This classical method leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[10] By reacting the racemic amino acid with a single enantiomer of another chiral compound (a resolving agent), two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized.

Principle of Operation : (R/S)-Acid + (R')-Base → (R-Acid:R'-Base) Salt + (S-Acid:R'-Base) Salt (Diastereomers with different solubilities)

Step-by-Step Methodology
  • Selection of Resolving Agent : The choice is critical and often empirical. For an acidic compound like our amino acid, a chiral base is used. Common examples include (R)-(+)-α-methylbenzylamine, brucine, or cinchonidine.[10] A preliminary screening of several agents is advisable.

  • Salt Formation :

    • Dissolve 1.0 equivalent of racemic 2-Amino-3-(o-tolyl)propanoic acid in a suitable hot solvent (e.g., methanol, ethanol, or an aqueous mixture). The goal is complete dissolution at an elevated temperature.

    • In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent. Causality: Using only 0.5 equivalents ensures that only the salt of one enantiomer will preferentially crystallize, leaving the other in the solution (mother liquor).

    • Slowly add the resolving agent solution to the racemic amino acid solution while stirring.

  • Crystallization :

    • Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to maximize the yield of the less-soluble diastereomeric salt.

    • Crystals should form over several hours. If no crystals appear, try adding a seed crystal or slowly adding a non-solvent to reduce solubility.

  • Isolation and Purification :

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop, enriched in one diastereomer.

    • The filtrate (mother liquor) is now enriched in the other diastereomer.

    • Recrystallize the collected crystals from a fresh hot solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer :

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution (e.g., with 1M HCl) to protonate the amino acid and break the salt. The chiral resolving agent may precipitate or can be extracted with an organic solvent (e.g., dichloromethane).

    • The desired, now enantiomerically enriched, amino acid remains in the aqueous layer and can be isolated by evaporation or pH adjustment to its isoelectric point to induce precipitation.

  • Analysis : The enantiomeric purity of the final product must be confirmed using an analytical method like Chiral HPLC (see Protocol II).

Experimental Protocol II: Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and direct method for both analyzing and purifying enantiomers.[11] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those based on Teicoplanin (e.g., CHIROBIOTIC T), are exceptionally versatile for separating underivatized amino acids.[12]

Workflow for Chiral HPLC Method Development

G Start Racemic Standard (0.1 mg/mL) Col_Select Column Selection (e.g., CHIROBIOTIC T) Start->Col_Select MP_Screen Mobile Phase Screening (Polar Ionic Mode) Col_Select->MP_Screen Opt Optimization (Flow rate, Temp, Additives) MP_Screen->Opt Validate Method Validation (Linearity, Precision) Opt->Validate Run Sample Analysis Validate->Run

Caption: Systematic workflow for developing a chiral HPLC separation method.

Step-by-Step Analytical Methodology
  • Column Selection :

    • Column : CHIROBIOTIC T, 250 x 4.6 mm, 5 µm particle size.

    • Rationale: This CSP is known for its broad selectivity for non-proteinogenic and underivatized amino acids, operating through a combination of hydrogen bonding, ionic, and steric interactions.[12]

  • Mobile Phase Preparation (Polar Ionic Mode) :

    • Solvent A : Methanol

    • Solvent B : 0.1% (v/v) Acetic Acid and 0.01% (v/v) Triethylamine in Water.

    • Rationale: The polar ionic mode uses a counter-ion (triethylamine) and an acid (acetic acid) to facilitate ionic interactions between the analyte and the stationary phase, which is often crucial for resolving amino acids.

  • Instrument Setup :

    • HPLC System : Standard analytical HPLC with UV detector.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25°C.

    • Detection Wavelength : 220 nm. Rationale: This wavelength provides good sensitivity for the amino acid backbone.

    • Injection Volume : 10 µL.

  • Execution and Data Analysis :

    • Inject a 0.1 mg/mL standard of racemic 2-Amino-3-(o-tolyl)propanoic acid dissolved in the mobile phase.

    • Record the chromatogram. Two separate peaks corresponding to the (S) and (R) enantiomers should be observed.

    • Calculate the Resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation, which is ideal for accurate quantification.

    • Calculate the Enantiomeric Excess (ee%) for any resolved sample using the formula: ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Data Presentation: Expected Analytical Results
Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (t_R) 8.1 min13.7 min
Peak Area (Racemic) 50.1%49.9%
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Note: These are representative data based on separations of similar compounds on this type of column and serve as a target for method development.[12]

This analytical method can be scaled up to preparative chromatography by using a wider diameter column and higher flow rates to isolate gram quantities of each enantiomer.[11]

Experimental Protocol III: High-Efficiency Purity Check by Capillary Electrophoresis (CE)

For a final, high-efficiency confirmation of enantiomeric purity, Capillary Electrophoresis (CE) is an excellent orthogonal technique.[13][14] It offers very high separation power and requires minimal sample and solvent. The separation is achieved by adding a chiral selector, typically a cyclodextrin, to the background electrolyte.

Step-by-Step CE Methodology
  • Capillary and Conditioning :

    • Use a fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

    • Condition the capillary by flushing sequentially with 1M NaOH, water, and finally the background electrolyte.

  • Background Electrolyte (BGE) Preparation :

    • Prepare a 50 mM sodium phosphate buffer at pH 2.5.

    • Add a chiral selector, such as 15 mM Sulfated-β-cyclodextrin.

    • Rationale: At low pH, the amino acid is cationic. The negatively charged cyclodextrin acts as a pseudo-stationary phase. Enantiomers will have slightly different binding affinities with the cyclodextrin, leading to different electrophoretic mobilities and separation.[15]

  • Instrument Setup :

    • CE System : Standard CE with a UV detector.

    • Voltage : 20 kV.

    • Temperature : 25°C.

    • Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection : 214 nm.

  • Analysis :

    • Inject the purified sample.

    • A clean, single peak confirms high enantiomeric purity. The presence of a small secondary peak would indicate the level of the other enantiomer.

Conclusion and Authoritative Grounding

The exploration and control of chirality are central to the development of safe and effective pharmaceuticals. For a molecule like 2-Amino-3-(o-tolyl)propanoic acid, which holds potential as a key synthetic intermediate, the ability to reliably separate and analyze its enantiomers is not merely an academic exercise—it is a regulatory and clinical necessity.[1][4]

The protocols detailed in this guide, from classical diastereomeric salt crystallization to modern chromatographic and electrophoretic techniques, provide a robust framework for researchers. Each method is a self-validating system when followed with precision, ensuring that the final enantiopure compound is well-characterized and fit for purpose in a drug development pipeline. By understanding the causality behind each experimental choice—the "why" behind the "how"—scientists can troubleshoot and adapt these methods to achieve the highest standards of scientific integrity.

References

  • García-Ruiz, C., et al. (2018). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. In Chirality in Drug Research.
  • García-Ruiz, C., et al. (2018). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed.
  • Al-Ghanim, A. M. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Cureus.
  • Quora User Contribution. (2023). Why is chirality important for biological and pharmaceutical companies? What are some examples? Quora.
  • Das, B., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry.
  • Semantic Scholar. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Semantic Scholar.
  • BOC Sciences. The Role of Chiral Amino Acids in Modern Drug Discovery. BOC Sciences.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Miyazawa, T., et al. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters.
  • PubChem. 2-amino-3-o-tolyl-propionic acid (C10H13NO2). PubChem.
  • Kumar, P. & Kumar, A. (2018). Role of Chirality in Drugs. Juniper Publishers.
  • PubChem. 2-Amino-3-(m-tolyl)propanoic acid. PubChem.
  • Amanote Research. Enantioselective Synthesis of Protected. Amanote Research.
  • Chem-Impex. 3-(R-Amino-2-(R-hydroxy-3-o-tolyl propionic acid. Chem-Impex.
  • Horváth, Z., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis.
  • Sun, D., et al. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • PubChem. (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid. PubChem.
  • Wikipedia. Chiral resolution. Wikipedia.
  • Royal Society of Chemistry. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science.
  • Sigma-Aldrich. (S)-2-Amino-3-(p-tolyl)propanoic acid. Sigma-Aldrich.
  • Wang, J., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie.
  • Johansen, T. N., et al. (1998). 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors. Journal of Medicinal Chemistry.
  • MedchemExpress. (R)-2-Amino-3-(m-tolyl)propanoic acid. MedchemExpress.com.
  • Welch, C. J., et al. (2010). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Chromatography B.
  • Torchiana, M. L., et al. (1970). Some biochemical and pharmacological actions of -methylphenylalanine. Biochemical Pharmacology.
  • Shiraiwa, T., et al. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Bioscience, Biotechnology, and Biochemistry.
  • Kezić, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju.
  • Konopelski, J. P., et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Hancu, G., et al. (2019). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules.
  • US Patent US20050283020A1. Process for the preparation of 2-aryl propionic acids. Google Patents.
  • Taub, D., & Hoffsommer, R. D. (1978). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Pharmacology Biochemistry and Behavior.

Sources

Methodological & Application

Synthesis of 2-Amino-3-(o-tolyl)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Amino-3-(o-tolyl)propanoic acid, a valuable building block for drug discovery and development. The synthesis is based on the robust and well-established Strecker amino acid synthesis, a powerful method for the preparation of α-amino acids from aldehydes. This document offers in-depth technical details, explains the rationale behind experimental choices, and provides a complete, self-validating protocol for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

2-Amino-3-(o-tolyl)propanoic acid, an unnatural amino acid and a derivative of phenylalanine, holds significant potential in medicinal chemistry. Its unique structural features, conferred by the ortho-tolyl group, can be exploited to modulate the pharmacological properties of peptides and small molecule drugs. This guide outlines a reliable three-step synthesis beginning with the readily available o-tolualdehyde.

The overall synthetic strategy involves:

  • Preparation of the Aldehyde Precursor: Synthesis of 2-(o-tolyl)acetaldehyde from o-tolualdehyde.

  • Strecker Reaction: Formation of the intermediate α-aminonitrile, 2-amino-3-(o-tolyl)propanenitrile, from 2-(o-tolyl)acetaldehyde.

  • Hydrolysis: Conversion of the α-aminonitrile to the target amino acid, 2-Amino-3-(o-tolyl)propanoic acid.

This protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Mechanistic Insights: The Strecker Synthesis

The core of this synthesis is the Strecker reaction, a classic method for amino acid preparation.[1][2][3] The reaction proceeds through a three-component condensation of an aldehyde, ammonia, and a cyanide source.[2]

The mechanism can be conceptualized in two main stages:

  • Iminium Ion Formation and Nucleophilic Attack: The aldehyde (2-(o-tolyl)acetaldehyde) reacts with ammonia to form an imine. This is often facilitated by mildly acidic conditions which protonate the aldehyde, making it more electrophilic.[3][4] The imine is in equilibrium with its protonated form, the iminium ion, which is a key electrophilic intermediate. The cyanide ion then acts as a nucleophile, attacking the iminium ion to form a stable α-aminonitrile.[3][4][5]

  • Hydrolysis of the Nitrile: The α-aminonitrile is subsequently hydrolyzed under acidic conditions.[3][5][6] The nitrile group is converted to a carboxylic acid through a series of protonation and nucleophilic attack steps by water, ultimately yielding the desired α-amino acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(o-tolyl)acetaldehyde

The starting aldehyde, 2-(o-tolyl)acetaldehyde, is a key precursor. While commercially available, its synthesis from o-tolualdehyde is a cost-effective alternative for laboratory-scale preparations. A common method involves a Wittig reaction followed by hydrolysis or, more simply, a reduction of an intermediate. A straightforward approach involves the reduction of 2-oxo-2-(o-tolyl)acetaldehyde, which can be prepared from o-xylene. For the purpose of this protocol, we will assume the starting material is either commercially sourced or prepared via established literature methods.

Step 2: Strecker Synthesis of 2-Amino-3-(o-tolyl)propanenitrile

This step constitutes the core of the amino acid synthesis.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(o-tolyl)acetaldehyde134.1810.0 g0.0745
Ammonium Chloride (NH4Cl)53.494.38 g0.0819
Sodium Cyanide (NaCN)49.013.80 g0.0775
Methanol (MeOH)32.04100 mL-
Water (H2O)18.0250 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(o-tolyl)acetaldehyde (10.0 g, 0.0745 mol) in 100 mL of methanol.

  • To this solution, add ammonium chloride (4.38 g, 0.0819 mol) and stir until it is largely dissolved.

  • In a separate beaker, carefully dissolve sodium cyanide (3.80 g, 0.0775 mol) in 50 mL of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add the aqueous sodium cyanide solution to the methanolic solution of the aldehyde and ammonium chloride over a period of 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-3-(o-tolyl)propanenitrile as an oil. This crude product is typically used in the next step without further purification.

Step 3: Hydrolysis of 2-Amino-3-(o-tolyl)propanenitrile to 2-Amino-3-(o-tolyl)propanoic acid

The final step involves the hydrolysis of the nitrile to the carboxylic acid.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
Crude 2-amino-3-(o-tolyl)propanenitrile~160.22From previous step-
Concentrated Hydrochloric Acid (HCl)36.46100 mL~37% w/w
Water (H2O)18.0250 mL-
Sodium Hydroxide (NaOH)40.00As neededFor pH adjustment
Ethanol (EtOH)46.07For recrystallization-

Procedure:

  • Place the crude 2-amino-3-(o-tolyl)propanenitrile in a 250 mL round-bottom flask.

  • Carefully add 100 mL of concentrated hydrochloric acid. Caution: Handle concentrated HCl in a fume hood.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The hydrolysis can be monitored by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 50 mL of water and transfer to a beaker.

  • Cool the solution in an ice bath and carefully adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) by the slow addition of a concentrated sodium hydroxide solution. The amino acid will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • For further purification, recrystallize the crude amino acid from a mixture of water and ethanol.[7] Dissolve the solid in a minimal amount of hot water and add ethanol until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Asymmetric Synthesis and Chiral Resolution

The protocol described above will produce a racemic mixture of (R)- and (S)-2-Amino-3-(o-tolyl)propanoic acid. For applications requiring a single enantiomer, two primary strategies can be employed:

  • Asymmetric Strecker Synthesis: This involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the Strecker reaction.[2] For example, a chiral amine can be used instead of ammonia to form a diastereomeric intermediate that can be separated before hydrolysis.

  • Chiral Resolution: The racemic amino acid can be resolved into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[1][8] The diastereomers, having different physical properties, can then be separated by fractional crystallization.[1][8]

A general procedure for chiral resolution using L-(+)-tartaric acid is as follows:

  • Dissolve the racemic amino acid in a suitable solvent (e.g., aqueous ethanol).

  • Add an equimolar amount of L-(+)-tartaric acid.

  • Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate first.

  • Separate the crystals by filtration.

  • Liberate the enantiomerically enriched amino acid from the salt by treatment with a base.

  • The other enantiomer can be recovered from the mother liquor.

Analytical Characterization

The identity and purity of the synthesized 2-Amino-3-(o-tolyl)propanoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include aromatic protons in the tolyl group, a singlet for the methyl group, and signals for the α- and β-protons of the amino acid backbone. The chemical shifts will be similar to those of phenylalanine, with adjustments due to the ortho-methyl substituent.[9][10][11]

    • ¹³C NMR: Will show characteristic signals for the aromatic carbons, the methyl carbon, the α- and β-carbons, and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring are expected.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

  • Sodium Cyanide: Extremely toxic. Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide antidote kit readily available.

  • Concentrated Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-3-(o-tolyl)propanoic acid.

SynthesisWorkflow cluster_0 Step 1: Aldehyde Preparation cluster_1 Step 2: Strecker Reaction cluster_2 Step 3: Hydrolysis cluster_3 Purification & Analysis o_tolualdehyde o-Tolualdehyde o_tolylacetaldehyde 2-(o-tolyl)acetaldehyde o_tolualdehyde->o_tolylacetaldehyde Reduction/Wittig aminonitrile 2-Amino-3-(o-tolyl)propanenitrile o_tolylacetaldehyde->aminonitrile + NH4Cl, NaCN final_product 2-Amino-3-(o-tolyl)propanoic acid aminonitrile->final_product + conc. HCl, Heat purification Recrystallization final_product->purification analysis NMR, IR, MS, MP purification->analysis

Caption: Synthetic workflow for 2-Amino-3-(o-tolyl)propanoic acid.

Conclusion

This guide provides a comprehensive and practical protocol for the synthesis of 2-Amino-3-(o-tolyl)propanoic acid via the Strecker synthesis. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for their drug discovery and development programs. The inclusion of methods for asymmetric synthesis and chiral resolution further enhances the utility of this guide for accessing enantiomerically pure forms of the target molecule.

References

  • NROChemistry. Strecker Synthesis. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Pearson. Show how you would use a Strecker synthesis to make phenylalanine... Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • ResearchGate. Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Available at: [Link]

  • NROChemistry. Strecker Synthesis. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • MySkinRecipes. 2-(p-Tolyl)acetaldehyde. Available at: [Link]

  • ACS Publications. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]

  • BMRB. bmse000045 L-Phenylalanine. Available at: [Link]

  • NIH. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Available at: [Link]

  • ResearchGate. The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Available at: [Link]

  • Google Patents. Method for crystallization of amino acids.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

  • ResearchGate. Synthesis of Aryl substituted β³‐amino acid Reagents and conditions. Available at: [Link]

  • ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Available at: [Link]

  • NIH. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Available at: [Link]

  • NIH. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Available at: [Link]

  • ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Available at: [Link]

  • The Good Scents Company. lilac acetaldehyde syringa aldehyde. Available at: [Link]

Sources

Application Note: Strategies for the Successful Incorporation of o-Methylphenylalanine into Peptides via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sterically Hindered Amino Acids in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Among these, sterically hindered amino acids, such as o-methylphenylalanine (o-MePhe), present unique opportunities for rational peptide design. The ortho-methyl group on the phenylalanine ring introduces significant steric bulk, which can restrict conformational flexibility and shield the peptide backbone from enzymatic degradation. However, this same steric hindrance poses a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the generation of deletion sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the efficient incorporation of o-methylphenylalanine into peptides using SPPS.

The Challenge: Overcoming Steric Hindrance in Peptide Coupling

The fundamental challenge in coupling o-methylphenylalanine lies in the steric clash between the bulky ortho-methyl group and the incoming activated amino acid, as well as the resin-bound peptide chain. This steric hindrance can significantly slow down the rate of peptide bond formation, making standard coupling protocols inefficient.[1][2][3] Conventional coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often not potent enough to overcome this energy barrier, resulting in low coupling yields.[1][4] Therefore, specialized strategies and more powerful reagents are required to drive the reaction to completion.

Key Strategies for Efficient Coupling of o-Methylphenylalanine

To achieve high-yield incorporation of o-methylphenylalanine, a multi-faceted approach is recommended, focusing on the selection of potent coupling reagents, optimization of reaction conditions, and the potential use of advanced synthesis technologies.

High-Activity Coupling Reagents: The Cornerstone of Success

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids.[3] Uronium/aminium salts and phosphonium salts are significantly more effective than carbodiimides as they form highly reactive esters that can overcome the steric barrier.[1][5]

Coupling Reagent ClassExamplesMechanism of Action & Suitability for o-MePhe
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForm highly reactive OAt or Oxyma esters. HATU and COMU are particularly recommended for their high reactivity and low racemization potential.[3][5][6]
Phosphonium Salts PyBOP, PyAOPConvert the carboxylic acid into a highly reactive phosphonium ester. PyAOP is noted for its high reactivity.
Acyl Fluoride Precursors TFFHGenerates amino acid fluorides in situ, which are highly reactive and particularly effective for coupling extremely hindered amino acids.[6][7]

Recommendation: For most applications involving o-methylphenylalanine, HATU or COMU are excellent first choices due to their proven efficacy with hindered amino acids.[5][6] For particularly challenging couplings, the use of TFFH to generate the acyl fluoride of Fmoc-o-methylphenylalanine-OH is a powerful alternative.[6][7]

Optimized Reaction Conditions

Beyond the choice of reagent, optimizing the reaction parameters is crucial:

  • Double Coupling: A common and effective strategy is to perform the coupling step twice.[1] The first coupling is allowed to proceed for a standard duration, followed by draining of the reagents and a fresh addition of activated amino acid for a second coupling cycle. This ensures that any unreacted amino groups from the first coupling have a second opportunity to react.

  • Increased Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can drive the reaction equilibrium towards product formation.

  • Extended Reaction Times: Sterically hindered couplings are inherently slower. Extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve coupling efficiency.[1]

  • Elevated Temperature: Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for driving difficult couplings to completion by utilizing elevated temperatures.[8] The application of microwave energy can dramatically accelerate the reaction rate and improve yields for hindered amino acids.[8]

Monitoring Coupling Completion

It is essential to monitor the completion of the coupling reaction before proceeding to the next deprotection step. The Kaiser test or other colorimetric tests can be used to detect the presence of free primary amines on the resin. A negative test result indicates a complete reaction. If the test is positive, a second coupling should be performed.

Experimental Protocol: SPPS of a Model Peptide Containing o-Methylphenylalanine

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-o-MePhe-Gly) on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-o-methylphenylalanine-OH

  • Fmoc-Ala-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling_Gly Couple Fmoc-Gly-OH (HATU/DIPEA) Wash1->Coupling_Gly Wash2 Wash (DMF, DCM) Coupling_Gly->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling_oMePhe Double Couple Fmoc-o-MePhe-OH (HATU/DIPEA) Wash3->Coupling_oMePhe Wash4 Wash (DMF, DCM) Coupling_oMePhe->Wash4 Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash4->Deprotection3 Wash5 Wash (DMF, DCM) Deprotection3->Wash5 Coupling_Ala Couple Fmoc-Ala-OH (HATU/DIPEA) Wash5->Coupling_Ala Wash6 Wash (DMF, DCM) Coupling_Ala->Wash6 Final_Deprotection Final Fmoc Deprotection Wash6->Final_Deprotection Wash7 Wash (DMF, DCM) Final_Deprotection->Wash7 Cleavage Cleavage & Side Chain Deprotection (TFA/TIS/H2O) Wash7->Cleavage Precipitation Precipitate & Purify Cleavage->Precipitation

Caption: SPPS workflow for a tripeptide containing o-methylphenylalanine.

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Glycine):

    • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activation solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.

  • Incorporation of o-Methylphenylalanine (Double Coupling):

    • Deprotect the Fmoc group from the resin-bound glycine as described in step 2.

    • Wash the resin thoroughly.

    • First Coupling:

      • In a separate vial, dissolve Fmoc-o-methylphenylalanine-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

      • Add the activation solution to the resin and shake for 4 hours.

      • Drain the reaction vessel.

    • Second Coupling:

      • Prepare a fresh activation solution of Fmoc-o-methylphenylalanine-OH, HATU, and DIPEA as above.

      • Add the fresh solution to the resin and shake for another 4 hours (or overnight).

    • Wash the resin thoroughly with DMF and DCM. Confirm coupling completion with a Kaiser test.

  • Third Amino Acid Coupling (Alanine):

    • Deprotect the Fmoc group from the resin-bound o-methylphenylalanine.

    • Wash the resin.

    • Couple Fmoc-Ala-OH using the standard procedure described in step 2.

    • Wash the resin and confirm coupling completion.

  • Final Deprotection and Cleavage:

    • Remove the final Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling of o-MePhe Insufficiently potent coupling reagent; Short reaction time; Steric hindrance.Switch to a more powerful reagent like HATU or COMU. Increase reaction time and consider double coupling. Use microwave-assisted synthesis if available.
Deletion of o-MePhe Sequence Incomplete coupling followed by capping (if used) or coupling of the next amino acid.Ensure complete coupling of o-MePhe using the strategies above before proceeding.
Racemization Over-activation of the amino acid; Strong base.Use a coupling reagent known for low racemization (e.g., HATU, COMU). Avoid prolonged pre-activation times. Use a hindered base like DIPEA.

Conclusion

The successful incorporation of the sterically hindered amino acid o-methylphenylalanine into peptides via SPPS is readily achievable with a rational and optimized approach. By moving beyond standard coupling protocols and employing high-activity coupling reagents such as HATU or COMU, in conjunction with strategies like double coupling and extended reaction times, researchers can efficiently synthesize peptides containing this valuable building block. The use of microwave-assisted synthesis further enhances the probability of success for these challenging couplings. The ability to incorporate o-methylphenylalanine opens up new avenues for the design of novel peptide therapeutics with enhanced stability and tailored biological activity.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059–11065.
  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194.
  • Xiao, Y., et al. (n.d.). Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. The Journal of Organic Chemistry.
  • de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry, 11(10), 1084–1094.
  • Raines, R. T., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic letters, 14(1), 344–347.
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Mindt, T. L., & Schibli, R. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Metabolic Engineering, 65, 136–145.
  • Muttenthaler, M., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 26(19), 5849.
  • Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Retrieved from [Link]

  • Breen, A., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Aldrichimica Acta, 54(2), 43–56.

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of o-Methylphenylalanine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of o-methylphenylalanine. The method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution suitable for accurate quantification in research and pharmaceutical development settings. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is thoroughly discussed to provide a foundational understanding for researchers.

Introduction: The Significance of Chiral o-Methylphenylalanine

o-Methylphenylalanine is a non-proteinogenic amino acid, a structural analog of the essential amino acid phenylalanine. The introduction of a methyl group at the ortho position of the phenyl ring creates a unique steric and electronic profile, making it a valuable building block in medicinal chemistry for the design of peptides and small molecule drugs with modified conformational properties and metabolic stability.

As with most chiral molecules, the individual enantiomers of o-methylphenylalanine can exhibit distinct pharmacological and toxicological profiles. The stereochemistry is a critical determinant of biological activity, making the accurate determination of enantiomeric purity essential for drug development, quality control, and metabolic studies. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering high selectivity and reliability.

This guide provides a comprehensive protocol for the separation of (R)- and (S)-o-methylphenylalanine, grounded in the principles of chiral recognition on polysaccharide-based CSPs.

The Causality of Method Design: A Senior Scientist's Perspective

The development of a successful chiral separation method is not merely a matter of trial and error; it is an exercise in applied chemical principles. Our approach is rooted in understanding the interactions between the analyte and the chiral stationary phase.

Selecting the Chiral Stationary Phase (CSP): The Heart of the Separation

Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are renowned for their broad enantioselectivity. For the separation of aromatic amino acids like o-methylphenylalanine, an amylose-based phase is an excellent starting point. The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.

We selected an immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP . The rationale is threefold:

  • Broad Applicability: This phase has a proven track record for resolving a wide range of chiral compounds, including those with aromatic rings.

  • Immobilized Nature: The covalent bonding of the chiral selector to the silica support provides exceptional durability and allows for the use of a wider range of organic solvents, which can be crucial for method optimization.

  • Enhanced π-π Interactions: The electron-rich dimethylphenylcarbamate groups on the amylose backbone are expected to interact favorably with the phenyl ring of o-methylphenylalanine, contributing significantly to chiral recognition.

Mobile Phase Strategy: Fine-Tuning the Interaction

A normal phase mode, employing a non-polar primary solvent with a polar modifier, was chosen. This mode often provides superior selectivity for chiral compounds compared to reversed-phase.

  • Primary Solvent (n-Hexane): A non-polar solvent like n-hexane ensures that the analyte has a strong affinity for the stationary phase, maximizing the potential for chiral interaction.

  • Polar Modifier (Isopropanol - IPA): The alcohol modifier is essential for eluting the analyte from the column. By competing with the analyte for polar interaction sites on the CSP, the concentration of IPA can be adjusted to control retention time and optimize resolution.

  • Acidic Additive (Trifluoroacetic Acid - TFA): This is the most critical component for analyzing an amino acid. o-Methylphenylalanine is a zwitterionic compound. In a neutral mobile phase, its inconsistent ionization state can lead to poor peak shape and low reproducibility. The addition of a small amount of a strong acid like TFA protonates the carboxyl group and ensures the amino group is consistently protonated. This suppression of ionization minimizes undesirable ionic interactions with the silica support and promotes the specific chiral recognition interactions necessary for separation, resulting in sharp, symmetrical peaks.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the system suitability parameters will ensure the reliability of the results.

Materials and Reagents
  • Racemic o-Methylphenylalanine Standard: (Sigma-Aldrich or equivalent)

  • n-Hexane: HPLC Grade

  • Isopropanol (IPA): HPLC Grade

  • Trifluoroacetic Acid (TFA): HPLC Grade

  • Methanol: HPLC Grade (for sample preparation)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm (e.g., CHIRALPAK® IA or equivalent)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (due to the phenyl chromophore)

  • Injection Volume: 10 µL

Sample Preparation
  • Prepare a stock solution of racemic o-methylphenylalanine at 1.0 mg/mL in methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare 0.1 mg/mL o-Methylphenylalanine in Mobile Phase prep_mobile 2. Prepare Mobile Phase: n-Hexane/IPA/TFA (90:10:0.1) filter_sample 3. Filter Sample (0.45 µm) inject 4. Inject 10 µL onto HPLC System filter_sample->inject separate 5. Isocratic Elution Chiralpak IA Column 1.0 mL/min, 25°C inject->separate detect 6. UV Detection at 210 nm separate->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate Resolution (Rs) and Selectivity (α) integrate->calculate report 9. Report Enantiomeric Purity calculate->report

Caption: Workflow for the chiral separation of o-methylphenylalanine.

Expected Results and Data Interpretation

The described method is expected to yield baseline separation of the two enantiomers of o-methylphenylalanine. A representative chromatogram would show two well-resolved, symmetrical peaks.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters. These values serve as a benchmark for system suitability.

ParameterSymbolExpected ValueRationale for Acceptance
Retention Factor (k') k'2 - 10Ensures adequate interaction with the CSP without excessive run time.
Selectivity Factor (α) α> 1.2Indicates a good differential interaction between the enantiomers and the CSP.
Resolution (Rs) Rs> 1.5Confirms baseline separation, which is essential for accurate quantification.
Tailing Factor (Tf) Tf0.9 - 1.5Demonstrates good peak symmetry, indicating an efficient and robust separation.

Note: Retention times are column and system-dependent and are therefore not listed as a primary suitability parameter.

Logical Relationship Diagram: Factors Influencing Resolution

The resolution (Rs) is the ultimate measure of a successful separation. It is governed by three key chromatographic factors: efficiency (N), selectivity (α), and retention (k'). The following diagram illustrates their relationship.

Resolution_Factors cluster_factors Governing Factors cluster_params Controllable Parameters Rs Resolution (Rs) N Efficiency (N) (Peak Sharpness) Rs->N alpha Selectivity (α) (Peak Spacing) Rs->alpha k_prime Retention (k') (Elution Time) Rs->k_prime column Column Properties (Length, Particle Size) column->N mobile_phase Mobile Phase (Solvent Ratio, Additives) mobile_phase->alpha mobile_phase->k_prime temperature Temperature temperature->alpha temperature->k_prime flow_rate Flow Rate flow_rate->N flow_rate->k_prime

Caption: The interplay of factors governing chromatographic resolution.

Conclusion

This application note provides a robust, detailed, and scientifically-grounded protocol for the chiral separation of o-methylphenylalanine enantiomers. By explaining the causality behind the selection of the immobilized amylose-based CSP and the normal phase mobile phase containing an acidic additive, this guide empowers researchers not only to replicate the method but also to adapt it for similar chiral amino acid analogs. The achievement of baseline resolution (Rs > 1.5) ensures that the method is suitable for the accurate determination of enantiomeric purity, a critical requirement in modern drug development and chemical research.

References

  • Hroboňová, K., Moravčík, J., Lehotay, J., & Armstrong, D. (n.d.). Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types. PubMed. [Link]

  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (2001). Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine. Chirality, 13(1), 48-55. [Link]

  • Verkuijl, B. J. V., Schuur, B., Minnaard, A. J., de Vries, J. G., & Feringa, B. L. (2010). Chiral separation of substituted phenylalanine analogues using chiral palladium phosphine complexes with enantioselective liquid–liquid extraction. Organic & Biomolecular Chemistry, 8(13), 2971-2977. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Enantioseparation of phenylalanine analogs on a quinine-based anion-exchanger chiral stationary phase: structure and temperature effects. Chirality, 14(1), 47-52. [Link]

  • Varga, A., Bánóczi, G., Nagy, B., Bencze, L. C., Toșa, M. I., Gellért, Á., Irimie, F. D., Rétey, J., Poppe, L., & Paizs, C. (n.d.). Influence of the aromatic moiety in α- and β-arylalanines on their biotransformation with phenylalanine 2,3-aminomutase from Pantoea agglomerans. Royal Society of Chemistry. [Link]

  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(7), 1041-1048. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5205. [Link]

  • Hroboňová, K., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. [Link]

  • Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Corporation. [Link]

  • Kovács, Z., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. International Journal of Molecular Sciences, 25(9), 5001. [Link]

  • Hroboňová, K., et al. (2018). Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. ResearchGate. [Link]

  • Zhang, T., et al. (n.d.). Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of TFA (0.01%) in methanol. ResearchGate. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). [Link]

  • Verkuijl, B. J. V., Schuur, B., Minnaard, A. J., de Vries, J. G., & Feringa, B. L. (2010). Chiral separation of substituted phenylalanine analogues using chiral palladium phosphine complexes with enantioselective liquid-liquid extraction. University of Twente Research Information. [Link]

  • Lee, W. (n.d.). Chromatograms of enantiomer separation of racemic N-PHT phenylalanine.... ResearchGate. [Link]

  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113. [Link]

  • Singh, R., et al. (n.d.). a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade.... ResearchGate. [Link]

  • El-Kassem, L. T. A., & El-Sherif, Z. A. (2012). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. ResearchGate. [Link]

  • Khan, M. A., et al. (2018). Enantiomeric resolution and modeling of DL-alanine-DL-tryptophan dipeptide on amylose stationary phase. Chirality, 30(4), 478-485. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Francotte, E. R., & Wolf, R. M. (1996). Influence of the Molecular and Supramolecular structure of Cellulose Based CSPs on their Chiral recognition Ability. ResearchGate. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition Ability of Cellulose 3,5-Dimethylphenylcarbamate Immobilized on Silica Gel through Radical Polymerization. ResearchGate. [Link]

  • Zhang, T., et al. (2018). Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode. ResearchGate. [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns. Daicel Chiral Technologies. [Link]

  • Torchiana, M. L., Porter, C. C., Stone, C. A., & Hanson, H. M. (1970). Some biochemical and pharmacological actions of -methylphenylalanine. Biochemical Pharmacology, 19(5), 1601-14. [Link]

  • Shen, J., & Okamoto, Y. (2022). Preparation and Chiral Separation of a Novel Immobilized Cellulose-Based Chiral Stationary Phase in High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Kezić, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-41. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Hughes, N. R., et al. (2004). Effect of the Mobile Phase on Antibody-Based Enantiomer Separations of Amino Acids in High-Performance Liquid Chromatography. Journal of Chromatography A, 1049(1-2), 85-95. [Link]

  • Scafato, P., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(19), 5946. [Link]

Application Note & Protocol Guide: Comprehensive Analytical Characterization of 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the robust characterization of 2-Amino-3-(o-tolyl)propanoic acid, a substituted aromatic amino acid. As a molecule with potential applications in pharmaceutical and chemical synthesis, its structural integrity, purity, and stereochemistry must be unequivocally established. This guide moves beyond a simple listing of methods, offering a strategic workflow that integrates multiple analytical techniques. We provide detailed, field-tested protocols for structural elucidation, purity assessment, chiral separation, and solid-state analysis, explaining the scientific rationale behind key experimental choices. This integrated approach ensures a self-validating system for the complete and unambiguous characterization of this and similar novel chemical entities.

Introduction: The Analytical Challenge

2-Amino-3-(o-tolyl)propanoic acid is a non-proteinogenic amino acid and a derivative of phenylalanine. Its unique ortho-tolyl substitution introduces specific steric and electronic properties that may be leveraged in drug design and materials science. However, these same features present distinct analytical challenges:

  • Structural Isomerism: Confirmation of the ortho substitution is critical to distinguish it from its meta and para isomers.

  • Enantiomeric Purity: The molecule possesses a chiral center at the alpha-carbon, necessitating methods to separate and quantify the (R) and (S) enantiomers.

  • Purity Profile: Identification and quantification of potential impurities, including starting materials, by-products, and degradants, are essential for quality control.

This guide provides a multi-faceted analytical strategy to address these challenges head-on, ensuring data of the highest quality and integrity.

Integrated Analytical Workflow

A comprehensive characterization cannot rely on a single technique. We propose an integrated workflow where orthogonal methods are used to build a complete profile of the molecule. This approach ensures that the limitations of one technique are compensated for by the strengths of another, creating a self-validating data package.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Extended Characterization Start New Batch of 2-Amino-3-(o-tolyl)propanoic acid Structure Structural Elucidation (NMR, MS, IR) Start->Structure Confirm Identity Purity Purity & Impurity Profile (RP-HPLC) Structure->Purity Identity Confirmed Chirality Enantiomeric Purity (Chiral HPLC) Purity->Chirality Purity ≥ 99% SolidState Solid-State Properties (DSC, TGA) Chirality->SolidState Characterize Form Degradation Forced Degradation (Stability-Indicating Method) SolidState->Degradation Final Complete Certificate of Analysis Degradation->Final

Figure 1: Integrated workflow for the comprehensive characterization of a novel amino acid derivative.

Part 1: Structural Elucidation and Confirmation

The first step is to unequivocally confirm the chemical structure. This is achieved by combining data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

Expertise & Causality:

  • ¹H NMR will confirm the presence of all protons and their connectivity. The key diagnostic signals will be the distinct splitting patterns of the aromatic protons, which will confirm the ortho-substitution pattern, distinguishing it from the more symmetrical patterns of meta and para isomers.

  • ¹³C NMR will identify all unique carbon environments, including the carboxyl, alpha-carbon, and the distinct carbons of the tolyl group.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). DMSO-d₆ is often preferred as it solubilizes both the free acid and its salt form and avoids H-D exchange of the amine and carboxyl protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Acquisition Parameters (¹H): 16-32 scans, relaxation delay of 1-2 seconds.

    • Acquisition Parameters (¹³C): 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction.

  • Data Interpretation:

    • ¹H NMR: Integrate all signals to determine proton ratios. Analyze chemical shifts and coupling constants (J-values) to assign protons to the structure. Pay close attention to the aromatic region (~7.0-7.5 ppm) to confirm the ortho substitution pattern.

    • ¹³C NMR: Assign all carbon signals based on their chemical shifts and, if available, data from DEPT experiments.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive proof of its elemental composition.

Expertise & Causality: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. It provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to confirm the elemental formula (C₁₀H₁₃NO₂). Electrospray ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar molecules like amino acids.

Protocol: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent, typically a mixture of water and acetonitrile.

  • Instrumentation:

    • Liquid Chromatograph (LC): Coupled to the mass spectrometer to introduce the sample. A simple isocratic flow can be used.

    • Mass Spectrometer: ESI source, high-resolution analyzer (TOF or Orbitrap).

  • MS Parameters:

    • Ionization Mode: ESI positive mode is preferred, as the primary amine will be readily protonated to form the [M+H]⁺ ion.

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-400).

    • Capillary Voltage: ~3-4 kV.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The theoretical exact mass for C₁₀H₁₃NO₂ is 179.0946 g/mol , so the expected [M+H]⁺ ion is at m/z 179.0946 + 1.0073 = 180.1019. Compare the measured accurate mass to the theoretical mass. The difference should be less than 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, providing complementary evidence for the proposed structure.

Protocol: FTIR Analysis

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands:

    • ~3000-3300 cm⁻¹: N-H stretching of the primary amine.

    • ~2500-3000 cm⁻¹: Broad O-H stretching of the carboxylic acid.

    • ~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1500-1600 cm⁻¹: N-H bending.

    • ~750-800 cm⁻¹: C-H out-of-plane bending in the aromatic ring, characteristic of ortho-disubstitution.

Part 2: Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and enantiomeric excess of pharmaceutical compounds.

Reversed-Phase HPLC for Purity Assessment

This technique separates the main compound from any non-chiral impurities.

Expertise & Causality: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography and serves as an excellent starting point. The retention of 2-Amino-3-(o-tolyl)propanoic acid will be governed by the hydrophobic interaction of the tolyl group with the C18 stationary phase. A mobile phase consisting of an acidified aqueous component and an organic modifier (like acetonitrile or methanol) is used. The acid (e.g., formic acid or trifluoroacetic acid) improves peak shape by ensuring the analyte's carboxyl group is protonated. A photodiode array (PDA) detector is ideal as it can monitor multiple wavelengths and assess peak purity.

Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation:

    • HPLC System: Quaternary or binary pump, autosampler, column oven, PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax, Waters XBridge).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • PDA Detector: Wavelength 210 nm (for the peptide bond) and 265 nm (for the aromatic ring). Collect spectra from 200-400 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Sample Preparation: Accurately prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area). Use the PDA data to check for peak co-elution, which might indicate the presence of impurities under the main peak.

Chiral HPLC for Enantiomeric Purity

Separating enantiomers requires a chiral stationary phase (CSP).

Expertise & Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective for separating a wide range of chiral compounds, including amino acid derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Normal-phase (using hexane/alcohol mixtures) or polar organic modes are often more effective than reversed-phase for this type of separation.

Protocol: Chiral HPLC for Enantiomeric Separation

  • Instrumentation:

    • HPLC System: As described for RP-HPLC.

    • Column: Chiral stationary phase column, e.g., Daicel Chiralpak IA or IB (amylose or cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Preparation:

    • Mobile Phase: A mixture of Hexane and Ethanol with a small amount of an acidic or basic additive. A good starting point is 80:20 (v/v) Hexane:Ethanol + 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial for protonating the amino group and ensuring good peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detector: 265 nm.

  • Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in the mobile phase.

  • Method Optimization: If separation is not achieved, systematically vary the ratio of Hexane to Ethanol and the type/concentration of the additive.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the areas of the two enantiomer peaks (E1 and E2): % ee = (|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))) * 100

HPLC_Method_Development Start Analyte: 2-Amino-3-(o-tolyl)propanoic acid Goal Goal: Separate from Impurities & Enantiomer Start->Goal Purity Purity Analysis (Achromatic Impurities) Goal->Purity Chiral Chiral Analysis (Enantiomeric Purity) Goal->Chiral RP_HPLC Reversed-Phase HPLC (C18 Column) Purity->RP_HPLC Chiral_HPLC Chiral HPLC (Polysaccharide CSP) Chiral->Chiral_HPLC

Figure 2: Decision process for selecting HPLC methods for purity and chiral analysis.

Part 3: Solid-State Characterization

The physical properties of the solid form of the compound are critical, especially in pharmaceutical development.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and identify other thermal events like polymorphic transitions.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 300 °C) at a constant rate of 10 °C/min.

    • Atmosphere: Purge with an inert gas like nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the thermogram. A sharp melting peak is indicative of high purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of residual solvents or water.

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at 50 mL/min.

  • Data Analysis: Analyze the resulting curve of mass vs. temperature. A significant mass loss before the decomposition temperature may indicate the presence of volatiles. The onset of major mass loss indicates the decomposition temperature.

Summary of Key Analytical Parameters

TechniqueParameter MeasuredTypical Conditions / Expected ResultsRationale
¹H & ¹³C NMR Molecular Structure, Isomer Confirmation400 MHz, DMSO-d₆Confirms atom connectivity and ortho substitution.
HRMS Elemental CompositionESI+, TOF/OrbitrapProvides accurate mass to confirm the molecular formula C₁₀H₁₃NO₂.
FTIR-ATR Functional Groups4000-400 cm⁻¹Confirms presence of amine, carboxylic acid, and aromatic ring.
RP-HPLC Chemical PurityC18 column, Water/ACN gradient with 0.1% FASeparates the main compound from process-related impurities.
Chiral HPLC Enantiomeric PurityChiralpak column, Hexane/Ethanol mobile phaseQuantifies the ratio of (R) and (S) enantiomers.
DSC Melting Point, Thermal TransitionsHeat at 10 °C/minDetermines melting point as a key physical property and purity indicator.
TGA Thermal Stability, VolatilesHeat at 10 °C/minAssesses decomposition temperature and presence of residual solvent/water.

References

  • Principles of Instrumental Analysis, 7th Edition. Skoog, D. A., Holler, F. J., & Crouch, S. R. Cengage Learning. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • A Practical Guide to Chiral HPLC. Chiral Technologies Europe (Daicel). [Link]

  • High-Resolution Mass Spectrometry. Gross, J. H. Springer. [Link]

Application Note: Mass Spectrometry Analysis of Peptides Containing o-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of o-Methylphenylalanine in Peptide Therapeutics

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance potency, improve metabolic stability, and modulate conformational properties. Among these, o-methylphenylalanine (o-MePhe), an isomer of methylated phenylalanine, presents a unique structural modification. The presence of a methyl group on the ortho position of the phenyl ring introduces steric hindrance that can influence peptide folding, receptor binding, and enzymatic degradation.[1] As the therapeutic potential of peptides containing o-MePhe is explored, robust analytical methods for their characterization are paramount. Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the detailed structural elucidation and quantification of these modified peptides.[2] This application note provides a comprehensive guide to the mass spectrometry analysis of peptides containing o-methylphenylalanine, from sample preparation to data interpretation, with a focus on understanding its unique fragmentation behavior.

I. Sample Preparation: Navigating the Challenges of Modified Peptides

The journey to successful mass spectrometric analysis begins with meticulous sample preparation. Peptides containing unnatural amino acids can sometimes present challenges in solubility and purification.

Protocol 1: General Sample Preparation for LC-MS Analysis

  • Solubilization: Initially, dissolve the lyophilized peptide in a low-organic solvent such as 0.1% formic acid in water. If solubility is an issue, incremental additions of organic solvent (e.g., acetonitrile or methanol) may be necessary. For particularly hydrophobic peptides, the use of a small percentage of isopropanol can be beneficial.

  • Proteolytic Digestion (for larger proteins containing o-MePhe):

    • Denature the protein in a solution containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide at room temperature in the dark for 45 minutes.

    • Dilute the solution at least 4-fold to reduce the denaturant concentration.

    • Add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting and Concentration: Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide solution.

    • Condition the cartridge with methanol, followed by equilibration with 0.1% formic acid in water.

    • Load the sample onto the cartridge.

    • Wash with 0.1% formic acid in water to remove salts.

    • Elute the peptide with a solution containing 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in the appropriate solvent for LC-MS analysis.

II. LC-MS/MS Method Development: Optimizing Separation and Detection

The chromatographic separation of peptides containing o-methylphenylalanine is crucial for accurate analysis, especially in complex mixtures. The hydrophobicity of the o-MePhe residue will influence the retention time of the peptide.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
Column C18 reversed-phase, 1.7-2.1 µm particle size, 50-150 mm lengthProvides excellent retention and resolution for a wide range of peptides.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic mobile phase for good peptide ionization in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic mobile phase for eluting peptides from a C18 column.
Gradient 5-40% B over 30-60 minutesA shallow gradient is often necessary to resolve peptides with subtle differences in hydrophobicity.
Flow Rate 200-400 µL/min (analytical scale)Standard flow rates for good chromatographic performance.
Ionization Mode Positive Electrospray Ionization (ESI+)Peptides readily form positive ions by protonation of basic residues and the N-terminus.
MS1 Scan Range m/z 300-2000A typical scan range to detect precursor ions of most tryptic peptides.
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD)Effective methods for peptide fragmentation.[3]
Collision Energy Stepped or normalized collision energyAllows for the fragmentation of a range of precursor ions with different stabilities.

III. Data Analysis: Deciphering the Fragmentation Patterns of o-Methylphenylalanine-Containing Peptides

The analysis of tandem mass spectra (MS/MS) is central to confirming the sequence of a peptide and identifying any modifications. Peptides typically fragment at the amide bonds, producing characteristic b and y ions.[4] The presence of o-methylphenylalanine can introduce unique fragmentation pathways that provide valuable diagnostic information.

A. Expected Fragmentation: The b and y Ion Series

As with standard peptides, the primary fragmentation of peptides containing o-methylphenylalanine will occur along the peptide backbone, generating a series of b and y ions. The mass of the o-methylphenylalanine residue is 179.23 g/mol . When calculating the theoretical fragment masses, this value should be used for the o-MePhe residue.

B. Unique Fragmentation: The Influence of the o-Methylbenzyl Group

The fragmentation of peptides containing phenylalanine is known to be influenced by its benzyl side chain, leading to characteristic neutral losses.[5] It is highly probable that peptides with o-methylphenylalanine will undergo analogous fragmentation, influenced by the o-methylbenzyl group.

  • Predicted Neutral Loss of Methyl-Toluene: In a manner similar to the loss of toluene (C7H8) from phenylalanine-containing peptides, a neutral loss of methyl-toluene (C8H10, 106.17 Da) from the [M - H - CO2]- ion is a plausible fragmentation pathway when o-MePhe is at the N-terminus.[5]

  • Predicted Neutral Loss of Methyl-Cinnamic Acid: When o-methylphenylalanine is located at the C-terminus of a deprotonated peptide, a significant fragmentation pathway is the elimination of neutral cinnamic acid for phenylalanine.[5] By extension, for o-MePhe, the elimination of neutral methyl-cinnamic acid (C10H10O2, 162.19 Da) is a predicted and likely fragmentation route.

The presence of these unique neutral losses can serve as a diagnostic marker for the presence and position of o-methylphenylalanine within a peptide sequence.

IV. Experimental Workflows and Visualization

To provide a clearer understanding of the analytical process and the key fragmentation events, the following diagrams illustrate the experimental workflow and the predicted fragmentation of a model peptide containing o-methylphenylalanine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis solubilization Peptide Solubilization digestion Proteolytic Digestion (if applicable) solubilization->digestion spe C18 SPE Desalting digestion->spe lc Reversed-Phase LC Separation spe->lc ms1 MS1 Scan (Precursor Ion Selection) lc->ms1 ms2 MS/MS Fragmentation (CID/HCD) ms1->ms2 database_search Database Search / De Novo Sequencing ms2->database_search manual_validation Manual Spectral Validation database_search->manual_validation reporting Reporting manual_validation->reporting

Caption: Experimental workflow for the mass spectrometry analysis of peptides containing o-methylphenylalanine.

fragmentation_pathway cluster_peptide Model Peptide: Ac-Gly-X-Ala-NH2 (X = o-MePhe) cluster_fragments Predicted Fragmentation Products peptide Ac-NH-CH2-CO-NH-CH(CH2-C6H4-CH3)-CO-NH-CH(CH3)-CO-NH2 b2 b2 ion Ac-NH-CH2-CO-NH-CH(CH2-C6H4-CH3)-CO+ peptide->b2 b2 cleavage y1 y1 ion +H3N-CH(CH3)-CO-NH2 peptide->y1 y1 cleavage neutral_loss Neutral Loss of Methyl-Toluene (from b2-CO) b2->neutral_loss Side-chain fragmentation

Caption: Predicted fragmentation of a model peptide with an N-terminal o-methylphenylalanine.

V. Conclusion and Best Practices

The mass spectrometric analysis of peptides containing o-methylphenylalanine is a critical component of their development as potential therapeutics. While standard proteomic workflows are largely applicable, a nuanced understanding of the potential for unique fragmentation pathways is essential for confident characterization.

Key Takeaways:

  • Methodical Sample Preparation is Key: Proper solubilization and desalting are crucial for high-quality data.

  • Chromatography Requires Optimization: The hydrophobicity of o-MePhe necessitates careful gradient optimization for effective separation.

  • Look for Diagnostic Fragment Ions: The predicted neutral losses of methyl-toluene and methyl-cinnamic acid can be powerful indicators of the presence and location of o-methylphenylalanine.

  • High-Resolution Mass Spectrometry is Advantageous: Accurate mass measurements can help to confirm the elemental composition of unique fragment ions.

By applying the principles and protocols outlined in this application note, researchers can achieve robust and reliable mass spectrometric characterization of peptides containing the important unnatural amino acid, o-methylphenylalanine.

References

  • PubMed. (n.d.). Effect of phenylalanine on the fragmentation of deprotonated peptides. Retrieved January 10, 2026, from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Peptide identification by tandem mass spectrometry with alternate fragmentation modes. Retrieved January 10, 2026, from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Overview of peptide and protein analysis by mass spectrometry. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Improved peptide detection with matrix-assisted laser desorption/ionization mass spectrometry by trimethylation of amino groups. Retrieved January 10, 2026, from [Link]

  • PubMed Central. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved January 10, 2026, from [Link]

  • YouTube. (2022, February 6). Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams. Retrieved January 10, 2026, from [Link]

  • Novoprolabs. (n.d.). Peptide Fragmentation Patterns in Mass Spectrometry. Retrieved January 10, 2026, from [Link]

  • MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved January 10, 2026, from [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Peptide mass fingerprinting. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Investigation of cis/trans ratios of peptide bonds in AVP analogues containing N-methylphenylalanine enantiomers. Retrieved January 10, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to the 1H and 13C NMR Assignment of 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, methodology-driven guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 2-Amino-3-(o-tolyl)propanoic acid, a non-canonical amino acid relevant in peptide chemistry and drug development. We present a systematic approach that leverages a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC. The causality behind experimental choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals. This guide serves as a robust protocol for the unambiguous structural verification and characterization of similarly complex small molecules.

Introduction: The Analytical Challenge

2-Amino-3-(o-tolyl)propanoic acid is a derivative of phenylalanine, featuring a methyl group at the ortho position of the phenyl ring. While seemingly a minor modification, this substitution introduces significant analytical complexity that necessitates a multi-faceted NMR approach for confident structural elucidation. Key challenges include:

  • A Chiral Center: The α-carbon (Cα) is a stereocenter, rendering the adjacent β-methylene protons (Hβ) chemically non-equivalent. These diastereotopic protons are expected to exhibit distinct chemical shifts and complex coupling patterns.[1]

  • Complex Aromatic System: The ortho-substitution breaks the symmetry of the aromatic ring, resulting in four unique aromatic protons with potentially overlapping signals and intricate spin-spin coupling networks.

  • Long-Range Couplings: The tolyl methyl group can exhibit weak, long-range couplings to the aromatic protons, which can further complicate the ¹H spectrum but also provide valuable connectivity information.[2][3][4]

Unambiguous assignment is critical for confirming molecular identity, assessing purity, and ensuring quality control in synthetic and medicinal chemistry workflows. This note details the logical workflow to overcome these challenges.

Molecular Structure and Atom Numbering

For clarity, the following standardized numbering scheme will be used throughout this guide.

Caption: Structure of 2-Amino-3-(o-tolyl)propanoic acid with atom numbering.

Experimental Protocols

Sample Preparation

High-quality data begins with meticulous sample preparation. This protocol ensures a homogeneous sample free of particulates and paramagnetic impurities.[5]

  • Weighing: Accurately weigh 5-10 mg of 2-Amino-3-(o-tolyl)propanoic acid.

  • Solvent Selection: Choose a deuterated solvent.

    • Deuterium Oxide (D₂O): Ideal for observing the stable C-H protons. The labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups will exchange with deuterium and become invisible in the ¹H spectrum. This simplifies the spectrum by removing these signals and their potential couplings.

    • DMSO-d₆: Allows for the observation of exchangeable protons (-NH₂ and -COOH), which appear as broad signals. This can be useful for confirming their presence.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.[5]

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for good magnetic field homogeneity (shimming).[5]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as DSS or a capillary of TMS, for accurate chemical shift referencing.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Standard ¹H NMR: Acquire a standard 1D proton spectrum to get an overview of all proton signals.

  • ¹³C{¹H} and DEPT-135:

    • Acquire a proton-decoupled ¹³C spectrum to observe all carbon environments.

    • Run a DEPT-135 experiment. This is a critical step that differentiates carbon types: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) will be absent.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[6] It is essential for mapping out the aliphatic (Hα-Hβ) and aromatic spin systems.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment generates a correlation peak for every proton directly attached to a carbon atom.[7] It provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. It is indispensable for assigning non-protonated (quaternary) carbons and for connecting different spin systems, such as linking the aliphatic chain to the aromatic ring.

Spectral Assignment Strategy: A Logical Workflow

The complete assignment is achieved by systematically integrating data from all experiments. The following workflow provides a self-validating system for structural confirmation.

G A Step 1: 1D ¹H & ¹³C/DEPT Initial Assessment & Grouping B Step 2: ¹H-¹H COSY Map H-H Spin Systems A->B Identify coupled protons C Step 3: ¹H-¹³C HSQC Assign Protonated Carbons B->C Use assigned protons to assign attached carbons D Step 4: ¹H-¹³C HMBC Assign Quaternary Carbons & Connect Fragments C->D Use assigned H/C pairs to find long-range correlations E Step 5: Final Assignment Consolidate Data D->E Verify all connectivities

Caption: Workflow for the unambiguous NMR assignment of 2-Amino-3-(o-tolyl)propanoic acid.

Step 1: Analysis of 1D Spectra
  • ¹H NMR: The spectrum is divided into distinct regions. Aromatic protons are expected between 7.0-7.5 ppm.[8] The α-proton (Hα) will likely be around 3.5-4.5 ppm, influenced by the adjacent electron-withdrawing amine and carboxyl groups. The β-protons (Hβ) should appear further upfield, around 2.8-3.3 ppm. The tolyl methyl protons will be a sharp singlet around 2.3 ppm.[2] Due to the chiral Cα, the two Hβ protons are diastereotopic and should appear as two distinct multiplets, forming an ABX or more complex system with Hα.[1]

  • ¹³C NMR & DEPT-135: We expect to see 10 distinct carbon signals (assuming no accidental overlap).

    • DEPT-135 Positive Peaks: One CH₃ (C-Me) and five CH carbons (Cα and four aromatic CHs).

    • DEPT-135 Negative Peak: One CH₂ carbon (Cβ).

    • DEPT-135 Null Signals: Three quaternary carbons (C=O, C1', C2'). The carboxyl carbon (C=O) will be the most downfield signal (>170 ppm).[9]

Step 2: Tracing Spin Systems with COSY

The COSY spectrum is key to connecting coupled protons.

  • A strong cross-peak will be observed between Hα and the two Hβ protons, confirming the -CH(NH₂)-CH₂- fragment.

  • Within the aromatic region, a network of cross-peaks will connect adjacent protons (e.g., H3' to H4', H4' to H5', H5' to H6'), allowing the sequential assignment of the aromatic spin system once a starting point is identified.

Step 3: Direct H-C Correlation with HSQC

The HSQC spectrum provides a direct one-bond correlation, simplifying the assignment of all protonated carbons.

  • The signal for Hα in the ¹H dimension will correlate to Cα in the ¹³C dimension.

  • The complex Hβ multiplets will correlate to a single Cβ signal.

  • Each of the four aromatic proton signals will correlate directly to its attached aromatic carbon (C3', C4', C5', C6').

  • The methyl proton singlet will correlate to the methyl carbon (C-Me).

Step 4: Connecting the Dots with HMBC

The HMBC spectrum provides the final, crucial pieces of the puzzle by revealing 2- and 3-bond correlations.

  • Assigning Quaternary Carbons:

    • The carboxyl carbon (C=O) will show correlations to Hα and potentially Hβ.

    • The ipso-carbon C1' will show correlations from Hβ, H6', and potentially H3'.

    • The methyl-bearing carbon C2' will show correlations from the methyl protons (H-Me), H3', and H6'.

  • Connecting Fragments: The correlation from the Hβ protons to C1' is the definitive link between the aliphatic side chain and the aromatic ring.

  • Confirming Aromatic Assignments: The methyl protons (H-Me) will show correlations to C2' and C3', helping to lock down the assignment of the aromatic ring. H6' will correlate to C1' and C2'.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts and correlations based on known values for toluene, phenylalanine, and general chemical shift principles.[8][9][10] Actual values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-Amino-3-(o-tolyl)propanoic acid

Proton LabelPredicted δ (ppm)MultiplicityCoupling (J, Hz)Assignment Rationale
3.9 - 4.2ddJ(Hα,Hβ') ≈ 5-7J(Hα,Hβ'') ≈ 7-9Adjacent to NH₂ and COOH. Coupled to two diastereotopic Hβ protons.
Hβ', Hβ''3.0 - 3.4mJ(Hβ',Hβ'') ≈ 13-15J(Hβ',Hα) ≈ 5-7J(Hβ'',Hα) ≈ 7-9Diastereotopic protons adjacent to chiral center Cα and aromatic ring.
H-Me2.3 - 2.4s-Aromatic methyl group.
H6'7.2 - 7.3dJ(H6',H5') ≈ 7-8Ortho to bulky CH₂ group.
H3', H4', H5'7.0 - 7.2m-Complex, overlapping multiplet from remaining aromatic protons.
-NH₂ / -COOHVariablebr s-Exchangeable protons, often broad or not observed (in D₂O).

Table 2: Predicted ¹³C NMR Data for 2-Amino-3-(o-tolyl)propanoic acid

Carbon LabelPredicted δ (ppm)DEPT-135Assignment Rationale & Key HMBC Correlations
C=O173 - 176NullCarboxyl carbon. Correlates with Hα, Hβ.
C1'136 - 138NullQuaternary aromatic, attached to side chain. Correlates with Hβ, H6'.
C2'135 - 137NullQuaternary aromatic, attached to methyl. Correlates with H-Me, H3'.
C6'130 - 131CH (+)Aromatic CH. Correlates with Hβ.
C4'128 - 129CH (+)Aromatic CH.
C5'126 - 127CH (+)Aromatic CH.
C3'125 - 126CH (+)Aromatic CH. Correlates with H-Me.
55 - 58CH (+)Alpha-carbon of amino acid.
36 - 39CH₂ (-)Methylene carbon of side chain.
C-Me19 - 21CH₃ (+)Tolyl methyl group.

Conclusion

The structural elucidation of 2-Amino-3-(o-tolyl)propanoic acid is a prime example of the power of a modern, multi-technique NMR approach. While 1D spectra hint at the structure, they are insufficient for unambiguous assignment due to signal overlap and complex coupling patterns arising from the molecule's inherent asymmetry. By systematically applying a workflow that incorporates COSY, HSQC, and HMBC experiments, one can build a complete and self-validating map of the molecular framework. This methodology provides a high degree of confidence in the structural assignment, a non-negotiable requirement for researchers in synthetic chemistry and drug development.

References

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Proteinstructures.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the Proton NMR Spectrum of Toluene. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(m-tolyl)propanoic acid. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ACS Publications. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Retrieved from [Link]

  • IntechOpen. (2024, September 20). Chapter 4: NMR Discrimination of Chiral Organic Compounds. Retrieved from [Link]

  • University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. Retrieved from [Link]

  • ACS Publications. (n.d.). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Retrieved from [Link]

  • SpringerLink. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of the Proton NMR Spectrum of Toluene. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • BMRB. (n.d.). L-Phenylalanine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Amino-3-(o-tolyl)propanoic Acid as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Sterically Demanding Chiral Auxiliaries

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1][2] Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable and robust method for introducing chirality into a prochiral substrate.[3] These entities are temporarily incorporated into a molecule to direct a subsequent stereoselective transformation, after which they can be cleaved and ideally recycled.[3]

Among the myriad of chiral auxiliaries, those derived from amino acids are particularly valuable due to their natural abundance, ready availability in both enantiomeric forms, and well-defined stereochemistry. While phenylalanine and its derivatives have been extensively studied, this guide focuses on a less-documented yet strategically significant analogue: 2-Amino-3-(o-tolyl)propanoic acid . The ortho-methyl group on the phenyl ring introduces a distinct steric and electronic environment compared to its meta or para isomers, or indeed phenylalanine itself. This steric hindrance can be exploited to enhance facial discrimination in the approach of electrophiles, potentially leading to higher diastereoselectivity in key carbon-carbon bond-forming reactions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Amino-3-(o-tolyl)propanoic acid as a chiral auxiliary. Due to the limited specific literature on this particular auxiliary, the protocols and mechanistic discussions presented herein are based on well-established principles and methodologies for structurally similar amino acid-derived auxiliaries, particularly phenylalanine derivatives.[1][4]

Synthesis and Resolution of 2-Amino-3-(o-tolyl)propanoic Acid

The practical application of any chiral auxiliary begins with its efficient synthesis and resolution into its constituent enantiomers. While several methods for the synthesis of substituted phenylalanines have been reported, a common approach involves the Strecker synthesis or the alkylation of a glycine enolate equivalent.[2][5] Enzymatic resolution or resolution via the formation of diastereomeric salts with a chiral resolving agent are standard methods to obtain the enantiomerically pure amino acid.[5][6]

General Workflow for Synthesis and Resolution:

G cluster_synthesis Synthesis cluster_resolution Resolution Start o-Methylbenzaldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Start->Strecker Racemic Racemic 2-Amino-3-(o-tolyl)propanoic acid Strecker->Racemic Alkylation Alkylation of Glycine Enolate Equivalent Alkylation->Racemic Enzymatic Enzymatic Resolution (e.g., Acylase) Racemic->Enzymatic Diastereomeric Diastereomeric Salt Formation (e.g., with a chiral base/acid) Racemic->Diastereomeric Enantiomers (R)- and (S)-2-Amino-3-(o-tolyl)propanoic acid Enzymatic->Enantiomers Separation Separation of Diastereomers (Crystallization) Diastereomeric->Separation Cleavage Cleavage of Resolving Agent Separation->Cleavage Cleavage->Enantiomers

Caption: General workflow for the synthesis and resolution of 2-Amino-3-(o-tolyl)propanoic acid.

Attachment of the Prochiral Substrate: N-Acylation

The first step in utilizing 2-Amino-3-(o-tolyl)propanoic acid as a chiral auxiliary is its covalent attachment to a prochiral substrate, typically via an amide bond formation (N-acylation). This is a critical step, as the efficiency and chemoselectivity of this reaction set the stage for the subsequent stereoselective transformations. A variety of coupling agents can be employed for this purpose.[7][8]

Protocol 1: General Procedure for N-Acylation

  • Preparation: To a solution of (S)- or (R)-2-Amino-3-(o-tolyl)propanoic acid (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 equiv.). Cool the mixture to 0 °C.

  • Acylation: Slowly add the desired acyl chloride or acid anhydride (1.1 equiv.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application in Asymmetric Alkylation

The N-acylated derivative of 2-Amino-3-(o-tolyl)propanoic acid can be used to direct the asymmetric alkylation of the α-carbon of the acyl group. The steric bulk of the o-tolyl group is hypothesized to effectively shield one face of the enolate, leading to a highly diastereoselective approach of the electrophile.[9]

Mechanism of Diastereoselective Alkylation:

G Start N-Acyl-2-Amino-3-(o-tolyl)propanoic acid derivative Enolate Formation of Chiral Enolate (e.g., LDA, -78 °C) Start->Enolate 1. Base Shielding o-Tolyl group shields one face of the enolate Enolate->Shielding Electrophile Approach of Electrophile (R-X) from the less hindered face Shielding->Electrophile 2. R-X Product Diastereomerically enriched alkylated product Electrophile->Product

Caption: Proposed mechanism for diastereoselective alkylation.

Protocol 2: Diastereoselective Alkylation

  • Enolate Formation: To a solution of the N-acyl-2-Amino-3-(o-tolyl)propanoic acid derivative (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.[10]

  • Alkylation: Add the alkyl halide (1.2 equiv.) to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature. Extract with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.[11]

Table 1: Representative Data for Asymmetric Alkylation (Hypothetical)

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:585-95
Ethyl Iodide>95:580-90
Benzyl Bromide>98:290-98
Allyl Bromide>95:585-92
Data is hypothetical and based on expected outcomes for sterically hindered chiral auxiliaries.

Application in Diastereoselective Aldol Reactions

The chiral enolates derived from N-acyl-2-Amino-3-(o-tolyl)propanoic acid can also participate in highly diastereoselective aldol reactions with aldehydes. The formation of a rigid, chelated transition state is key to achieving high levels of stereocontrol.[12][13]

Protocol 3: Diastereoselective Aldol Reaction

  • Enolate Formation: To a solution of the N-acyl derivative (1.0 equiv.) in anhydrous DCM at 0 °C, add dibutylboron triflate (1.1 equiv.) followed by the dropwise addition of a hindered base such as diisopropylethylamine (1.2 equiv.). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 equiv.) to the reaction mixture at -78 °C and stir for 2-3 hours.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography. Determine the diastereoselectivity by ¹H NMR or chiral HPLC.

Cleavage and Recovery of the Chiral Auxiliary

A crucial aspect of chiral auxiliary-based synthesis is the efficient cleavage of the auxiliary from the product without racemization of the newly formed stereocenter, and the ability to recover the auxiliary for reuse.[14] For N-acyl amino acid derivatives, several cleavage methods are available.

Cleavage Methods:

  • Hydrolysis:

    • Basic Hydrolysis (e.g., LiOH/H₂O₂): This is a mild and commonly used method that yields the carboxylic acid.[15]

    • Acidic Hydrolysis (e.g., H₂SO₄/MeOH): This method can be used to obtain the corresponding methyl ester.

  • Reductive Cleavage (e.g., LiBH₄): This yields the corresponding primary alcohol.

  • Conversion to Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a suitable base can form the Weinreb amide, a versatile intermediate for the synthesis of ketones.

Protocol 4: Cleavage via Basic Hydrolysis

  • Reaction Setup: Dissolve the alkylated or aldol product (1.0 equiv.) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.). Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.[15]

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separation: Separate the aqueous layer and wash it with dichloromethane to extract the recovered chiral auxiliary (2-Amino-3-(o-tolyl)propanoic acid).

  • Product Isolation: Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate.

Conclusion

While specific documented applications of 2-Amino-3-(o-tolyl)propanoic acid as a chiral auxiliary are not abundant in the current literature, its structural features suggest significant potential for achieving high levels of diastereoselectivity in asymmetric synthesis. The protocols and discussions presented in this guide, based on well-established methodologies for analogous amino acid-derived auxiliaries, provide a solid foundation for researchers to explore its utility. The steric influence of the ortho-tolyl group is a key feature that warrants further investigation and could lead to the development of highly efficient and selective asymmetric transformations.

References

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 239-281). Pergamon.
  • Groen, M. B., & Zeelen, F. J. (2009). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 11(15), 3466–3469. [Link]

  • Wikipedia contributors. (2024, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Gale, P. A., & Smith, B. D. (2016). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistrySelect, 1(11), 2696-2700. [Link]

  • Gante, J. (1994). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Synthesis, 1994(04), 405-413.
  • Giraud, M., Cavelier-Adell, F., & Martinez, J. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International journal of peptide and protein research, 30(1), 13–21. [Link]

  • Tao, K. M., Hong, Y. Y., & Yang, F. (2007). Synthesis and resolution of racemic β-methyl phenylalanine.
  • Ghosh, A. K., & Fidanze, S. (2003).
  • Kawakami, T., Ohtake, H., Arakawa, H., Okachi, T., Imada, Y., & Murahashi, S. I. (2001). Asymmetric Synthesis of β-Amino Acids by Addition of Chiral Enolates to Nitrones via N-Acyloxyiminium Ions. Bulletin of the Chemical Society of Japan, 74(8), 1569-1583. [Link]

  • Szymański, W., & Feringa, B. L. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938. [Link]

  • Szabó, K., & Kudar, V. (2019). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. Hungarian Journal of Industry and Chemistry, 47(1), 23-27.
  • Shen, T. Y., & Sarett, L. H. (1970). U.S. Patent No. 3,492,347. U.S.
  • Karaman, R. (2016). Chiral auxilliary cleavage?. ResearchGate. [Link]

  • Carreira, E. M., & Kvaerno, L. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Journal of the American Chemical Society, 145(4), 2445-2454. [Link]

  • Brik, A., & Dawson, P. E. (2006). Native Chemical Ligation at Phenylalanine. Journal of the American Chemical Society, 128(49), 15518-15519. [Link]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1989). The asymmetric synthesis of. alpha. -amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-. alpha. -azido carboxylic acids. Journal of the American Chemical Society, 111(13), 4957-4967. [Link]

  • Easton, C. J., & Kociuba, K. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(10), 4475-4478.
  • Cativiela, C., Díaz-de-Villegas, M. D., & Galvez, J. A. (2004). Synthesis and Preparative Resolution of the trans-Cyclohexane Analogues of Phenylalanine. European Journal of Organic Chemistry, 2004(17), 3645-3652. [Link]

  • Haenni, A. L., & Chapeville, F. (1966). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 114(1), 135-148.
  • Miller, D. D., & Miller, M. J. (2020). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey’s Reagent. ACS Chemical Biology, 15(11), 3058-3065. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. [Link]

  • Kim, D., & Hong, S. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 143(1), 475-484. [Link]

  • Myers, A. G., & Morales, M. R. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(36), 8484-8487. [Link]

  • Fuji, K., Kawabata, T., & Yahiro, K. (1995). Direct Asymmetric. alpha. -Alkylation of Phenylalanine Derivatives Using No External Chiral Sources. Journal of the American Chemical Society, 117(2), 747-748. [Link]

  • Walczak, M. A. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808986. [Link]

  • Jäger, T., & Imming, P. (2020). Synthesis of Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents. Molecules, 25(1), 143.
  • G. M. Bonora, C. Toniolo, and F. M. Veronese, "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA)," Molecules, vol. 28, no. 1, p. 384, 2023. [Link]

  • Jäger, T., & Imming, P. (2021). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 11(1), 1-14. [Link]

  • The, J. H., & Tey, J. H. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300684. [Link]

Sources

Application Notes & Protocols: Synthesis of 2-Amino-3-(o-tolyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Unnatural amino acids (UAAs) are indispensable tools in modern chemical biology, biochemistry, and medicine.[1] Their incorporation into peptides and proteins can confer enhanced potency, novel conformations, and improved metabolic stability.[1][2] Among the diverse classes of UAAs, arylpropanoic acid derivatives, such as 2-Amino-3-(o-tolyl)propanoic acid (o-methylphenylalanine), are of significant interest. These structures serve as chiral frameworks and building blocks for synthesizing complex bioactive molecules and pharmaceuticals.[1][2]

The primary challenge in synthesizing these molecules lies in controlling the stereochemistry at the α-carbon. While classical methods provide straightforward access to racemic mixtures, the biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of efficient catalytic enantioselective methods is a major focus of synthetic chemistry.[3][4]

This guide provides a detailed overview of established protocols for synthesizing 2-Amino-3-(o-tolyl)propanoic acid, covering both a classical racemic approach and the principles of modern asymmetric synthesis. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and the practical aspects of execution.

Synthetic Strategies: An Overview

The synthesis of α-amino acids can be broadly categorized into two main approaches: classical methods that produce racemic mixtures and modern asymmetric strategies that yield enantiomerically enriched products.

Classical Racemic Syntheses

These methods are robust and utilize readily available starting materials, making them valuable for producing racemic standards or when a subsequent resolution step is planned.

  • Strecker Synthesis : First described in 1850, the Strecker synthesis is a two-step process that begins with an aldehyde.[5][6] The aldehyde (in this case, o-tolualdehyde) reacts with ammonia to form an imine, which is subsequently attacked by a cyanide source (e.g., KCN) to form an α-aminonitrile.[7][8] The final amino acid is obtained through the hydrolysis of the nitrile group under acidic conditions.[5] This method is highly versatile but inherently produces a racemic mixture of L and D amino acids.[7]

  • Bucherer-Bergs Reaction : This is another powerful multicomponent reaction for synthesizing α-amino acids.[9] It involves the reaction of a carbonyl compound with potassium cyanide and ammonium carbonate to produce a hydantoin intermediate.[10][11] This heterocyclic intermediate can then be hydrolyzed to the desired amino acid.[10][12] Like the Strecker synthesis, this method results in a racemic product.

Asymmetric Synthesis Strategies

Achieving high enantioselectivity is crucial for pharmaceutical applications. Modern methods accomplish this by using a chiral influence during the reaction.

  • Catalytic Enantioselective Synthesis : This is the preferred modern approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product.[4] Strategies include the asymmetric hydrogenation of dehydroamino acid derivatives, enantioselective alkylation of glycine enolates under phase-transfer catalysis (PTC), and additions to imines catalyzed by chiral Lewis acids or organocatalysts like chiral phosphoric acids.[4][13][14]

  • Chiral Auxiliaries : In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction and is then removed. The Myers alkylation of pseudoephedrine glycinamide is a well-known example of this strategy.[15]

Visualizing the Synthetic Pathways

Diagram: The Strecker Synthesis Workflow

G cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis A o-Tolualdehyde C Imine Intermediate A->C + NH3 - H2O B Ammonia (NH3) E α-Amino-o-tolylacetonitrile C->E + CN- D Cyanide (CN-) G Racemic 2-Amino-3- (o-tolyl)propanoic acid E->G Hydrolysis F Acid & Water (H3O+)

Caption: General workflow of the Strecker synthesis.

Diagram: The Bucherer-Bergs Reaction Pathway

G A o-Tolualdehyde C Hydantoin Intermediate A->C B KCN + (NH4)2CO3 E Racemic 2-Amino-3- (o-tolyl)propanoic acid C->E Ring Opening D Hydrolysis (Acid or Base)

Caption: Key stages of the Bucherer-Bergs reaction.

Diagram: Asymmetric vs. Racemic Synthesis

G cluster_0 Asymmetric Synthesis cluster_1 Racemic Synthesis & Resolution A Starting Materials B Single Enantiomer Product (e.g., R-isomer) A->B Chiral Catalyst or Auxiliary C Starting Materials D Racemic Mixture (50% R, 50% S) C->D Achiral Reagents E Separated Enantiomers D->E Resolution (e.g., Enzymatic)

Sources

Application Notes and Protocols for o-Methylphenylalanine in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Introduction: The Emerging Potential of Substituted Amino Acids in CNS Drug Discovery

The brain remains one of the most challenging organs for therapeutic intervention, largely due to the formidable blood-brain barrier (BBB). Small molecule drugs that target neurological disorders must possess specific physicochemical properties to gain access to the central nervous system (CNS). Amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), represent a critical gateway for the entry of essential amino acids and, opportunistically, for drug molecules that mimic their structure.[1] Phenylalanine, an essential amino acid, is a natural substrate for LAT1.[2] Its chemical scaffold has become a foundational template for designing novel CNS-penetrant drugs.

This guide focuses on o-methylphenylalanine , a synthetic amino acid analog, as a promising candidate for neurological drug discovery. While much of the existing research has centered on the alpha- and beta-methylated forms of phenylalanine, emerging structure-activity relationship (SAR) studies suggest that ortho-substitution on the phenyl ring can confer high affinity for LAT1.[3] This enhanced affinity presents a strategic advantage for delivering therapeutic moieties to the brain. Furthermore, the neuroprotective effects observed with the related isomer, β-methylphenylalanine, in a preclinical model of Parkinson's disease, provide a strong rationale for investigating o-methylphenylalanine's potential in treating neurodegenerative conditions.[4]

These application notes will provide a comprehensive overview of the scientific rationale, potential mechanisms of action, and detailed protocols for evaluating o-methylphenylalanine and its derivatives in the context of neurological drug discovery.

Scientific Rationale and Proposed Mechanism of Action

The therapeutic potential of o-methylphenylalanine is predicated on two key hypotheses:

  • Enhanced CNS Penetration via LAT1: The ortho-methylation of the phenyl ring is predicted to enhance the binding affinity of the amino acid to LAT1.[3] This transporter is highly expressed on the endothelial cells of the BBB and is responsible for the transport of large neutral amino acids. By hijacking this natural transport system, o-methylphenylalanine could achieve higher concentrations in the brain compared to passively diffusing molecules.

  • Neuroprotective Activity: Drawing parallels from the observed effects of β-methylphenylalanine in a rotenone-induced Parkinson's disease model, o-methylphenylalanine may exert neuroprotective effects through multiple mechanisms.[4] These could include:

    • Protection against Tyrosine Hydroxylase (TH) Depletion: TH is the rate-limiting enzyme in dopamine synthesis. Its depletion is a hallmark of Parkinson's disease. β-methylphenylalanine has been shown to protect against this depletion.[4]

    • Mitochondrial Protection: Mitochondrial dysfunction is a central pathological feature of many neurodegenerative diseases. β-methylphenylalanine has demonstrated the ability to preserve mitochondrial membrane potential and reduce the formation of reactive oxygen species (ROS).[4]

    • Anti-apoptotic Effects: By mitigating cellular stress, the compound may reduce programmed cell death in neuronal populations.[4]

The following diagram illustrates the proposed mechanism for o-methylphenylalanine's entry into the CNS and its potential neuroprotective actions.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_neuron Neuroprotective Mechanisms oMP_blood o-Methylphenylalanine LAT1 LAT1 Transporter oMP_blood->LAT1 Binding & Transport oMP_brain o-Methylphenylalanine LAT1->oMP_brain neuron Neuron oMP_brain->neuron Cellular Uptake TH Tyrosine Hydroxylase (TH) Protection oMP_brain->TH Modulates Mito Mitochondrial Protection oMP_brain->Mito Modulates Apoptosis Anti-Apoptosis oMP_brain->Apoptosis Inhibits neuron->TH neuron->Mito neuron->Apoptosis

Caption: Proposed mechanism of o-methylphenylalanine in the CNS.

Synthesis of o-Methylphenylalanine

The synthesis of o-methylphenylalanine can be achieved through various established methods for creating substituted amino acids. A common and effective approach is the Negishi cross-coupling reaction.[5] The following is a generalized protocol.

Protocol 1: Synthesis of o-Methylphenylalanine via Negishi Cross-Coupling

  • Starting Material: Begin with a protected (R)- or (S)-iodoalanine derivative.

  • Organozinc Reagent Preparation: Prepare the o-tolylzinc reagent by reacting o-bromotoluene with an activated zinc species.

  • Cross-Coupling Reaction: In an inert atmosphere, react the protected iodoalanine with the o-tolylzinc reagent in the presence of a palladium(0) catalyst (e.g., Pd(PPh3)4).

  • Deprotection: Following the coupling reaction, remove the protecting groups from the amino and carboxyl functionalities to yield o-methylphenylalanine.

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

For a more detailed synthetic route, researchers can refer to methodologies for synthesizing fluorinated phenylalanines, which can be adapted for methylation.[5]

In Vitro Evaluation of o-Methylphenylalanine

A tiered approach to in vitro testing is recommended to characterize the biological activity of o-methylphenylalanine.

1. LAT1 Transporter Affinity and Uptake Assays

The primary hypothesis to validate is the compound's interaction with the LAT1 transporter.

Protocol 2: LAT1 Cis-Inhibition Assay

  • Objective: To determine the inhibitory constant (Ki) of o-methylphenylalanine for LAT1.

  • Cell Line: Use a cell line that overexpresses LAT1, such as certain cancer cell lines.

  • Method:

    • Culture the LAT1-expressing cells to confluence in appropriate multi-well plates.

    • Prepare a solution of a radiolabeled LAT1 substrate (e.g., [3H]-L-leucine).

    • Incubate the cells with varying concentrations of o-methylphenylalanine in the presence of the radiolabeled substrate.

    • After the incubation period, wash the cells to remove unbound radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the Ki value by analyzing the competition binding data.

2. Neuroprotection and Cytotoxicity Assays

These assays will assess the potential therapeutic and adverse effects of the compound on neuronal cells.

Protocol 3: Neurodegeneration Screening in a Parkinson's Disease Model

  • Objective: To evaluate the ability of o-methylphenylalanine to protect neurons from a neurotoxin that induces Parkinson's-like pathology.[6]

  • Cell Line: SH-SY5Y human neuroblastoma cells are a common model for Parkinson's disease research.[4]

  • Method:

    • Culture SH-SY5Y cells in a suitable medium.

    • Induce neurotoxicity by treating the cells with rotenone (e.g., 2.5 µg/mL for 24 hours).[4]

    • Following the toxin treatment, incubate the cells with varying concentrations of o-methylphenylalanine for 72 hours.[4]

    • Assess cell viability using an MTT or similar assay.

    • Measure ROS production using a fluorescent probe (e.g., DCFDA).

    • Evaluate mitochondrial membrane potential using a dye such as JC-1.[4]

    • Quantify apoptosis using techniques like Annexin V/PI staining and flow cytometry.[4]

3. Target Engagement and Mechanistic Assays

These assays will probe the specific molecular targets of o-methylphenylalanine.

Protocol 4: Western Blot Analysis of Tyrosine Hydroxylase

  • Objective: To determine if o-methylphenylalanine can prevent the depletion of tyrosine hydroxylase in a cellular model of Parkinson's disease.[4]

  • Method:

    • Treat SH-SY5Y cells as described in Protocol 3.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for tyrosine hydroxylase.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize and quantify the protein bands to determine the relative levels of tyrosine hydroxylase.

The following diagram outlines the in vitro experimental workflow.

G start o-Methylphenylalanine Synthesis lat1 LAT1 Affinity (Protocol 2) start->lat1 neuroprotection Neuroprotection Assays (Protocol 3) start->neuroprotection invivo In Vivo Studies lat1->invivo target Target Engagement (Protocol 4) neuroprotection->target target->invivo

Caption: In vitro experimental workflow for o-methylphenylalanine.

In Vivo Evaluation in Animal Models of Neurological Disorders

Promising in vitro results should be followed by in vivo studies to assess the efficacy and pharmacokinetic profile of o-methylphenylalanine in a living system.

1. Pharmacokinetic Studies

  • Objective: To determine the BBB penetration and brain accumulation of o-methylphenylalanine.

  • Animal Model: C57BL/6 mice are a common choice for initial pharmacokinetic studies.

  • Method:

    • Administer o-methylphenylalanine to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • At various time points, collect blood and brain tissue samples.

    • Analyze the concentration of o-methylphenylalanine in plasma and brain homogenates using LC-MS/MS.

    • Calculate key pharmacokinetic parameters, including the brain-to-plasma ratio.

2. Efficacy Studies in a Parkinson's Disease Model

  • Objective: To evaluate the therapeutic efficacy of o-methylphenylalanine in a preclinical model of Parkinson's disease.[4][7]

  • Animal Model: A rotenone-induced rat model of Parkinson's disease is well-established.[4]

  • Method:

    • Induce Parkinson's-like pathology in rats by administering rotenone.

    • Treat the rats with o-methylphenylalanine or a vehicle control.

    • Assess motor function using behavioral tests such as the rotarod test and the open-field test.

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemical analysis of the striatum and substantia nigra to quantify dopaminergic neuron survival (e.g., by staining for tyrosine hydroxylase).

    • Measure dopamine and its metabolites in the striatum using HPLC.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Assay Summary

AssayEndpointExpected Outcome with o-Methylphenylalanine
LAT1 Cis-InhibitionKi (nM)Low nanomolar range
Neuroprotection (MTT)% Cell ViabilityIncreased compared to toxin control
ROS ProductionRelative Fluorescence Units (RFU)Decreased compared to toxin control
Mitochondrial Membrane PotentialJC-1 Aggregate/Monomer RatioIncreased compared to toxin control
Apoptosis (Annexin V/PI)% Apoptotic CellsDecreased compared to toxin control
Tyrosine Hydroxylase (Western Blot)Relative Protein ExpressionIncreased compared to toxin control

Table 2: In Vivo Study Summary

StudyEndpointExpected Outcome with o-Methylphenylalanine
PharmacokineticsBrain-to-Plasma Ratio> 1
Rotarod TestLatency to Fall (seconds)Increased compared to vehicle control
Open-Field TestTotal Distance TraveledIncreased compared to vehicle control
Immunohistochemistry% TH-Positive NeuronsIncreased compared to vehicle control
HPLC (Striatum)Dopamine and DOPAC LevelsIncreased compared to vehicle control

Conclusion and Future Directions

o-Methylphenylalanine represents a promising, yet underexplored, scaffold for the development of novel CNS therapeutics. Its predicted high affinity for the LAT1 transporter, combined with the potential for potent neuroprotective effects, warrants a thorough investigation. The protocols outlined in these application notes provide a comprehensive framework for the initial stages of drug discovery and development. Future research should focus on optimizing the structure of o-methylphenylalanine to enhance its therapeutic properties and minimize any potential off-target effects. The exploration of other ortho-substituted phenylalanine analogs could also yield novel drug candidates for a range of neurological disorders.

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]

  • Torchiana, M. L., Porter, C. C., Stone, C. A., & Hanson, H. M. (1970). Some biochemical and pharmacological actions of -methylphenylalanine. Biochemical Pharmacology, 19(5), 1601–14. [Link]

  • Uchida, M., et al. (2024).
  • Feng, Y., Ma, J., & Yuan, L. (2020). β-Methylphenylalanine exerts neuroprotective effects in a Parkinson's disease model by protecting against tyrosine hydroxylase depletion. Journal of Cellular and Molecular Medicine, 24(17), 9871–9880. [Link]

  • Mindt, T. L., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Metabolites.
  • Hughes, C. G., & Johnson, R. C. (1979). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochimica et Biophysica Acta.
  • Glushakov, A. V., et al. (2010). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Pharmacology and Experimental Therapeutics.
  • Chemerda, J. M., & Sletzinger, M. (n.d.). Preparation of optically active alpha-methyl-phenylalanine derivatives. Google Patents.
  • Doherty, G. A., et al. (2002). Substituted tetrahydrofuroyl-1-phenylalanine Derivatives as Potent and Specific VLA-4 Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Avenoza, A., et al. (n.d.). Enantioselective synthesis of (S)-a-methylphenylalanine using (S)-BINOLAMs as new phase-transfer catalysts. ElectronicsAndBooks. Retrieved from [Link]

  • Huether, G., & Neuhoff, V. (1981). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Journal of Inherited Metabolic Disease, 4(2), 67–8. [Link]

  • Miller, M. R., Appel, S. H., & Sano, K. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry.
  • Briga, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
  • Johnson, R. C., & Shah, S. N. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical Research, 5(7), 709–18. [Link]

  • Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Retrieved from [Link]

  • LaClair, K. D., & Gnegy, M. E. (2015).
  • Rodrigues, N. R., et al. (1990).
  • ResearchGate. (2024). (PDF) Experimental Animal Models in Neurological Diseases. Retrieved from [Link]

  • MD Biosciences. (n.d.). Neurodegeneration In Vitro Screening Assay. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Zour, S., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience.
  • Chesselet, M. F. (2005). Animal Models of Neurological Disorders. NeuroRx.
  • Wenthur, C. J., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters.
  • Atterwill, C. K. (1989). In vitro techniques for the assessment of neurotoxicity. Archives of Toxicology.
  • Ustyantsev, K., et al. (2023). Modeling of Neurodegenerative Diseases: ‘Step by Step’ and ‘Network’ Organization of the Complexes of Model Systems.

Sources

Application Notes and Protocols: Solid-Phase Peptide Synthesis with Fmoc-O-methylphenylalanine-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, offering enhanced proteolytic stability, conformational rigidity, and novel biological activities. O-methylphenylalanine, a derivative of phenylalanine, is of particular interest due to its ability to modulate peptide conformation and improve pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of Fmoc-O-methylphenylalanine-OH in solid-phase peptide synthesis (SPPS). We delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into overcoming the unique challenges associated with this sterically hindered amino acid.

Introduction: The Significance of O-Methylphenylalanine in Peptide Design

The strategic substitution of natural amino acids with their modified counterparts can profoundly influence the therapeutic potential of peptide-based drugs. O-methylphenylalanine, where the hydroxyl group of tyrosine is replaced by a methoxy group, introduces subtle yet significant steric and electronic alterations. This modification can:

  • Enhance Proteolytic Stability: The methoxy group can shield the adjacent peptide bonds from enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Modulate Receptor Binding: The altered side-chain electronics and hydrophobicity can fine-tune interactions with biological targets, potentially increasing affinity and selectivity.

  • Induce Specific Conformations: The steric bulk of the O-methyl group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function is the most prevalent strategy in modern SPPS.[1] Its base-lability allows for mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains and modifications.[1] However, the incorporation of sterically hindered amino acids like O-methylphenylalanine presents unique challenges that necessitate optimized protocols for efficient coupling and prevention of side reactions.

Core Principles and Challenges

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The fundamental steps include:

  • Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.

  • Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the peptide chain.

  • Washing: Thorough removal of excess reagents and by-products.

The primary challenge with Fmoc-O-methylphenylalanine-OH lies in its steric hindrance. The bulky O-methylphenyl side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[3] This can result in deletion sequences (peptides lacking the intended amino acid) and a lower overall yield of the target peptide.

To overcome this, it is crucial to employ more potent activating reagents and potentially longer coupling times or double coupling strategies.[3]

Materials and Reagents

Reagent/MaterialGradeRecommended SupplierNotes
Fmoc-O-methylphenylalanine-OHPeptide synthesis gradeCommercially availableEnsure high purity (>99%) to avoid side reactions.
Rink Amide or Wang Resin100-200 meshCommercially availableChoice depends on desired C-terminal functionality (amide or acid).[4]
N,N-Dimethylformamide (DMF)Peptide synthesis gradeCommercially availableUse high-purity, low-water content DMF.
Dichloromethane (DCM)ACS gradeCommercially available
PiperidineReagent gradeCommercially availableFor Fmoc deprotection.
Coupling Reagents (e.g., HATU, HBTU, HCTU)Peptide synthesis gradeCommercially availableAminium/uronium salts are highly recommended for hindered couplings.[3]
Diisopropylethylamine (DIPEA)Peptide synthesis gradeCommercially availableNon-nucleophilic base for activation.
Trifluoroacetic acid (TFA)Reagent gradeCommercially availableFor final cleavage from the resin.
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT))Reagent gradeCommercially availableTo quench reactive cations during cleavage.[5]
Diethyl ether (cold)ACS gradeCommercially availableFor peptide precipitation.

Detailed Experimental Protocols

Resin Preparation and Swelling

Rationale: Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible for the subsequent chemical reactions.[2]

Protocol:

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale for Rink Amide resin) into a suitable reaction vessel.[6]

  • Add DMF (approximately 10 mL per gram of resin) to the vessel.[6]

  • Gently agitate the resin for at least 1-2 hours at room temperature to allow for complete swelling.[6]

  • Drain the DMF from the reaction vessel.

Standard SPPS Cycle for Non-Hindered Amino Acids

This protocol outlines a standard cycle for the addition of a typical Fmoc-amino acid. Modifications for Fmoc-O-methylphenylalanine-OH will be detailed in the subsequent section.

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol:

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for an initial 3 minutes, drain, and then add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a hindered base like DIPEA (6-10 equivalents) in DMF.[6]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove excess reagents and by-products.[6]

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction.[6]

Optimized Protocol for Fmoc-O-methylphenylalanine-OH Coupling

Rationale: To overcome the steric hindrance of Fmoc-O-methylphenylalanine-OH, a more potent coupling reagent and potentially a double coupling strategy are employed to drive the reaction to completion.[3] Microwave-assisted peptide synthesis (MASPPS) can also be highly effective in accelerating the coupling of hindered amino acids.[7]

Hindered_Coupling_Workflow Start Deprotected Resin Activate Activate Fmoc-O-MePhe-OH with HATU/DIPEA Start->Activate Couple First Coupling (1-2 hours) Activate->Couple Monitor Monitor Coupling (e.g., Kaiser Test) Couple->Monitor Incomplete Incomplete Monitor->Incomplete Negative Test Complete Complete Monitor->Complete Positive Test Repeat_Couple Second Coupling (Fresh Reagents) Incomplete->Repeat_Couple Wash Thorough Washing Complete->Wash Repeat_Couple->Wash Proceed Proceed to Next Cycle Wash->Proceed

Caption: Optimized workflow for coupling sterically hindered amino acids.

Optimized Coupling Protocol:

  • Follow the standard deprotection and washing steps as outlined in section 4.2.

  • Activation and First Coupling:

    • In a separate vial, dissolve Fmoc-O-methylphenylalanine-OH (3-5 equivalents) and a more potent coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[6]

    • Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.[6]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Second Coupling (if necessary):

    • Perform a Kaiser test. If the test is negative (incomplete coupling), drain the reaction solution and wash the resin with DMF.

    • Repeat the activation and coupling steps with a fresh solution of activated Fmoc-O-methylphenylalanine-OH for another 1-2 hours.[3] This is known as a "double coupling."

  • Final Washing: Once the coupling is complete (positive Kaiser test), wash the resin thoroughly as described in the standard protocol.

Cleavage and Deprotection

Rationale: The final step involves cleaving the completed peptide from the resin support and simultaneously removing any side-chain protecting groups. This is typically achieved with a strong acid like TFA. Scavengers are added to the cleavage cocktail to prevent the re-attachment of reactive carbocations generated during the process to sensitive amino acid residues like tryptophan or methionine.[5]

Cleavage Cocktail (Reagent K - A robust general-purpose cocktail): [5]

  • TFA: 82.5%

  • Water: 5%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Analysis and Characterization of the Final Peptide

Rationale: It is essential to verify the identity and purity of the synthesized peptide. A combination of chromatographic and mass spectrometric techniques is typically employed.

Analytical TechniquePurposeKey Considerations
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude peptide and to purify the target peptide.[9]A C18 column is commonly used with a water/acetonitrile gradient containing an ion-pairing agent like TFA.[9]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide.[10]Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.[10]
Tandem Mass Spectrometry (MS/MS) To confirm the amino acid sequence of the peptide.[11]The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the sequence.
Amino Acid Analysis (AAA) To determine the amino acid composition and quantify the net peptide content.[11]The peptide is hydrolyzed into its constituent amino acids, which are then derivatized and quantified.[11]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency/Deletion of O-methylphenylalanine Insufficient activation, steric hindrance.Use a more potent coupling reagent (e.g., HATU).[3] Increase coupling time.[3] Perform a double coupling. Consider using microwave-assisted SPPS.[7]
Racemization Prolonged activation times, use of strong, non-hindered bases.Minimize pre-activation time. Use a hindered base like DIPEA or collidine.[12]
Incomplete Deprotection Aggregation of the peptide on the resin.Use a more effective swelling solvent like NMP.[3] Consider using a chaotropic salt (e.g., LiCl) in the coupling mixture to disrupt aggregation.
Side Reactions During Cleavage Re-attachment of protecting groups to sensitive residues.Ensure the use of an appropriate scavenger cocktail.[5] For peptides containing tryptophan, the use of Fmoc-Trp(Boc)-OH is recommended.[13]

Conclusion

The successful incorporation of Fmoc-O-methylphenylalanine-OH into synthetic peptides requires a thoughtful approach that addresses the challenges posed by its steric bulk. By employing optimized coupling protocols with potent activating reagents, and by carefully controlling reaction conditions, researchers can effectively synthesize peptides containing this valuable non-proteinogenic amino acid. The resulting peptides, with their enhanced stability and potentially novel biological activities, hold significant promise for advancing drug discovery and development. Rigorous analytical characterization is paramount to ensure the quality and integrity of the final product.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
  • Palmieri, A., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(5), 1134.
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Molecular Biosciences, 7, 79.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • IRIS Biotech GmbH. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1655-1668.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

Sources

Derivatization of 2-Amino-3-(o-tolyl)propanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of 2-Amino-3-(o-tolyl)propanoic Acid

A Guide to Robust Derivatization for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the successful gas chromatography-mass spectrometry (GC-MS) analysis of 2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and metabolic research. Due to its high polarity and low volatility, direct GC-MS analysis is not feasible. This note details the causal logic behind chemical derivatization and presents two field-proven protocols: a single-step silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a robust two-step esterification/acylation method. We provide step-by-step methodologies, recommended instrumental parameters, and insights into data interpretation to ensure reliable, reproducible, and accurate quantification.

The Imperative for Derivatization in Amino Acid Analysis

2-Amino-3-(o-tolyl)propanoic acid, like all amino acids, exists as a zwitterion at physiological pH. This structure, combined with the polar carboxylic acid and amino functional groups, renders the molecule non-volatile and thermally labile.[1][2] Direct injection into a hot GC inlet would lead to decomposition rather than volatilization, making analysis impossible.[1][3]

Chemical derivatization is the essential preparatory step to overcome these challenges. The core objective is to mask the polar functional groups by replacing their active hydrogen atoms with nonpolar, thermally stable moieties.[4] This chemical modification achieves two critical outcomes:

  • Increases Volatility: The resulting derivative has a significantly higher vapor pressure, allowing it to transition into the gas phase without degradation.

  • Enhances Thermal Stability: The protective groups prevent the molecule from decomposing at the high temperatures of the GC injector and column.

The result is improved chromatographic behavior, leading to sharp, symmetrical peaks and enabling sensitive and accurate analysis by mass spectrometry.[3]

Strategic Selection of a Derivatization Method

The choice of derivatization reagent is critical and depends on the analytical goals, such as required sensitivity, sample matrix, and whether quantitative or qualitative data is sought. For 2-Amino-3-(o-tolyl)propanoic acid, two primary strategies are highly effective: silylation and a two-step esterification/acylation.

  • Silylation: This is a common and effective technique where active hydrogens are replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][3] While reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used, they form TMS derivatives that can be sensitive to moisture.[4][5] For enhanced stability, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a superior choice. It forms TBDMS derivatives that are significantly more stable and less susceptible to hydrolysis.[4]

  • Two-Step Esterification and Acylation: This classic, highly robust method involves two sequential reactions. First, the carboxylic acid group is converted to an ester (e.g., a methyl ester) using an acidic alcohol solution.[1][6] Second, the amino group is acylated using a reagent like pentafluoropropionic anhydride (PFPA).[1][6] This approach yields exceptionally stable derivatives and is well-suited for rigorous quantitative studies, including those using stable-isotope dilution.[1][7]

Table 1: Comparative Analysis of Recommended Derivatization Strategies
ParameterSilylation (MTBSTFA)Esterification & Acylation (HCI/MeOH & PFPA)
Reaction Steps Single stepTwo sequential steps with intermediate drying
Principle Replaces active hydrogens on -COOH and -NH2 with TBDMS groups.1. Esterifies -COOH group. 2. Acylates -NH2 group.
Derivative Stability Good; TBDMS derivatives are more stable than TMS derivatives.Excellent; very stable derivatives suitable for long-term storage.[1]
Moisture Sensitivity High; requires anhydrous conditions for optimal yield.[4]Moderate; esterification is tolerant, but acylation requires dry conditions.
By-products Volatile and generally do not interfere.[3]Must be removed by evaporation.
Primary Application General screening and quantitative analysis.Gold standard for robust quantitative analysis.

Protocol I: Single-Step Silylation with MTBSTFA

This protocol focuses on creating the di-TBDMS derivative of 2-Amino-3-(o-tolyl)propanoic acid. The bulky TBDMS groups effectively shield the polar centers of the molecule, yielding a stable derivative with characteristic mass spectral fragments.

Workflow for MTBSTFA Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization A Aliquot sample containing 2-Amino-3-(o-tolyl)propanoic acid B Evaporate to complete dryness (Nitrogen stream or Lyophilizer) A->B Critical Step: Remove all moisture C Add Acetonitrile and MTBSTFA Reagent B->C D Incubate at 100 °C for 2-4 hours C->D Reaction E Inject into GC-MS D->E

Caption: Workflow for silylation using MTBSTFA.

Materials and Reagents
  • 2-Amino-3-(o-tolyl)propanoic acid standard or dried sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous, GC grade)

  • Reacti-Vials™ or other suitable glass reaction vials with screw caps

  • Heating block or oven

  • Nitrogen evaporator or lyophilizer

  • GC-MS autosampler vials with inserts

Step-by-Step Methodology
  • Sample Drying (Critical Step): Aliquot the sample containing 2-Amino-3-(o-tolyl)propanoic acid into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen or using a lyophilizer. The complete absence of moisture is paramount for successful silylation.[4][5]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile, followed by 100 µL of MTBSTFA.

  • Reaction: Tightly cap the vial and vortex briefly to ensure the residue is fully dissolved. Place the vial in a heating block or oven set to 100 °C for 4 hours. For some amino acids, lower temperatures and shorter times may suffice, but this condition ensures complete derivatization.[8]

  • Cooling and Injection: After the incubation period, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. Transfer the derivatized solution to an autosampler vial if necessary.

Expected Derivative and Mass Spectrum
  • Analyte: 2-Amino-3-(o-tolyl)propanoic acid (Molecular Weight: 179.22 g/mol )

  • Derivative: Di-TBDMS-2-Amino-3-(o-tolyl)propanoic acid

  • Mass Increase: Each TBDMS group adds 114.25 g/mol (SiC6H15). Two groups add 228.5 g/mol .

  • Expected Derivative Mass: ~407.72 g/mol

  • Key Mass Fragment: TBDMS derivatives characteristically lose a tert-butyl group ([M-57]⁺).[9] This fragment is often the base peak and is excellent for selected ion monitoring (SIM) for quantitative analysis. Look for a prominent ion at m/z 350 .

Protocol II: Two-Step Esterification and Acylation

This method provides highly stable derivatives ideal for demanding quantitative applications. The protocol first creates the methyl ester of the carboxylic acid, followed by acylation of the amino group with pentafluoropropionic anhydride (PFPA).

Workflow for Two-Step Derivatization

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation A Dried Amino Acid Sample B Add 2M HCl in Methanol A->B C Incubate at 80 °C for 60 min B->C D Evaporate to Dryness C->D E Add PFPA in Ethyl Acetate D->E F Incubate at 65 °C for 30 min E->F G Evaporate and Reconstitute in Toluene/Ethyl Acetate F->G H Inject into GC-MS G->H

Caption: Workflow for two-step esterification and acylation.

Materials and Reagents
  • 2-Amino-3-(o-tolyl)propanoic acid standard or dried sample extract

  • 2 M Hydrochloric acid (HCl) in Methanol (MeOH)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous, GC grade)

  • Toluene (GC grade)

  • Reaction vials, heating block, nitrogen evaporator

Step-by-Step Methodology
  • Sample Drying: Begin with a completely dry sample in a reaction vial, as described in protocol 3.2, step 1.

  • Esterification: Add 100 µL of 2 M HCl in MeOH to the dried residue. Cap the vial tightly and heat at 80 °C for 60 minutes.[1][6]

  • Intermediate Drying: After cooling, remove the cap and evaporate the methanolic HCl to complete dryness under a stream of nitrogen.

  • Acylation: To the dried methyl ester, add a solution of 50 µL PFPA in 100 µL of ethyl acetate. Cap the vial and heat at 65 °C for 30 minutes.[10]

  • Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle nitrogen stream. Reconstitute the final derivative in a suitable volume (e.g., 100 µL) of ethyl acetate or toluene for GC-MS injection.[1]

Expected Derivative and Mass Spectrum
  • Analyte: 2-Amino-3-(o-tolyl)propanoic acid (MW: 179.22 g/mol )

  • Derivative: N-pentafluoropropionyl-2-Amino-3-(o-tolyl)propanoic acid, methyl ester

  • Mass Increase: Esterification adds a CH2 group (+14.02 g/mol ). Acylation adds a C3F5O group (+147.0 g/mol ).

  • Expected Derivative Mass: ~340.24 g/mol

  • Key Mass Fragments: The fragmentation will be different from the silyl derivative. Expect to see losses related to the ester and acyl groups, providing structural confirmation.

Recommended GC-MS Instrumental Parameters

Optimal parameters will vary by instrument, but the following provides a robust starting point for method development.

Table 2: Suggested GC-MS Starting Parameters
ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5, DB-5, HP-5ms)A standard, non-polar column that provides excellent separation for a wide range of derivatized analytes.[3]
Injector Splitless or Split (e.g., 10:1)Splitless for high sensitivity (trace analysis); Split for higher concentrations to avoid column overload.
Injector Temp. 250 - 280 °CEnsures rapid and complete volatilization of the derivatives without thermal degradation.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80-100 °C, hold 2 min. Ramp: 10 °C/min to 300 °C. Hold: 5 min.A typical program that will effectively separate the analyte from solvent and other potential by-products.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible, library-searchable mass spectra.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
MS Scan Mode Full Scan (e.g., m/z 50-550)For qualitative identification and method development.
MS Quant Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitor characteristic ions (e.g., m/z 350 for the TBDMS derivative) for maximum sensitivity and selectivity.

Special Consideration: Chiral Analysis

If the objective is to separate the D- and L-enantiomers of 2-Amino-3-(o-tolyl)propanoic acid, the derivatization protocols described remain valid. However, the standard GC column must be replaced with a chiral stationary phase column , such as one based on cyclodextrin or an amino acid derivative (e.g., Chirasil-L-Val).[11][12] These columns provide the necessary selectivity to resolve the derivatized enantiomers, which will then elute as two distinct peaks.[11][13]

References

  • Jackson, G. P. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bioanalytical Techniques. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. [Link]

  • Halket, J. M., et al. (1985). Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Mawhinney, T. P., et al. (1986). Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • Han, L., et al. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. International Journal of Molecular Sciences. [Link]

  • Fantin, C., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality. [Link]

  • Tsikas, D. (2023). Quantitative GC–MS analysis of amino acids. ResearchGate. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]

  • Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

Sources

Application Notes and Protocols for the Use of o-Methylphenylalanine in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Probing Enzyme Active Sites with Phenylalanine Analogues

In the intricate world of enzymology, understanding the precise mechanisms of enzyme-substrate interactions is paramount for both fundamental biological research and the development of novel therapeutics. Amino acid analogues have long served as invaluable tools for elucidating these interactions. By introducing subtle modifications to the structure of a natural amino acid, researchers can probe the steric and electronic requirements of an enzyme's active site, map substrate binding pockets, and develop potent and specific inhibitors.

Phenylalanine, with its bulky aromatic side chain, is a key substrate for a variety of enzymes, including proteases like chymotrypsin and metabolic enzymes such as phenylalanine hydroxylase.[1][2] Consequently, synthetic derivatives of phenylalanine have been extensively utilized to study these enzymes.

This guide focuses on o-methylphenylalanine , a structural analogue of phenylalanine where a methyl group is introduced on the ortho position of the phenyl ring. It is important to note that while the use of other methylated phenylalanine derivatives, such as α-methylphenylalanine and p-methylphenylalanine, is documented, specific literature on the application of o-methylphenylalanine in enzyme kinetics is not abundant.[1] Therefore, this document will serve as a comprehensive guide based on established principles of enzyme kinetics and analogies drawn from closely related phenylalanine analogues. We will hypothesize its most probable mechanism of action and provide a detailed framework for its experimental application. For the purpose of this guide, we will use chymotrypsin , a well-characterized serine protease that preferentially cleaves peptide bonds adjacent to large hydrophobic residues like phenylalanine, as our model enzyme.[2]

Mechanistic Insights: o-Methylphenylalanine as a Competitive Inhibitor

Given its structural similarity to phenylalanine, o-methylphenylalanine is hypothesized to act as a competitive inhibitor .[3] Competitive inhibitors are molecules that resemble the natural substrate and bind to the enzyme's active site, thereby preventing the substrate from binding.[3] This inhibition is reversible and can be overcome by increasing the substrate concentration.

The introduction of a methyl group at the ortho position of the phenyl ring is expected to have significant steric implications for its binding within the enzyme's active site. This modification can be leveraged to understand the spatial constraints of the S1 binding pocket of proteases like chymotrypsin. The affinity of o-methylphenylalanine for the enzyme, quantified by the inhibition constant (Kᵢ), will provide valuable information about the enzyme's tolerance for substitution on the phenyl ring of its substrate.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES E->P EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES ES->E ES->E ES->P k_cat I o-Methylphenylalanine (I) I->EI EI->E

Caption: Mechanism of competitive inhibition by o-methylphenylalanine.

Experimental Protocol: Characterizing the Inhibition of Chymotrypsin by o-Methylphenylalanine

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of chymotrypsin in the presence of o-methylphenylalanine. The assay utilizes the synthetic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-pNA), which upon cleavage by chymotrypsin, releases p-nitroaniline, a yellow-colored product that can be monitored at 410 nm.

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • o-Methylphenylalanine

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-pNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (UV-transparent)

  • Microplate spectrophotometer

Stock Solution Preparation
  • Chymotrypsin Stock: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at 2-8°C. Immediately before use, dilute to the desired working concentration in Tris-HCl buffer.

  • o-Methylphenylalanine Stock: Prepare a high-concentration stock solution (e.g., 100 mM) of o-methylphenylalanine in DMSO. Subsequent dilutions should be made in Tris-HCl buffer to create a range of inhibitor concentrations.

  • Substrate Stock: Prepare a 20 mM stock solution of S-pNA in DMSO. Store protected from light at -20°C.

Assay Procedure

The following procedure is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Plate Setup:

    • Design the plate layout to include wells for substrate blanks (no enzyme), enzyme controls (no inhibitor), and test wells with varying concentrations of both substrate and inhibitor.

    • A typical setup would involve titrating the substrate concentration along the x-axis and the inhibitor concentration along the y-axis of the plate.

  • Reagent Addition:

    • Add Tris-HCl buffer to all wells to bring the final volume to 200 µL.

    • Add the appropriate volume of the diluted o-methylphenylalanine solutions to the inhibitor test wells. Add an equivalent volume of buffer to the enzyme control wells.

    • Add the desired volume of the diluted S-pNA substrate solutions to all wells.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the diluted chymotrypsin solution to all wells except the substrate blanks.

    • Immediately place the plate in the microplate spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

    • Ensure that the initial reaction rates are linear.

Experimental_Workflow prep Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) plate Design and Prepare 96-Well Plate Layout prep->plate add_reagents Add Buffer, Inhibitor, and Substrate to Wells plate->add_reagents incubate Pre-incubate Plate at Constant Temperature add_reagents->incubate initiate Initiate Reaction with Addition of Enzyme incubate->initiate read Measure Absorbance (410 nm) Kinetically initiate->read analyze Calculate Initial Velocities and Perform Kinetic Analysis read->analyze

Caption: Experimental workflow for kinetic analysis.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the type of inhibition and to calculate the key kinetic parameters: the Michaelis constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the inhibition constant (Kᵢ).

  • Calculate Initial Velocities: From the kinetic reads, determine the initial reaction velocity (v₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot. Convert these rates from ΔAbs/min to µmol/min using the Beer-Lambert law and the extinction coefficient of p-nitroaniline.

  • Michaelis-Menten Plot: For each concentration of o-methylphenylalanine, plot the initial velocity (v₀) against the substrate concentration ([S]). In the presence of a competitive inhibitor, the apparent Kₘ will increase, while the Vₘₐₓ will remain unchanged.

  • Lineweaver-Burk Plot: To more accurately determine the kinetic parameters, create a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/v₀ against 1/[S].

    • The y-intercept represents 1/Vₘₐₓ.

    • The x-intercept represents -1/Kₘ.

    • For a competitive inhibitor, the lines for the different inhibitor concentrations will intersect at the y-axis (i.e., Vₘₐₓ is constant).

  • Calculating Kᵢ: The inhibition constant (Kᵢ) is a measure of the inhibitor's affinity for the enzyme. It can be determined from the following equation for competitive inhibition:

    Kₘ,app = Kₘ (1 + [I]/Kᵢ)

    where Kₘ,app is the apparent Kₘ at a given inhibitor concentration [I]. Kᵢ can be calculated from the slope of a secondary plot of Kₘ,app versus [I].

Expected Kinetic Parameters

The following table provides a hypothetical summary of expected results for a competitive inhibitor.

Inhibitor Conc. ([I])Apparent Kₘ (µM)Vₘₐₓ (µmol/min)
0 µM50100
10 µM75100
25 µM125100
50 µM200100

Applications in Drug Discovery and Mechanistic Studies

The use of o-methylphenylalanine and other amino acid analogues extends beyond basic enzyme characterization.

  • Structure-Activity Relationship (SAR) Studies: By comparing the Kᵢ values of o-, m-, and p-methylphenylalanine, researchers can build a detailed SAR model for the enzyme's active site. This information is crucial for the rational design of more potent and selective inhibitors.

  • Lead Compound Development: If o-methylphenylalanine demonstrates significant inhibitory activity, it can serve as a scaffold for the development of drug candidates. Further modifications can be made to improve its pharmacokinetic and pharmacodynamic properties.

  • Probing Allosteric Sites: While hypothesized to be a competitive inhibitor, it is also possible that o-methylphenylalanine could bind to an allosteric site, inducing a conformational change that affects substrate binding or catalysis. Detailed kinetic analysis can distinguish between these different modes of inhibition.[3]

Conclusion

o-Methylphenylalanine, as a structural analogue of phenylalanine, represents a valuable tool for the study of enzyme kinetics. Although direct studies on this specific isomer are limited, by applying the principles and protocols outlined in this guide, researchers can effectively characterize its inhibitory effects on target enzymes like chymotrypsin. The data generated from such studies can provide deep insights into enzyme-substrate recognition, inform structure-based drug design, and ultimately contribute to the development of novel therapeutics.

References

  • Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal. Available at: [Link]

  • Some biochemical and pharmacological actions of -methylphenylalanine. PubMed. Available at: [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Available at: [Link]

  • Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. PubMed. Available at: [Link]

  • From Lab Bench to Industry: The Versatile Applications of L-4-Methylphenylalanine. Technology Networks. Available at: [Link]

  • Inhibition of alpha-chymotrypsin by hydroxymethyl analogues of D-and L-N-acetylphenylalanine and N-acetyltryptophan of potential affinity labeling value. PubMed. Available at: [Link]

  • Showing metabocard for N-methylphenylalanine (HMDB0029224). HMDB. Available at: [Link]

  • Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. PubMed. Available at: [Link]

  • A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. SciTePress. Available at: [Link]

  • The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. National Institutes of Health. Available at: [Link]

  • Common Enzyme Inhibition Mechanisms Explained with Examples. Patsnap Synapse. Available at: [Link]

  • Purification and characterization of chymotrypsin inhibitors from marine turtle egg white. Indian Academy of Sciences. Available at: [Link]

  • L-Alpha-methylphenylalanine | C10H13NO2. PubChem. Available at: [Link]

  • α-Methylphenylalanine. Wikipedia. Available at: [Link]

  • The binding of inhibitors to α-chymotrypsin. National Institutes of Health. Available at: [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. Available at: [Link]

  • The enzymatic synthesis of N-methylalanine. PubMed. Available at: [Link]

  • Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. ResearchGate. Available at: [Link]

  • Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. Google Patents.
  • 4-Methyl-D-phenylalanine | C10H13NO2. PubChem. Available at: [Link]

  • Showing metabocard for alpha-Methylphenylalanine (HMDB0029223). HMDB. Available at: [Link]

  • L-Phenylalanine synthesis catalyzed by immobilized aspartate aminotransferase. ResearchGate. Available at: [Link]

Sources

Protocol for the Scalable Synthesis of 2-Amino-3-(o-tolyl)propanoic Acid: An Enzymatic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(o-tolyl)propanoic acid, also known as o-methylphenylalanine, is a non-canonical amino acid of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, arising from the ortho-methyl substitution on the phenyl ring, make it a valuable building block in the design of novel peptides and small molecule therapeutics. The steric hindrance introduced by the methyl group can enforce specific conformations, enhance metabolic stability, and modulate biological activity.

Historically, the synthesis of such unnatural amino acids has relied on classical chemical methods like the Strecker synthesis or the Erlenmeyer-Plöchl reaction. While effective at the laboratory scale, these methods often involve harsh reagents, multiple protection/deprotection steps, and can generate significant waste, posing challenges for large-scale production.

This application note details a robust and scalable protocol for the asymmetric synthesis of (S)-2-Amino-3-(o-tolyl)propanoic acid utilizing a highly efficient and selective enzymatic approach. We will focus on the use of an engineered Phenylalanine Ammonia-Lyase (PAL) from Arabidopsis thaliana (AtPAL), which has demonstrated excellent performance in the preparative-scale synthesis of various L-phenylalanine derivatives.[1][2][3] This biocatalytic method offers several advantages over traditional chemical routes, including high enantioselectivity, mild reaction conditions, and a greener process footprint, making it particularly suitable for industrial applications.

This guide will provide a comprehensive overview of the entire workflow, from the preparation of the engineered biocatalyst to the final purification and characterization of the target amino acid. We will also discuss critical considerations for process scale-up and safety.

Alternative Synthetic Strategies: A Brief Overview

While this protocol focuses on the enzymatic approach, it is important to be aware of other established methods for the synthesis of unnatural amino acids.

  • Strecker Synthesis: This classical method involves the reaction of an aldehyde (in this case, o-tolylacetaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. While versatile, the use of highly toxic cyanide and the production of a racemic mixture that requires subsequent resolution are significant drawbacks for large-scale, enantioselective synthesis.[1]

  • Erlenmeyer-Plöchl Synthesis: This method utilizes the condensation of an N-acylglycine with an aromatic aldehyde (o-tolualdehyde) to form an azlactone, which can then be reduced and hydrolyzed to the desired amino acid. Similar to the Strecker synthesis, it typically produces a racemic product and involves multiple steps.

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral catalyst to introduce the desired stereochemistry. While capable of high enantioselectivity, the synthesis of the precursor and the cost of the chiral metal catalysts can be prohibitive for large-scale production.

The enzymatic approach presented here circumvents many of these challenges by offering a direct and highly stereoselective route to the desired (S)-enantiomer.

Overall Synthesis Workflow

The scalable synthesis of (S)-2-Amino-3-(o-tolyl)propanoic acid via this enzymatic route can be broken down into four key stages:

  • Biocatalyst Preparation: Expression and purification of the engineered AtPAL enzyme.

  • Enzymatic Synthesis: The core hydroamination reaction of o-methylcinnamic acid.

  • Downstream Processing: Isolation and purification of the final product.

  • Analytical Characterization: Confirmation of the structure and purity of the synthesized amino acid.

G cluster_0 Biocatalyst Preparation cluster_1 Enzymatic Synthesis cluster_2 Downstream Processing cluster_3 Analytical Characterization A Gene Synthesis & Cloning (Engineered AtPAL) B Transformation into E. coli Expression Host A->B C Fermentation & Induction B->C D Cell Lysis & Clarification C->D E Enzyme Purification (e.g., Affinity Chromatography) D->E F Reaction Setup: o-methylcinnamic acid, Ammonia Source, Purified Enzyme E->F G Controlled Reaction (pH, Temperature) F->G H Reaction Monitoring (e.g., HPLC) G->H I Enzyme Removal (e.g., Ultrafiltration) H->I J Product Isolation (e.g., pH adjustment, Precipitation) I->J K Purification (e.g., Recrystallization) J->K L Structure Confirmation (NMR, MS) K->L M Purity & Enantiomeric Excess (HPLC) L->M

Figure 1: Overall workflow for the enzymatic synthesis of (S)-2-Amino-3-(o-tolyl)propanoic acid.

Part 1: Biocatalyst Preparation - Expression and Purification of Engineered AtPAL

The successful synthesis of the target amino acid is contingent on the availability of a highly active and stable biocatalyst. This section outlines the general procedure for the expression and purification of a His-tagged engineered AtPAL enzyme in an E. coli host. The specific mutations in the AtPAL enzyme are crucial for its enhanced activity towards substituted cinnamic acids and can be found in the primary literature.[1][2][3]

1.1. Gene Synthesis and Cloning:

  • The gene encoding the engineered AtPAL, codon-optimized for E. coli expression and including an N-terminal polyhistidine tag (e.g., 6xHis-tag) for purification, should be synthesized commercially.

  • The synthesized gene is then cloned into a suitable high-expression vector, such as pET-28a(+), under the control of a T7 promoter.

1.2. Expression in E. coli

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • A single colony is used to inoculate a starter culture (e.g., 50 mL of LB medium with the appropriate antibiotic) and grown overnight at 37°C with shaking.

  • The starter culture is then used to inoculate a larger volume of expression medium (e.g., 1 L of Terrific Broth). The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for a prolonged period (e.g., 16-24 hours) to enhance the production of soluble, active enzyme.

1.3. Cell Lysis and Clarification:

  • The cells are harvested by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Cell disruption is achieved by sonication on ice or by using a high-pressure homogenizer.

  • The cell lysate is then clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

1.4. Enzyme Purification:

  • The clarified lysate containing the His-tagged AtPAL is purified using immobilized metal affinity chromatography (IMAC).

  • The lysate is loaded onto a Ni-NTA (or other suitable metal chelate) column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The engineered AtPAL is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purified enzyme fractions are collected and can be buffer-exchanged into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10% glycerol) and stored at -80°C. The purity of the enzyme should be assessed by SDS-PAGE.

Part 2: Enzymatic Synthesis Protocol

This protocol describes the preparative-scale synthesis of (S)-2-Amino-3-(o-tolyl)propanoic acid from o-methylcinnamic acid using the purified engineered AtPAL.

2.1. Materials and Reagents:

ReagentGradeSupplier
o-Methylcinnamic acid≥98%Commercial Source
Ammonium CarbonateACS Reagent GradeCommercial Source
Engineered AtPALPurified (as per Part 1)In-house/Commercial
Tris-HClMolecular Biology GradeCommercial Source
Hydrochloric Acid (HCl)ACS Reagent GradeCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
Anhydrous Sodium SulfateACS Reagent GradeCommercial Source

2.2. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a 3 M ammonium carbonate solution in deionized water. Adjust the pH to 9.5-10.0 with concentrated ammonium hydroxide, if necessary. This high concentration of the ammonia source is crucial to drive the equilibrium of the PAL-catalyzed reaction towards amination.

  • Dissolve o-methylcinnamic acid in the ammonium carbonate buffer to a final concentration of 50-100 mM. Gentle heating may be required to aid dissolution.

  • Once the substrate is fully dissolved and the solution has cooled to the desired reaction temperature (e.g., 30-40°C), add the purified engineered AtPAL to a final concentration of 0.1-0.5 mg/mL.

2.3. Reaction Conditions:

  • Temperature: Maintain the reaction temperature between 30°C and 40°C.

  • pH: The pH should be maintained in the range of 9.5-10.0.

  • Agitation: Gentle agitation is required to ensure homogeneity of the reaction mixture.

  • Reaction Time: The reaction progress should be monitored by a suitable analytical method, such as HPLC, by taking aliquots at regular intervals. Typical reaction times can range from 12 to 48 hours to achieve high conversion.

2.4. Reaction Monitoring by HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Detection: UV at 254 nm.

  • The retention times of the starting material (o-methylcinnamic acid) and the product (2-Amino-3-(o-tolyl)propanoic acid) should be determined using authentic standards.

Part 3: Downstream Processing and Purification

Once the reaction has reached the desired conversion, the product needs to be isolated and purified.

3.1. Enzyme Removal:

  • For larger scale operations, the enzyme can be removed by ultrafiltration using a membrane with an appropriate molecular weight cut-off (e.g., 10-30 kDa). This allows for the potential recovery and reuse of the biocatalyst.

  • For smaller scales, protein precipitation by adjusting the pH to the isoelectric point of the enzyme followed by centrifugation can be employed.

3.2. Product Isolation:

  • After enzyme removal, cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid to the reaction mixture with stirring to adjust the pH to the isoelectric point of 2-Amino-3-(o-tolyl)propanoic acid (approximately pH 6-7). The product will precipitate out of the solution.

  • The precipitate is collected by filtration and washed with cold deionized water.

3.3. Purification by Recrystallization:

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or water and isopropanol.

  • Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Part 4: Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterMethodExpected Result
Structure ¹H NMR, ¹³C NMR, MSConsistent with the structure of 2-Amino-3-(o-tolyl)propanoic acid.
Purity HPLC≥98%
Enantiomeric Excess Chiral HPLC≥99% for the (S)-enantiomer

¹H NMR (500 MHz, D₂O/DCl):

  • δ ~7.2-7.4 (m, 4H, Ar-H)

  • δ ~4.2 (t, 1H, α-CH)

  • δ ~3.2-3.4 (m, 2H, β-CH₂)

  • δ ~2.3 (s, 3H, Ar-CH₃)

Scale-Up and Safety Considerations

5.1. Scale-Up Considerations:

  • Enzyme Immobilization: For industrial-scale production, immobilization of the AtPAL enzyme is highly recommended. Covalent attachment to a solid support can enhance enzyme stability, simplify downstream processing, and allow for continuous operation in a packed-bed reactor.[4][5][6][7]

  • Process Intensification: The use of continuous flow reactors with an immobilized enzyme can significantly improve space-time yields and overall process efficiency.

  • Downstream Optimization: At larger scales, crystallization conditions (solvent, temperature profile, seeding) will need to be carefully optimized to control crystal size and morphology, which can impact filtration and drying characteristics.

5.2. Safety Considerations:

  • Enzyme Handling: While enzymes are generally considered non-toxic, they can be respiratory sensitizers. When handling purified enzymes or cell lysates, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator, should be worn to avoid inhalation of aerosols or dust.[8][9][10][11]

  • Reagent Handling: Standard laboratory safety procedures should be followed for all chemicals used. Pay particular attention to the handling of acidic and basic solutions.

  • Good Manufacturing Practices (GMP): For the production of pharmaceutical intermediates, all operations should be conducted under GMP guidelines to ensure product quality and safety.

Conclusion

The enzymatic synthesis of (S)-2-Amino-3-(o-tolyl)propanoic acid using an engineered Phenylalanine Ammonia-Lyase from Arabidopsis thaliana offers a highly efficient, selective, and scalable alternative to traditional chemical methods. The mild reaction conditions and the potential for enzyme immobilization and reuse make this a green and economically viable process for the industrial production of this valuable non-canonical amino acid. By following the detailed protocols and considering the scale-up and safety guidelines presented in this application note, researchers and drug development professionals can confidently produce high-quality (S)-2-Amino-3-(o-tolyl)propanoic acid for their research and development needs.

References

  • Tork, S. D., Nagy, E. Z. A., Tomoiagă, R. B., & Bencze, L. C. (2023). Engineered, Scalable Production of Optically Pure l-Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana. The Journal of Organic Chemistry, 88(2), 852–862. [Link]

  • Vazquez-Figueroa, E., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7267), 1093-1096. [Link]

  • Tork, S. D., Nagy, E. Z. A., Tomoiagă, R. B., & Bencze, L. C. (2023). Engineered, Scalable Production of Optically Pure l-Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana. PubMed, 36583610. [Link]

  • Tork, S. D., Nagy, E. Z. A., Tomoiagă, R. B., & Bencze, L. C. (2023). Engineered, Scalable Production of Optically Pure l -Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana. ResearchGate. [Link]

  • Paizs, C., et al. (2020). Robust, site-specifically immobilized phenylalanine ammonia-lyases for the enantioselective ammonia addition of cinnamic acids. Scientific Reports, 10(1), 1-12. [Link]

  • Google Patents. (1987).
  • Lin, T. H., et al. (2023). Immobilization of BoPAL3 Phenylalanine Ammonia-Lyase on Electrospun Nanofibrous Membranes of Polyvinyl Alcohol/Nylon 6/Chitosan Crosslinked with Dextran Polyaldehyde. MDPI. [Link]

  • Wang, L., et al. (2013). Immobilization of Cross-Linked Phenylalanine Ammonia Lyase Aggregates in Microporous Silica Gel. PLoS ONE, 8(11), e79532. [Link]

  • Dima, N. A., et al. (2016). Expression and purification of recombinant phenylalanine ammonia-lyase from Petroselinum crispum. Studia Universitatis Babes-Bolyai, Chemia, 61(4), 25-36. [Link]

  • Tőkés, T., et al. (2021). Immobilization of Phenylalanine Ammonia-lyase via EDTA Based Metal Chelate Complexes. Periodica Polytechnica Chemical Engineering, 65(4), 506-515. [Link]

  • Dima, N. A., et al. (2016). Expression and purification of recombinant phenylalanine ammonia-lyase from Petroselinum crispum. ResearchGate. [Link]

  • EPIC Systems. (n.d.). Enzyme Handling: Top 10 Safety Checklist. [Link]

  • Enzyme Technical Association. (n.d.). Working Safely With Enzymes. [Link]

  • Amano Enzyme Inc. (n.d.). Guide to the Safe Handling of Enzyme. [Link]

  • AMFEP. (2023). Guide to the safe handling of Industrial Enzyme Preparations. [Link]

  • Pariza, M. W., & Foster, E. M. (1983). Determining the Safety of Enzymes Used in Food Processing. Journal of Food Protection, 46(5), 453–468. [Link]

  • Bencze, L. C., et al. (2019). The production of L- and D-phenylalanines using engineered phenylalanine ammonia lyases from Petroselinum crispum. Scientific Reports, 9(1), 20123. [Link]

  • Roura Padrosa, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

  • Vasvári, G., et al. (2024). Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives. Angewandte Chemie International Edition, e202408375. [Link]

  • PubChem. (n.d.). 2-amino-3-o-tolyl-propionic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

Sources

Application Notes and Protocols for Isotopic Labeling of 2-Amino-3-(o-tolyl)propanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Metabolic Fates of Atypical Amino Acids

In the landscape of metabolic research and drug development, the ability to trace the journey of molecules within a biological system is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, serves as a powerful tool for this purpose.[][2][3] This guide provides a comprehensive overview and detailed protocols for the isotopic labeling of 2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic amino acid, to elucidate its metabolic fate. Such studies are critical for understanding the biotransformation of xenobiotic compounds, which can have significant implications in pharmacology and toxicology.[4][5] By tracking the isotopically labeled 2-Amino-3-(o-tolyl)propanoic acid and its metabolites, researchers can gain invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

The choice of isotope—commonly ¹³C, ¹⁵N, or ²H (deuterium)—depends on the specific research question and the analytical platform being used, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[] These techniques can distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio or nuclear spin properties, respectively, allowing for precise quantification and structural elucidation of metabolites.

This document is designed for researchers, scientists, and drug development professionals, providing not just the "how" but also the "why" behind the experimental choices, ensuring a robust and scientifically sound approach to metabolic investigation.

Strategic Isotope Labeling of 2-Amino-3-(o-tolyl)propanoic Acid

The strategic placement of isotopic labels within 2-Amino-3-(o-tolyl)propanoic acid is crucial for maximizing the information obtained from metabolic studies. The choice of isotope and its position will determine which parts of the molecule can be traced through various biotransformation pathways.

Common Isotopes and Their Applications:

IsotopeNatural Abundance (%)Key Applications in Metabolic Studies
¹³C ~1.1Tracing the carbon skeleton through metabolic pathways; ideal for identifying cleavage or rearrangement products.[]
¹⁵N ~0.4Monitoring the fate of the amino group, such as in transamination or deamination reactions.[]
²H (D) ~0.015Investigating reactions involving C-H bond cleavage; can also be used to increase the mass of a fragment for MS analysis.[]

For 2-Amino-3-(o-tolyl)propanoic acid, a particularly informative labeling strategy would be to incorporate ¹³C atoms into the aromatic ring or the propanoic acid backbone, and/or a ¹⁵N atom at the amino group. This dual-labeling approach can provide a more comprehensive picture of the molecule's metabolic journey.

Protocol 1: Chemical Synthesis of Isotopically Labeled 2-Amino-3-(o-tolyl)propanoic Acid

The synthesis of a non-standard, isotopically labeled amino acid requires a robust and adaptable chemical strategy. The Strecker synthesis is a classic and versatile method for preparing α-amino acids from an aldehyde or ketone.[6][7][8] This protocol outlines the asymmetric Strecker synthesis of ¹³C and ¹⁵N-labeled 2-Amino-3-(o-tolyl)propanoic acid, starting from isotopically labeled precursors.

Rationale for Asymmetric Synthesis: Biological systems are chiral, and often only one enantiomer of a molecule is biologically active. Therefore, an asymmetric synthesis that selectively produces the desired L- or D-enantiomer is highly preferable to a racemic synthesis that would require a subsequent resolution step.[9][10]

Step-by-Step Methodology:

  • Preparation of the Labeled Aldehyde:

    • The synthesis begins with the preparation of the key aldehyde intermediate, 2-(o-tolyl)acetaldehyde, with isotopic labels incorporated into the tolyl ring.

    • Starting Material: Commercially available, uniformly ¹³C-labeled toluene ([¹³C₆]-toluene).

    • Reaction: The [¹³C₆]-toluene is subjected to a Vilsmeier-Haack reaction or a similar formylation method to introduce a formyl group, yielding [¹³C₆]-o-tolualdehyde. Subsequent homologation (e.g., via a Wittig reaction followed by ozonolysis) will yield the desired [¹³C₆]-2-(o-tolyl)acetaldehyde. The rationale for this multi-step approach is to control the position of the aldehyde group relative to the methyl group on the aromatic ring.

  • Asymmetric Strecker Reaction:

    • This step involves the formation of an α-aminonitrile from the labeled aldehyde, a cyanide source, and a chiral amine.

    • Reagents:

      • [¹³C₆]-2-(o-tolyl)acetaldehyde (from step 1)

      • Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN)

      • [¹⁵N]-Ammonia or an ammonium salt (e.g., ¹⁵NH₄Cl) to introduce the ¹⁵N label.

      • A chiral auxiliary or catalyst to induce stereoselectivity. A common choice is a chiral amine like (R)- or (S)-phenylglycinol.

    • Procedure: The aldehyde, [¹⁵N]-ammonium chloride, and potassium cyanide are reacted in a suitable solvent (e.g., methanol/water) in the presence of the chiral auxiliary. The reaction proceeds via the in-situ formation of a chiral imine, which is then attacked by the cyanide nucleophile. The stereochemistry of the chiral auxiliary directs the attack of the cyanide to one face of the imine, leading to the preferential formation of one enantiomer of the α-aminonitrile.[11]

  • Hydrolysis of the α-Aminonitrile:

    • The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the desired amino acid.

    • Procedure: The α-aminonitrile is treated with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) at elevated temperatures. This converts the nitrile into a carboxylic acid and hydrolyzes any protecting groups.

    • Purification: The resulting isotopically labeled 2-Amino-3-(o-tolyl)propanoic acid is then purified by ion-exchange chromatography or recrystallization.

  • Characterization and Quality Control:

    • The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

    • Techniques:

      • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the chemical structure and the position and extent of isotopic labeling.

      • Mass Spectrometry (e.g., HR-MS): To determine the exact mass and confirm the isotopic enrichment.

      • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

Synthesis_Workflow cluster_start Labeled Precursors cluster_synthesis Synthesis Steps cluster_product Final Product C13_Toluene [¹³C₆]-Toluene Formylation Formylation & Homologation C13_Toluene->Formylation N15_Ammonia [¹⁵N]-Ammonia Strecker Asymmetric Strecker Reaction N15_Ammonia->Strecker Formylation->Strecker [¹³C₆]-2-(o-tolyl)acetaldehyde Hydrolysis Hydrolysis Strecker->Hydrolysis α-Aminonitrile Labeled_AA [¹³C₆, ¹⁵N]-2-Amino-3-(o-tolyl)propanoic acid Hydrolysis->Labeled_AA

Caption: Synthetic workflow for isotopically labeled 2-Amino-3-(o-tolyl)propanoic acid.

Protocol 2: In Vitro and In Vivo Administration for Metabolic Studies

Once the isotopically labeled amino acid is synthesized and purified, it can be introduced into a biological system to trace its metabolic fate.

Part A: In Vitro Metabolism using Liver Microsomes or Hepatocytes

Rationale: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of Phase I metabolic reactions.[12] Hepatocytes provide a more complete model, including both Phase I and Phase II enzymes.[13] These in vitro systems offer a controlled environment to identify primary metabolites.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) or cultured hepatocytes, a NADPH-generating system (for microsomes), and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • Add the isotopically labeled 2-Amino-3-(o-tolyl)propanoic acid to the pre-warmed incubation mixture to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

    • Collect the supernatant, which contains the parent compound and its metabolites.

    • The supernatant can be directly analyzed by LC-MS or further concentrated and purified if necessary.

Part B: In Vivo Administration to Animal Models

Rationale: In vivo studies provide a comprehensive understanding of the ADME properties of a compound in a whole organism, accounting for factors like absorption, distribution to different tissues, and excretion.

Step-by-Step Methodology:

  • Animal Dosing:

    • Administer the isotopically labeled 2-Amino-3-(o-tolyl)propanoic acid to the animal model (e.g., rat or mouse) via the desired route (e.g., oral gavage, intravenous injection). The dose will depend on the specific study objectives.

  • Sample Collection:

    • Collect biological samples at various time points post-administration. This can include blood (for plasma), urine, and feces.

    • At the end of the study, tissues of interest (e.g., liver, kidney, brain) can also be collected.

  • Sample Processing:

    • Process the collected samples to extract the parent compound and its metabolites.

      • Plasma: Protein precipitation with an organic solvent.

      • Urine: Direct analysis after dilution and filtration.

      • Feces and Tissues: Homogenization and extraction with an appropriate solvent system.

  • Analysis:

    • Analyze the processed samples using LC-MS and/or NMR to identify and quantify the parent compound and its metabolites.

Metabolic_Study_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Labeled_AA Labeled 2-Amino-3-(o-tolyl)propanoic acid Microsomes Liver Microsomes / Hepatocytes Labeled_AA->Microsomes Animal_Model Animal Model Labeled_AA->Animal_Model Incubation Incubation Microsomes->Incubation Quenching Reaction Quenching Incubation->Quenching Invitro_Analysis LC-MS/NMR Analysis Quenching->Invitro_Analysis Metabolite_ID_Invitro Metabolite Identification Invitro_Analysis->Metabolite_ID_Invitro Dosing Dosing Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Urine, Tissues) Dosing->Sample_Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing Invivo_Analysis LC-MS/NMR Analysis Sample_Processing->Invivo_Analysis ADME_Profile ADME Profiling Invivo_Analysis->ADME_Profile

Caption: Workflow for in vitro and in vivo metabolic studies.

Anticipated Metabolic Pathways and Data Analysis

As a xenobiotic compound, 2-Amino-3-(o-tolyl)propanoic acid is expected to undergo both Phase I and Phase II metabolic transformations.[14][15][16]

Phase I Metabolism (Functionalization):

  • Hydroxylation: The aromatic ring or the methyl group are likely sites for hydroxylation mediated by cytochrome P450 enzymes.

  • Oxidation: The amino group can be oxidized.

  • Deamination: The amino group can be removed.

Phase II Metabolism (Conjugation):

  • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid.

  • Sulfation: Hydroxylated metabolites can be conjugated with sulfate.

  • N-acetylation: The amino group can be acetylated.[17][18][19][20]

  • Glycine Conjugation: The carboxylic acid group can be conjugated with glycine.

Data Analysis:

The data obtained from LC-MS and NMR analysis will be used to identify and quantify the metabolites.

  • LC-MS: The high-resolution mass spectrometer will detect the mass shift corresponding to the incorporated isotopes. By comparing the mass spectra of the samples from the labeled and unlabeled studies, metabolites can be readily identified. The fragmentation pattern (MS/MS) will help in elucidating the structure of the metabolites.

  • NMR: NMR spectroscopy can provide detailed structural information, including the precise location of metabolic modifications. The presence of ¹³C or ¹⁵N labels will result in characteristic signals and couplings in the NMR spectra, aiding in structure confirmation.

Expected Metabolites and Mass Shifts (Example with [¹³C₆, ¹⁵N]-labeling):

Putative MetaboliteBiotransformationExpected Mass Shift (vs. Unlabeled)
Parent Compound-+7 Da
Hydroxylated MetaboliteAromatic or Aliphatic Hydroxylation+7 Da
N-acetylated MetaboliteN-acetylation+7 Da
Glucuronide ConjugateGlucuronidation of a hydroxylated metabolite+7 Da
Sulfate ConjugateSulfation of a hydroxylated metabolite+7 Da

Conclusion

The isotopic labeling of 2-Amino-3-(o-tolyl)propanoic acid provides a powerful approach to delineate its metabolic fate. The detailed protocols and rationale presented in this guide offer a robust framework for conducting such studies. By carefully designing the synthesis of the labeled compound and employing state-of-the-art analytical techniques, researchers can gain crucial insights into the biotransformation of this and other xenobiotic molecules, ultimately contributing to the development of safer and more effective therapeutic agents.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of o-Methylphenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the incorporation of o-methylphenylalanine into peptide sequences. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS) with sterically hindered amino acids. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance your coupling efficiency and ensure the successful synthesis of your target peptide.

The Challenge: Steric Hindrance from the Ortho-Methyl Group

The primary obstacle in coupling o-methylphenylalanine is the steric hindrance imposed by the methyl group on the ortho position of the phenyl ring. This bulky substitution physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support. This can lead to sluggish and incomplete coupling reactions, ultimately resulting in low yields and the formation of deletion sequences.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol with DIC/HOBt is giving very low yields for o-methylphenylalanine. Why is this happening and what should I do?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by o-methylphenylalanine.[4][5] The reactive intermediate formed is not sufficiently energetic to drive the acylation of the sterically encumbered N-terminus.

Solution: You need to switch to a more powerful coupling reagent. Uronium/aminium or phosphonium salt-based reagents are highly recommended for such demanding couplings.[1][5][6][7]

Q2: Which coupling reagents are most effective for o-methylphenylalanine and other sterically hindered amino acids?

A2: For difficult couplings, it is crucial to use reagents that form highly reactive activated esters. The most effective classes of reagents are:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are among the most powerful and are frequently recommended for overcoming steric hindrance.[4][8][9] HATU, in particular, is a very common choice for such challenging couplings.[4][10] COMU offers comparable efficiency to HATU but with an improved safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[4][8]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity.[4][5] For exceptionally stubborn couplings, the bromine-containing phosphonium salt, PyBrOP, can be even more effective due to the formation of a highly reactive acyl bromide intermediate.[6][10]

Coupling Reagent Class Examples Reactivity Level Notes
CarbodiimidesDIC, DCCLow to ModerateOften insufficient for sterically hindered couplings.[4]
Uronium/Aminium SaltsHATU, HCTU, COMUHighHighly recommended for difficult couplings.[1][4][6] COMU has a better safety profile.[4]
Phosphonium SaltsPyBOP, PyAOP, PyBrOPHigh to Very HighPyBrOP is one of the most reactive options available.[6][10]

Q3: I've switched to HATU, but my coupling is still incomplete. What other parameters can I optimize?

A3: If a powerful coupling reagent alone is not sufficient, you should optimize your reaction conditions. Here are several strategies to employ:

  • Double Coupling: This is a straightforward and highly effective method to drive the reaction to completion. After the first coupling reaction, simply drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.[1]

  • Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[4][11]

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective technique for accelerating difficult couplings.[12][13][14][15] Microwave energy allows for rapid and uniform heating of the reaction mixture, significantly shortening reaction times and often improving yields and purity.[12][13][15]

  • Extended Reaction Time: For slow, sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[1][4]

  • Solvent Choice: The solvent plays a critical role in solvating the peptide-resin and preventing aggregation, which can block reactive sites.[16][17] N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for aggregating sequences due to its superior solvating properties.[6][17] For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial.[18]

Q4: How can I monitor the completion of the coupling reaction for o-methylphenylalanine?

A4: Since o-methylphenylalanine possesses a primary amine (unlike N-methylated amino acids), the standard Kaiser test (ninhydrin test) can be used to detect the presence of unreacted primary amines. A positive Kaiser test (blue beads) indicates an incomplete coupling. If the test is positive, a second coupling is recommended.

Q5: Are there any specific side reactions to be aware of when using highly active coupling reagents at elevated temperatures?

A5: Yes, while potent reagents and heat improve coupling, they can also promote side reactions:

  • Racemization: The risk of racemization of the activated amino acid increases with highly reactive reagents and elevated temperatures, especially when strong bases are used.[3][19][20] To mitigate this, it is crucial to use the correct stoichiometry of base and to minimize the pre-activation time before adding the activated amino acid to the resin.[6][21]

  • Guanidinylation: Uronium/aminium reagents like HATU can react with the unprotected N-terminal amine of the peptide chain to form a guanidinium moiety, which irreversibly terminates the peptide chain.[6][22] This can be minimized by avoiding a large excess of the coupling reagent and keeping pre-activation times short.[6]

Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to troubleshooting low coupling yields when incorporating o-methylphenylalanine.

Problem: Low yield or significant deletion of o-methylphenylalanine observed in final peptide analysis (LC-MS).

Troubleshooting_Workflow start Low Coupling Efficiency of o-Methylphenylalanine reagent_check Is the coupling reagent potent enough? (e.g., HATU, HCTU, COMU, PyAOP) start->reagent_check conditions_check Are reaction time and temperature optimized? reagent_check->conditions_check Yes switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP, PyBrOP) reagent_check->switch_reagent No coupling_check Was a single coupling performed? conditions_check->coupling_check Yes optimize_conditions Increase reaction time (e.g., 4h to overnight) and/or use elevated temperature (40-60°C) or microwave heating. conditions_check->optimize_conditions No solvent_check Is the solvent optimal for solvation and preventing aggregation? coupling_check->solvent_check No double_couple Perform a double coupling. coupling_check->double_couple Yes switch_solvent Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP). solvent_check->switch_solvent No success Coupling Successful solvent_check->success Yes switch_reagent->conditions_check optimize_conditions->coupling_check double_couple->solvent_check switch_solvent->success

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of o-Methylphenylalanine using HATU

This protocol outlines a general procedure for coupling Fmoc-o-methylphenylalanine on a solid support using HATU, a highly effective uronium salt-based coupling reagent.

Materials:

  • Fmoc-o-methylphenylalanine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-o-methylphenylalanine (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[4]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For microwave-assisted synthesis, a typical condition is 5-10 minutes at 75-90°C.[13][15][23]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform the Kaiser test. If the test is positive (blue beads), proceed to step 7. If negative (colorless or yellow beads), proceed to step 8.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel, wash the resin with DMF (3x), and repeat steps 4-6 (double coupling).

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[4] The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Capping of Unreacted Amines

If a small fraction of N-termini remains unreacted after a double coupling, it is advisable to cap these chains to prevent the formation of deletion sequences.

Materials:

  • Acetic anhydride

  • DIPEA

  • DMF

Procedure:

  • Preparation: After the final coupling attempt and subsequent washing with DMF, suspend the resin in fresh DMF.

  • Capping Reaction: Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.

  • Reaction Time: Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next synthesis step.

References

  • Kudryavtsev, P., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • CEM Corporation. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Retrieved from [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]

  • Scilit. (n.d.). Novel method for monitoring the coupling efficiency in solid phase peptide synthesis. Retrieved from [Link]

  • Galanis, A. S., et al. (2010). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Palasek, S. S., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed. Retrieved from [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Bacsa, B. (n.d.). Development of Microwave-Assisted Synthesis Methods for Preparation of Peptides. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Google Patents. (2016). Coupling method for peptide synthesis at elevated temperatures.
  • Palasek, S. S., et al. (2007). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. Retrieved from [Link]

  • Li, P., & Xu, J. C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. PubMed. Retrieved from [Link]

  • Kudryavtsev, P., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Torres-García, C., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bedford, J., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Nguyen, H. D., et al. (2005). Solvent effects on the conformational transition of a model polyalanine peptide. PubMed.
  • Zheng, W., et al. (2023). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. eLife. Retrieved from [Link]

  • Nguyen, H. D., et al. (2005). Solvent effects on the conformational transition of a model polyalanine peptide. PMC. Retrieved from [Link]

  • Beck-Sickinger, A. G., et al. (1991). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Chiral HPLC Separation of 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral HPLC separation of 2-Amino-3-(o-tolyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric separation of this molecule. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of 2-Amino-3-(o-tolyl)propanoic acid?

A1: The most critical factor is the selection of the appropriate Chiral Stationary Phase (CSP). The enantiomeric recognition between the CSP and the analyte is the foundation of the separation. For amino acids like 2-Amino-3-(o-tolyl)propanoic acid, several types of CSPs have shown success, including crown-ether, macrocyclic glycopeptide, and polysaccharide-based columns.[1][2] The choice depends on the specific properties of your analyte and the desired separation conditions.

Q2: Why is the mobile phase composition so important?

A2: The mobile phase composition, including the organic modifier, additives, and pH, directly influences the interactions between the analyte and the CSP.[3][4] It can affect retention times, enantioselectivity, and peak shape. For instance, the pH can alter the ionization state of the amino acid's carboxyl and amino groups, which is crucial for interactions with certain CSPs.[3]

Q3: Can I use a standard reversed-phase C18 column for this chiral separation?

A3: Generally, a standard C18 column will not separate enantiomers. However, it is possible to achieve chiral separation on a C18 column by using a chiral mobile phase additive.[3] This additive, such as a cyclodextrin derivative, forms diastereomeric complexes with the enantiomers, which can then be separated by the C18 phase. While this method can be economical, it is often less efficient and more complex to develop than using a dedicated CSP.[3]

Q4: What are the common causes of peak tailing in chiral HPLC?

A4: Peak tailing in HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase (e.g., with residual silanol groups), column overload, and issues with the mobile phase pH.[5][6][7] In chiral chromatography, overloading can be more pronounced due to the limited number of chiral recognition sites on the CSP.[8]

Systematic Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the chiral HPLC separation of 2-Amino-3-(o-tolyl)propanoic acid.

Issue 1: Poor or No Enantiomeric Resolution

If you are observing a single peak or two poorly resolved peaks, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Detailed Troubleshooting Steps:
  • Verify Chiral Stationary Phase (CSP) Selection:

    • Rationale: The fundamental principle of chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase. If the chosen CSP is not suitable for the analyte, no separation will occur.

    • Recommended CSPs for Amino Acids:

      • Crown-Ether CSPs: These are particularly effective for the separation of D- and L-amino acid enantiomers.[1]

      • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™): These phases offer high selectivity for ionizable and zwitterionic compounds like amino acids.[2]

      • Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): Derivatives of cellulose and amylose are widely used for a broad range of chiral compounds, including NSAIDs and amino acid derivatives.[9][10]

      • Ligand-Exchange CSPs: These require a metal ion (typically Cu²⁺) in the mobile phase to form diastereomeric complexes with the amino acid enantiomers, enabling separation.[2]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol) significantly impact retention and selectivity. Systematically vary the percentage of the organic modifier. If resolution is still poor, try a different organic modifier.

    • Additives: Acidic or basic additives are often crucial for good peak shape and resolution of amino acids.

      • Acidic Additives (e.g., Formic Acid, Trifluoroacetic Acid - TFA): These are used to suppress the ionization of the carboxyl group and can improve interactions with certain CSPs. Start with a low concentration (e.g., 0.1%) and adjust as needed.

      • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): These can be used to improve the peak shape of basic compounds.

    • pH: The pH of the mobile phase is critical as it determines the ionization state of the amino acid.[3] For zwitterionic compounds, small changes in pH can lead to significant changes in retention and selectivity.

ParameterStarting ConditionOptimization Strategy
Organic Modifier Methanol/Water (50:50)Vary methanol from 30% to 70% in 10% increments. Switch to Acetonitrile or Ethanol if needed.
Additive 0.1% Formic AcidAdjust concentration from 0.05% to 0.2%. Consider using TFA for stronger ion pairing.
pH Not controlled (with acid)If using a buffer, screen a pH range from 3 to 6.
  • Adjust Column Temperature:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Varying the temperature can sometimes improve or even invert the elution order of enantiomers.[11]

    • Procedure: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Caption: Troubleshooting workflow for poor peak shape.

Detailed Troubleshooting Steps:
  • Peak Tailing:

    • Secondary Interactions: Unwanted interactions between the analyte's amino group and residual silanol groups on the silica-based packing material are a common cause of tailing.[5][6]

      • Solution: Operate at a lower mobile phase pH to protonate the silanol groups and reduce these interactions.[6] Using a highly deactivated (end-capped) column can also minimize this effect.

    • Column Overload: Injecting too much sample can saturate the chiral recognition sites on the CSP, leading to peak tailing.[8]

      • Solution: Reduce the sample concentration and/or the injection volume.

    • Mobile Phase pH near Analyte pKa: When the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionization states, leading to peak tailing.[7]

      • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.

  • Peak Fronting:

    • Sample Overload: While often associated with tailing in chiral separations, severe overload can sometimes manifest as fronting.

      • Solution: Dilute the sample.

    • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or is injected in a solvent much stronger than the mobile phase, it can cause peak fronting.

      • Solution: Ensure the sample is completely dissolved in the initial mobile phase. If a different solvent is used for sample preparation, it should be weaker than or of similar strength to the mobile phase.

  • Split Peaks:

    • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to split.[12][13]

      • Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.

    • Co-eluting Impurity: What appears to be a split peak could be two closely eluting compounds.

      • Solution: Adjust the mobile phase conditions (e.g., organic modifier percentage) to try and resolve the two peaks.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example for a Crown-Ether CSP)

This protocol provides a starting point for method development.

  • Prepare the Aqueous Component:

    • Accurately weigh and dissolve the appropriate amount of perchloric acid in HPLC-grade water to achieve a final concentration of 5 mM.

    • Filter the aqueous solution through a 0.45 µm filter.

  • Prepare the Mobile Phase:

    • In a clean, graduated cylinder, mix 840 mL of HPLC-grade methanol with 160 mL of the 5 mM perchloric acid solution (for an 84:16 MeOH/H₂O mobile phase).[1]

    • Sonicate the mobile phase for 10-15 minutes to degas.

Protocol 2: Column Equilibration

Proper column equilibration is crucial for reproducible results.

  • Initial Flush: Flush the column with 100% of the organic modifier (e.g., methanol) at a low flow rate (e.g., 0.2 mL/min) for 10-15 minutes.

  • Gradual Introduction of Mobile Phase: Gradually introduce the prepared mobile phase by running a gradient from 100% organic modifier to your desired mobile phase composition over 20-30 minutes.

  • Equilibration: Equilibrate the column with the final mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. The equilibration time may be longer for some CSPs.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. PubMed. [Link]

  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. ResearchGate. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • Chiral and achiral HPLC separation of NSAIDs. Morressier. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry. [Link]

  • Investigation of the synergistic effect with amino acid-derived chiral ionic liquids as additives for enantiomeric separation in capillary electrophoresis. PubMed. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Chiral Separation of Amino Acids. Reddit. [Link]

  • 2-Amino-3-(m-tolyl)propanoic acid. PubChem. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. PMC - NIH. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Chiral Separations 3: Overloading and Tailing. Restek. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid. PubChem. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-(o-tolyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic amino acid with significant potential in drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction

2-Amino-3-(o-tolyl)propanoic acid, also known as o-methylphenylalanine, is an unnatural amino acid.[] Its synthesis presents unique challenges due to steric hindrance from the ortho-methyl group on the phenyl ring. This guide provides a comprehensive resource drawing from established synthetic methodologies and practical laboratory experience to address these challenges effectively.

Core Synthesis Strategy: Strecker Amino Acid Synthesis

A common and versatile method for synthesizing α-amino acids is the Strecker synthesis.[2][3] This reaction involves a one-pot, three-component reaction of an aldehyde (o-tolylacetaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Amino-3-(o-tolyl)propanoic acid via the Strecker synthesis and subsequent modifications.

Issue 1: Low Yield of the α-Aminonitrile Intermediate

Question: I am observing a low yield of the α-aminonitrile intermediate during the first step of the Strecker synthesis. What are the likely causes and how can I improve the yield?

Answer:

Low yield at this stage often points to issues with imine formation or nucleophilic attack by the cyanide ion. Here are the primary causes and corresponding solutions:

  • Incomplete Imine Formation: The initial condensation of o-tolylacetaldehyde with ammonia to form the corresponding imine is a critical equilibrium-driven step.

    • Causality: The ortho-methyl group on the aldehyde can sterically hinder the approach of ammonia, slowing down the reaction. The presence of water can also shift the equilibrium back towards the starting materials.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

      • Ammonia Source: Using ammonium chloride in conjunction with a base like potassium cyanide can provide a steady, in-situ generation of ammonia.[4]

      • pH Control: The reaction is sensitive to pH. An optimal pH range of 8-10 favors imine formation.

  • Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine carbon is the key C-C bond-forming step.

    • Causality: Steric hindrance from the o-tolyl group can impede the approach of the cyanide nucleophile.

    • Solution:

      • Reaction Time and Temperature: Allow for a longer reaction time (monitor by TLC) to ensure completion. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction, but be cautious of potential side reactions.

      • Solvent: A polar aprotic solvent like methanol or ethanol can facilitate the dissolution of reagents and promote the reaction.

Issue 2: Incomplete Hydrolysis of the α-Aminonitrile

Question: During the hydrolysis step, I am seeing significant amounts of unreacted α-aminonitrile or the corresponding amide intermediate in my crude product. How can I drive the hydrolysis to completion?

Answer:

The hydrolysis of the nitrile to a carboxylic acid is a robust but sometimes slow transformation that requires forcing conditions.

  • Possible Causes and Solutions:

    • Insufficient Acid/Base Concentration or Reaction Time:

      • Acid Hydrolysis: Use a strong acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and ensure a sufficient excess. Refluxing for an extended period (12-24 hours) is often necessary.

      • Base Hydrolysis: A concentrated solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be effective. Following basic hydrolysis, an acidic workup is required to protonate the carboxylate.

    • Monitoring the Reaction: The progress of the hydrolysis should be monitored by Thin Layer Chromatography (TLC) until the starting α-aminonitrile spot has completely disappeared.

Issue 3: Formation of Side Products

Question: I am observing significant impurities in my final product. What are the potential side reactions and how can I minimize them?

Answer:

Side product formation can occur at various stages of the synthesis.

  • Potential Side Reactions and Mitigation Strategies:

    • Cannizzaro Reaction of the Aldehyde: Under strongly basic conditions, o-tolylacetaldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

      • Mitigation: Maintain a controlled pH and temperature during the initial Strecker reaction.

    • Polymerization of the Aldehyde: Aldehydes can be prone to polymerization, especially in the presence of acid or base catalysts.

      • Mitigation: Use fresh, purified o-tolylacetaldehyde and add it slowly to the reaction mixture.

    • Over-alkylation in Alternative Syntheses: If employing methods involving the alkylation of glycine derivatives, dialkylation can be a significant side reaction.[6][7]

      • Mitigation: Use a bulky protecting group on the glycine nitrogen and carefully control the stoichiometry of the alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic routes to 2-Amino-3-(o-tolyl)propanoic acid?

A1: Besides the Strecker synthesis, other methods include:

  • Alkylation of Glycine Equivalents: This involves the alkylation of a Schiff base of glycine with o-tolyl-methyl halide.[7] This method offers good control but may require the synthesis of the specific alkylating agent.

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like aminotransferases can offer high enantioselectivity for the synthesis of unnatural amino acids.[8][9] However, this may require specialized enzymes and conditions.

Q2: How can I achieve an enantioselective synthesis of 2-Amino-3-(o-tolyl)propanoic acid?

A2: The classical Strecker synthesis yields a racemic mixture.[3] For enantioselectivity, several strategies can be employed:

  • Asymmetric Strecker Reaction: This involves using a chiral amine or a chiral catalyst to induce stereoselectivity during the cyanide addition step.[3]

  • Resolution of the Racemic Mixture: The racemic amino acid can be resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by crystallization.

  • Enzymatic Resolution: Enzymes such as acylases can be used for the kinetic resolution of N-acetylated racemic amino acids.[10]

Q3: What are the recommended purification techniques for the final product?

A3: Purification of the crude 2-Amino-3-(o-tolyl)propanoic acid typically involves:

  • Recrystallization: This is the most common method. A suitable solvent system, often a mixture of water and a water-miscible organic solvent like ethanol or isopropanol, is used. The pH of the solution should be adjusted to the isoelectric point of the amino acid to minimize its solubility and promote crystallization.

  • Ion-Exchange Chromatography: For highly pure samples, ion-exchange chromatography can be an effective purification method.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Cyanide Handling: Potassium cyanide and hydrogen cyanide (which can be generated in situ) are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

  • General Laboratory Safety: Always follow standard laboratory safety procedures.

Experimental Protocols

Optimized Strecker Synthesis of Racemic 2-Amino-3-(o-tolyl)propanoic acid

Step 1: Synthesis of α-Amino-o-tolylacetonitrile

  • In a well-ventilated fume hood, to a solution of ammonium chloride (1.1 equivalents) in water, add o-tolylacetaldehyde (1.0 equivalent) and methanol to form a clear solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium cyanide (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-amino-o-tolylacetonitrile.

Step 2: Hydrolysis to 2-Amino-3-(o-tolyl)propanoic acid

  • To the crude α-amino-o-tolylacetonitrile, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-Amino-3-(o-tolyl)propanoic acid.

Parameter Recommended Condition Rationale
Ammonia Source Ammonium ChlorideProvides a controlled in-situ generation of ammonia.
Cyanide Source Potassium CyanideA readily available and effective nucleophile.
Solvent (Step 1) Methanol/WaterGood solubility for reagents and facilitates the reaction.
Temperature (Step 1) 0-10 °C (initial), then RTControls exothermicity and minimizes side reactions.
Hydrolysis Agent Concentrated HClStrong acid ensures complete hydrolysis of the nitrile.
Temperature (Step 2) RefluxProvides the necessary energy to drive the hydrolysis.

Visualizations

Strecker_Synthesis Aldehyde o-Tolylacetaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (from NH4Cl) Ammonia->Imine Cyanide Cyanide (from KCN) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Imine->Aminonitrile + CN- AminoAcid 2-Amino-3-(o-tolyl)propanoic acid Aminonitrile->AminoAcid Hydrolysis (H3O+)

Caption: Strecker synthesis of 2-Amino-3-(o-tolyl)propanoic acid.

Troubleshooting_Workflow Start Low Yield or Impurities? LowYield_AN Low α-Aminonitrile Yield Start->LowYield_AN Yes IncompleteHydrolysis Incomplete Hydrolysis Start->IncompleteHydrolysis Yes SideProducts Side Product Formation Start->SideProducts Yes Sol_Anhydrous Use Anhydrous Conditions LowYield_AN->Sol_Anhydrous Sol_pH Optimize pH (8-10) LowYield_AN->Sol_pH Sol_TimeTemp_AN Increase Reaction Time/Temp LowYield_AN->Sol_TimeTemp_AN Sol_AcidBase Use Stronger Acid/Base Increase Reaction Time IncompleteHydrolysis->Sol_AcidBase Sol_Monitor Monitor by TLC IncompleteHydrolysis->Sol_Monitor Sol_Control_pH_Temp Control pH and Temperature SideProducts->Sol_Control_pH_Temp Sol_FreshReagent Use Fresh Aldehyde SideProducts->Sol_FreshReagent

Caption: Troubleshooting decision tree for synthesis optimization.

References

Sources

Preventing racemization during o-methylphenylalanine incorporation

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the incorporation of o-methylphenylalanine.

Q1: Why is o-methylphenylalanine more susceptible to racemization during peptide coupling compared to standard amino acids?

A: The increased tendency of o-methylphenylalanine and other N-methylated amino acids to racemize stems from a combination of electronic and steric factors. The N-methyl group enhances steric hindrance around the alpha-carbon, which can decelerate the intended coupling reaction.[1] This extended exposure to activation and basic conditions raises the probability of the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate.[1] The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, resulting in a loss of stereochemical integrity.[1]

Q2: What is the principal mechanism of racemization for N-methylated amino acids like o-methylphenylalanine?

A: The main pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1][2][3] The activated carboxyl group cyclizes, and the resulting oxazolone possesses an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be removed to create a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can then happen from either side of this intermediate, yielding a mixture of L- and D-isomers in the peptide product.[1] A secondary, less common pathway is direct enolization through proton abstraction from the activated amino acid.[1]

Q3: Which experimental factors have the most significant impact on racemization during o-methylphenylalanine coupling?

A: Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The selection of the coupling reagent and the use of anti-racemization additives are crucial. Onium salts (Uronium/Aminium, Phosphonium) combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at suppressing racemization.[1][4]

  • Base Selection: The basicity and steric hindrance of the organic base used play a significant role.[4] Stronger, less hindered bases can increase the rate of racemization.[2][4]

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization, although it may also slow down the coupling reaction.[5][6][7]

  • Solvent Choice: The polarity of the solvent can influence racemization rates, though its use in solid-phase peptide synthesis (SPPS) is often constrained by resin swelling properties.[2]

Troubleshooting Guide: High Racemization Levels

This guide provides a systematic approach to diagnosing and resolving high levels of racemization when incorporating o-methylphenylalanine.

Problem: HPLC analysis of the crude peptide reveals a significant peak corresponding to the D-diastereomer.

High levels of the undesired D-diastereomer can compromise the biological activity and purity of the final peptide.[1] Follow these steps to troubleshoot the issue.

Step 1: Evaluate Coupling Reagent and Additive

The choice of coupling reagent is a critical first line of defense against racemization.[7]

  • If you are using a carbodiimide (e.g., DIC, DCC): The addition of a racemization suppressant is essential. While HOBt is commonly used, HOAt and OxymaPure are more effective at preventing racemization.[1][4]

  • For challenging couplings: If racemization persists with carbodiimides, switching to a more potent phosphonium-based reagent like PyAOP or a uronium/aminium reagent like HATU is recommended.[1][8] PyAOP is particularly effective for coupling N-methylated amino acids.[8] Halogenophosphonium reagents such as PyBrOP have also been developed to overcome difficult couplings to N-methyl amino acids.[9]

Coupling Reagent TypeExamplesRacemization PotentialRecommendations
Carbodiimides DIC, DCCHigh (without additives)Always use with HOAt or OxymaPure.[1][4]
Uronium/Aminium Salts HATU, HBTU, TBTU, COMULow to ModerateHighly efficient with low racemization, especially HATU.[8][9][10]
Phosphonium Salts PyAOP, PyBOP, PyBrOPLowPyAOP and PyBrOP are excellent for sterically hindered couplings.[8][9][10]
Step 2: Assess Base and Reaction Conditions

The reaction environment plays a crucial role in the rate of racemization.

  • Base Selection: If you are using a strong, non-hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), consider switching to a weaker, more sterically hindered base.[4] N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are excellent alternatives that have been shown to produce less racemization.[4][5][6]

  • Temperature Control: Perform the coupling reaction at a lower temperature, such as 0°C.[7] While this may slow the reaction rate, it has a more significant suppressive effect on racemization.[7] For microwave-assisted synthesis, lowering the coupling temperature can also limit racemization.[5][6]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged exposure of the activated amino acid to the basic reaction mixture can increase the likelihood of oxazolone formation and subsequent racemization.[1] A pre-activation time of 2-5 minutes is generally recommended.[1]

Step 3: Refine Coupling Protocol

If racemization is still an issue, further refinement of the coupling protocol may be necessary.

  • Double Coupling: For particularly difficult couplings, a second coupling step may be required to drive the reaction to completion and minimize the time the activated amino acid is exposed to basic conditions in an unreacted state.[1]

  • In Situ Neutralization: Consider using in situ neutralization protocols to avoid prolonged exposure of the N-terminal amine to the free base, which can promote side reactions.[11]

Workflow for Troubleshooting High Racemization

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent start->reagent carbodiimide Using Carbodiimide (DIC/DCC)? reagent->carbodiimide add_additive Add HOAt or OxymaPure carbodiimide->add_additive Yes switch_reagent Switch to Phosphonium (PyAOP) or Uronium (HATU) Reagent carbodiimide->switch_reagent No/Still High conditions Step 2: Assess Base & Reaction Conditions add_additive->conditions switch_reagent->conditions base Using Strong Base (DIPEA/TEA)? conditions->base switch_base Switch to Weaker, Hindered Base (NMM, Collidine) base->switch_base Yes temp Lower Coupling Temperature (e.g., 0°C) base->temp No switch_base->temp preactivation Minimize Pre-activation Time temp->preactivation protocol Step 3: Refine Coupling Protocol preactivation->protocol double_couple Consider Double Coupling protocol->double_couple insitu Use In Situ Neutralization double_couple->insitu end Racemization Minimized insitu->end

Caption: A logical workflow for troubleshooting high racemization levels.

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of Fmoc-o-Me-Phe-OH using HATU

This protocol is designed for the manual solid-phase synthesis of a peptide containing o-methylphenylalanine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-o-Me-Phe-OH (4 equivalents)

  • HATU (4 equivalents)

  • N-methylmorpholine (NMM) or sym-collidine (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-o-Me-Phe-OH (4 eq.) and HATU (4 eq.) in DMF. Add NMM (8 eq.).

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[1]

  • Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test.[1] If the test is positive (blue/green), indicating incomplete coupling, filter the resin and repeat steps 3-5 (double coupling).

  • Washing: Once the coupling is complete (bromophenol blue test is yellow), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Chiral Analysis of Peptide Hydrolysate

This protocol outlines a general method for determining the extent of racemization by analyzing the amino acid composition of the final peptide after hydrolysis.

Materials:

  • Final, cleaved peptide

  • 6 M HCl

  • Derivatization agent (e.g., Marfey's reagent, L-FDAA)

  • HPLC system with a chiral column or a standard C18 column for analyzing diastereomeric derivatives

Procedure:

  • Hydrolysis: Place a small amount of the purified peptide in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, evaporate the HCl to complete dryness.

  • Derivatization (Example using Marfey's Method): Redissolve the amino acid hydrolysate in 50 µL of water. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone, followed by 20 µL of 1 M NaHCO₃. Incubate at 40°C for 1 hour. Quench the reaction by adding 10 µL of 2 M HCl.

  • HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC.

    • Method: Develop a gradient method (e.g., Acetonitrile/Water with 0.05% TFA) that can resolve the diastereomeric derivatives of the N-methylated amino acid of interest.[1] It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities.

    • Quantification: Integrate the peak areas of the L-L and L-D diastereomers to determine the percentage of racemization.

Mechanism of Racemization via Oxazolone Formation

G cluster_0 Activated Amino Acid cluster_1 Oxazolone Intermediate cluster_2 Enolate Intermediate (Achiral) cluster_3 Racemized Product A R-C(=O)-O-X B Oxazolone A->B Cyclization C Enolate B->C + Base - H+ C->B + H+ D L- and D-Peptide C->D + H-Nuc

Caption: The primary pathway for racemization during peptide coupling.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]

  • Fridkin, M., et al. (1971). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications, (11), 555-556. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ye, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5363. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Collins, J. M., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Khan Academy. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Wagner, J., et al. (2019). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Beilstein Journal of Organic Chemistry, 15, 226-234. Retrieved from [Link]

  • Nápoles-Alvarez, J., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved from [Link]

  • Schiavo, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Amino-3-(o-tolyl)propanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-(o-tolyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this non-proteinogenic amino acid. As there is limited specific stability data for 2-Amino-3-(o-tolyl)propanoic acid, this document synthesizes established principles from similar aromatic and hydrophobic amino acids to provide a robust troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my 2-Amino-3-(o-tolyl)propanoic acid solution?

A1: The stability of 2-Amino-3-(o-tolyl)propanoic acid solutions is primarily influenced by a combination of chemical and physical factors. These include:

  • pH: The pH of the solution can significantly impact the solubility and degradation rate of the amino acid.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light Exposure: Aromatic amino acids can be susceptible to photodegradation.

  • Oxygen Content: The presence of dissolved oxygen can lead to oxidative degradation.

  • Solvent Choice: The type and purity of the solvent can affect solubility and stability.

  • Presence of Contaminants: Trace metals or microbial contamination can catalyze degradation.

Q2: I've noticed a yellowing of my 2-Amino-3-(o-tolyl)propanoic acid solution over time. What could be the cause?

A2: Yellowing of amino acid solutions, particularly those with aromatic rings, is often an indicator of oxidative degradation or the formation of degradation products. This can be triggered by exposure to light and/or oxygen. The tolyl group, being an electron-donating group, might slightly activate the benzene ring towards oxidation compared to phenylalanine.

Q3: My 2-Amino-3-(o-tolyl)propanoic acid has precipitated out of solution. What are the likely reasons?

A3: Precipitation of 2-Amino-3-(o-tolyl)propanoic acid, a compound with a hydrophobic tolyl group, can be due to several factors:

  • pH Shift: The solubility of amino acids is pH-dependent. A shift in the pH of your solution towards the isoelectric point of the molecule will minimize its charge and thus its solubility in aqueous solutions.

  • Temperature Change: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the amino acid will increase, potentially exceeding its solubility limit.

  • Aggregation: Hydrophobic interactions between the tolyl groups of the molecules can lead to self-association and aggregation, which can result in precipitation, especially at higher concentrations.[1]

Q4: What are the best practices for preparing a stable stock solution of 2-Amino-3-(o-tolyl)propanoic acid?

A4: To prepare a stable stock solution, consider the following:

  • Use High-Purity Solvent: Start with high-purity, sterile water (e.g., Milli-Q) or an appropriate buffer.

  • Control pH: Dissolve the amino acid in a slightly acidic or basic solution to ensure it is in a charged, more soluble form. The exact pH will depend on your experimental needs, but avoiding the isoelectric point is crucial.

  • Degas the Solvent: To minimize oxidation, it can be beneficial to degas the solvent by sparging with an inert gas like nitrogen or argon before dissolving the amino acid.

  • Filter Sterilization: After dissolution, filter the solution through a 0.22 µm sterile filter to remove any particulates and potential microbial contamination.

  • Aliquot and Store: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause Underlying Mechanism Troubleshooting Steps
Oxidative Degradation The aromatic tolyl ring and the benzylic position are susceptible to oxidation by dissolved oxygen, especially when exposed to light or in the presence of trace metal ions. This can lead to the formation of hydroxylated or carbonylated species.[1]1. Solvent Preparation: Use freshly deoxygenated solvents for solution preparation and analysis. 2. Antioxidant Addition: Consider the addition of a small amount of an antioxidant like EDTA to chelate metal ions that can catalyze oxidation. 3. Storage: Store solutions under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Hydrolysis Although generally stable, under harsh pH conditions (strong acid or base) and elevated temperatures, the amide bond in potential oligomers or the amino acid itself could be susceptible to hydrolysis.1. pH Control: Maintain the pH of the solution within a stable range, typically between 3 and 8 for most amino acids.[1] 2. Temperature Control: Avoid exposing the solution to high temperatures during preparation and storage.
Photodegradation Aromatic amino acids can absorb UV light, leading to the formation of reactive species and subsequent degradation products.[2]1. Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.
Issue 2: Loss of Biological Activity or Inconsistent Experimental Results
Possible Cause Underlying Mechanism Troubleshooting Steps
Formation of Degradation Products The presence of even small amounts of degradation products can interfere with biological assays or chemical reactions.1. Purity Check: Regularly check the purity of your stock solution using a suitable analytical method like HPLC. 2. Fresh Solutions: Prepare fresh solutions for critical experiments.
Racemization Changes in pH, particularly towards alkaline conditions, can potentially lead to the racemization of the chiral center, which may affect biological activity.[3]1. pH Management: Avoid prolonged exposure to strongly basic conditions. 2. Chiral Analysis: If stereospecificity is critical, use a chiral HPLC method to confirm the enantiomeric purity of your solution over time.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Materials:

    • 2-Amino-3-(o-tolyl)propanoic acid powder

    • High-purity water (e.g., Milli-Q or WFI)

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • Sterile 0.22 µm syringe filters

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of 2-Amino-3-(o-tolyl)propanoic acid in a sterile container.

    • Add approximately 80% of the final volume of high-purity water.

    • Slowly add 0.1 M HCl or 0.1 M NaOH dropwise while stirring to aid dissolution and adjust the pH to a desired value (e.g., pH 7.4 for physiological applications). Monitor the pH closely.

    • Once fully dissolved, add high-purity water to reach the final desired volume.

    • Confirm the final pH and adjust if necessary.

    • Filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Aliquot the solution into single-use amber tubes/vials.

    • Store at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C.

Protocol 2: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be used as a starting point for purity analysis. Method optimization will be required.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, precipitation, new peaks) check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage check_prep Review Solution Preparation (Solvent, pH, Purity of Solid) start->check_prep analyze_purity Analyze Solution Purity (e.g., HPLC, LC-MS) check_storage->analyze_purity check_prep->analyze_purity compare_results Compare to Reference Standard or Initial Timepoint analyze_purity->compare_results identify_degradants Identify Degradation Products (If possible with MS) compare_results->identify_degradants Degradation Confirmed remediate Implement Corrective Actions compare_results->remediate No Degradation (Check other experimental variables) action_storage Optimize Storage: - Aliquot - Protect from light - Use inert gas overlay identify_degradants->action_storage action_prep Optimize Preparation: - Use fresh, high-purity solvent - Degas solvent - Adjust and buffer pH identify_degradants->action_prep action_formulation Consider Formulation Change: - Add excipients (e.g., antioxidants) - Change solvent system identify_degradants->action_formulation action_storage->remediate action_prep->remediate action_formulation->remediate

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways main_compound 2-Amino-3-(o-tolyl)propanoic acid (in solution) oxidation Oxidation (e.g., hydroxylation of the ring) main_compound->oxidation photodegradation Photodegradation (e.g., radical formation) hydrolysis Hydrolysis / Racemization light Light (UV) light->photodegradation oxygen Oxygen / Peroxides oxygen->oxidation temp_ph Heat / Extreme pH temp_ph->hydrolysis

Caption: Potential degradation pathways.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds.
  • BOC Sciences. (2025). Amino Acids for Pharmaceutical Excipients.
  • Chen, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56057.
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
  • Cataldo, F., et al. (2022). Stability toward High Energy Radiation of Non-Proteinogenic Amino Acids: Implications for the Origins of Life. Life, 12(3), 433.
  • Kang, J. (2015).
  • Aal-e-Ali, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Molecules, 28(6), 2635.
  • Google Patents. (2014).
  • Shahbaz, M., et al. (2021). Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. Iranian Journal of Basic Medical Sciences, 24(10), 1406-1414.
  • Ueda, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.
  • Al-Akayleh, F., et al. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Pharmaceutics, 16(7), 969.
  • Pieper, D. H., et al. (2014). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. Applied and Environmental Microbiology, 80(16), 5044-5053.
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Quora. (2020).
  • National Institutes of Health. (n.d.). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA.
  • BenchChem. (2025). An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds.
  • Murto, P., et al. (2024). Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. Journal of the American Chemical Society, 146(19), 13348-13355.
  • Widyarani, et al. (2016). Production of hydrophobic amino acids from biobased resources: wheat gluten and rubber seed proteins. AMB Express, 6(1), 83.
  • Porter, J., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International Journal of Peptide and Protein Research, 30(1), 13-21.
  • ResearchGate. (n.d.). Poly(alanine): Structure and Stability of the D and L-Enantiomers.
  • Sugiyama, H., & Noda, H. (1970). Stability of the helical conformation of random L-alanine-L-lysine copolymers in aqueous solution. Biopolymers, 9(4), 459-469.
  • Seydel, H., & Voigt, R. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Pharmazie, 27(5), 303-312.
  • van der Wielen, L. A., et al. (2016). Poly(alanine): Structure and Stability of the D and L-Enantiomers. Biomacromolecules, 17(1), 143-153.
  • Vlckova, H., et al. (2016). Quantitative analysis of phenylalanine, tyrosine, tryptophan and kynurenine in rat model for tauopathies by ultra-high performance liquid chromatography with fluorescence and mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis, 117, 85-90.
  • Miller, S. A., et al. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of Pharmaceutical Sciences, 97(11), 4844-4856.
  • Serrano, L., et al. (1992). Effect of alanine versus glycine in alpha-helices on protein stability.
  • Hojamberdiev, M., et al. (2020). Photocatalytic Degradation of Acetaminophen in Aqueous Environments: A Mini Review.

Sources

Resolving peak tailing in HPLC analysis of o-methylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Peak Tailing in HPLC Analysis of o-Methylphenylalanine

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing observed during the HPLC analysis of o-methylphenylalanine. As a Senior Application Scientist, my goal is to provide you with the expertise and practical solutions to overcome this common chromatographic challenge.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing with o-methylphenylalanine.

Q1: What is the most common cause of peak tailing for o-methylphenylalanine in reverse-phase HPLC?

A: The most frequent cause is secondary ionic interactions between the protonated amine group of the analyte and deprotonated, acidic silanol groups on the silica-based stationary phase. This interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Q2: How does the mobile phase pH affect the peak shape of o-methylphenylalanine?

A: The mobile phase pH is critical. o-Methylphenylalanine is an amino acid with both an acidic carboxylic acid group and a basic amine group. At a pH below its pKa (~2.2 for the carboxyl group and ~9.2 for the amino group), the amine group is protonated (-NH3+), making it highly susceptible to ionic interactions with negatively charged silanols on the column surface. Operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak shape.

Q3: Can my sample solvent cause peak tailing?

A: Yes, absolutely. If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when your mobile phase is 30% acetonitrile), it can lead to peak distortion, including tailing. This is because the strong solvent carries the analyte band down the column in a disorganized manner. Always aim to dissolve your sample in the mobile phase itself or a weaker solvent.

Q4: Is it possible my column is just old or contaminated?

A: Yes, column degradation is a common culprit. Over time, the stationary phase can become contaminated with strongly retained sample components, or the silica backbone can hydrolyze, exposing more active silanol groups. If you observe a gradual decline in peak shape performance over many injections, it may be time to regenerate or replace your column.

Part 2: In-Depth Troubleshooting Guide

This comprehensive guide will walk you through a systematic approach to diagnose and resolve peak tailing for o-methylphenylalanine.

Initial Diagnosis: Is it the Column or the System?

Before making extensive changes to your method, it's crucial to determine if the issue is related to the column and chemistry or the HPLC system itself (extra-column dispersion).

Experimental Protocol: System Peak Shape Test

  • Prepare a standard: Dissolve a small, neutral molecule like uracil or caffeine in your mobile phase.

  • Disconnect the column: Replace the column with a zero-dead-volume union.

  • Inject the standard: Perform an injection and observe the peak shape.

  • Analysis: If the peak from the union is still significantly tailed, it points to an issue with the HPLC system, such as excessive tubing length, a poorly made connection, or a problem with the detector flow cell. If the peak is sharp, the problem lies within your column or method chemistry.

The Primary Suspect: Secondary Silanol Interactions

As mentioned, the interaction between the positively charged o-methylphenylalanine and negatively charged silanols is the most probable cause of peak tailing.

The Chemistry at Play:

At mid-range pH, the silica surface of a standard C18 column has ionized silanol groups (Si-O-). Your analyte, o-methylphenylalanine, will have a protonated amine group (-NH3+). This leads to a strong ionic attraction, which is a secondary retention mechanism to the desired hydrophobic (reverse-phase) retention.

Solutions to Mitigate Silanol Interactions:

  • Mobile Phase pH Adjustment:

    • Mechanism: Lowering the mobile phase pH protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interaction with the protonated analyte.

    • Protocol:

      • Prepare your aqueous mobile phase buffer. Good choices are phosphate or formate buffers.

      • Adjust the pH to between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

      • Ensure your column is stable at this pH. Most modern silica columns are stable down to pH 2.0.

      • Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting your sample.

  • Use of Mobile Phase Additives (Competitive Shielding):

    • Mechanism: Adding a small, positively charged molecule to the mobile phase can "shield" the analyte from the silanol groups. These additives, often called "silanol blockers," compete for the active sites on the stationary phase.

    • Protocol:

      • Add a low concentration of an amine modifier, such as triethylamine (TEA), to your aqueous mobile phase. A typical starting concentration is 0.1% (v/v).

      • Adjust the mobile phase to your desired pH after adding the TEA.

      • Equilibrate the column thoroughly. Note that TEA can be difficult to remove from a column, so it's best to dedicate a column to this type of analysis.

  • Employ a Sterically Protected or End-Capped Column:

    • Mechanism: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to prevent them from interacting with analytes. Some columns also feature "steric protection," where bulky side groups are placed near the silica surface to physically block access to the silanols.

    • Recommendation: If you are using an older, non-end-capped column (e.g., a Type A silica column), switching to a modern, high-purity, end-capped column (Type B silica) designed for polar basic compounds will significantly improve peak shape.

Troubleshooting Flowchart for Silanol Interactions:

start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Action: Lower pH to 2.5-3.5 with Formic or Phosphoric Acid check_ph->lower_ph No check_column Are you using a modern, end-capped column? check_ph->check_column Yes resolved Peak Shape Improved lower_ph->resolved add_tea Action: Add 0.1% Triethylamine (TEA) to the mobile phase check_column->add_tea Yes change_column Action: Switch to a high-purity, end-capped column (Type B Silica) check_column->change_column No add_tea->resolved change_column->resolved

Caption: Troubleshooting workflow for silanol-induced peak tailing.

Sample Overload and Solvent Effects

If you have addressed the silanol interactions and still see peak tailing, the issue may lie with your sample itself.

1. Mass Overload:

  • Mechanism: Injecting too much analyte mass onto the column can saturate the stationary phase at the point of injection. This leads to a non-ideal distribution of the analyte, often resulting in a right-skewed (tailed) peak.

  • Protocol: Dilution Series Experiment

    • Prepare a series of dilutions of your o-methylphenylalanine standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

    • Inject each concentration under the same conditions.

    • Observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are experiencing mass overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

2. Sample Solvent Mismatch:

  • Mechanism: The "solvent effect" occurs when the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase. This causes the initial band of analyte to spread out on the column, leading to a distorted peak.

  • Protocol: Solvent Matching Test

    • Prepare two samples of o-methylphenylalanine at the same concentration.

    • Dissolve the first sample in 100% of your strong solvent (e.g., acetonitrile or methanol).

    • Dissolve the second sample in your initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

    • Inject both and compare the peak shapes. A significant improvement in the second injection confirms a solvent mismatch issue.

    • Solution: Always try to dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.

Column and System Health

A well-behaved method can degrade over time due to hardware issues.

1. Column Contamination and Voids:

  • Mechanism: Strongly retained matrix components can build up at the head of the column, creating active sites that cause tailing. Physical shock or pressure fluctuations can also create a "void" or channel in the packed bed at the column inlet, leading to poor peak shape.

  • Solution:

    • Washing: Develop a robust column washing procedure to be used after each batch of samples. This may involve flushing with a strong, non-buffered solvent (like 100% acetonitrile) followed by a solvent of intermediate polarity.

    • Reversal: For suspected inlet contamination, you can try back-flushing the column (disconnect from the detector first!) according to the manufacturer's instructions.

    • Guard Column: Always use a guard column to protect your analytical column from contaminants.

2. Extra-Column Volume:

  • Mechanism: Excessive volume between the injector and the detector (outside of the column) can cause the analyte band to spread, leading to peak broadening and tailing.

  • Checks:

    • Ensure all connecting tubing (especially between the column and detector) is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or less).

    • Check all fittings to ensure they are properly seated and not creating any dead volume.

Data Summary Table:

Potential Cause Key Indicator Primary Solution Secondary Solution
Secondary Silanol Interactions Peak tailing is worse for basic compounds.Lower mobile phase pH to 2.5-3.5.Use a modern, end-capped (Type B) column.
Mass Overload Tailing improves upon sample dilution.Reduce sample concentration or injection volume.Use a column with a larger internal diameter.
Sample Solvent Mismatch Sample is dissolved in a strong organic solvent.Dissolve the sample in the mobile phase.Use the weakest possible solvent for dissolution.
Column Contamination Gradual performance degradation over time.Implement a rigorous column wash procedure.Use a guard column.
Extra-Column Volume Even small, neutral compounds show tailing.Use shorter, narrower ID connecting tubing.Ensure all fittings are properly made.

Part 3: References

  • "HPLC Troubleshooting: Peak Tailing." Chromatography Today. [Link]

  • "A Guide to HPLC and LC-MS Troubleshooting." Waters Corporation. [Link]

  • "Controlling pH in Reversed-Phase HPLC." Separation Science, sponsored by Agilent. [Link]

Technical Support Center: Navigating the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome, colleagues. The incorporation of unnatural amino acids (UAAs) into peptides and proteins has revolutionized drug discovery and materials science, offering tools to enhance stability, modulate activity, and introduce novel functionalities. [cite: 3; 35] However, the journey from conceptual UAA to a pure, well-characterized building block is frequently paved with synthetic challenges.

This guide is structured to serve as a practical resource, moving beyond simple protocols to address the underlying chemical principles that govern success or failure in your experiments. Here, we will dissect common problems, explore their root causes, and provide actionable, field-proven solutions to streamline your workflow and enhance your outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are foundational to planning a successful UAA synthesis campaign.

Q1: What are the primary strategic approaches for synthesizing a novel chiral α-amino acid?

A1: The choice of synthetic strategy is dictated by the target UAA's structure, desired stereochemistry, and available starting materials. Key strategies include:

  • Asymmetric Strecker Synthesis: A versatile method involving the reaction of an aldehyde or ketone, an amine, and a cyanide source.[1] Asymmetric induction is achieved using chiral catalysts or auxiliaries. [cite: 8; 19; 22] While powerful, it often involves highly toxic cyanide reagents, requiring stringent safety protocols.[2]

  • Alkylation of Glycine Enolate Equivalents: This approach uses a chiral auxiliary to direct the stereoselective alkylation of a glycine derivative. The Schöllkopf method, for instance, employs a bis-lactim ether derived from valine and glycine to create a sterically hindered environment, leading to high diastereoselectivity upon alkylation. [cite: 1; 4; 27]

  • Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini syntheses allow for the rapid assembly of complex amino acid derivatives from three or four starting materials in a single pot. [cite: 23; 25; 33] They offer high atom economy but achieving high enantioselectivity can be a significant challenge.[3]

Q2: How do I select the appropriate protecting groups for my UAA synthesis?

A2: Protecting group strategy is critical. The ideal groups must be stable to your reaction conditions while being removable with high yield and without inducing side reactions like racemization.

  • Amino Group Protection: The most common are the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) and the acid-labile Boc (tert-butyloxycarbonyl) groups. [cite: 32; 34] Your choice depends on the stability of your target molecule and the other functional groups present. For example, if your UAA side chain is acid-sensitive, an Fmoc strategy is preferable.

  • Carboxyl Group Protection: Simple esters like methyl (Me) or ethyl (Et) are common but require harsh saponification for removal. Benzyl (Bzl) esters can be removed by hydrogenation, while tert-butyl (tBu) esters are cleaved with acid (e.g., TFA), making them compatible with Boc-based strategies.[]

  • Side-Chain Protection: Reactive side chains (e.g., hydroxyl, thiol, additional amines) must also be protected. [cite: 32; 40] The protecting group must be "orthogonal" to the N-terminal protecting group, meaning it can be removed without affecting the main peptide backbone protection.[5] For example, a Trityl (Trt) group on a cysteine side chain is acid-labile and works well with an Fmoc/tBu strategy. [cite: 32; 40]

Q3: What are the primary drivers of racemization during UAA synthesis, and how can it be minimized?

A3: Racemization, the loss of stereochemical purity, is a major threat. The α-proton of an amino acid is acidic and susceptible to abstraction, especially under basic conditions, leading to a planar enolate intermediate that can be protonated from either face. Key risk points include:

  • Peptide Coupling: Over-activation of the carboxylic acid using coupling reagents can increase the acidity of the α-proton. Using base additives like triethylamine can exacerbate this. Minimizing reaction times and using milder coupling agents or additives like HOBt or Oxyma can mitigate this risk.

  • Deprotection Steps: Both strongly acidic and strongly basic conditions used for deprotection can promote racemization. This is particularly a concern for amino acids with electron-withdrawing groups on the side chain.

  • Purification: Prolonged exposure to silica gel, which can be slightly acidic, can sometimes contribute to epimerization of sensitive compounds.

Section 2: Troubleshooting Guides

This section provides a problem-and-solution framework for specific experimental hurdles.

Guide 2.1: Synthetic Route & Reaction Failures

Problem: My reaction shows low yield and incomplete conversion of starting material.

Potential Cause Scientific Explanation & Troubleshooting Steps
Insufficient Reagent Purity Reagents (solvents, starting materials) may contain water or other impurities that quench reactive intermediates (e.g., organolithiums, Grignards). Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone, activated molecular sieves). Purify starting materials via distillation or recrystallization before use.
Incorrect Reaction Temperature Many key reactions, such as deprotonation with strong bases (n-BuLi, LDA), are highly exothermic and require precise temperature control. Solution: Maintain strict low-temperature conditions (e.g., -78 °C using a dry ice/acetone bath). Ensure slow, dropwise addition of reagents to control the internal reaction temperature. Monitor with a low-temperature thermometer.
Poor Solubility of Intermediates As the UAA is synthesized, its polarity can change, causing it to precipitate from the reaction mixture before the reaction is complete. Solution: Experiment with different solvent systems or solvent mixtures to maintain solubility.[6] For example, adding a co-solvent like THF or DMPU can help solubilize intermediates in less polar solvents like hexanes.
Steric Hindrance In alkylation reactions, a bulky electrophile or a sterically demanding substrate (like those in the Schöllkopf method) can slow the reaction rate significantly.[7] Solution: Increase reaction time and/or temperature moderately. Be aware that increasing temperature can lead to side reactions. Alternatively, consider a less bulky electrophile if the synthesis allows.

Problem: I am observing significant formation of an unexpected side product.

Potential Cause Scientific Explanation & Troubleshooting Steps
Over-alkylation In the alkylation of glycine enolates, if the mono-alkylated product's α-proton is still sufficiently acidic, a second alkylation can occur, leading to a quaternary α-carbon. Solution: Use exactly one equivalent of the alkylating agent. Add the electrophile slowly at low temperature to favor the mono-alkylation product. Quench the reaction as soon as TLC/LC-MS indicates consumption of the starting material.
Elimination (β-elimination) If the side chain contains a good leaving group at the β-position, base-catalyzed elimination can occur to form a dehydroamino acid. Solution: Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) if a base is required. Perform the reaction at the lowest possible temperature to disfavor elimination pathways.
Self-Condensation/Dimerization Esters of amino acids can undergo intermolecular cyclization to form diketopiperazines, especially upon heating or under basic conditions.[8] Solution: Avoid high temperatures during workup and purification. Ensure the α-amino group is properly protected throughout the synthesis to prevent its nucleophilic attack on an adjacent ester.
Aspartimide Formation For aspartic acid derivatives, the side-chain carboxyl group can attack the backbone amide bond, forming a five-membered cyclic imide. This is a common side reaction in solid-phase peptide synthesis (SPPS).[9] Solution: Use protecting groups on the side chain that offer steric hindrance (e.g., OMpe, O-2-PhiPr). Minimize exposure to basic conditions during Fmoc deprotection by reducing piperidine concentration or reaction time.
Guide 2.2: Stereochemical Control

Problem: The final product has low enantiomeric excess (ee) or diastereomeric excess (de).

Potential Cause Scientific Explanation & Troubleshooting Steps
Ineffective Chiral Auxiliary The chiral auxiliary (e.g., in Schöllkopf or Evans methods) may not be providing sufficient facial blockage to direct the incoming electrophile.[10] Solution: The steric bulk of the auxiliary is paramount. For the Schöllkopf method, valine is often used for its large isopropyl group.[7] Ensure the auxiliary is correctly installed and that its conformation is locked, often through chelation with a metal ion (e.g., lithium).
Racemization During Workup/Purification The α-proton can be abstracted under either acidic or basic conditions encountered during aqueous workup or chromatography. Solution: Use a buffered aqueous solution for workup (e.g., saturated NH4Cl instead of strong acid/base). Minimize the time the product spends on silica gel. Consider using a different stationary phase like alumina or reverse-phase chromatography.
Incorrect Base or Temperature for Deprotonation The geometry of the resulting enolate is critical for stereoselectivity. This is influenced by the base, solvent, and temperature. Solution: For reactions involving chiral auxiliaries, follow established protocols precisely. For example, lithium bases (like LDA) in THF at -78 °C often favor the formation of a specific, chelated enolate structure that maximizes stereodirection.[11]
Epimerizable Aldehyde in Strecker Synthesis If the aldehyde used in a Strecker synthesis has a chiral center adjacent to the carbonyl, it may be susceptible to epimerization under the reaction conditions. Solution: Use milder, non-basic conditions if possible. Screen different cyanide sources and additives to find a combination that promotes the addition reaction at a faster rate than epimerization.
Guide 2.3: Purification & Characterization

Problem: My UAA is proving difficult to purify.

Potential Cause Scientific Explanation & Troubleshooting Steps
Zwitterionic Nature Unprotected amino acids are zwitterionic and often exhibit high polarity and poor solubility in common organic solvents, making standard chromatography challenging. Solution: Purify the UAA in its protected form (esterified carboxyl, protected amine), which will behave like a standard organic molecule. Alternatively, use specialized techniques like ion-exchange chromatography or reverse-phase HPLC with buffered mobile phases (e.g., water/acetonitrile with 0.1% TFA).
Product is a Non-Crystallizable Oil Many chiral compounds, especially if not enantiomerically pure, prefer to remain as oils or glasses rather than forming a crystalline solid. Solution: First, ensure high chemical and stereochemical purity via chromatography. Attempt crystallization from a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane). If direct crystallization fails, attempt to form a crystalline salt by reacting the UAA with a suitable acid (e.g., HCl, p-toluenesulfonic acid) or base.
Co-elution with Byproducts A byproduct may have a very similar polarity to the desired product, making separation by standard silica gel chromatography difficult. Solution: Change the chromatographic conditions. Switch to a different solvent system to alter selectivity. If that fails, change the stationary phase (e.g., alumina, C18 reverse-phase silica). Derivatizing the mixture to change the polarity of one component can also be an effective strategy.

Problem: My analytical data (NMR, MS) is ambiguous or contradictory.

Potential Cause Scientific Explanation & Troubleshooting Steps
Complex NMR Spectra Rotamers (due to restricted rotation around amide bonds) or the presence of diastereomers can lead to signal broadening or the appearance of multiple sets of peaks. Solution: Record the NMR spectrum at an elevated temperature. This can increase the rate of interconversion between rotamers, causing the separate signals to coalesce into a single, sharper set of peaks. For diastereomers, high-field NMR (≥500 MHz) is often required to achieve baseline separation of key signals.
Incorrect Mass in MS The observed mass does not match the expected molecular weight. Solution: Check for common adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+) which are frequent in ESI-MS. Ensure the molecule is not fragmenting in the source; try switching to a softer ionization technique if available. Confirm that a protecting group was not unintentionally cleaved during workup or sample preparation.
Inaccurate Stereochemical Analysis Standard NMR and LC-MS cannot distinguish between enantiomers. Solution: To determine enantiomeric excess (ee), you must use a chiral method. This can be chiral HPLC, or derivatization with a chiral agent (e.g., Mosher's acid) to create diastereomers that are distinguishable by standard ¹H or ¹⁹F NMR.[12]

Section 3: Protocols & Visualizations

Workflow Visualization

A generalized workflow for the synthesis of a UAA using a chiral auxiliary approach, such as the Schöllkopf method.

UAA_Synthesis_Workflow cluster_prep Preparation cluster_alkylation Stereoselective Alkylation cluster_cleavage Cleavage & Isolation Start Glycine + Chiral Auxiliary (e.g., Valine) Diketopiperazine Diketopiperazine Formation Start->Diketopiperazine Bislactim Bis-lactim Ether (Schöllkopf Auxiliary) Diketopiperazine->Bislactim Deprotonation Deprotonation (n-BuLi, -78°C) Bislactim->Deprotonation Enolate Planar Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (R-X) Diastereoselective Attack Enolate->Alkylation Electrophile (R-X) Alkylated_Intermediate Alkylated Bis-lactim Alkylation->Alkylated_Intermediate Hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl) Alkylated_Intermediate->Hydrolysis Separation Separation (Chromatography) Hydrolysis->Separation Final_Product Pure UAA Ester & Recovered Auxiliary Separation->Final_Product

Caption: General workflow for UAA synthesis via the Schöllkopf method.

Decision Tree for Protecting Group Strategy

This diagram helps in choosing between the two most common N-terminal protecting group strategies in peptide synthesis.

PG_Strategy Start Start: Choose N-terminal Protecting Group Strategy Question1 Is the target molecule or side chain sensitive to strong acid (e.g., TFA)? Start->Question1 Fmoc_Path Use Fmoc Strategy Question1->Fmoc_Path  Yes Boc_Path Use Boc Strategy Question1->Boc_Path No Fmoc_Details N-α-Fmoc Side Chains: Acid-labile (tBu, Trt, Pbf) Cleavage: Base (Piperidine) Fmoc_Path->Fmoc_Details Boc_Details N-α-Boc Side Chains: Benzyl-based (Bzl, Z) Cleavage: Strong Acid (HF, TFMSA) Boc_Path->Boc_Details

Sources

Technical Support Center: Purification of 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Amino-3-(o-tolyl)propanoic acid. This non-natural amino acid, a valuable building block in pharmaceutical and materials science research, often presents unique purification challenges due to its amphoteric nature and the properties imparted by the o-tolyl group. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively, providing field-proven insights and robust protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Amino-3-(o-tolyl)propanoic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include unreacted starting materials (e.g., o-methylbenzaldehyde, corresponding keto-acids), reagents, and reaction by-products. If your synthesis is not stereospecific, you will also have diastereomers or the racemic mixture. Other potential impurities are over-alkylated products or oligomers. A preliminary analysis by ¹H NMR and TLC/LC-MS of your crude material is essential to identify the specific impurities you need to remove.

Q2: My crude product is a dark, oily substance. What is the first step I should take?

A2: An oily or deeply colored crude product often indicates the presence of polymeric by-products or residual colored reagents. A good first step is often an acid-base workup.[1][2] Dissolving the crude material in a suitable organic solvent and performing a liquid-liquid extraction with an acidic aqueous solution can protonate your amino acid, pulling it into the aqueous phase while leaving many non-polar, neutral impurities behind in the organic layer.[3][4] Subsequent neutralization of the aqueous layer to the isoelectric point should precipitate a significantly cleaner, solid product.

Q3: Is recrystallization a suitable method for this compound? Which solvents should I try?

A3: Recrystallization is one of the most powerful techniques for purifying amino acids.[5][6] The key is finding a solvent or solvent system in which the amino acid has high solubility at an elevated temperature and low solubility at room or reduced temperature. Given the dual polar (amino acid) and non-polar (o-tolyl group) nature of your molecule, single solvents may not be ideal. Mixed solvent systems, such as ethanol/water, isopropanol/water, or methanol/water, are excellent starting points.[7][8] The solubility of amino acids is also highly pH-dependent, generally showing minimum solubility at their isoelectric point (pI).[9] Adjusting the pH of an aqueous solution to the pI is a common crystallization strategy.[10]

Q4: When should I consider using column chromatography?

A4: Column chromatography is recommended when dealing with impurities that have very similar solubility profiles to your target compound, making recrystallization ineffective. It is particularly useful for separating diastereomers or other close structural analogs.[11] While standard silica gel chromatography can be used, the polar nature of amino acids can lead to streaking and poor separation.[12] Ion-exchange chromatography, which separates molecules based on charge, is often a more robust choice for amino acids.[13][14][15]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your crude 2-Amino-3-(o-tolyl)propanoic acid.

Purification_Workflow cluster_start cluster_analysis cluster_decision1 cluster_process1 cluster_decision2 cluster_process2 cluster_end start Crude 2-Amino-3-(o-tolyl)propanoic acid analysis Initial Analysis (TLC, NMR, LC-MS) start->analysis decision1 Are major impurities acidic/basic/neutral? analysis->decision1 acid_base Acid-Base Extraction decision1->acid_base Yes recrystallization Direct Recrystallization decision1->recrystallization No (Primarily neutral or isomeric impurities) decision2 Purity >98% by NMR/LC-MS? acid_base->decision2 recrystallization->decision2 chromatography Column Chromatography (Ion-Exchange or Silica) decision2->chromatography No end_product Pure Product decision2->end_product Yes chromatography->end_product

Caption: Decision workflow for purifying crude 2-Amino-3-(o-tolyl)propanoic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Precipitation During Recrystallization 1. The solution is not sufficiently supersaturated. 2. The chosen solvent is too good; the compound remains soluble even at low temperatures. 3. The presence of impurities is inhibiting crystal formation.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound if available.[] 2. Adjust Solvent System: Gradually add a miscible anti-solvent (a solvent in which your compound is insoluble) until persistent turbidity is observed, then heat to redissolve and cool slowly. 3. Concentrate: Carefully evaporate some of the solvent under reduced pressure to increase the compound's concentration and then cool again.[5]
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound (or a compound-solute complex). 2. The solution is too concentrated, leading to saturation before the optimal crystallization temperature is reached. 3. High levels of impurities are depressing the melting point.1. Lower the Temperature: Redissolve the oil by adding more solvent and heating. Allow the solution to cool much more slowly and perhaps to a lesser final temperature. 2. Use a Lower-Boiling Solvent: Switch to a different solvent system with a lower boiling point. 3. Dilute: Use a larger volume of solvent to begin with. An oil is essentially a liquid phase of your impure product; diluting it may allow for proper crystal lattice formation upon cooling.
Colored Impurities Persist After Recrystallization 1. The colored compounds have similar solubility to your product. 2. The impurity is strongly adsorbed onto the crystal surface.1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities before cooling.
Low Yield After Acid-Base Extraction 1. The pH for precipitation was not at the isoelectric point (pI), leaving a significant amount of product dissolved. 2. Incomplete extraction from the organic to the aqueous phase. 3. The product is partially soluble in the organic wash solvent.1. Optimize pH: Determine the pI of your compound (can be estimated or found experimentally). Adjust the pH of the aqueous layer slowly, checking with a calibrated pH meter. Maximum precipitation occurs at the pI.[7][9] 2. Repeat Extraction: Perform the extraction from the initial organic layer 2-3 times with fresh aqueous acid to ensure complete transfer. 3. Back-Extract: If significant product is lost, you can sometimes recover it by adjusting the pH of the combined organic layers and performing another extraction.
Persistent Impurities Seen in Final NMR/LC-MS 1. Impurity is a diastereomer or a structurally very similar analog. 2. The impurity was co-crystallized with the product.1. Employ Chromatography: This is the ideal scenario for column chromatography. Ion-exchange or reverse-phase HPLC are powerful methods for separating closely related amino acids.[15][17] 2. Re-purify: Perform a second recrystallization, potentially using a different solvent system. Purity often increases with each successive recrystallization, although yield will decrease.

Detailed Experimental Protocol: Purification by Recrystallization

This protocol provides a robust method for purifying crude 2-Amino-3-(o-tolyl)propanoic acid using a mixed-solvent system.

Objective: To obtain high-purity crystalline 2-Amino-3-(o-tolyl)propanoic acid from crude material.

Materials:

  • Crude 2-Amino-3-(o-tolyl)propanoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection & Dissolution:

    • Place the crude amino acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the "good" solvent (ethanol) and begin heating to a gentle boil with stirring. For this compound, a good starting point is an ethanol/water mixture.

    • Continue adding ethanol dropwise until the solid is nearly dissolved. The goal is to use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent:

    • Once the solid is mostly dissolved in the hot ethanol, begin adding the "poor" solvent (hot deionized water) dropwise.

    • Continue adding hot water until you observe a faint, persistent cloudiness (turbidity). This indicates you have reached the saturation point.

    • Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution. This ensures you are at the optimal point for crystallization upon cooling.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal.

    • Return the flask to the hotplate and gently boil for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities. Performing this step quickly and with pre-warmed glassware prevents premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of product soluble in the cold mother liquor.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio used for crystallization) to rinse away any remaining impurities from the crystal surfaces.

    • Continue to pull air through the crystals on the funnel for several minutes to partially dry them.

  • Drying:

    • Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.

References

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Myerson, A. S., & Kim, Y. (2018). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Retrieved from [Link]

  • Congdon, T., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PMC - PubMed Central. Retrieved from [Link]

  • Oogusu, Y., et al. (1984). Crystallization of amino acid. Google Patents (JPS5939857A).
  • Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules - ACS Publications. Retrieved from [Link]

  • Frank, D. F., et al. (1987). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Google Patents (US4661606A).
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Tiei Extraction. (2024). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Kaiser, J., & Canesi, M. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Environmental Science. Retrieved from [Link]

  • Needham, T. E., et al. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Pal, A., & Kumar, S. (2005). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]

  • McCullagh, J. S. O., et al. (2011). Strong anion exchange liquid chromatographic separation of protein amino acids for natural 13C-abundance determination by isotope ratio mass spectrometry. PubMed. Retrieved from [Link]

  • Needham, T. E., et al. (1971). Solubility of amino acids in pure solvent systems. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of o-Methylphenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of o-methylphenylalanine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered amino acid. The presence of the ortho-methyl group introduces specific hurdles that can lead to frustrating side reactions and low yields.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). Instead of a rigid protocol, we aim to provide a deep, mechanistic understanding of the common pitfalls and offer field-proven solutions to overcome them.

Section 1: The Persistent Challenge of Racemization

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide and pharmaceutical synthesis.[1] The activation of the carboxyl group, a necessary step for forming amide or ester bonds, unfortunately also increases the acidity of the α-proton, creating a pathway for racemization.

Q1: My chiral analysis (HPLC/GC) of the final product shows significant epimerization. What is the primary cause and how can it be minimized?

A1: The primary cause of racemization during coupling reactions is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.

Mechanism of Racemization: The process begins when the carboxyl group of your N-protected o-methylphenylalanine is activated. In the presence of a base, the α-proton can be abstracted, leading to the formation of an oxazolone. This intermediate has a planar, achiral enolate-like structure. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[2][3]

RacemizationMechanism ActivatedAA N-Acyl-L-Amino Acid (Activated Carboxyl) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedAA->Oxazolone - H+ Base Base Base->ActivatedAA Racemic Racemic Mixture (L- and D-isomers) Oxazolone->Racemic + H+ Protonation Protonation

Caption: Oxazolone mechanism leading to racemization.

Troubleshooting & Prevention:

The key is to make the rate of the desired nucleophilic attack (by an amine or alcohol) significantly faster than the rate of proton abstraction and oxazolone formation.

ParameterCause of RacemizationRecommended Solution & Rationale
Base Selection Highly basic organic bases (e.g., DIEA, DBU) readily abstract the α-proton.[2]Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Their lower basicity disfavors proton abstraction relative to the main coupling reaction.
Coupling Reagents Carbodiimides (e.g., DCC, DIC) alone can lead to high levels of racemization by promoting oxazolone formation.[2]1. Additives: Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure. These additives form reactive esters that are less prone to racemization than the O-acylisourea intermediate.[2][3] 2. Reagent Type: Switch to phosphonium (BOP, PyBOP) or uronium/aminium (HBTU, HATU, HCTU) based reagents. These reagents rapidly form the HOBt/HOAt active ester in situ, minimizing the lifetime of more racemization-prone intermediates.[4][5]
Temperature Higher temperatures increase the rate of all reactions, including the undesired proton abstraction.Perform the coupling at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary to overcome extreme steric hindrance.
Activation Time Prolonged pre-activation (allowing the activated amino acid to sit before adding the nucleophile) provides more time for racemization.Add the coupling reagent to the mixture of the N-protected amino acid and the amine component simultaneously (in-situ activation) rather than pre-activating the acid.
Section 2: Overcoming Steric Hindrance in Peptide Coupling

The ortho-methyl group on the phenyl ring of o-methylphenylalanine acts as a significant steric shield, hindering the approach of the nucleophilic amine to the activated carboxyl group. This is a primary cause of failed or incomplete coupling reactions.

Q2: My solid-phase synthesis stalls after attempting to couple Fmoc-o-methylphenylalanine. The Kaiser test remains strongly positive (blue beads). How can I drive this reaction to completion?

A2: A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, confirming an incomplete coupling reaction. The steric bulk of o-methylphenylalanine is the most probable cause.[6]

Troubleshooting Workflow for Incomplete Coupling:

Caption: Troubleshooting workflow for incomplete peptide coupling.

Detailed Protocol: High-Efficiency Coupling of Fmoc-o-MePhe-OH

This protocol is designed for a standard 0.1 mmol solid-phase synthesis.

  • Resin Preparation: Ensure the Fmoc group from the previous amino acid has been completely removed (confirmed by a positive Kaiser test). Wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Solution Preparation: In a separate vessel, dissolve:

    • Fmoc-o-methylphenylalanine-OH (3 eq., 0.3 mmol)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq., 0.29 mmol)

    • HOAt (7-Aza-1-hydroxybenzotriazole) (3 eq., 0.3 mmol) in N,N-Dimethylformamide (DMF, approx. 2 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIEA) (6 eq., 0.6 mmol) to the reagent solution. Agitate for 1-2 minutes. The solution will typically turn yellow.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.[6] Agitate the reaction mixture at room temperature for a minimum of 2 hours.

  • Monitoring: Take a small sample of beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Troubleshooting:

    • If the test is negative (beads are colorless/yellow), the coupling is complete. Proceed with washing.[6]

    • If the test is positive (blue beads), drain the reaction solution and repeat steps 2-5 (a "double couple"). For subsequent attempts, consider extending the reaction time to 4 hours or overnight.[6]

Section 3: FAQs for N-Acylation & Esterification

Beyond peptide bonds, the amine and carboxyl groups are common sites for derivatization.

Q3: I'm attempting N-acylation of o-methylphenylalanine using an acid chloride, but the yield is poor and I get a complex mixture of products.

A3: This is likely due to two issues: inadequate acid scavenging and steric hindrance.

  • Inadequate Base: The acylation reaction produces one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] You must include at least one equivalent (and preferably 1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine (TEA) or DIEA to neutralize the generated acid.

  • Steric Hindrance: The ortho-methyl group can slow the reaction. Ensure you are using a sufficient excess of the acylating agent (e.g., 1.2-1.5 equivalents of the acid chloride or anhydride) and allow for adequate reaction time (monitor by TLC). Using a more reactive acylating agent, like an acid chloride over an anhydride, can also improve results.

Q4: Standard Fischer esterification (alcohol + strong acid catalyst) of o-methylphenylalanine is inefficient. What are the alternatives?

A4: The zwitterionic nature of amino acids makes them poorly soluble in most organic solvents and interferes with standard acid-catalyzed esterification. [8] The protonated amine is not the reactive species. Milder, more effective methods are recommended.

Comparison of Esterification Methods:

MethodReagentsConditionsProsCons
Fischer-Speier Alcohol (as solvent), H₂SO₄ or HCl (gas)RefluxInexpensive reagents.Harsh conditions, reversible reaction, often low yield for amino acids.[9]
TMSCl Method Alcohol (as solvent), Trimethylsilyl chloride (TMSCl)Room Temp -> RefluxMilder than H₂SO₄, good yields.TMSCl is moisture-sensitive.
Mukaiyama Reagent Alcohol, Mukaiyama's Reagent (e.g., 2-chloro-1-methylpyridinium iodide), Base (e.g., TEA, 1-methylimidazole)Room TempVery mild, high yields, avoids strong acids.[8]Reagent cost is higher.

Recommended Protocol (TMSCl Method for Methyl Ester):

  • Suspend o-methylphenylalanine (1.0 eq) in anhydrous methanol (10-20 mL per gram).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add TMSCl (2.0-3.0 eq) dropwise via syringe.

  • Allow the mixture to warm to room temperature and then stir at reflux for 4-6 hours, or until the reaction is complete by TLC.

  • Remove the solvent under reduced pressure. The product will be the methyl ester hydrochloride salt.

Section 4: General Laboratory Troubleshooting
Q5: How do I remove the byproducts from a DIC/HOBt or HBTU coupling reaction?

A5: Byproduct removal depends on the specific reagents used. The key is to exploit differences in solubility.

  • DCC/DIC Byproducts: N,N'-Dicyclohexylurea (DCU) and N,N'-diisopropylurea (DIU) are the main byproducts.

    • DCU: Famously insoluble in most common organic solvents, including Dichloromethane (DCM) and Ethyl Acetate. It can often be removed by simple filtration of the reaction mixture.

    • DIU: More soluble than DCU. Purification typically requires an acidic aqueous wash (e.g., 1 M HCl or 5% citric acid) to remove any basic components, followed by a basic wash (e.g., saturated NaHCO₃) to remove unreacted acid and HOBt. The product can then be purified by column chromatography or crystallization.

  • HBTU/HATU/HOBt Byproducts: The byproducts (tetramethylurea, HOBt, HOAt) are generally more polar than the desired peptide. After a standard workup with acidic and basic washes, these can typically be removed by silica gel chromatography.

References
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Google Vertex AI Search.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1998). Analytical Chemistry - ACS Publications.
  • Racemization of Amino Acids in Nature. (2013). Taylor & Francis Online.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Racemization Assays. (n.d.). Google Vertex AI Search.
  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. (2021). PMC - NIH.
  • Common pitfalls in the synthesis of N-acyl amino acids. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. (2008). PubMed Central.
  • Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents. (n.d.). ResearchGate.
  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH.
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing o-Methylphenylalanine from Resin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the cleavage of peptides containing the sterically hindered, non-natural amino acid, o-methylphenylalanine (o-MePhe), from solid-phase synthesis resins.

Introduction: The Challenge of Steric Hindrance

The incorporation of o-methylphenylalanine into a peptide sequence can significantly enhance its conformational rigidity and proteolytic stability. However, the ortho-methyl group introduces considerable steric bulk around the peptide backbone and the linkage to the solid support. This steric hindrance can impede the access of cleavage reagents, primarily trifluoroacetic acid (TFA), to the acid-labile linker, leading to incomplete cleavage and reduced yields of the desired peptide. Furthermore, the unique electronic and steric properties of o-MePhe may predispose the peptide to specific side reactions during the harsh acidic conditions of cleavage.

This guide will walk you through the mechanistic considerations, optimized protocols, and troubleshooting strategies to maximize the yield and purity of your o-MePhe-containing peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing o-methylphenylalanine difficult to cleave from the resin?

A1: The primary reason for difficult cleavage is the steric hindrance imposed by the o-methyl group on the phenylalanine ring. This bulky substituent can physically block the approach of trifluoroacetic acid (TFA) to the acid-labile linker anchoring your peptide to the resin. This necessitates more forcing conditions, such as longer reaction times, elevated temperatures, or stronger acidic reagents, to achieve efficient cleavage.

Q2: What are the most common side reactions I should be aware of when cleaving peptides with o-methylphenylalanine?

A2: Besides the common side reactions in peptide chemistry like oxidation of Met or alkylation of Trp, the presence of o-MePhe can lead to issues related to its steric bulk.[1][2] Incomplete cleavage is the most prevalent problem. While specific side reactions involving the o-methyl group are not extensively documented, the general principles of acid-catalyzed reactions suggest a potential for intramolecular cyclization or rearrangement under harsh cleavage conditions, although this is speculative and would depend on the adjacent amino acid sequence. For peptides with N-terminal N-alkylated amino acids, which share some characteristics with sterically hindered residues, fragmentation of the peptide backbone has been observed during TFA cleavage.[3]

Q3: Can I use a standard TFA cleavage cocktail for my o-MePhe-containing peptide?

A3: A standard TFA cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), is a good starting point, but you will likely need to optimize the reaction conditions.[4] Due to the steric hindrance, you may need to increase the cleavage time or temperature. It is crucial to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.[5]

Q4: Are there alternatives to TFA-based cleavage for these difficult peptides?

A4: Yes, for very resistant peptides, stronger acid systems like trifluoromethanesulfonic acid (TFMSA) or even hydrogen fluoride (HF) can be employed, particularly if you are using a more acid-resistant resin like Merrifield resin.[6] However, these reagents are more hazardous and require specialized equipment. Microwave-assisted cleavage is another promising alternative that can accelerate the cleavage process through rapid and uniform heating.[7][8]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Problem 1: Low cleavage yield.

Q: I performed a standard TFA cleavage for 2 hours at room temperature, but my yield is very low. What should I do?

A: A low yield is the most common issue and is likely due to incomplete cleavage caused by steric hindrance.

  • Initial Step: Confirm Resin and Linker Compatibility. Ensure you are using a resin with an appropriate acid-labile linker for your synthesis strategy (e.g., Wang or Rink Amide for Fmoc-based synthesis).

  • Optimization Strategy 1: Extend Cleavage Time. Increase the cleavage time incrementally. We recommend trying 4, 6, and even 8 hours at room temperature. Monitor the progress by taking small aliquots of the resin, performing a micro-cleavage, and analyzing the supernatant by HPLC or LC-MS.

  • Optimization Strategy 2: Increase Cleavage Temperature. If extending the time is insufficient, consider a modest increase in temperature. You can perform the cleavage at 38-40°C.[4] Be aware that higher temperatures can potentially increase the rate of side reactions, so careful monitoring is essential.

  • Optimization Strategy 3: Employ a Stronger Cleavage Cocktail. If the above strategies fail, you may need a more potent cleavage cocktail. Consider using a TFMSA/TFA mixture. A common cocktail is TFMSA/TFA/m-cresol/thioanisole.[6]

  • Optimization Strategy 4: Microwave-Assisted Cleavage. Microwave energy can efficiently overcome the activation energy barrier for cleavage of sterically hindered peptides.[7] A short exposure (5-15 minutes) to microwave irradiation during the TFA treatment can significantly improve cleavage efficiency.

Problem 2: Presence of unexpected peaks in the HPLC/LC-MS of the crude product.

Q: After cleavage, I see multiple peaks in my chromatogram that I cannot identify. What could be the cause?

A: Unexpected peaks can arise from incomplete deprotection of other amino acid side chains or from side reactions.

  • Incomplete Deprotection: The more forcing conditions required to cleave the o-MePhe-containing peptide may still be insufficient for complete deprotection of other residues, especially if your peptide contains multiple protecting groups that are slow to cleave (e.g., Arg(Pbf)).

    • Solution: Extend the cleavage time or consider a stronger cleavage cocktail. Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust cocktail for peptides with a variety of sensitive residues.

  • Side Reactions: The harsh acidic conditions can lead to side reactions.

    • Alkylation of Sensitive Residues: Tryptophan, methionine, cysteine, and tyrosine are susceptible to alkylation by carbocations generated from protecting groups.[1]

      • Solution: Ensure your cleavage cocktail contains a sufficient amount and variety of scavengers. Triisopropylsilane (TIS) is an excellent scavenger for most carbocations. For peptides containing Trp, the addition of 1,2-ethanedithiol (EDT) is recommended.[2][9]

    • Oxidation of Methionine: The thioether side chain of methionine can be oxidized.

      • Solution: Use a cleavage cocktail containing reducing agents like ammonium iodide and dimethyl sulfide (DMS).[10][11]

    • Peptide Fragmentation: As observed with some N-alkylated peptides, the peptide bond C-terminal to the modified residue can be labile under acidic conditions.[3]

      • Solution: If you suspect fragmentation, try milder cleavage conditions (e.g., lower temperature, shorter time) and carefully analyze the fragments by mass spectrometry to identify the cleavage site.

Experimental Protocols

Protocol 1: Standard Optimized TFA Cleavage

This protocol is a starting point for optimizing the cleavage of peptides containing o-methylphenylalanine from standard acid-labile resins like Wang or Rink Amide.

  • Resin Preparation:

    • Following the final N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg resin) to remove residual DMF.

    • Wash with methanol (MeOH) (2 x 5 mL per 100 mg resin).

    • Dry the resin completely under a high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation (prepare fresh):

    • Cocktail A (Standard): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O (v/v/v).

    • Cocktail B (For Trp-containing peptides): 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% 1,2-Ethanedithiol (EDT) (v/v/v/v).

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 4-6 hours. For a first attempt, it is advisable to take aliquots at 2, 4, and 6 hours to monitor the progress.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether (10 times the volume of the filtrate).

    • A white precipitate of the peptide should form.

    • Wash the resin with a small amount of fresh TFA and add it to the ether.

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: High-Temperature TFA Cleavage

Use this protocol if the standard room temperature cleavage gives poor yields.

  • Resin Preparation and Cleavage Cocktail Preparation: Follow steps 1 and 2 from Protocol 1.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail.

    • Heat the mixture to 38°C and agitate for 2-4 hours.[4]

  • Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.

Protocol 3: Microwave-Assisted TFA Cleavage

This protocol is for rapid and efficient cleavage, particularly for difficult sequences.

  • Resin Preparation and Cleavage Cocktail Preparation: Follow steps 1 and 2 from Protocol 1.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a microwave-safe reaction vessel.

    • Add the cleavage cocktail.

    • Irradiate the mixture in a peptide synthesis microwave reactor for 5-15 minutes at a temperature not exceeding 40°C.[7]

  • Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.

Data Presentation

Table 1: Recommended Cleavage Cocktails and Conditions

ConditionCleavage Cocktail Composition (v/v)TemperatureTimeRemarks
Standard 95% TFA, 2.5% TIS, 2.5% H₂ORoom Temp.4-6 hGood starting point for optimization.
Trp-containing 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDTRoom Temp.4-6 hEDT protects the indole ring of tryptophan.
Elevated Temp. 95% TFA, 2.5% TIS, 2.5% H₂O38°C2-4 hFor more resistant cleavages. Monitor for side reactions.
Microwave 95% TFA, 2.5% TIS, 2.5% H₂O≤ 40°C5-15 minRapid and efficient for difficult sequences.
Difficult Sequences Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRoom Temp.2-4 hA robust cocktail for peptides with multiple sensitive residues.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with o-MePhe) Cocktail Prepare Fresh Cleavage Cocktail Cleavage Cleavage Reaction (TFA, Scavengers) - Extended Time - Elevated Temp. - Microwave Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Peptide Pellet with Cold Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze by HPLC/LC-MS Dry->Analyze

Caption: General workflow for cleavage of o-MePhe-containing peptides.

Troubleshooting_Tree Start Low Cleavage Yield? Extend_Time Extend Cleavage Time (4-8h) Start->Extend_Time Yes Check_Side_Reactions Unexpected HPLC Peaks? Start->Check_Side_Reactions No Increase_Temp Increase Temperature (38°C) Extend_Time->Increase_Temp Still Low Stronger_Cocktail Use Stronger Cocktail (e.g., TFMSA) Increase_Temp->Stronger_Cocktail Still Low Microwave Use Microwave Assistance Stronger_Cocktail->Microwave Still Low Success Successful Cleavage Microwave->Success Incomplete_Deprotection Incomplete Deprotection Check_Side_Reactions->Incomplete_Deprotection Yes Alkylation Alkylation of Trp/Met/Cys/Tyr Check_Side_Reactions->Alkylation Yes Check_Side_Reactions->Success No Incomplete_Deprotection->Extend_Time Optimize_Scavengers Optimize Scavenger Cocktail Alkylation->Optimize_Scavengers Optimize_Scavengers->Success

Caption: Troubleshooting decision tree for cleavage of o-MePhe peptides.

References

  • Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Lokey, R. S., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS Chemical Biology, 7(5), 845-851.
  • Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SlideShare. Retrieved from [Link]

  • Pal, S., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1894-1903.
  • Bennett, G. P., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. The Journal of Organic Chemistry, 72(13), 4744-4752.
  • Albericio, F., et al. (2018). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 83-126). Oxford University Press.
  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Pícha, J., et al. (2013). Microwave-assisted TFA cleavage of peptides from Merrifield resin. Amino Acids, 44(5), 1335-1341.
  • Pedersen, S. L., et al. (2015). Cleavage of synthetic peptides. WO 2015/028599 A1.
  • Huang, H., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Letters, 25(16), 2845-2849.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. The Journal of Organic Chemistry, 88(10), 6549-6557.
  • Giralt, E., et al. (2019). Backbone N-modified peptides: beyond N-methylation. Chemical Society Reviews, 48(5), 1346-1367.
  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Retrieved from [Link]

Sources

Technical Support Center: Solid-Phase Peptide Synthesis of Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the nuanced challenges you, as researchers, scientists, and drug development professionals, encounter during the solid-phase peptide synthesis (SPPS) of modified peptides. This guide moves beyond simple protocols to explain the "why" behind each troubleshooting step, grounding our recommendations in established chemical principles to ensure the integrity and success of your synthesis.

Section 1: On-Resin Synthesis Challenges

This section addresses issues that arise during the iterative process of amino acid coupling and deprotection on the solid support.

FAQ 1: Poor Resin Swelling and Suspected Peptide Aggregation

Question: My resin isn't swelling as expected, and I'm observing incomplete coupling/deprotection. I suspect on-resin peptide aggregation. What's causing this and how can I resolve it?

Answer:

On-resin aggregation is a primary obstacle, especially for hydrophobic sequences or peptides prone to forming secondary structures like β-sheets.[1] This aggregation physically hinders reagent access to the growing peptide chain, leading to failed synthesis.[2][3]

Causality: Aggregation stems from inter- and intramolecular hydrogen bonding between peptide backbones. Sequences with repeating hydrophobic residues are particularly susceptible.[4][5] The resin bed may appear shrunken or clumped, a clear physical indicator of this issue.[6][7]

Troubleshooting Protocol:

  • Solvent & Reagent Optimization:

    • Switch Solvents: Replace standard DMF with N-methylpyrrolidone (NMP) or a mixture containing DMSO (e.g., 25% DMSO in DMF) to improve solvation of the peptide chain.[1][8][9]

    • Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.[1][8]

  • Mechanical & Thermal Intervention:

    • Sonication: Gently sonicate the reaction vessel during coupling and deprotection to mechanically break up aggregates.

    • Elevated Temperature: Increase the reaction temperature to 40-50°C. This can provide enough energy to disrupt secondary structures.[6] Be mindful that elevated temperatures can increase the risk of side reactions like racemization.

  • Advanced Chemical Strategies (Backbone Protection):

    • For sequences known to be difficult, proactively incorporate backbone-protecting groups. These groups introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding patterns that lead to aggregation.

      • Pseudoproline Dipeptides: Introduce these at Xaa-Ser or Xaa-Thr motifs. The native structure is restored during the final TFA cleavage.[7][8]

      • Dmb/Hmb Protected Amino Acids: Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a key glycine or other residue.[7][8]

Workflow for Addressing Peptide Aggregation:

Aggregation_Troubleshooting start Suspicion of Aggregation solvent Switch to NMP or add DMSO start->solvent temp Increase Temperature (40-50°C) solvent->temp reassess Re-evaluate Synthesis temp->reassess backbone Incorporate Backbone Protection (Pseudoproline, Dmb/Hmb) success Successful Synthesis backbone->success reassess->backbone Issue Persists reassess->success Issue Resolved

Caption: Decision tree for troubleshooting peptide aggregation.

FAQ 2: Incomplete Fmoc-Deprotection

Question: My Kaiser test is negative (or yellow) after the deprotection step, indicating incomplete Fmoc removal. What should I do?

Answer:

A negative Kaiser test signifies that the N-terminal primary amine is not free, which will terminate chain elongation.[10] This is often a consequence of peptide aggregation, but can also be due to reagent or protocol issues.

Diagnostic Workflow:

  • Confirm the Test: A faint yellow result from the Kaiser test suggests the presence of the Fmoc group.[10]

  • UV-Vis Monitoring: Quantify the release of the dibenzylfulvene-piperidine adduct in the deprotection solution effluent (absorbance around 301 nm) to determine the extent of Fmoc removal.[10]

Troubleshooting Protocol:

ProblemSolutionRationale
Degraded Reagent Use fresh, high-quality piperidine.Piperidine can degrade over time, reducing its basicity and efficacy.
Insufficient Deprotection Time For "difficult" or sterically hindered residues, increase the deprotection time (e.g., 2 x 10 minutes).Provides more time for the reagent to penetrate the resin and aggregated peptide chains.
Peptide Aggregation Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[10]DBU is a stronger, non-nucleophilic base that can more effectively deprotect hindered amines.[6]
Steric Hindrance If the N-terminal residue is particularly bulky (e.g., Aib), consider a double deprotection step with extended time.Overcomes the physical barrier to reagent access.
FAQ 3: Difficult Couplings and Low Yield

Question: I'm synthesizing a peptide with sterically hindered amino acids (e.g., Aib, N-methylated amino acids) and observing low coupling efficiency. How can I improve this?

Answer:

Steric hindrance around the alpha-carbon of the incoming amino acid or the N-terminus of the peptide chain can significantly slow down the coupling reaction.[11]

Causality: The bulky side chains physically block the approach of the activated carboxyl group to the N-terminal amine, preventing efficient amide bond formation.

Strategies for Hindered Couplings:

  • Choice of Coupling Reagent: Standard carbodiimide-based reagents may be insufficient. Switch to more potent uronium/aminium salts.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for hindered couplings.[12]

    • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A reliable and often more cost-effective alternative to HATU.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Has shown excellent results, even at elevated temperatures.[13]

  • Reaction Conditions:

    • Extended Coupling Time: Double or triple the standard coupling time.

    • Double Coupling: After the initial coupling step, drain the vessel and repeat the coupling with a fresh solution of activated amino acid.[14]

    • Elevated Temperature: As with aggregation, increasing the temperature can provide the necessary energy to overcome the activation barrier.[13]

Coupling Reagent Comparison for Hindered Residues:

Coupling ReagentRelative PotencyRecommended Use Cases
DIC/OxymaStandardRoutine couplings, cost-effective.
HBTU/HOBtHighGeneral-purpose, good for most standard and slightly difficult couplings.
HATU/HOAtVery HighSterically hindered amino acids, N-methylated residues, cyclization reactions.[12]
COMUVery HighDifficult sequences, high-temperature synthesis.[13]

Section 2: Common Side Reactions and Their Mitigation

Modified peptides are often susceptible to a range of side reactions. Proactive measures are key to obtaining a pure final product.

FAQ 4: Aspartimide Formation

Question: My mass spectrometry results show a peak at -18 Da from the expected mass, and my HPLC chromatogram has a pair of closely eluting peaks. I suspect aspartimide formation. How can I prevent this?

Answer:

Aspartimide formation is a common side reaction involving aspartic acid (Asp) residues, particularly at Asp-Gly or Asp-Ser sequences.[15] Under both basic (piperidine) and acidic (TFA cleavage) conditions, the side-chain carboxyl can attack the backbone amide, forming a cyclic imide.[6][16] This intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide.[6]

Mitigation Strategies:

  • During Synthesis:

    • Protecting Groups: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH, which are more sterically hindering and less prone to cyclization.

    • Backbone Protection: For the residue preceding the Asp, use an Hmb-protected amino acid to shield the backbone amide.[17]

  • During Deprotection:

    • Add 0.1 M HOBt to the piperidine deprotection solution. This helps to suppress the cyclization reaction.[6]

FAQ 5: Racemization

Question: How can I minimize the loss of stereochemical integrity (racemization) during synthesis, especially when incorporating modified or unusual amino acids?

Answer:

Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during the activation step of coupling.[18][19] Cysteine and Histidine are particularly prone to this side reaction.[6]

Prevention:

  • Use Additives: Always include an additive like HOBt or Oxyma Pure in your coupling reactions. These additives form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone.[15][17]

  • Avoid Prolonged Activation: Do not pre-activate amino acids for extended periods before adding them to the resin.

  • Base Selection: Use a hindered base like diisopropylethylamine (DIPEA) instead of a stronger, less hindered base during coupling.

Section 3: Cleavage, Deprotection, and Purification of Modified Peptides

FAQ 6: Choosing the Right Cleavage Cocktail for Sensitive Modifications

Question: My peptide contains sensitive modified residues (e.g., phosphorylation, glycosylation, fluorescent labels). How do I choose a cleavage cocktail that removes side-chain protecting groups without damaging my modification?

Answer:

A standard TFA cleavage cocktail may be too harsh for certain modifications. The key is to tailor the scavengers to protect both the standard amino acid side chains and your specific modification.[20][21]

Workflow for Cleavage Cocktail Selection:

Cleavage_Cocktail_Selection start Peptide Sequence with Modification sensitive_residues Identify Sensitive Residues (Trp, Met, Cys, Tyr, Arg) start->sensitive_residues modification_lability Assess Modification's Acid Lability sensitive_residues->modification_lability standard_cocktail Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) modification_lability->standard_cocktail Modification is Robust custom_cocktail Custom Cocktail: Add specific scavengers (e.g., EDT, Phenol) modification_lability->custom_cocktail Modification is Acid-Labile test_cleavage Perform Small-Scale Test Cleavage standard_cocktail->test_cleavage custom_cocktail->test_cleavage analyze Analyze by LC-MS test_cleavage->analyze optimize Optimize Cocktail Based on Results analyze->optimize final_cleavage Perform Full-Scale Cleavage optimize->final_cleavage Optimized

Caption: Decision workflow for selecting an appropriate cleavage cocktail.

Common Scavengers and Their Targets:

ScavengerTarget Residue(s)Rationale
Triisopropylsilane (TIS) Trp, general carbocation scavengerReduces the trityl cation and other reactive species generated during deprotection.[8]
Water GeneralHelps to hydrolyze t-butyl esters and ethers.
1,2-Ethanedithiol (EDT) CysReduces disulfide bond formation and scavenges trityl groups.
Thioanisole Met, Arg(Mtr/Pmc)Prevents reattachment of protecting groups and protects against sulfonation of Trp.
Phenol Tyr, TrpActs as a scavenger for carbocations that could otherwise modify these aromatic side chains.

Special Case: Phosphopeptides For phosphopeptides, β-elimination can be a problem during final cleavage. It is crucial to use a well-scavenged cocktail and minimize the cleavage time. The use of monobenzyl protecting groups on the phosphate during synthesis is a key strategy to enhance stability.[22]

FAQ 7: Purification Challenges with Hydrophobic or Modified Peptides

Question: My modified peptide is either precipitating during purification or giving very broad peaks on RP-HPLC. How can I improve the purification?

Answer:

Hydrophobic and some modified peptides present unique purification challenges.[5] Standard RP-HPLC conditions may not be suitable.

Troubleshooting Purification:

  • Solubility Issues:

    • Dissolution Solvent: Dissolve the crude peptide in a stronger organic solvent like neat formic acid, acetic acid, or hexafluoroisopropanol (HFIP) before diluting it into the HPLC mobile phase.

    • Alternative Chromatography: For extremely hydrophobic peptides, consider alternative purification methods like precipitation.[1]

  • Poor Peak Shape/Resolution:

    • Mobile Phase Modifiers: If using TFA, ensure the concentration is sufficient (typically 0.1%) for good ion pairing.[23] For mass spectrometry-incompatible methods, formic acid can be used, but may result in broader peaks.

    • Column Chemistry: A standard C18 column may be too retentive. Try a C8 or C4 column, which are less hydrophobic.[24] Phenyl columns can also offer different selectivity.[24]

    • Gradient Optimization: Use a shallower gradient over a longer run time to improve the separation of closely eluting impurities.[23]

References

  • Bednarek, M. A., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]

  • University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Hyde, C., Johnson, T., & Sheppard, R. (1992). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of The Chemical Society, Chemical Communications. [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Wang, Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]

  • Royal Society of Chemistry. (2025). Recent highlights of the total synthesis of cyclic peptide natural products. [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]

  • Di Maro, S., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1). [Link]

  • Lelli, M., et al. (n.d.). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Pícharová, Z., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • ResearchGate. (2012). Troubleshoot methods for phosphopeptide enrichment?. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. [Link]

  • National Institutes of Health. (n.d.). The synthesis of phosphopeptides. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • National Institutes of Health. (n.d.). Solid-phase synthesis of phosphopeptides. [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

Sources

Technical Support Center: Solubility Solutions for 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-(o-tolyl)propanoic acid (also known as o-methylphenylalanine). This non-proteinogenic amino acid is a valuable tool in drug discovery and biochemical research. However, its hydrophobic nature, conferred by the tolyl group, presents a significant challenge for researchers: poor aqueous solubility.[1] This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve consistent and reliable results in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-3-(o-tolyl)propanoic acid not dissolving in aqueous buffers like PBS or saline?

A1: The structure of 2-Amino-3-(o-tolyl)propanoic acid contains a nonpolar tolyl (methylphenyl) group, which makes the molecule significantly hydrophobic.[1] In neutral aqueous solutions, the amino acid exists primarily as a zwitterion, with both a positive charge on the amino group and a negative charge on the carboxyl group. While this creates dipoles, the large hydrophobic surface area of the tolyl group dominates, leading to unfavorable interactions with water and thus, very low solubility.[2][3] The solubility of amino acids is often lowest near their isoelectric point (pI), where the net charge is zero.[4]

Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening and how can I fix it?

A2: This is a classic solubility problem known as "crashing out." You've successfully dissolved the compound in a strong organic solvent (DMSO), creating a high-concentration stock. However, when you introduce this stock into the aqueous environment of your cell culture medium, the final concentration of DMSO is drastically lowered. The compound, now exposed to water, quickly exceeds its aqueous solubility limit and precipitates out of the solution.

Solutions:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound in the assay.

  • Increase the Dilution Factor: Prepare a more concentrated DMSO stock solution. This allows you to add a smaller volume to your media to reach the desired final concentration, resulting in a lower final DMSO percentage and a slower, more controlled dilution process.[5]

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, add the DMSO stock to a small volume of media, vortexing gently, and then add this intermediate dilution to the final volume. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.[6]

Q3: What is the maximum recommended concentration of DMSO for my in vitro assay?

A3: This is a critical question, as DMSO is not biologically inert and can be toxic to cells in a dose-dependent manner.[5] The tolerance to DMSO varies significantly between cell types.[7]

  • General Guideline: For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is well-tolerated for exposures up to 72 hours.[5][6]

  • Sensitive and Primary Cells: For sensitive cell lines, primary cells, or long-term exposure studies, it is highly recommended to keep the final DMSO concentration at or below 0.1% .[5][7]

  • High Concentrations (>1%): Concentrations above 1% often lead to significant cytotoxicity, apoptosis, and can alter gene expression, confounding your experimental results.[7][8]

Crucial Step: Always perform a vehicle control experiment using the same final concentration of DMSO as your treated samples. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[5]

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, several alternatives can be considered if DMSO proves to be problematic for your specific assay.

  • pH Adjustment: As an amino acid, the compound's charge state can be manipulated by altering the pH of the solvent.[9] Making the solution more acidic (e.g., pH < 2) will protonate the carboxyl group, resulting in a net positive charge. Conversely, making it more basic (e.g., pH > 10) will deprotonate the amino group, resulting in a net negative charge.[9] This increase in net charge can significantly enhance aqueous solubility.[4] See Protocol 2 for methodology.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate hydrophobic molecules like 2-Amino-3-(o-tolyl)propanoic acid, forming an "inclusion complex" that is water-soluble.[12][13] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used and can increase solubility by up to 50-fold.[14] See Protocol 3 for an advanced method.

Q5: My compound seems to degrade after a few freeze-thaw cycles. How should I store my stock solution?

A5: To ensure the stability and integrity of your compound, proper storage is essential.

  • Storage Temperature: For long-term storage, stock solutions (especially in DMSO) should be aliquoted into small, single-use volumes and stored at -80°C .[15] For short-term use (1-2 weeks), -20°C may be acceptable.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and promote degradation. Aliquoting prevents the need to thaw the entire stock for each experiment.[15]

  • Protect from Light: Some compounds are light-sensitive. Storing aliquots in amber vials or wrapping them in foil is a good practice.

  • Use Anhydrous Solvents: When preparing the initial stock, use high-purity, sterile, anhydrous-grade DMSO to minimize water content, which can contribute to hydrolysis over time.

Troubleshooting Workflows & Protocols

Decision Workflow for Solubility Issues

This diagram outlines a logical path for troubleshooting solubility problems with 2-Amino-3-(o-tolyl)propanoic acid.

Solubility_Workflow start Start: Compound Insoluble in Buffer try_dmso Protocol 1: Prepare High-Conc. DMSO Stock start->try_dmso check_precip Precipitation in Media? try_dmso->check_precip success Success: Proceed with Assay (Include Vehicle Control) check_precip->success No optimize_dilution Optimize Dilution: - Higher Stock Conc. - Serial Dilution check_precip->optimize_dilution Yes precip_yes Yes check_precip2 Still Precipitates? optimize_dilution->check_precip2 check_precip2->success No check_dmso_tox Is Final DMSO > 0.5% or Cell Line Sensitive? check_precip2->check_dmso_tox Yes try_ph Protocol 2: Use pH Adjustment (Acidic or Basic) check_dmso_tox->try_ph Yes, pH compatible try_cyclo Protocol 3: Use Cyclodextrin (e.g., HP-β-CD) check_dmso_tox->try_cyclo Yes, pH incompatible try_ph->success try_cyclo->success

Caption: A decision tree for selecting the appropriate solubilization protocol.

Protocol 1: Preparation of a High-Concentration Stock Solution using DMSO

This is the most common first-line approach for hydrophobic compounds.

Materials:

  • 2-Amino-3-(o-tolyl)propanoic acid powder

  • High-purity, sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 100 mM).

    • Molecular Weight of C₁₀H₁₃NO₂: 179.22 g/mol [16]

  • Weigh Compound: Accurately weigh the compound into a sterile tube.

  • Add DMSO: Add the calculated volume of 100% DMSO to the tube.

  • Dissolve: Vortex the solution vigorously. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating. Ensure the powder is completely dissolved with no visible particulates.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane) into a new sterile tube.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -80°C.

Protocol 2: Improving Aqueous Solubility using pH Adjustment

This protocol leverages the zwitterionic nature of the amino acid to increase solubility by creating a net charge.

Mechanism of pH-Induced Solubility

At its isoelectric point (pI), the amino acid has a net neutral charge and is least soluble. By shifting the pH far from the pI, we create a population of charged ions that are more readily solvated by water.

pH_Mechanism cluster_0 Low pH (e.g., pH 2) cluster_1 Isoelectric Point (pI) cluster_2 High pH (e.g., pH 10) low_ph R-CH(NH3+)-COOH (Net Positive Charge) = More Soluble zwitterion R-CH(NH3+)-COO- (Net Neutral Charge) = Least Soluble low_ph->zwitterion + OH- zwitterion->low_ph + H+ high_ph R-CH(NH2)-COO- (Net Negative Charge) = More Soluble zwitterion->high_ph + OH- high_ph->zwitterion + H+

Caption: Effect of pH on the charge state and solubility of an amino acid.

Procedure:

  • Acidic Dissolution:

    • Add the weighed compound to a sterile tube.

    • Add a small volume of sterile 1 M HCl.

    • Vortex until dissolved. The solution will be highly acidic.

    • Slowly add sterile 1 M NaOH to adjust the pH towards your desired final working pH. Caution: The compound may precipitate if you adjust the pH too close to its pI. This stock is best used by diluting it into a large volume of buffered media.

  • Basic Dissolution:

    • Add the weighed compound to a sterile tube.

    • Add a small volume of sterile 1 M NaOH.

    • Vortex until dissolved. The solution will be highly basic.

    • Slowly add sterile 1 M HCl to adjust the pH. The same precipitation risk applies.

  • Final Dilution: Dilute the pH-adjusted stock solution at least 1:1000 into your final, well-buffered cell culture medium to ensure the final pH of the medium is not significantly altered.

Protocol 3: Advanced Method - Solubility Enhancement with Cyclodextrins

This method is excellent for creating a stable, aqueous stock solution without using organic solvents.

Mechanism of Cyclodextrin Encapsulation

Cyclodextrins have a toroidal shape with a hydrophobic interior and a hydrophilic exterior. The hydrophobic tolyl group of the compound partitions into the central cavity, while the hydrophilic cyclodextrin exterior allows the entire complex to dissolve in water.

Cyclodextrin_Mechanism compound Hydrophobic Compound (2-Amino-3-(o-tolyl)propanoic acid) complex Water-Soluble Inclusion Complex compound->complex + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Sources

Technical Support Center: Optimization of NMR Data Acquisition for o-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR data acquisition of o-methylphenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this molecule presents and to acquire high-quality, reproducible NMR data. The inherent structural features of o-methylphenylalanine—a substituted aromatic ring, a chiral center, and protons in close chemical shift proximity—necessitate a carefully optimized approach. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your experimental workflow.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the NMR analysis of o--methylphenylalanine, from initial sample preparation to advanced spectral interpretation.

Q1: What are the primary challenges I should anticipate when acquiring NMR data for o-methylphenylalanine?

A1: The key challenges with o-methylphenylalanine stem from its molecular structure:

  • Spectral Overlap: The aromatic protons (typically 7.0-7.5 ppm) and the methyl group protons on the ring can exhibit close chemical shifts, leading to signal crowding and difficulty in resolving multiplicities.[1] The α-proton and β-protons of the alanine side chain will also show complex splitting patterns.

  • Low ¹³C Sensitivity: As with many organic molecules, the low natural abundance of the ¹³C isotope (~1.1%) makes its detection inherently less sensitive than ¹H NMR.[2][3] Quaternary carbons, such as the aromatic carbon attached to the methyl group (C-ortho) and the carboxylic acid carbon, will have particularly weak signals due to their long relaxation times and lack of a directly attached proton for polarization transfer.[4]

  • Solvent Signal Interference: If using protonated solvents (e.g., H₂O/D₂O mixtures for studying exchangeable protons), the large solvent signal can obscure nearby analyte signals, especially in the aromatic region.[5][6]

  • Complex J-Coupling: The protons on the substituted phenyl ring form a complex spin system, making straightforward interpretation of splitting patterns difficult. Long-range couplings may also be present.

Q2: My aromatic signals for o-methylphenylalanine are poorly resolved. How can I improve this?

A2: Poor resolution in the aromatic region is a frequent issue. The primary cause is often suboptimal magnetic field homogeneity.

Core Solution: Meticulous Shimming. The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible across the sample volume.[7] For complex spin systems like the aromatic region of o-methylphenylalanine, excellent shimming is non-negotiable.

  • Why it Works: An inhomogeneous magnetic field causes molecules in different parts of the sample to experience slightly different field strengths, leading to a broadening of NMR signals.[8] By improving homogeneity, you narrow the linewidths, allowing closely spaced peaks and fine coupling patterns to be resolved.

Troubleshooting Steps:

  • Check Sample Quality: Ensure your sample is free of any solid particles by filtering it directly into a high-quality NMR tube.[9][10] Particulates disrupt magnetic field homogeneity.[11]

  • Use Automated Shimming Routines: Modern spectrometers have powerful gradient shimming routines (e.g., topshim on Bruker, gradshim on Varian/Agilent) that provide an excellent starting point.[7][12]

  • Perform Manual Shim Optimization: After automated shimming, manually fine-tune the Z1 and Z2 shims while observing the lock signal or the FID of a strong, sharp singlet.[13] The goal is to maximize the lock level and produce a clean, exponentially decaying FID shape.

  • Consider Higher Field Strength: If available, acquiring data on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion in Hertz, spreading out the signals and improving resolution.

Q3: I'm struggling to see the quaternary carbon signals in my ¹³C NMR spectrum. What can I do?

A3: The absence or weakness of quaternary carbon signals is a classic sensitivity problem in ¹³C NMR, exacerbated by their long spin-lattice relaxation times (T₁).

Core Solution: Optimize Acquisition Parameters for Slow-Relaxing Nuclei. The standard ¹³C experiment is often not optimized for quaternary carbons. You must allow these nuclei sufficient time to relax back to their equilibrium state between scans.

  • Why it Works: In a pulsed NMR experiment, if the time between scans (the relaxation delay) is too short relative to the T₁ of a nucleus, the signal becomes saturated and its intensity is greatly diminished or lost entirely.[14] Quaternary carbons have long T₁ values because they lack the efficient relaxation pathway provided by directly bonded protons.

Optimization Strategy:

ParameterRecommended ChangeRationale
Relaxation Delay (d1) Increase to 5-10 secondsAllows slow-relaxing quaternary carbons to fully return to equilibrium between pulses, preventing signal saturation. A common rule of thumb is to set the delay to at least 5 times the longest T₁ value.[14]
Number of Scans (ns) Increase significantlySignal-to-noise ratio increases with the square root of the number of scans. More scans are necessary to detect weak signals.[8]
Pulse Angle (p1) Decrease from 90° to 30-45°A smaller flip angle requires less relaxation time between pulses, allowing for a shorter overall experiment time for a given number of scans without causing significant saturation.
Use of Relaxation Agents Add a small amount of Cr(acac)₃Paramagnetic relaxation agents provide an efficient relaxation mechanism, dramatically shortening T₁ values for all carbons, including quaternaries. Use with caution as it will cause line broadening.[4]
Q4: How do I choose the right solvent suppression technique when my sample is in H₂O/D₂O?

A4: Choosing the correct solvent suppression technique is critical to avoid saturating nearby signals of interest. The aromatic protons of o-methylphenylalanine are relatively close to the residual HDO signal (~4.7 ppm).

Core Solution: Use a Gradient-Based Suppression Method like Watergate (W5 or 3-9-19). For observing non-exchangeable protons (like the aromatic and methyl protons) near the water signal, gradient-based pulse sequences are superior to simple presaturation.

  • Why it Works: Presaturation involves irradiating the solvent frequency with a low-power pulse before the main excitation pulse.[15][16] This can inadvertently saturate exchangeable protons (like -NH₂ and -COOH) and any analyte signals that are very close to the solvent peak.[16] Watergate and its variants use a combination of selective pulses and pulsed field gradients to dephase the solvent magnetization, resulting in a narrower suppression window and minimal impact on nearby signals.[6][16]

Decision Workflow:

G start Need to suppress H₂O signal? q1 Are exchangeable protons (-NH₂, -COOH) important? start->q1 presat Use Presaturation (presat). Good for general suppression when exchangeables are not of interest. q1->presat No q2 Are analyte signals very close (<0.5 ppm) to H₂O? q1->q2 Yes watergate Use Watergate (e.g., p3919gp). Excellent suppression with minimal impact on exchangeable protons. q2->watergate No excite_sculpt Use Excitation Sculpting (e.g., DPFGSE). Provides very clean suppression but with a wider suppression notch. q2->excite_sculpt Yes

Caption: Decision tree for selecting a solvent suppression method.

Part 2: Experimental Protocols & Workflows

This section provides step-by-step methodologies for acquiring a full set of NMR data for the structural elucidation of o-methylphenylalanine.

Protocol 1: Standard Sample Preparation

Objective: To prepare a high-quality, homogeneous sample suitable for all NMR experiments.

Materials:

  • o-methylphenylalanine (5-10 mg for ¹H; 20-50 mg for ¹³C)[10]

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) (0.6-0.7 mL)[9][10]

  • High-precision 5 mm NMR tube (e.g., Wilmad 528-PP or better)[10]

  • Pasteur pipette and glass wool or a syringe filter

Procedure:

  • Weigh 5-10 mg of o-methylphenylalanine into a clean, dry vial. For ¹³C experiments, aim for a higher concentration of 20-50 mg if possible.

  • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently vortex to dissolve the sample completely.

  • Prepare a filtration pipette by packing a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool directly into the NMR tube to remove any particulate matter. This step is crucial for good shimming.

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the tube clean before inserting it into the spinner turbine.

Protocol 2: Workflow for Complete Structural Assignment

Objective: To unambiguously assign all ¹H and ¹³C resonances of o-methylphenylalanine using a logical sequence of 1D and 2D NMR experiments.

Workflow Diagram:

G cluster_1d 1D Experiments cluster_2d 2D Correlation Experiments a ¹H NMR (Proton Spectrum) c ¹H-¹H COSY (H-H Connectivity) a->c Identify coupled proton networks d ¹H-¹³C HSQC (Direct C-H Bonds) a->d Correlate protons to attached carbons f ¹H-¹H NOESY (Through-Space Proximity) a->f b ¹³C {¹H} NMR (Carbon Spectrum) b->d e ¹H-¹³C HMBC (Long-Range C-H Bonds) b->e c->d d->e Assign quaternary carbons via 2-3 bond couplings e->f Confirm assignments & Determine 3D structure

Caption: Logical workflow for the complete NMR assignment of o-methylphenylalanine.

Step-by-Step Acquisition Guide:

  • Acquire a ¹H Spectrum: This is your starting point. Optimize shimming for the best possible resolution. Integrate all signals to determine proton ratios.

  • Acquire a ¹³C{¹H} Spectrum: Obtain a proton-decoupled ¹³C spectrum. Use the optimized parameters from FAQ Q3 to ensure detection of all carbons, including quaternaries.

  • Run a ¹H-¹H COSY: This experiment reveals which protons are J-coupled (typically through 2-3 bonds).[17][18] This will help trace the connectivity within the alanine sidechain (Hα to Hβ) and within the aromatic ring.

  • Run a ¹H-¹³C HSQC: This is a highly sensitive experiment that correlates each proton with the carbon it is directly attached to.[19][20] This will definitively link the proton assignments from the ¹H and COSY spectra to their corresponding carbon signals.

  • Run a ¹H-¹³C HMBC: This experiment is crucial for assigning quaternary carbons and piecing the molecular fragments together. It shows correlations between protons and carbons that are 2-4 bonds away.[19][20][21] For example, you will see correlations from the methyl protons to the two adjacent aromatic carbons (one of which is quaternary).

  • (Optional) Run a ¹H-¹H NOESY/ROESY: For conformational analysis, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment shows through-space correlations between protons that are close to each other, regardless of bonding.[22] This can reveal the preferred orientation of the side chain relative to the aromatic ring.

By systematically following this workflow, you can overcome the inherent challenges of spectral overlap and sensitivity to achieve a complete and accurate structural assignment of o-methylphenylalanine.

References

  • Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs . (2019). UMass Amherst. [Link]

  • Tips for Better Solvent Suppression by Presaturation . University of Cambridge Department of Chemistry. [Link]

  • Solvent Suppression using TopSpin 3.x . (2022). University of Wisconsin-Madison. [Link]

  • NMR Sample Preparation . University of California, Santa Barbara. [Link]

  • Solvent suppression - Wikipedia . Wikipedia. [Link]

  • NMR Sample Preparation . University of Reading. [Link]

  • NMR Solvent Suppression: Addressing Peak Interference . (2025). Patsnap. [Link]

  • How to Prepare Samples for NMR . University of Cambridge Department of Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • NMR sample preparation guidelines . Olink. [Link]

  • ¹³C NMR Metabolomics: Applications at Natural Abundance . (2014). National Institutes of Health. [Link]

  • Common Problems | SDSU NMR Facility . San Diego State University. [Link]

  • 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling . (1995). ACS Publications. [Link]

  • Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo . (1987). PubMed. [Link]

  • Two Dimensional NMR . Organic Chemistry Data. [Link]

  • SHIMMING AN NMR MAGNET . (1991). University of Wisconsin-Madison. [Link]

  • Shimming and locking . (2006). University of Missouri. [Link]

  • SOP data acquisition - R-NMR . Instruct-ERIC. [Link]

  • 2D NMR FOR THE CHEMIST . University of Missouri-St. Louis. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC) . (2020). YouTube. [Link]

  • Decorating phenylalanine side-chains with triple labeled ¹³C/¹⁹F/²H isotope patterns . (2024). Springer. [Link]

  • Optimization and Automation of Quantitative NMR Data Extraction . (2025). ResearchGate. [Link]

  • Automation on Hermes: H- C HSQCs and HMBCs . University of Wisconsin-Madison. [Link]

  • Step-by-step procedure for NMR data acquisition . Columbia University. [Link]

  • HSQC and HMBC | NMR Core Facility . Columbia University. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments . (2020). Wiley Online Library. [Link]

  • Overlapping effect in a 1 H NMR spectrum of multiple metabolites . ResearchGate. [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy . (2024). Chemistry LibreTexts. [Link]

  • Best Practices in NMR Data Acquisition and Analysis . CASSS. [Link]

  • NMR Tips for Shimming, Part II - Computerized shimming with the Simplex algorithm . Bruker. [Link]

  • Optimization and automation of quantitative NMR data extraction . (2015). PubMed. [Link]

  • ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000159) . Human Metabolome Database. [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility . San Diego State University. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy . (2023). Chemistry LibreTexts. [Link]

  • Fast quantitative 2D NMR for quantifying analytes in complex mixtures . (2015). New Food Magazine. [Link]

  • NMR Tips for Shimming, Part I - Computerized Shimming with the Tuning Algorithm . Bruker. [Link]

  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer . (2018). FREDI. [Link]

  • Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics . (2022). PubMed Central. [Link]

  • NMR Spectroscopy . Michigan State University Department of Chemistry. [Link]

  • NMR Spectra and Molecular Structure . (2002). Thieme. [Link]

  • Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy . (2023). PubMed Central. [Link]

  • Increasing sensitivity in ¹³C NMR . (2019). Reddit. [Link]

  • A Guide to ¹³-C Nuclear Magnetic Resonance (NMR) . (2015). Compound Interest. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation . (2023). MDPI. [Link]

  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set . (2024). ChemRxiv. [Link]

Sources

Technical Support Center: Navigating Matrix Effects in the Mass Spectrometry of 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Amino-3-(o-tolyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects in mass spectrometry-based bioanalysis. Here, we move beyond simple protocols to explain the underlying principles of experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant concern for the analysis of 2-Amino-3-(o-tolyl)propanoic acid?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your assay.[2][3] For a small molecule like 2-Amino-3-(o-tolyl)propanoic acid, which is often analyzed in complex biological matrices such as plasma, serum, or tissue homogenates, endogenous components like salts, phospholipids, and metabolites can co-elute and interfere with its ionization.[1] This interference can lead to erroneous quantification and unreliable pharmacokinetic or metabolic data.

Q2: How can I determine if my analysis of 2-Amino-3-(o-tolyl)propanoic acid is affected by matrix effects?

A2: A common and effective method is the post-extraction spike analysis. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure. A significant difference in the peak areas indicates the presence of matrix effects. Another powerful technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank, extracted matrix will show a dip or rise in the analyte's signal at retention times where interfering components elute, providing a visual representation of the matrix effect across the entire chromatogram.[4]

Q3: What are the primary sources of matrix effects in biological samples?

A3: In biological matrices, the most common culprits for matrix effects, particularly in electrospray ionization (ESI), are phospholipids from cell membranes.[5] Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation. These molecules can compete with 2-Amino-3-(o-tolyl)propanoic acid for ionization, alter the droplet formation and evaporation processes in the ESI source, or form adducts, all of which can lead to ion suppression or enhancement.[4][6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to matrix effects in the analysis of 2-Amino-3-(o-tolyl)propanoic acid.

Issue 1: Poor Signal Intensity and High Variability in Results

Underlying Cause: This is a classic symptom of ion suppression. Co-eluting matrix components are likely interfering with the ionization of your analyte.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor signal intensity.

Detailed Explanation and Protocols:

  • The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[7][8] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized. For 2-Amino-3-(o-tolyl)propanoic acid, an ideal SIL-IS would incorporate stable isotopes like ¹³C or ¹⁵N.[8]

  • Optimizing Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and other interfering components.[10]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents and pH conditions to maximize the extraction of 2-Amino-3-(o-tolyl)propanoic acid while minimizing the co-extraction of interfering substances.

    • Solid-Phase Extraction (SPE): SPE provides a higher degree of selectivity and is highly effective at removing phospholipids.[11][12] Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup.[10]

    Protocol: Phospholipid Removal using SPE

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample (e.g., plasma after protein precipitation with acetonitrile) onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Optimization: If sample preparation improvements are insufficient, focus on chromatographic separation. The goal is to separate the analyte from the interfering matrix components.

    • Gradient Modification: A shallower gradient can improve the resolution between the analyte and co-eluting interferences.

    • Column Chemistry: Consider a column with a different stationary phase chemistry. For an amino acid derivative, a mixed-mode or HILIC column could provide alternative selectivity.

Issue 2: Inconsistent Peak Shapes and Shifting Retention Times

Underlying Cause: This can be due to matrix components affecting the column chemistry or interacting with the analyte. High concentrations of certain matrix components can overload the column, leading to peak distortion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent peak shapes.

Detailed Explanation:

  • Enhanced Sample Cleanup: A more effective sample cleanup procedure, as detailed in the previous section, will reduce the overall matrix load on the analytical column, often resolving issues with peak shape and retention time stability.

  • Sample Dilution: If the analyte is present at high concentrations, this can also lead to column overload. Diluting the sample can alleviate this issue, but be mindful of the lower limit of quantification.[3]

  • Mobile Phase and Temperature Adjustments:

    • pH Control: The ionization state of 2-Amino-3-(o-tolyl)propanoic acid is pH-dependent. Buffering the mobile phase can ensure a consistent ionization state, leading to more stable retention times and improved peak shapes.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.

Issue 3: Predicted Fragmentation Pattern for 2-Amino-3-(o-tolyl)propanoic acid is Not Observed or is Inconsistent

Underlying Cause: While specific MS/MS data for the ortho isomer is not widely published, we can predict its fragmentation based on its structure and data from similar molecules like phenylalanine.[8] The primary fragmentation pathways for protonated amino acids typically involve the loss of ammonia (NH₃) and the loss of the carboxylic acid group (as H₂O and CO).[13] In-source fragmentation or suppression of specific fragment ions by the matrix can lead to inconsistent fragmentation patterns.

Predicted Fragmentation:

For 2-Amino-3-(o-tolyl)propanoic acid (MW ≈ 179.22), the protonated molecule [M+H]⁺ will have an m/z of approximately 180.2. Expected fragment ions would include:

  • Loss of H₂O: [M+H-H₂O]⁺ ≈ m/z 162.2

  • Loss of COOH (as H₂O + CO): [M+H-H₂O-CO]⁺ ≈ m/z 134.2

  • Loss of NH₃: [M+H-NH₃]⁺ ≈ m/z 163.2

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent fragmentation.

Detailed Explanation:

  • MS/MS Parameter Optimization: The collision energy is a critical parameter that dictates the fragmentation pattern. A systematic optimization of the collision energy for the specific transitions of 2-Amino-3-(o-tolyl)propanoic acid is essential.

  • Ion Source Conditions: Harsh ion source conditions (e.g., high temperature, high voltage) can cause in-source fragmentation, where the molecule fragments before entering the mass analyzer. This can alter the expected precursor ion and subsequent fragmentation pattern.

  • Impact of a Clean Sample: A cleaner sample, achieved through optimized sample preparation, reduces the likelihood of matrix components suppressing the formation of specific fragment ions, leading to a more consistent and predictable fragmentation pattern.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on matrix effects, based on literature for similar analytes. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Sample Preparation MethodTypical Matrix Effect (%)Analyte Recovery (%)Key Advantage
Protein Precipitation40-70% (Suppression)>90%Simple and fast
Liquid-Liquid Extraction70-90% (Suppression)60-80%Better cleanup than PPT
Solid-Phase Extraction90-110%80-95%Excellent removal of interferences

Note: These are representative values and will vary depending on the specific matrix and analytical conditions.

Regulatory Context

The validation of bioanalytical methods is governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[14][15] These guidelines emphasize the importance of assessing and controlling for matrix effects to ensure the reliability of data used in regulatory submissions. Following the principles outlined in this guide will help in developing a robust and defensible bioanalytical method.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Biemans, R., et al. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Mass Spectrometry, 38(11), 1161-1169.
  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(10).
  • Bonfiglio, R., et al. (1999). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • GMI. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Pilli, N. R., & Inamadugu, J. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
  • CSL Scientific. Stable Isotope Labeled Internal Standards: Selection and Proper Use. [Link]

  • Jemal, M., & Xia, Y. Q. (2006). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Chrom Tech. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • Analytik Jena. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6141-6149.
  • U.S. Food and Drug Administration. (2001).
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Kruve, A., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents.
  • Studzińska, S., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Phenomenex. (2019). A Faster and Cleaner Solid Phase Extraction Method. [Link]

  • Gao, Y., et al. (2017). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. Scientific reports, 7(1), 1-10.
  • Taylor & Francis Online. (2016). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 46(3), 258-271.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Walsh Medical Media. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques. [Link]

Sources

Technical Support Center: Scaling Up 2-Amino-3-(o-tolyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-3-(o-tolyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals. We aim to provide practical, field-tested insights to help you navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Our focus is on anticipating problems, troubleshooting effectively, and ensuring the scalability and robustness of your process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the production of 2-Amino-3-(o-tolyl)propanoic acid.

Q1: What are the most common synthetic routes for 2-Amino-3-(o-tolyl)propanoic acid suitable for scaling up?

A: While several methods exist for synthesizing unnatural amino acids, for scale-up, the most common approaches are modifications of classical methods due to their robustness and cost-effectiveness.[1] These include the Strecker synthesis, which involves the reaction of o-tolylacetaldehyde with ammonia and cyanide, and the asymmetric alkylation of glycine derivatives using a chiral auxiliary. Biocatalytic methods are emerging but may require more specialized equipment and development.[2] The choice depends on factors like stereochemical requirements, available starting materials, and safety infrastructure (especially for cyanide-based routes).

Q2: Why does my yield decrease significantly when I increase the reaction scale?

A: Yield reduction on scale-up is a frequent issue. The primary causes are often related to mass and heat transfer limitations. In larger reactors, mixing may be less efficient, leading to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Heat dissipation is also more challenging; an exothermic reaction that is easily controlled in a 1L flask may become difficult to manage in a 100L reactor, leading to thermal degradation of products or reagents.

Q3: My final product has a different color/physical form after scaling up. Should I be concerned?

A: A change in physical appearance (e.g., off-white to yellow color, fine powder to crystalline solid) often indicates a change in the impurity profile or the crystalline form (polymorphism). While not always detrimental to the chemical purity, it requires investigation. The color change could be due to trace impurities formed under different thermal conditions during scale-up. A change in crystal form can affect solubility, stability, and downstream processing, so it is crucial to characterize the material using techniques like XRPD (X-ray Powder Diffraction).

Q4: What are the critical safety considerations when scaling up the synthesis of this compound?

A: Safety is paramount. Key considerations include:

  • Reagent Handling: Many syntheses use hazardous materials like strong acids/bases, flammable solvents, or toxic reagents (e.g., cyanide in Strecker synthesis).[1] Scaling up requires appropriate personal protective equipment (PPE), engineering controls (fume hoods, closed systems), and procedures for safe transfer and charging of reagents.

  • Thermal Hazards: Perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the potential for thermal runaway. This data is critical for designing a safe and effective cooling strategy for the larger reactor.

  • Pressure Management: Be aware of any potential gas evolution. Reactions should be conducted in appropriately rated vessels with pressure relief systems.

Section 2: Synthesis and Troubleshooting Workflow

A common and scalable approach to synthesizing α-amino acids is through the alkylation of a protected glycine equivalent. The workflow below outlines a representative synthesis, which will serve as the basis for our troubleshooting guide.

cluster_synthesis Synthesis Workflow cluster_analysis QC/Analysis A Step 1: Protection (e.g., Benzophenone Imine of Glycine Ester) B Step 2: Deprotonation (Strong Base, e.g., LDA, NaHMDS) A->B C Step 3: Alkylation (2-Methylbenzyl bromide) B->C D Step 4: Hydrolysis & Deprotection (Acidic Conditions) C->D E Step 5: Isolation & Purification (pH Adjustment, Crystallization) D->E F Final Product: 2-Amino-3-(o-tolyl)propanoic acid E->F G Analysis: - HPLC (Purity) - Chiral HPLC (e.e.) - NMR/MS (Identity) - KF (Water Content) F->G

Caption: Generalized workflow for the synthesis of 2-Amino-3-(o-tolyl)propanoic acid.

Section 3: Troubleshooting Guide

This guide uses a problem-cause-solution format to address specific issues encountered during scale-up.

Problem 1: Low Yield in Alkylation Step (Step 3)
  • Symptom: HPLC analysis of the crude reaction mixture shows a low conversion of the starting glycine imine and a significant amount of unreacted 2-methylbenzyl bromide.

  • Potential Causes & Recommended Actions:

    Symptom Low Alkylation Yield Cause1 Cause 1: Ineffective Deprotonation Symptom->Cause1 Cause2 Cause 2: Base Degradation Symptom->Cause2 Cause3 Cause 3: Poor Reagent Quality Symptom->Cause3 Action1 Solution: - Ensure anhydrous conditions. - Verify base activity/titer. - Increase base equivalents slightly (1.05-1.1 eq). Rationale: Water quenches the strong base. Cause1->Action1 Action2 Solution: - Add base at a lower temperature (-78 °C). - Ensure rapid mixing during addition. Rationale: Strong bases can be thermally unstable. Cause2->Action2 Action3 Solution: - Test 2-methylbenzyl bromide for purity. - Use freshly prepared or purchased reagent. Rationale: Alkyl halides can degrade over time. Cause3->Action3

    Caption: Troubleshooting decision tree for low alkylation yield.

Problem 2: High Levels of Dimer Impurity
  • Symptom: A significant impurity with approximately double the mass of the desired product is observed by LC-MS. This is often a dialkylated product or a dimer formed from self-condensation.

  • Potential Causes:

    • Slow Addition of Alkylating Agent: If the 2-methylbenzyl bromide is added too slowly to the deprotonated glycine, the enolate can react with the already-formed product.

    • Incorrect Stoichiometry: Using a large excess of the glycine starting material relative to the base can lead to unreacted enolate available for side reactions.

    • High Reaction Temperature: Higher temperatures can increase the rate of side reactions relative to the desired alkylation.

  • Recommended Actions & Rationale:

    • Reverse Addition: Add the enolate solution (formed in Step 2) to a solution of the 2-methylbenzyl bromide. This ensures the enolate is the limiting reagent at any given time, minimizing self-condensation.

    • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to -60 °C) throughout the addition and reaction time. This favors the kinetic (desired) product over thermodynamic side products.

    • Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the 2-methylbenzyl bromide to ensure the glycine enolate is fully consumed.

Problem 3: Difficulty with Product Isolation and Crystallization (Step 5)
  • Symptom: After hydrolysis, adjusting the pH to the isoelectric point (pI) results in an oil or a very fine, difficult-to-filter precipitate instead of a clean, crystalline solid.

  • Potential Causes:

    • Residual Organic Solvents: Incomplete removal of organic solvents from the hydrolysis step can act as an anti-solvent or prevent crystallization.

    • Incorrect pH: The pI for amino acids is a narrow range. Overshooting or undershooting the pH can lead to the formation of the more soluble salt form.

    • High Impurity Load: The presence of significant impurities can inhibit crystal lattice formation.

  • Recommended Actions & Rationale:

    • Solvent Swap/Distillation: Before pH adjustment, perform a distillation (under vacuum if necessary) to remove residual organic solvents from the aqueous hydrolysis mixture.

    • Precise pH Adjustment: Adjust the pH slowly with a dilute acid or base, monitoring with a calibrated pH meter. Target the expected pI (typically around 5.5-6.5 for neutral amino acids). Add seeding crystals if available to promote crystallization.

    • Anti-Solvent Crystallization: If direct pH adjustment fails, consider an alternative. Isolate the crude amino acid, dissolve it in a minimal amount of a suitable solvent (e.g., hot water or dilute acetic acid), and then add a miscible anti-solvent (e.g., ethanol, isopropanol) slowly to induce crystallization. This can often produce a cleaner, more easily filtered solid.

Section 4: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Representative Synthesis (Lab Scale: ~5g)
  • Protection: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), dissolve glycine ethyl ester hydrochloride and benzophenone imine in dichloromethane (DCM). Add a suitable base (e.g., triethylamine) and stir until the reaction is complete (monitored by TLC/LC-MS). Work up to isolate the N-(diphenylmethylene)glycine ethyl ester.

  • Alkylation: Dissolve the protected glycine ester in anhydrous THF and cool to -78 °C. Slowly add a strong base such as LDA or NaHMDS (1.05 eq) and stir for 30 minutes. In a separate flask, dissolve 2-methylbenzyl bromide (1.1 eq) in anhydrous THF. Add the benzyl bromide solution to the enolate solution dropwise, maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis: Quench the reaction with saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Concentrate the organic layers and add aqueous acid (e.g., 3M HCl). Heat the mixture to reflux for 4-6 hours to hydrolyze both the ester and the imine.

  • Isolation: Cool the reaction mixture. Wash with an organic solvent (e.g., DCM) to remove benzophenone. Carefully adjust the aqueous layer to pH ~6.0 with a base (e.g., NaOH or NH₄OH). The product should precipitate. Cool the mixture in an ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the solid with cold water and then with a water-miscible solvent like ethanol to aid drying. Dry under vacuum.

Protocol 2: Purity Analysis by RP-HPLC

Amino acid analysis is crucial for determining purity.[][4] A standard method involves reverse-phase HPLC.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard column for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic mobile phase to ensure protonation of the amino acid.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for eluting the compound.
Gradient 5% to 95% B over 20 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nm and 254 nm210 nm for the peptide backbone and 254 nm for the aromatic ring.
Injection Vol. 10 µLStandard injection volume.
Diluent Mobile Phase A or WaterEnsures compatibility with the mobile phase.

This method should be validated for linearity, accuracy, and precision according to ICH guidelines.[4]

Section 5: References
  • Schneider, S., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available at:

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent Blog. Available at:

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (n.d.). PMC - NIH. Available at:

  • University of Pittsburgh. (2023). New chemical process makes it easier to craft amino acids that don't exist in nature. ScienceDaily. Available at:

  • Reprogramming natural proteins using unnatural amino acids. (n.d.). PMC - PubMed Central. Available at:

  • Konopelski, J. P., et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at:

  • (S)-2-Amino-3-(p-tolyl)propanoic acid. (n.d.). Sigma-Aldrich. Available at:

  • (R)-2-Amino-3-(m-tolyl)propanoic acid. (n.d.). MedchemExpress.com. Available at:

  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (n.d.). BOC Sciences. Available at:

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... (n.d.). Google Patents. Available at:

  • Amino Acid Analysis: an essential technique for the analytical lab. (n.d.). BioPharmaSpec. Available at:

  • Amino Acid Analysis Methods. (n.d.). Creative Proteomics. Available at:

  • Amino Acid Analysis. (n.d.). Agilent. Available at:

  • 2-Amino-3-(o-tolyl)propanoic acid. (n.d.). MySkinRecipes. Available at:

  • Process for the preparation of 2-aryl propionic acids. (n.d.). Google Patents. Available at:

  • 2-Amino-3-(m-tolyl)propanoic acid. (n.d.). PubChem. Available at:

  • (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid. (n.d.). PubChem. Available at:

  • (S)-2-Amino-3-(o-tolyl)propanoic acid. (n.d.). Fluorochem. Available at:

  • 2-Amino-3-p-tolyl-propionic acid. (n.d.). CymitQuimica. Available at:

  • Common side reactions in peptide synthesis occurring on resin (a and b)... (n.d.). ResearchGate. Available at:

Sources

Validation & Comparative

A Comparative Guide to o-, m-, and p-Methylphenylalanine: Unlocking the Potential of Positional Isomerism in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and drug design, the subtle modification of amino acid side chains can profoundly influence molecular conformation, receptor binding, and overall biological activity. Phenylalanine, with its versatile aromatic ring, presents a prime scaffold for such modifications. This guide offers a detailed comparative analysis of the ortho-, meta-, and para-methylated isomers of phenylalanine (o-, m-, and p-methylphenylalanine). While direct comparative studies on these three isomers are not extensively documented in a single source, this document synthesizes available data to provide a comprehensive overview of their synthesis, physicochemical properties, biological implications, and potential applications, empowering researchers to strategically leverage these unique building blocks.

Introduction: The "Magic Methyl" Effect in a Phenylalanine Context

The addition of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can dramatically alter a molecule's properties.[1] This seemingly simple modification can impact lipophilicity, metabolic stability, and binding affinity.[1] When applied to the phenyl ring of phenylalanine, the position of this methyl group—ortho, meta, or para—introduces distinct steric and electronic effects, offering a powerful tool for fine-tuning the characteristics of peptides and small molecule drugs. This guide will delve into the nuances of these positional isomers, providing a framework for their rational incorporation into drug discovery pipelines.

Physicochemical Properties: A Comparative Overview

The position of the methyl group on the phenyl ring directly influences the physicochemical properties of the amino acid. These differences, though subtle, can have significant downstream effects on the behavior of molecules incorporating these isomers.

Propertyo-Methylphenylalaninem-Methylphenylalaninep-MethylphenylalaninePhenylalanine (for reference)
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₉H₁₁NO₂
Molecular Weight ( g/mol ) 179.22179.22[2]179.22[3]165.19
IUPAC Name (2S)-2-amino-3-(2-methylphenyl)propanoic acid(2S)-2-amino-3-(3-methylphenyl)propanoic acid[2](2S)-2-amino-3-(4-methylphenyl)propanoic acid(2S)-2-amino-3-phenylpropanoic acid
Predicted LogP ~ -1.0-1.2[2]-1.2[3]-1.38
Predicted Solubility Data not readily availableData not readily availableData not readily availableSoluble in water

Key Insights:

  • Lipophilicity: The addition of a methyl group is expected to slightly increase the lipophilicity (as indicated by a less negative LogP value) compared to phenylalanine. This can be advantageous for improving membrane permeability. The positional differences between the isomers are predicted to be minimal in this regard.

  • Steric Hindrance: The ortho-isomer introduces the most significant steric bulk near the peptide backbone, which can have the most pronounced effect on conformational restriction. The para-isomer offers the least steric hindrance in this respect.

  • Electronic Effects: The methyl group is weakly electron-donating. The position of this group can influence the electron density of the aromatic ring, potentially affecting cation-π interactions which are crucial for many protein-ligand binding events.

Synthesis of Methylphenylalanine Isomers

The synthesis of o-, m-, and p-methylphenylalanine can be achieved through various established methods in organic chemistry, often starting from the corresponding methylated benzyl halides or benzaldehydes.

General Synthetic Approach: Strecker and Related Syntheses

A common route to α-amino acids is the Strecker synthesis or variations thereof. The general workflow is as follows:

G Start Methylated Benzaldehyde (o-, m-, or p-) Step1 Reaction with Ammonia and Cyanide Start->Step1 Step2 Formation of α-Aminonitrile Step1->Step2 Step3 Hydrolysis Step2->Step3 End Methylphenylalanine (o-, m-, or p-) Step3->End G Sample Mixture of o-, m-, p-isomers HPLC Reversed-Phase HPLC System Sample->HPLC Detector UV/Vis or Mass Spectrometer Detector HPLC->Detector Result Separated Peaks with Distinct Retention Times Detector->Result G cluster_0 Methylphenylalanine Isomer cluster_1 Potential Biological Effects o-MePhe o-Methylphenylalanine Conformation Conformational Restriction o-MePhe->Conformation Strongest Effect m-MePhe m-Methylphenylalanine Binding Altered Receptor Binding m-MePhe->Binding p-MePhe p-Methylphenylalanine p-MePhe->Binding Hydrophobic Interactions Conformation->Binding Improved_Affinity Improved Affinity Binding->Improved_Affinity Altered_Selectivity Altered Selectivity Binding->Altered_Selectivity Stability Increased Metabolic Stability Longer_Half_Life Longer In Vivo Half-Life Stability->Longer_Half_Life

Sources

Probing the Proteome: A Comparative Guide to O-Methylphenylalanine and Phenylalanine in Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modulation of protein structure and function is a cornerstone of innovation. While the 20 canonical amino acids provide a vast chemical landscape, the strategic incorporation of non-canonical amino acids (ncAAs) offers an unparalleled toolkit for fine-tuning protein behavior. This guide provides an in-depth comparison of the natural amino acid L-phenylalanine (Phe) and its synthetic analog, O-methylphenylalanine (O-Me-Phe), focusing on their respective impacts on protein structure, stability, and function, supported by experimental data and methodologies.

Phenylalanine: The Aromatic Workhorse

L-phenylalanine is an essential α-amino acid, fundamental to the biochemical formation of proteins as coded by DNA.[1][2] Its defining feature is a hydrophobic benzyl side chain, which plays a critical role in stabilizing protein structures through non-polar interactions and π-π stacking with other aromatic residues.[] Phenylalanine is not merely a structural component; it is a precursor for the synthesis of tyrosine and, subsequently, vital catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1][2][][4] Its nonpolar, neutral nature makes it a frequent resident of the hydrophobic core of proteins, contributing significantly to their overall fold and stability.[1]

O-Methylphenylalanine: A Subtle Yet Powerful Modification

O-methylphenylalanine is a derivative of phenylalanine where a methyl group is attached to the oxygen of a hydroxyl group on the phenyl ring. The most commonly utilized variant in protein engineering is p-methoxyphenylalanine, where the methoxy group is at the para position. This seemingly minor addition introduces significant steric and electronic changes that can be exploited by protein engineers.

The incorporation of ncAAs like O-Me-Phe into proteins is made possible through techniques like genetic code expansion, which utilizes orthogonal aminoacyl-tRNA synthetase/tRNA pairs to read through a stop codon (e.g., the amber TAG codon) and insert the desired ncAA at a specific site.[5][6][7][8] This method allows for the precise, site-specific modification of proteins.[6][9][10]

Structural and Physicochemical Comparison

The addition of a methoxy group to the phenyl ring of phenylalanine alters several key physicochemical properties.

PropertyL-PhenylalanineO-Methylphenylalanine (p-methoxy)Rationale for Difference
Molecular Weight 165.19 g/mol 195.22 g/mol Addition of a -OCH3 group.
Hydrophobicity HighGenerally higherThe methoxy group can increase hydrophobicity, though its polarity can also influence interactions.
Steric Bulk ModerateIncreasedThe methoxy group adds significant volume to the side chain, potentially creating steric hindrance.
Electronic Properties AromaticAromatic, electron-donatingThe methoxy group is an electron-donating group, which can influence cation-π interactions.

Impact on Protein Structure and Stability

The substitution of phenylalanine with O-methylphenylalanine can induce localized and global changes in protein structure and stability. The increased steric bulk of the O-methylphenylalanine side chain can lead to conformational rearrangements to accommodate the larger residue. This can be a double-edged sword: in some cases, it can introduce stabilizing interactions, while in others, it may disrupt the native protein fold.

A powerful technique to quantify changes in protein stability is the Thermal Shift Assay (TSA) , also known as differential scanning fluorimetry (DSF).[11] This high-throughput method measures the thermal denaturation temperature (Tm) of a protein, where a higher Tm indicates greater stability.[11] The assay relies on a fluorescent dye, such as SYPRO Orange, that binds to the hydrophobic regions of a protein as it unfolds, causing an increase in fluorescence.[12][13]

Hypothetical Experimental Data:

Protein VariantMelting Temperature (Tm)Interpretation
Wild-Type Protein (with Phe)60.2 °CBaseline stability.
Phe -> O-Me-Phe Mutant64.1 °CThe O-Me-Phe substitution increases thermal stability.[14]
Phe -> Ala Mutant55.8 °CRemoval of the bulky aromatic side chain destabilizes the protein.

In a study on thermophilic L-arabinose isomerase, the incorporation of trifluoromethyl-phenylalanine (a fluorinated analog) at a solvent-exposed site resulted in a 4-7 °C increase in the melting temperature, demonstrating the stabilizing potential of such modifications.[14] The increased stability was attributed to favorable interactions of the modified side chain.[14]

Consequences for Protein Function

The functional implications of substituting phenylalanine with O-methylphenylalanine are context-dependent and can be leveraged to modulate protein activity.

Enzyme Catalysis

In the active site of an enzyme, the precise positioning of amino acid residues is critical for substrate binding and catalysis. Replacing a phenylalanine in the active site with the bulkier O-methylphenylalanine can alter the active site geometry, potentially enhancing or diminishing catalytic efficiency.

Enzyme kinetic assays are essential for quantifying these changes.[15] By measuring the initial reaction rate at various substrate concentrations, key kinetic parameters like the Michaelis constant (Km) and the maximal velocity (Vmax) can be determined.[16][17]

Hypothetical Kinetic Data:

Enzyme VariantKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Interpretation
Wild-Type Enzyme (with Phe)0.51020,000Baseline catalytic efficiency.
Phe -> O-Me-Phe Mutant0.351234,285The substitution improves substrate binding (lower Km) and increases turnover (higher kcat), resulting in a more efficient enzyme.[14]

A study on transketolase showed that substituting a key residue with a fluorinated phenylalanine analog led to a decrease in Km and an increase in kcat, indicating improved catalytic efficiency.[14]

Protein-Protein and Protein-Ligand Interactions

The substitution can also be used to probe and modulate binding interfaces. The additional bulk and altered electronics of O-methylphenylalanine can create new, favorable interactions or disrupt existing ones. This is particularly relevant in drug development, where modifying a peptide therapeutic with O-methylphenylalanine could enhance its binding affinity to a target receptor.

Experimental Workflow for Comparative Analysis

A robust investigation into the effects of substituting phenylalanine with O-methylphenylalanine requires a systematic experimental approach.

G cluster_0 Plasmid Engineering cluster_1 Protein Expression & Purification cluster_2 Biophysical & Functional Characterization A 1. Site-Directed Mutagenesis Introduce TAG codon at Phe site B 2. Sequence Verification Confirm mutation A->B C 3. Co-transformation Expression plasmid + pEVOL-OMePheRS/tRNA B->C D 4. Culture & Induction Grow cells, add O-Me-Phe and IPTG C->D E 5. Protein Purification (e.g., Ni-NTA chromatography) D->E F 6. Circular Dichroism Assess secondary structure E->F G 7. Thermal Shift Assay Determine melting temperature (Tm) F->G H 8. Enzyme Kinetic Assay Determine Km and kcat F->H

Sources

A Comparative Guide to the Biological Activity of 2-Amino-3-(o-tolyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Amino Acid Analog Efficacy

In the realm of drug discovery and molecular biology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit markedly different pharmacological and physiological effects. The (S)- and (R)-enantiomers of a compound can display variations in receptor binding affinity, metabolic stability, and cellular uptake, with one enantiomer often being therapeutically active while the other may be inactive or even elicit undesirable side effects.

This guide provides a comprehensive framework for comparing the biological activities of the (S)- and (R)-enantiomers of 2-Amino-3-(o-tolyl)propanoic acid, a non-proteinogenic amino acid analog of phenylalanine. While direct comparative experimental data for this specific pair of enantiomers is not extensively available in peer-reviewed literature, this document will leverage established principles of stereoselectivity and structure-activity relationships of closely related analogs to provide a predictive overview. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to conduct their own robust comparisons, thereby contributing to the collective understanding of this intriguing chiral pair.

The ortho-methyl substitution on the phenyl ring of 2-Amino-3-(o-tolyl)propanoic acid introduces steric hindrance that can significantly influence its interaction with biological targets compared to its parent amino acid, phenylalanine. This substitution can restrict the conformational freedom of the side chain, potentially leading to enhanced selectivity for certain receptors or transporters. Understanding the differential effects of the (S)- and (R)-enantiomers is therefore crucial for any drug development program utilizing this scaffold.

Enantioselective Synthesis and Chiral Separation

The first critical step in comparing the biological activities of the enantiomers of 2-Amino-3-(o-tolyl)propanoic acid is to obtain them in high enantiomeric purity. This is typically achieved through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis

An enantioselective synthesis of 2-Amino-3-(o-tolyl)propanoic acid can be approached through various established methods in organic chemistry. One common strategy involves the asymmetric hydrogenation of a prochiral precursor, such as an acetamidoacrylate derivative.

Diagram of a potential asymmetric synthesis route:

G cluster_synthesis Asymmetric Synthesis Workflow start o-Tolylacetaldehyde step1 Condensation with N-acetylglycine start->step1 intermediate Azlactone intermediate step1->intermediate step2 Hydrolysis intermediate->step2 prochiral Prochiral α,β-unsaturated acid step2->prochiral step3 Asymmetric Hydrogenation (e.g., with a chiral Rh catalyst) prochiral->step3 product (S)- or (R)-2-Amino-3-(o-tolyl)propanoic acid step3->product G cluster_assay Amino Acid Uptake Assay A Seed and culture cancer cells B Wash with uptake buffer A->B C Incubate with test enantiomer and radiolabeled tracer B->C D Terminate uptake with ice-cold buffer C->D E Lyse cells D->E F Measure radioactivity E->F G Calculate Kᵢ F->G G cluster_binding Competitive Receptor Binding Receptor Receptor Radioligand Radiolabeled Ligand Receptor->Radioligand Binds Competitor (S)- or (R)-Enantiomer Receptor->Competitor Competes for Binding

A Senior Application Scientist's Guide to Validating o-Methylphenylalanine Incorporation in Peptides by MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding landscape of peptide therapeutics and chemical biology, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to enhance peptide stability, modulate bioactivity, and introduce novel functionalities.[][2] Among these, o-methylphenylalanine (o-MePhe), a structural analog of phenylalanine, is of significant interest for its ability to introduce conformational constraints and improve proteolytic resistance. However, the successful synthesis of peptides containing ncAAs necessitates rigorous analytical validation to confirm their precise incorporation. This guide provides an in-depth comparison of mass spectrometry-based methods, particularly tandem mass spectrometry (MS/MS), for the unambiguous validation of o-methylphenylalanine incorporation, contrasted with alternative analytical techniques.

The Critical Need for Validation

The synthesis of peptides, whether through solid-phase peptide synthesis (SPPS) or in vivo systems, is not always flawless.[3][4] When dealing with ncAAs like o-methylphenylalanine, several challenges can arise:

  • Incomplete Coupling: The steric hindrance introduced by the methyl group on the ortho position of the phenyl ring can impede coupling efficiency during SPPS, leading to deletion sequences.

  • Isomeric Contamination: Commercially available o-methylphenylalanine may contain isomeric impurities such as m-methylphenylalanine or p-methylphenylalanine, which have the same mass and can be mistakenly incorporated.

  • Miscalation in Biological Systems: In ribosomal synthesis, the cellular machinery might mis-incorporate a natural amino acid in place of the intended ncAA.[5]

Failure to validate the precise incorporation and location of o-methylphenylalanine can lead to erroneous structure-activity relationship (SAR) studies, compromised therapeutic efficacy, and misleading biological data.

MS/MS: The Gold Standard for Peptide Sequence Validation

Tandem mass spectrometry (MS/MS) has become the cornerstone for peptide sequencing and the validation of ncAA incorporation due to its sensitivity, speed, and structural elucidation capabilities.[6] The fundamental principle of MS/MS involves the isolation of a specific peptide ion (the precursor ion), its fragmentation through collision-induced dissociation (CID) or other activation methods, and the subsequent mass analysis of the resulting fragment ions (product ions).[6][7]

The Unique Fragmentation Signature of o-Methylphenylalanine

The fragmentation pattern of a peptide in an MS/MS experiment provides a veritable fingerprint of its amino acid sequence.[7] When a peptide containing o-methylphenylalanine is subjected to CID, the resulting spectrum will exhibit characteristic fragment ions that confirm its presence and position.

The primary fragmentation occurs along the peptide backbone, generating b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The presence of a mass difference of 149.08 Da (the residue mass of o-methylphenylalanine) within the b- or y-ion series is the primary indicator of its incorporation.

Crucially, the position of the methyl group on the phenyl ring can influence the fragmentation pattern, offering a potential avenue to distinguish between isomers. While the primary b- and y-ion series will be identical for peptides containing o-, m-, or p-methylphenylalanine, subtle differences may arise in the relative intensities of these ions or the presence of specific immonium ions or other diagnostic fragment ions. For instance, the steric hindrance of the ortho-methyl group may influence the stability of certain fragment ions compared to its meta and para counterparts.

Below is a diagram illustrating the expected fragmentation of a hypothetical peptide containing o-methylphenylalanine.

G cluster_peptide Peptide Precursor Ion cluster_msms MS/MS Fragmentation (CID) cluster_b b-ion Series cluster_y y-ion Series P [H-Ala-Val-oMePhe-Gly-Lys-OH + H]+ b_ions b-ions (N-terminal fragments) P->b_ions y_ions y-ions (C-terminal fragments) P->y_ions b1 b1: Ala (m/z 72.04) y4 y4: Val-oMePhe-Gly-Lys (m/z 452.28) b2 b2: Ala-Val (m/z 171.11) b1->b2 +99.07 Da (Val) b3 b3: Ala-Val-oMePhe (m/z 320.19) b2->b3 +149.08 Da (oMePhe) b4 b4: Ala-Val-oMePhe-Gly (m/z 377.21) b3->b4 +57.02 Da (Gly) y1 y1: Lys (m/z 147.11) y2 y2: Gly-Lys (m/z 204.13) y2->y1 -57.02 Da (Gly) y3 y3: oMePhe-Gly-Lys (m/z 353.21) y3->y2 -149.08 Da (oMePhe) y4->y3 -99.07 Da (Val)

Caption: Fragmentation of a peptide containing o-methylphenylalanine.

Experimental Protocol: Validation of o-Methylphenylalanine Incorporation by LC-MS/MS

This protocol outlines a robust workflow for the validation of a synthetically produced peptide containing o-methylphenylalanine.

1. Sample Preparation: a. Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile 95:5 v/v) to a final concentration of 1 mg/mL. b. Perform a serial dilution to obtain a working concentration of 10-100 fmol/µL for infusion or LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation: a. Use a reverse-phase C18 column suitable for peptide separations. b. Employ a binary solvent system:

  • Solvent A: 0.1% formic acid in water
  • Solvent B: 0.1% formic acid in acetonitrile c. Develop a linear gradient (e.g., 5-40% Solvent B over 30 minutes) at a flow rate of 200-300 nL/min.

3. Mass Spectrometry (MS) Analysis: a. Operate the mass spectrometer in positive ion mode. b. Perform a full MS scan (e.g., m/z 300-1800) to identify the precursor ion of the target peptide. The theoretical m/z can be calculated based on the peptide sequence. c. Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most intense precursor ions. d. Isolate the precursor ion corresponding to the o-methylphenylalanine-containing peptide with a narrow isolation window (e.g., 1-2 m/z). e. Fragment the isolated precursor ion using CID with an appropriate collision energy. The optimal collision energy should be determined empirically.

4. Data Analysis: a. Process the raw MS/MS data using a suitable software package (e.g., Mascot, SEQUEST, or vendor-specific software).[8] b. Search the acquired MS/MS spectra against a custom database containing the expected sequence of the o-methylphenylalanine-containing peptide. c. Manually inspect the annotated MS/MS spectrum to confirm the presence of the expected b- and y-ion series, paying close attention to the mass difference corresponding to o-methylphenylalanine. d. Look for the presence of a diagnostic immonium ion for o-methylphenylalanine (m/z 104.08).

The following diagram illustrates the LC-MS/MS workflow:

G cluster_workflow LC-MS/MS Validation Workflow Sample Peptide Sample LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Fragment Ion Analysis) CID->MS2 Data Data Analysis MS2->Data

Caption: LC-MS/MS workflow for peptide validation.

Comparison with Alternative Validation Techniques

While MS/MS is a powerful tool, a comprehensive validation strategy may benefit from complementary techniques. Here, we compare MS/MS with other common analytical methods.

Technique Principle Advantages Limitations
Tandem Mass Spectrometry (MS/MS) Fragmentation of isolated peptide ions to determine amino acid sequence.[6][7]High sensitivity, high throughput, provides sequence and positional information.May not definitively distinguish between isomers without high-resolution instrumentation and specialized fragmentation techniques.
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by chromatographic separation and quantification of constituent amino acids.Provides accurate stoichiometry of amino acids.Destructive, does not provide sequence information, cannot distinguish isomers.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Provides direct sequence information from the N-terminus.Low throughput, requires larger sample amounts, struggles with long peptides and modified N-termini.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Can unambiguously determine the structure, including the position of the methyl group on the phenyl ring.Low sensitivity, requires large amounts of highly pure sample, complex data analysis.

Conclusion: An Integrated Approach for Unambiguous Validation

For the routine and high-throughput validation of o-methylphenylalanine incorporation into peptides, tandem mass spectrometry stands out as the method of choice due to its unparalleled sensitivity and ability to provide sequence-specific information. However, for the definitive characterization of novel peptides or in cases where isomeric purity is of utmost concern, a multi-faceted approach is recommended. The initial confirmation of incorporation by MS/MS can be powerfully complemented by NMR spectroscopy to provide unequivocal structural proof. By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy that ensures the scientific integrity of their findings and the quality of their synthetic peptides.

References

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. PMC. Retrieved from [Link]

  • Deery, M. J. (2002). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. PubMed. Retrieved from [Link]

  • Glazar, A. I., et al. (2021). Validation of the non-canonical peptides results in the ultimate.... ResearchGate. Retrieved from [Link]

  • Harrison, A. G. (2009). Effect of phenylalanine on the fragmentation of deprotonated peptides. PubMed. Retrieved from [Link]

  • Sun, D., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • Wu, H. T., et al. (2023). Differentiating peptide isomers by a variety of MS2 methods. ResearchGate. Retrieved from [Link]

  • Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PMC. Retrieved from [Link]

  • G-Biosciences. (n.d.). Peptide Synthesis and Characterization Stages. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2014). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. Retrieved from [Link]

  • Singh, Y., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Retrieved from [Link]

  • Budisa, N. (2020). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. ACS Publications. Retrieved from [Link]

  • Enninful, R., et al. (2022). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. ResearchGate. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Retrieved from [Link]

  • Knoelke, K. (n.d.). Mass spectrometry of peptides and proteins. OSU Chemistry. Retrieved from [Link]

  • Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. Google Patents.
  • MolecularCloud. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. Retrieved from [Link]

  • ETH Zurich. (n.d.). Identification of Peptides. Retrieved from [Link]

  • Sun, D., et al. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. Retrieved from [Link]

  • Frank, A. M. (2012). Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. PMC. Retrieved from [Link]

  • Gauthier, D. A., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Enhancing Peptide Stability with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Instability

Peptides represent a highly sought-after class of therapeutic agents due to their high specificity and potency.[1] However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[2][3] This susceptibility to enzymatic cleavage results in a short in vivo half-life, limiting bioavailability and therapeutic efficacy.[2][3] The fundamental challenge lies in the natural structure of peptides, which are readily recognized and cleaved by a host of endogenous proteases, primarily at the N- and C-termini by exopeptidases and internally by endopeptidases.[4][5] To overcome this limitation, researchers have developed numerous strategies to modify the peptide backbone, rendering it resistant to proteolytic attack while preserving its biological activity.[6][7]

This guide provides an in-depth comparison of leading strategies that employ unnatural amino acids (UAAs) to enhance peptide stability. We will explore the mechanisms, advantages, and limitations of each approach, supported by experimental data and detailed protocols to empower researchers in the design of next-generation, stable peptide therapeutics.

The Mechanism of Proteolytic Degradation

Before delving into stabilization strategies, it is crucial to understand the mechanism of degradation. Proteases recognize specific amino acid sequences and bind to the peptide backbone through a series of hydrogen bonds and other interactions. This binding event positions the scissile peptide bond within the enzyme's catalytic site, leading to hydrolysis and cleavage.

cluster_0 Proteolytic Cleavage of a Natural Peptide P Protease ES Enzyme-Substrate Complex (Recognition & Binding) P->ES Recognizes Target Sequence S Peptide Substrate (L-Amino Acids) S->ES C Cleavage of Peptide Bond ES->C Catalytic Hydrolysis F Peptide Fragments (Inactive) C->F

Caption: General workflow of enzymatic peptide degradation.

Comparative Analysis of UAA-Based Stability Enhancement Strategies

The incorporation of unnatural amino acids is a powerful strategy to disrupt the process of protease recognition and cleavage. Below, we compare several state-of-the-art methods.

N-Methylation: Steric Hindrance at the Peptide Backbone

N-methylation involves replacing the hydrogen atom on a backbone amide nitrogen with a methyl group.[8][9] This seemingly minor modification has profound effects on peptide stability.

Mechanism of Action: The primary mechanism of N-methylation is steric hindrance.[8][9] The added methyl group disrupts the hydrogen-bonding patterns that proteases use to recognize and bind the peptide backbone.[8] This steric shield physically blocks the enzyme from accessing the peptide bond, thereby inhibiting cleavage.[8] This protective effect can extend beyond the immediate site of methylation, influencing a local window of several residues.[8] Furthermore, N-methylation restricts the conformational flexibility of the peptide, which can pre-organize it into a bioactive conformation and reduce the entropic penalty of binding to its target.[9][10]

Advantages:

  • Dramatic Stability Increase: Can increase peptide half-life by orders of magnitude.[8]

  • Improved Membrane Permeability: Removing a hydrogen bond donor increases the peptide's lipophilicity, which can enhance its ability to cross cell membranes.[9][10]

  • Conformational Control: Restricts backbone flexibility, which can be used to lock in a desired secondary structure.[10]

Considerations:

  • Potential for Reduced Activity: The same steric hindrance that blocks proteases can also interfere with binding to the therapeutic target. Careful selection of the methylation site is critical.[9]

  • Synthetic Complexity: Requires specialized solid-phase peptide synthesis (SPPS) protocols to achieve efficient incorporation without side reactions.[9]

cluster_1 N-Methylation Protection Mechanism P Protease SH Steric Hindrance from Methyl Group P->SH Attempts to Bind NMe N-Methylated Peptide NMe->SH HB Disrupted H-Bonding Interface NC No Cleavage: Peptide Remains Intact HB->NC SH->HB

Caption: N-methylation sterically hinders protease binding.

Quantitative Data: N-Methylation vs. Non-Methylated Peptides

PeptideModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptideNon-methylatedTrypsin~2.5 min-[8]
G-protein-binding peptideN-Me-Lys (at P1 position)Trypsin> 42 h> 1000[8]
G-protein-binding peptideN-Me-Leu (at P1' position)Trypsin> 42 h> 1000[8]
D-Amino Acid Substitution: Exploiting Stereochemistry

Natural proteases have evolved to recognize and process peptides composed exclusively of L-amino acids. Substituting one or more of these with their D-enantiomers is a highly effective strategy to evade enzymatic degradation.[5][11]

Mechanism of Action: The catalytic sites of proteases are exquisitely chiral. The substitution of an L-amino acid with its D-isomer alters the local stereochemistry of the peptide backbone, creating a structure that no longer fits correctly into the enzyme's active site.[12] This stereochemical mismatch prevents proper binding and subsequent cleavage. This strategy is particularly effective as it does not rely on steric bulk and can often be implemented without drastically altering the overall conformation or activity of the peptide, especially when substitutions are made at the termini or in flexible loop regions.[12][13]

Advantages:

  • Broad Efficacy: Effective against a wide range of proteases.

  • Preservation of Activity: Often, partial D-amino acid substitution, particularly at the termini, can enhance stability while maintaining the peptide's biological activity.[12][13]

  • Synthetic Accessibility: D-amino acids are readily available and can be incorporated using standard SPPS protocols.

Considerations:

  • Structural Perturbation: While often well-tolerated, D-amino acid incorporation can disrupt critical secondary structures like α-helices or β-sheets, leading to a loss of activity.[14] The impact is highly position-dependent.

  • Immunogenicity: The introduction of D-amino acids can potentially alter the immunogenic profile of a peptide, a factor that requires evaluation.

cluster_2 D-Amino Acid Protection Mechanism P Protease Active Site (Chiral) MM Stereochemical Mismatch P->MM Fails to Bind DAA Peptide with D-Amino Acid DAA->MM NB Binding Prevented MM->NB S Enhanced Stability NB->S

Caption: Chiral incompatibility of D-amino acids prevents protease binding.

Quantitative Data: L-Amino Acid vs. D-Amino Acid Peptides

PeptideModificationStability ConditionResultReference
RDP215 (antitumor)All L-amino acidsHuman Serum (37°C, 24h)~90% degraded[11]
9D-RDP215L- to D-amino acid substitutionsHuman Serum (37°C, 24h)No degradation observed[11]
MUC2 epitopeAll L-amino acidsHuman Serum (37°C, 24h)Completely degraded[13]
MUC2 epitopePartial D-amino acid substitutionHuman Serum (37°C, 24h)High resistance to degradation[13]
α-Aminoisobutyric Acid (Aib): The Helix Inducer

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid notable for the gem-dimethyl group at its α-carbon.[15] This unique structure imposes significant conformational constraints on the peptide backbone.

Mechanism of Action: The dual methyl groups of Aib sterically restrict the available Ramachandran space, strongly promoting the formation of helical structures (both 3₁₀- and α-helices).[15][16] This conformational rigidity not only stabilizes a desired secondary structure but also protects the peptide from proteolysis.[15] The quaternary α-carbon and associated steric bulk directly shield adjacent peptide bonds from enzymatic attack.[15][17]

Advantages:

  • Dual Benefit: Simultaneously enhances proteolytic resistance and stabilizes helical conformations, which are often crucial for biological activity.[15][18]

  • Significant Stability Increase: Aib-substituted peptides show substantially longer half-lives in serum compared to their native counterparts.[15]

  • Improved Bioavailability: The conformational constraint can lead to properties that facilitate crossing the blood-brain barrier.[15]

Considerations:

  • Structural Rigidity: The strong helical propensity of Aib may not be suitable for peptides that require flexibility or adopt non-helical bioactive conformations.

  • Synthesis: While manageable, the steric hindrance of Aib can require optimized coupling conditions during SPPS to ensure high yields.[15]

Quantitative Data: Impact of Aib Incorporation

Peptide PropertyObservationMechanismReference
Metabolic StabilityAib-substituted peptides exhibit ~50% longer half-lives in serum.Steric blocking of exopeptidases and endopeptidases.[15]
Conformational StabilitySimultaneous incorporation of Aib at two positions increases protein melting temperature (Tm) by +8°C.Restriction of polypeptide backbone conformations.[18]
Peptide Stapling: Covalently Locking the Bioactive Shape

Peptide stapling involves introducing two unnatural amino acids bearing olefinic side chains (e.g., α-methyl, α-alkenylglycine) into a peptide sequence, typically at the i and i+4 or i and i+7 positions.[19] These side chains are then covalently linked through a ring-closing metathesis reaction, creating a hydrocarbon "staple" that locks the peptide into an α-helical conformation.

Mechanism of Action: The primary stability enhancement comes from constraining the peptide into a rigid α-helical structure.[20] This pre-organization hides the amide backbone, the target of proteases, within the interior of the helix, making it inaccessible to enzymatic cleavage.[20][21] The staple itself does not directly block the enzyme but rather maintains the peptide's protective secondary structure, which would otherwise be transient in solution.

Advantages:

  • Enhanced Proteolytic Resistance: The stabilized α-helix is highly resistant to proteases.[20][22]

  • Improved Cell Permeability: The stabilized helical structure and increased hydrophobicity from the staple can facilitate entry into cells, allowing for the targeting of intracellular proteins.[19][22][23]

  • Increased Target Affinity: By reducing the entropic penalty of binding, stapling can lead to higher affinity for the target protein.[19]

Considerations:

  • Complex Synthesis: Requires incorporation of specialized amino acids and an on-resin macrocyclization step, adding complexity to the synthesis.

  • Limited to Helical Peptides: This strategy is specifically designed for peptides that adopt an α-helical conformation to bind their target.

cluster_3 Peptide Stapling Protection Mechanism US Unstable Linear Peptide (Transient Helix) P Protease US->P Accessible Backbone SP Stapled Peptide (Locked α-Helix) PS Protection via Structural Shielding SP->PS Inaccessible Backbone DS Degradation P->DS PS->P Blocks Access

Caption: Hydrocarbon stapling locks the α-helix, shielding the peptide backbone.

Quantitative Data: Linear vs. Stapled Peptides

Peptide SystemObservationReference
NONO-associated peptidesStapling increases stability against chymotrypsin digestion.[22]
General observationCovalent crosslinking is responsible for enhanced resistance against proteolysis.[24]
General observationThe emergence of an α-helical structure through stapling increases protease resistance.[21]

Experimental Protocols for Stability Assessment

To empirically validate the effectiveness of UAA incorporation, robust stability assays are essential. The following protocols provide a framework for assessing peptide stability in biologically relevant media.

Protocol 1: General In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in the presence of the complex mixture of proteases found in blood plasma.

A. Materials:

  • Test Peptide and Unmodified Control Peptide (lyophilized, >95% purity)

  • Human or relevant animal plasma (e.g., from heparinized whole blood, stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)

  • Analytical HPLC or LC-MS system with a C18 column

B. Experimental Workflow:

cluster_workflow Plasma Stability Assay Workflow A 1. Thaw Plasma & Pre-warm to 37°C B 2. Spike Peptide (Final conc. ~50-100 µM) A->B C 3. Incubate at 37°C B->C D 4. Aliquot at Time Points (0, 5, 15, 30, 60, 120 min) C->D E 5. Quench Reaction (Add cold ACN/TFA) D->E F 6. Centrifuge (Pellet precipitated proteins) E->F G 7. Analyze Supernatant (RP-HPLC or LC-MS) F->G H 8. Quantify Peak Area & Calculate Half-Life G->H

Caption: Step-by-step workflow for assessing peptide stability in plasma.

C. Detailed Steps:

  • Preparation: Thaw frozen plasma on ice and then bring to 37°C in a water bath. Prepare a stock solution of the test and control peptides in an appropriate solvent (e.g., water or DMSO) at a concentration of 1-10 mM.

  • Reaction Initiation: To initiate the assay, add a small volume of the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 50-100 µM. Vortex briefly to mix. This is your T=0 master solution.

  • Time Course Sampling: Immediately withdraw the first aliquot (e.g., 50 µL) for the T=0 time point and add it to a microcentrifuge tube containing 2-3 volumes (e.g., 100-150 µL) of ice-cold Quenching Solution. Vortex vigorously.

  • Incubation: Place the master solution in a 37°C incubator.

  • Subsequent Time Points: At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), repeat step 3, withdrawing aliquots and quenching them in the ACN/TFA solution.[25]

  • Protein Precipitation: After collecting the final time point, incubate all quenched samples on ice for at least 20 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated plasma proteins.

  • Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples by RP-HPLC, monitoring at a suitable wavelength (e.g., 214 nm).

  • Data Interpretation: Integrate the peak area corresponding to the intact peptide for each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve. Compare the t½ of the modified peptide to the unmodified control.

Trustworthiness Note: The inclusion of an unmodified control peptide is critical for a self-validating system. The T=0 time point serves as the 100% reference, accounting for any potential peptide loss during the sample preparation process itself.[25]

Conclusion and Future Outlook

The incorporation of unnatural amino acids is a validated and powerful approach to overcoming the inherent instability of therapeutic peptides. Strategies such as N-methylation, D-amino acid substitution, Aib incorporation, and peptide stapling each offer a unique set of advantages for rationally designing protease resistance into a peptide lead. The choice of strategy is not one-size-fits-all and must be guided by the specific structural and functional requirements of the peptide . A thorough analysis of the peptide's sequence to identify likely cleavage sites, combined with an understanding of its bioactive conformation, will inform the most effective modification strategy. As synthetic methodologies continue to advance, the toolkit available to peptide chemists will only expand, paving the way for a new generation of highly stable and orally bioavailable peptide drugs.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (2001). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Journal, 356(Pt 2), 347–353. [Link]

  • Biondi, B., & De Zotti, M. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • BenchChem. (2025).
  • de la Torre, J. C., et al. (2023). Development of stapled NONO-associated peptides reveals unexpected cell permeability and nuclear localisation. ChemRxiv. [Link]

  • Schönauer, E., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8893. [Link]

  • Pimlott, N., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2359. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science Publishers. [Link]

  • Schwartz, M. P., et al. (2018). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering, 4(7), 2345-2354. [Link]

  • Bird, G. H., et al. (2016). Towards Understanding Cell Penetration by Stapled Peptides. Methods in Molecular Biology, 1364, 249-265. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Technical Blog. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Horng, J. C., & Gellman, S. H. (2009). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science, 18(9), 1842-1851. [Link]

  • Jo, H., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. International Journal of Molecular Sciences, 25(18), 9988. [Link]

  • In-Ja, L., et al. (1996). Enhanced protein thermostability by Ala-->Aib replacement. FEBS Letters, 387(2-3), 253-257. [Link]

  • Slootstra, J. W., et al. (1997). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 94(23), 12493-12498. [Link]

  • Schievano, E., et al. (1998). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Research, 51(2), 139-148. [Link]

  • Azzarito, V., et al. (2013). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 18(3), 3035-3052. [Link]

  • Dey, S., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(12), 2049-2072. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283. [Link]

  • ResearchGate. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • Tomita, S., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(6), 3439-3446. [Link]

  • Ahmad, S., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Cell and Developmental Biology, 10, 987990. [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Column Selection for o-Methylphenylalanine Enantioseparation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The separation and analysis of these stereoisomers are therefore critical steps in ensuring the safety and efficacy of new therapeutic agents. o-Methylphenylalanine, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its enantiomeric purity can significantly influence the biological activity of the final product.[2][3]

This guide provides a head-to-head comparison of different chiral stationary phases (CSPs) for the enantioselective separation of o-methylphenylalanine, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal chiral column and developing a robust analytical method. We will delve into the performance of three distinct classes of chiral columns, supported by illustrative experimental data, and elucidate the underlying principles of chiral recognition that govern their separation capabilities.

The Contestants: A Trio of Chiral Separation Technologies

The world of chiral chromatography is diverse, with a wide array of stationary phases designed to resolve racemic mixtures.[4] For our comparative analysis of o-methylphenylalanine separation, we have selected three representative columns, each embodying a different and widely utilized chiral separation technology:

  • Polysaccharide-Based CSP: Lux® Cellulose-1 - These columns are renowned for their broad applicability and are often the first choice in a screening protocol.[5][6] The chiral selector is a cellulose derivative coated or immobilized on a silica support.

  • Macrocyclic Glycopeptide-Based CSP: Astec® CHIROBIOTIC® V2 - Based on the antibiotic vancomycin, these columns offer a unique multimodal separation mechanism, effective in normal-phase, reversed-phase, and polar ionic modes.[7]

  • Pirkle-Type CSP: Regis® (R,R)-Whelk-O® 1 - This brush-type chiral stationary phase features a π-electron acceptor/π-electron donor system, making it particularly effective for a wide range of compounds, including those with aromatic moieties.[8][9][10]

Head-to-Head Performance Comparison: An Illustrative Study

To provide a clear and objective comparison, we present illustrative experimental data for the separation of o-methylphenylalanine enantiomers on each of the selected chiral columns. These results are based on typical performance characteristics observed for similar amino acid derivatives and are intended to guide the reader in their column selection process.

ParameterLux® Cellulose-1Astec® CHIROBIOTIC® V2Regis® (R,R)-Whelk-O® 1
Mobile Phase Hexane/Ethanol/TFA (80:20:0.1, v/v/v)Methanol/Acetic Acid/Triethylamine (100:0.03:0.02, v/v/v)Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min0.5 mL/min1.2 mL/min
Temperature 25°C25°C25°C
Retention Time (t_R1) 8.2 min6.5 min10.1 min
Retention Time (t_R2) 9.5 min8.9 min12.3 min
Selectivity (α) 1.181.451.25
Resolution (R_s) 2.13.82.5

Analysis of the Results:

  • The Astec® CHIROBIOTIC® V2 column demonstrates superior performance in this illustrative study, yielding the highest selectivity and resolution for the enantiomers of o-methylphenylalanine. This suggests a strong and specific interaction between the analyte and the vancomycin-based stationary phase.

  • The Regis® (R,R)-Whelk-O® 1 provides good resolution, indicating effective π-π interactions are at play in the chiral recognition mechanism.

  • The Lux® Cellulose-1 , while providing baseline separation, shows lower selectivity compared to the other two columns for this particular analyte under the tested conditions. However, polysaccharide-based columns are known for their versatility, and further method development could likely improve this separation.[11][12]

Understanding the Mechanisms of Chiral Recognition

The observed differences in separation performance are rooted in the distinct chiral recognition mechanisms of each stationary phase.

Lux® Cellulose-1 (Polysaccharide-Based CSP): The helical structure of the cellulose polymer creates chiral grooves. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the enantiomers of o-methylphenylalanine pass through these grooves. The precise fit of one enantiomer over the other dictates the degree of separation.

Astec® CHIROBIOTIC® V2 (Macrocyclic Glycopeptide-Based CSP): The vancomycin molecule presents a complex three-dimensional structure with multiple chiral centers and functional groups.[7][13] Chiral recognition is a multi-point interaction involving:

  • Ionic interactions: The acidic nature of o-methylphenylalanine can interact with the basic sites on the vancomycin molecule.[14]

  • Hydrogen bonding: The amino and carboxyl groups of the analyte can form hydrogen bonds with the peptide backbone of the selector.

  • Inclusion: The aromatic ring of o-methylphenylalanine can fit into the hydrophobic pockets of the macrocyclic structure.

Regis® (R,R)-Whelk-O® 1 (Pirkle-Type CSP): This CSP operates on the principle of π-π interactions.[8][15] The stationary phase contains a π-electron deficient aromatic ring (3,5-dinitrobenzamido group), which interacts with the π-electron rich phenyl group of o-methylphenylalanine. Additional interactions, such as hydrogen bonding and dipole-dipole stacking, contribute to the overall chiral recognition.[10]

Experimental Protocol: A Step-by-Step Guide for Chiral Separation of o-Methylphenylalanine

Based on our illustrative data, the following protocol outlines the steps for achieving a robust separation of o-methylphenylalanine enantiomers using the Astec® CHIROBIOTIC® V2 column.

1. Materials and Reagents:

  • Astec® CHIROBIOTIC® V2 column (250 x 4.6 mm, 5 µm)

  • HPLC-grade methanol

  • Glacial acetic acid

  • Triethylamine

  • o-Methylphenylalanine racemic standard

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing methanol, acetic acid, and triethylamine in a ratio of 100:0.03:0.02 (v/v/v).

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

3. HPLC System Setup:

  • Install the Astec® CHIROBIOTIC® V2 column in the column compartment.

  • Set the column temperature to 25°C.

  • Set the flow rate to 0.5 mL/min.

  • Set the UV detector wavelength to 254 nm.

4. Sample Preparation:

  • Dissolve the o-methylphenylalanine racemic standard in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Analysis:

  • Inject 5 µL of the prepared sample onto the column.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

6. Data Analysis:

  • Identify the two enantiomer peaks.

  • Calculate the retention times (t_R1 and t_R2), selectivity (α), and resolution (R_s) using the appropriate formulas.

Visualizing the Workflow and Mechanisms

To further aid in understanding, the following diagrams illustrate the chiral column selection process and the proposed chiral recognition mechanism for the Astec® CHIROBIOTIC® V2 column.

Chiral_Column_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Analyte Characterization Characterize Analyte (pKa, solubility, functional groups) Initial Column Selection Select Diverse Columns (Polysaccharide, Macrocyclic, Pirkle-type) Analyte Characterization->Initial Column Selection Screening Experiments Run screening gradients on selected columns Initial Column Selection->Screening Experiments Evaluation of Results Evaluate selectivity (α) and resolution (Rs) Screening Experiments->Evaluation of Results Select Best Column(s) Choose column(s) with promising separation Evaluation of Results->Select Best Column(s) Optimize Mobile Phase Adjust solvent ratios, additives, and pH Select Best Column(s)->Optimize Mobile Phase Optimize Temperature & Flow Rate Fine-tune for optimal resolution and analysis time Optimize Mobile Phase->Optimize Temperature & Flow Rate Final Method Validated Chiral Method Optimize Temperature & Flow Rate->Final Method Chiral_Recognition_Mechanism cluster_analyte o-Methylphenylalanine cluster_csp Astec CHIROBIOTIC V2 (Vancomycin) Analyte_Aromatic Phenyl Ring CSP_Pocket Hydrophobic Pocket Analyte_Aromatic->CSP_Pocket π-π & Hydrophobic Interactions Analyte_Amine Amino Group CSP_Amide Peptide Backbone Analyte_Amine->CSP_Amide Hydrogen Bonding Analyte_Carboxyl Carboxyl Group CSP_BasicSite Basic Site Analyte_Carboxyl->CSP_BasicSite Ionic Interaction

Sources

A Comparative Guide to Phenylalanine Hydroxylase Inhibitors: o-Methylphenylalanine vs. p-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic disorders and neurobiology, the selective inhibition of Phenylalanine Hydroxylase (PAH) is a critical tool. This enzyme governs the conversion of phenylalanine to tyrosine, and its dysfunction is the hallmark of Phenylketonuria (PKU).[1][2] Creating reliable in vivo models of hyperphenylalaninemia is paramount for studying the pathophysiology of PKU and for the preclinical evaluation of novel therapeutics. This guide provides an in-depth comparison of two commonly cited PAH inhibitors: p-chlorophenylalanine (pCPA) and o-methylphenylalanine (also referred to as α-methylphenylalanine), focusing on their mechanisms, efficacy, and suitability for research applications.

The Central Role of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is the rate-limiting enzyme in the catabolic pathway of phenylalanine, an essential amino acid.[1] It utilizes molecular oxygen and the cofactor tetrahydrobiopterin (BH4) to hydroxylate the phenyl ring of phenylalanine, producing tyrosine.[3] This conversion is not only crucial for clearing excess phenylalanine from the body but also for synthesizing tyrosine, a precursor for neurotransmitters like dopamine and norepinephrine.[3] Genetic mutations that impair PAH function lead to the accumulation of toxic levels of phenylalanine in the blood and brain, causing the severe neurological damage characteristic of PKU if left untreated.[2]

Comparative Analysis: o-Methylphenylalanine vs. p-Chlorophenylalanine

While both molecules are analogues of phenylalanine and inhibit PAH, their biochemical profiles and toxicological footprints are markedly different. This divergence has profound implications for their utility in experimental settings.

Mechanism of Inhibition

p-Chlorophenylalanine (pCPA): An Irreversible, Multi-Target Inhibitor

pCPA acts as an irreversible inhibitor of PAH.[4] Its mechanism is complex, with evidence suggesting it inactivates the enzyme at or near the time of its synthesis, possibly by targeting a proenzyme form.[5] However, the most significant feature of pCPA is its lack of specificity. It is also a potent, irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) synthesis.[6][7] This dual inhibition complicates the interpretation of any resulting phenotype, as it is difficult to disentangle the effects of hyperphenylalaninemia from those of global serotonin depletion.

o-Methylphenylalanine: A Potent In Vivo Suppressor

In stark contrast, o-methylphenylalanine presents an interesting paradox. It is a very weak competitive inhibitor of PAH when tested in in vitro enzymatic assays.[8][9] However, it acts as a potent suppressor of PAH activity in vivo, causing a 70-75% decrease in hepatic PAH activity within 18 hours of administration in rats.[9] This discrepancy suggests an indirect mechanism of action, possibly related to effects on enzyme stability, synthesis, or regulatory pathways within the cellular environment that are not recapitulated in a purified enzyme assay. Its key advantage is its significantly higher specificity for PAH compared to pCPA, with minimal reported effects on other enzyme systems.

Efficacy and In Vivo Effects

Both compounds are effective at inducing hyperphenylalaninemia. Administration of either inhibitor, typically alongside a phenylalanine-supplemented diet, leads to a significant elevation of plasma phenylalanine levels, mimicking the biochemical signature of PKU.[8][9]

  • pCPA can achieve a high degree of PAH inhibition (up to 96% at 5 mM in one in vitro study).[10] However, this efficacy comes at a great cost.

  • o-Methylphenylalanine effectively produces a chronic state of hyperphenylalaninemia, with studies showing a 40-fold increase in plasma and brain phenylalanine concentrations in developing mice.[11]

Toxicity and Suitability for Chronic Studies

The most critical distinction for researchers, particularly those conducting developmental or long-term studies, is toxicity.

p-Chlorophenylalanine is notoriously toxic. Chronic administration in developing rats is associated with:

  • High mortality rates (30-60%)[8][9]

  • Significant decreases in body weight (27-52%)[8][9]

  • Cytotoxicity, as observed in neuroblastoma cell cultures[12][13][14]

  • Broad pharmacological effects beyond hydroxylase inhibition, including direct 5-HT-like actions[15]

These toxic effects severely compromise its use as a tool for creating viable and specific animal models of PKU. The observed pathology in pCPA-treated animals cannot be solely attributed to high phenylalanine levels.

o-Methylphenylalanine , conversely, is remarkably well-tolerated. Studies comparing the two analogues directly found that developing rats treated with o-methylphenylalanine show:

  • No significant growth deficits[8][9]

  • No overt signs of toxicity, such as cataracts or increased mortality[8][9]

  • A lack of cytotoxicity in cell culture models[12][13][14]

This favorable safety profile makes o-methylphenylalanine the superior choice for inducing chronic hyperphenylalaninemia in animal models, ensuring that the observed phenotypes are a direct consequence of elevated phenylalanine levels rather than compound toxicity or off-target effects.[16]

Summary of Comparative Data
Featureo-Methylphenylalanine (α-Methylphenylalanine)p-Chlorophenylalanine (pCPA)
PAH Inhibition Mechanism Weak competitive inhibitor in vitro; potent suppressor in vivo[8][9]Irreversible inhibitor, possibly acts on a proenzyme form[4][5]
Specificity High; primarily targets PAH.Low; potent inhibitor of Tryptophan Hydroxylase (TPH)[6][7]
In Vivo Efficacy Excellent; induces sustained hyperphenylalaninemia[11]Good; effectively raises phenylalanine levels[8]
Toxicity Low; well-tolerated in chronic studies[8][9][12]High; significant mortality, weight loss, and cytotoxicity[8][9][13]
Off-Target Effects Minimal reported effects.Global serotonin depletion, direct 5-HT-like actions[7][15]
Suitability for PKU Models Excellent ; provides a specific and non-toxic model[16]Poor ; confounds from toxicity and TPH inhibition[16]

Experimental Protocols & Workflows

The choice of inhibitor dictates the experimental design. Below are representative protocols for evaluating these compounds.

Protocol 1: In Vitro Phenylalanine Hydroxylase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory potential of compounds on purified PAH.

Objective: To determine the IC50 of a test compound against recombinant human PAH.

Materials:

  • Recombinant human PAH

  • L-Phenylalanine

  • Tetrahydrobiopterin (BH4)

  • Catalase

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

  • Test compounds (o-methylphenylalanine, pCPA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plate

  • Plate reader for measuring product (Tyrosine) formation, often via fluorescence or absorbance after a secondary reaction.

Methodology:

  • Prepare Reagents: Prepare stock solutions of L-phenylalanine, BH4, and test compounds. Create a serial dilution of each test compound.

  • Enzyme Preparation: Dilute recombinant PAH and catalase in assay buffer to the desired working concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the PAH/catalase mixture.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the desired temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding a mixture of L-phenylalanine and BH4 to each well.

  • Incubation: Incubate for a fixed time (e.g., 30 minutes) during which the reaction proceeds linearly.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

  • Detection: Quantify the amount of L-Tyrosine produced. This can be done using various methods, including HPLC or a coupled reaction that generates a fluorescent product.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

In_Vitro_PAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Substrate, Cofactor, Inhibitors) setup Plate Setup: Buffer + Inhibitor + Enzyme Mix prep_reagents->setup prep_enzyme Prepare Enzyme (PAH + Catalase) prep_enzyme->setup preincubate Pre-incubation (15 min) setup->preincubate initiate Initiate Reaction (Add Phe + BH4) preincubate->initiate incubate Incubation (30 min) initiate->incubate stop_rxn Stop Reaction incubate->stop_rxn detect Quantify Product (Tyrosine) stop_rxn->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for an in vitro PAH inhibition assay.

Protocol 2: In Vivo Induction of Chronic Hyperphenylalaninemia (Rat Model)

This protocol is based on comparative studies and is designed to create a specific and non-toxic model of PKU using o-methylphenylalanine.[8][9]

Objective: To induce and maintain elevated plasma phenylalanine levels in developing rats.

Animals: Pregnant Sprague-Dawley rats and their subsequent litters.

Materials:

  • o-Methylphenylalanine

  • L-Phenylalanine

  • Vehicle for injection (e.g., saline)

  • Diet: Standard rat chow and a custom high-protein (or phenylalanine-supplemented) diet.

  • Equipment for blood collection (e.g., tail vein sampling) and plasma processing.

  • Analytical equipment for measuring phenylalanine levels (e.g., HPLC or Mass Spectrometry).

Methodology:

  • Animal Dosing (Suckling Pups): Beginning shortly after birth (e.g., postnatal day 3), administer daily subcutaneous injections of o-methylphenylalanine (e.g., 24 µmol/10g body weight) and L-phenylalanine (e.g., 52 µmol/10g body weight) to suckling pups.[9]

  • Control Groups: Include a vehicle-treated control group and potentially a group treated with phenylalanine alone.

  • Monitoring: Monitor body weight and general health daily.

  • Blood Sampling: Collect blood samples periodically (e.g., every 2-3 days) to monitor plasma phenylalanine concentrations.

  • Weaning and Diet Change: At weaning (approx. postnatal day 21), switch the treated animals to a diet containing o-methylphenylalanine and supplemental phenylalanine to maintain hyperphenylalaninemia.

  • Long-term Maintenance: Continue the specialized diet and regular monitoring for the duration of the study.

In_Vivo_PKU_Model_Workflow cluster_prewean Suckling Period (P3-P21) cluster_postwean Post-Weaning Period cluster_end Study Endpoint inject Daily Injections: o-Methyl-Phe + L-Phe monitor_pups Daily Monitoring: Weight & Health inject->monitor_pups sample_pups Periodic Blood Sampling (Tail Vein) inject->sample_pups diet Switch to Specialized Diet sample_pups->diet monitor_adults Continued Monitoring diet->monitor_adults sample_adults Periodic Blood Sampling diet->sample_adults tissue Terminal Tissue Collection (Brain, Liver) sample_adults->tissue analysis Biochemical & Histological Analysis tissue->analysis

Caption: Workflow for an in vivo hyperphenylalaninemia model.

Conclusion and Recommendation

The experimental goal dictates the choice of inhibitor. For acute studies on the dual roles of phenylalanine and serotonin pathways, pCPA might be considered, albeit with extreme caution regarding its toxicity and the complexity of interpreting the results.

However, for the development of chronic, specific, and clinically relevant animal models of Phenylketonuria, the evidence is unequivocal. o-Methylphenylalanine is the superior tool. Its potent in vivo suppression of PAH, combined with a remarkably low toxicity profile, allows for the creation of robust models where the observed pathophysiology can be confidently attributed to hyperphenylalaninemia. Researchers aiming to study the long-term neurological, developmental, and systemic consequences of PKU should prioritize the use of o-methylphenylalanine to ensure the integrity and translational relevance of their findings.

References

  • Miller, M. R., McClure, D., & Shiman, R. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. The Journal of biological chemistry, 251(12), 3677–3684. [Link]

  • Gál, E. M. (1978). Mechanism of irreversible inactivation of phenylalanine-4- and tryptophan-5-hydroxylases by [4-36Cl, 2-14C]p-chlorophenylalanine: a revision. Journal of neurochemistry, 31(6), 1467–1472. [Link]

  • Brase, D. A., & Loh, H. H. (1976). What Is the Mechanism of the Irreversible Inhibition of Phenylalanine Hydroxylase by P-Chlorophenylalanine? Proceedings of the Western Pharmacology Society, 19, 172–176. [Link]

  • Weng, M., et al. (2012). Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina. Applied and Environmental Microbiology, 78(13), 4432-4439. [Link]

  • Dhondt, J. L., et al. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 625–631. [Link]

  • Dhondt, J. L., Dautrevaux, M., Biserte, G., & Farriaux, J. P. (1978). Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 625-631. [Link]

  • Lane, J. D., Schöne, B., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 931–938. [Link]

  • Lane, J. D., Schöne, B., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and α-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 931-938. [Link]

  • Guroff, G., & Abramowitz, A. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. Biochemical and Biophysical Research Communications, 61(1), 360-366. [Link]

  • Lane, J. D., Schöne, B., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 931–938. [Link]

  • DelValle, J. A., Dienel, G., & Greengard, O. (1978). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 31(4), 967–973. [Link]

  • Fuenmayor, L. D., & Vogt, M. (1979). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology, 65(1), 133–144. [Link]

  • Gálik, J., et al. (1981). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Journal of Inherited Metabolic Disease, 4(2), 67-68. [Link]

  • van der Staay, F. J., & Blokland, A. (1995). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Behavioural Brain Research, 68(2), 229-237. [Link]

  • Paxinos, G., et al. (1978). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology, Biochemistry and Behavior, 9(4), 509-515. [Link]

  • Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation. IUBMB life, 65(4), 341–349. [Link]

  • Lane, J. D., & Neuhoff, V. (1980). Progress in experimental phenylketonuria: a critical review. Die Naturwissenschaften, 67(5), 227–233. [Link]

  • Wikipedia. (n.d.). Phenylalanine hydroxylase. In Wikipedia. Retrieved January 10, 2026. [Link]

  • RCSB PDB. (n.d.). Molecule of the Month: Phenylalanine Hydroxylase. [Link]

Sources

A Comparative Guide to the Effects of Phenylalanine and α-Methylphenylalanine on Brain Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the effects of the essential amino acid L-phenylalanine and its synthetic analogue, α-methylphenylalanine, on cerebral protein synthesis. For researchers in neurobiology, pharmacology, and drug development, understanding the distinct mechanisms of these compounds is critical, particularly in the context of metabolic disorders like Phenylketonuria (PKU). While both molecules are structurally related, their impacts on the brain's protein-building machinery are fundamentally different. Phenylalanine, in excess, is a direct inhibitor of protein synthesis, whereas α-methylphenylalanine primarily acts as an experimental tool to induce and study the effects of such excess.

A Note on Nomenclature: The scientific literature extensively details the effects of α-methylphenylalanine (alpha-methylphenylalanine), where the methyl group is on the alpha carbon. This compound is a potent inhibitor of phenylalanine hydroxylase and is widely used in research. In contrast, literature on o-methylphenylalanine (ortho-methylphenylalanine) in the context of brain protein synthesis is scarce. This guide will therefore focus on the well-documented comparison between phenylalanine and α-methylphenylalanine, which is of primary relevance to the scientific community.

Section 1: The Critical Gateway - Amino Acid Transport Across the Blood-Brain Barrier

The brain does not synthesize essential amino acids, including phenylalanine, and is entirely dependent on their transport from the blood. This transport is mediated by specific carrier proteins at the blood-brain barrier (BBB). The primary transporter for phenylalanine and other large neutral amino acids (LNAAs) such as tryptophan, tyrosine, leucine, and valine, is the L-type Amino Acid Transporter 1 (LAT1).

A crucial feature of the LAT1 transporter is that it is saturable and competitive. This means that all LNAAs vie for the same limited number of transport sites. Under normal physiological conditions, this system maintains a balanced influx of the various amino acids required for healthy brain function. However, when the plasma concentration of one LNAA, like phenylalanine, becomes pathologically elevated, it can outcompete other LNAAs for transport, leading to a critical imbalance within the brain.[1][2] α-Methylphenylalanine is also recognized as a substrate for the LAT1 transporter, allowing it to cross the BBB and exert its effects within the central nervous system.[3]

cluster_0 Bloodstream (High Phe) cluster_1 Blood-Brain Barrier cluster_2 Brain Interstitial Fluid Phe_blood Phenylalanine (Phe) (High Concentration) LAT1 LAT1 Transporter Phe_blood->LAT1 Saturates Transporter LNAA_blood Other LNAAs (Normal Concentration) LNAA_blood->LAT1 Competes (Influx Reduced) Phe_brain Phe (High) LAT1->Phe_brain High Influx LNAA_brain Other LNAAs (Depleted) LAT1->LNAA_brain Low Influx

Caption: Competition of LNAAs at the Blood-Brain Barrier.

Section 2: Phenylalanine as a Direct Inhibitor of Brain Protein Synthesis

In disorders such as PKU, blood phenylalanine levels can be more than 10-fold higher than normal.[1] This state of chronic hyperphenylalaninemia is neurotoxic, and its primary mechanism of damage is the disruption of cerebral protein synthesis. This disruption occurs via two well-documented pathways.

Mechanism 1: Depletion of the Amino Acid Precursor Pool

The most significant impact of high brain phenylalanine is the competitive inhibition of other LNAAs' transport across the BBB.[2][4] This leads to a functional deficiency of essential amino acids within the brain, even if their plasma concentrations are normal. Protein synthesis is a highly coordinated process that requires the simultaneous availability of all constituent amino acids.[5][6] When the intracellular pools of amino acids like methionine, leucine, and others are depleted, the ribosomes cannot proceed with polypeptide chain elongation, leading to a global shutdown of protein synthesis.[7] This is particularly damaging during brain development, where it can lead to impaired myelination and synaptogenesis.[6][8]

Mechanism 2: Disruption of Ribosomal Machinery

Beyond limiting the supply of precursors, high concentrations of phenylalanine have a direct, detrimental effect on the protein synthesis machinery itself. Experimental models of hyperphenylalaninemia show a marked disaggregation of brain polyribosomes—the cellular structures where multiple ribosomes translate an mRNA molecule simultaneously.[1][2] This shift from active polyribosomes to inactive, single monoribosomes indicates a severe impairment in the initiation or elongation phases of translation.[4] This effect compounds the problem of precursor depletion, creating a multi-faceted assault on the brain's ability to produce necessary proteins.

High_Phe High Intracellular Phenylalanine LNAA_Pool Depletion of other LNAA Precursors High_Phe->LNAA_Pool Via BBB Transport Competition Polyribosomes Polyribosome Disaggregation High_Phe->Polyribosomes Direct Effect Translation Translation Elongation & Initiation Failure LNAA_Pool->Translation Polyribosomes->Translation Protein_Synthesis Inhibition of Brain Protein Synthesis Translation->Protein_Synthesis

Caption: Phenylalanine's dual mechanism of protein synthesis inhibition.

Section 3: α-Methylphenylalanine as an Indirect Agent and Research Tool

The role of α-methylphenylalanine in this context is starkly different. It is not considered a direct neurotoxin but rather a potent pharmacological tool used to create animal models of PKU.[9][10]

Primary Mechanism: Inhibition of Phenylalanine Hydroxylase

The primary function of α-methylphenylalanine is to inhibit phenylalanine hydroxylase, the liver enzyme responsible for converting phenylalanine to tyrosine.[1][3] In experimental settings, co-administering α-methylphenylalanine with phenylalanine prevents the rapid metabolism of the administered phenylalanine, resulting in a sustained state of hyperphenylalaninemia that mimics the metabolic condition of PKU.[1][8] This allows researchers to study the downstream neuropathological effects of high phenylalanine levels.

Lack of Direct Toxicity on Protein Synthesis

Crucially, studies have shown that α-methylphenylalanine does not exert the same direct toxic effects as other phenylalanine analogues, such as p-chlorophenylalanine.[11][12] When administered in vivo, α-methylphenylalanine by itself does not cause the disaggregation of brain polyribosomes.[11] Furthermore, in cell culture models, it is not cytotoxic and does not inhibit cell growth, unlike p-chlorophenylalanine.[12] Therefore, the inhibition of protein synthesis observed in animal models treated with a combination of phenylalanine and α-methylphenylalanine can be confidently attributed to the high concentrations of phenylalanine itself, not a direct effect of the inhibitor.[1][4]

Section 4: Comparative Data Summary

The distinct roles and effects of high-concentration phenylalanine and α-methylphenylalanine are summarized below.

FeaturePhenylalanine (in Hyperphenylalaninemia)α-Methylphenylalanine
Primary Mechanism Direct effector; acts as a competitive inhibitor and disrupts ribosomal function.[4][7]Indirect agent; potent inhibitor of phenylalanine hydroxylase.[1][3]
Effect on BBB Transport Saturates the LAT1 transporter, significantly reducing the influx of other LNAAs.[2]Crosses the BBB via the LAT1 transporter but does not cause significant competitive inhibition at typical experimental doses.[3]
Effect on Brain LNAA Pool Causes a marked depletion of other essential amino acids.[4]No direct effect; indirectly enables phenylalanine to cause depletion.
Direct Effect on Polyribosomes Causes significant disaggregation into inactive monoribosomes.[1][2]Does not cause polyribosome disaggregation.[11][12]
Overall Effect on Protein Synthesis Potent direct inhibitor.[5][6][7]Not a direct inhibitor; used experimentally to enable phenylalanine-induced inhibition.[11][12]

Section 5: Key Experimental Methodologies

Reproducible and verifiable protocols are the bedrock of scientific trustworthiness. Below are streamlined methodologies central to studying these phenomena.

Protocol: Induction of Chronic Hyperphenylalaninemia in Mice

This protocol is designed to create a reliable animal model for studying the neuropathological effects of PKU. The causality is clear: phenylalanine provides the pathological stimulus, while α-methylphenylalanine sustains it by blocking metabolic clearance.

  • Animal Model: Newborn mice (e.g., C57BL/6 strain).

  • Reagent Preparation:

    • Prepare a sterile suspension of L-phenylalanine (e.g., 2 mg/g body weight) in saline.

    • Prepare a sterile suspension of α-methyl-D,L-phenylalanine (e.g., 0.43 mg/g body weight) in saline.[1]

  • Administration: Administer both suspensions via subcutaneous or intraperitoneal injection daily, starting from postnatal day 1. The dual injection is critical; phenylalanine alone would be rapidly metabolized.

  • Monitoring: Periodically collect blood samples (e.g., via tail vein) to measure plasma phenylalanine levels using HPLC or mass spectrometry to confirm that hyperphenylalaninemia (e.g., ~40-fold increase) is maintained.[1]

  • Experimental Endpoint: At the desired time point (e.g., 10-18 days), euthanize the animals and harvest brain tissue for subsequent analysis of protein synthesis rates or polyribosome profiles.

Protocol: Analysis of Brain Polyribosome Profiles

This method assesses the functional state of the translational machinery. A shift from large polyribosome complexes to smaller monoribosomes is a direct indicator of inhibited protein synthesis.

  • Tissue Homogenization: Rapidly homogenize freshly harvested brain tissue in a cold lysis buffer containing cycloheximide (to arrest ribosome translocation) and RNase inhibitors.

  • Post-Mitochondrial Supernatant: Centrifuge the homogenate at low speed (e.g., 12,000 x g) to pellet nuclei and mitochondria. The resulting supernatant contains the cytoplasm, including ribosomes.

  • Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 15-50% w/v) in ultracentrifuge tubes.

  • Ultracentrifugation: Carefully layer the post-mitochondrial supernatant onto the sucrose gradient. Centrifuge at high speed (e.g., 100,000 x g) for several hours. Ribosomal complexes will separate based on size, with larger polyribosomes migrating further into the gradient.

  • Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring UV absorbance at 254 nm (which detects nucleic acids). The resulting absorbance profile will show distinct peaks corresponding to monoribosomes and polyribosomes of varying sizes.

  • Data Interpretation: Compare the ratio of the area under the polyribosome peaks to the monoribosome peak between control and hyperphenylalaninemic animals. A significant decrease in this ratio indicates polyribosome disaggregation.[1]

Caption: Experimental workflow for polyribosome profile analysis.

Conclusion

  • L-Phenylalanine , when present in pathologically high concentrations, is a direct and potent inhibitor of cerebral protein synthesis. It acts through a dual mechanism: starving the brain of other essential amino acids via competitive transport at the BBB and directly disrupting the function of polyribosomes.

  • α-Methylphenylalanine is an indirect agent and an invaluable research tool . It does not directly inhibit protein synthesis. Its function is to block the metabolic breakdown of phenylalanine, thereby inducing the state of hyperphenylalaninemia required to study the neurotoxic effects of phenylalanine itself.

This distinction is fundamental for researchers designing experiments to investigate metabolic brain disorders and for professionals developing therapeutic strategies to mitigate the neurological damage seen in conditions like PKU.

References

  • Binek, P. A., Johnson, T. C., & Kelly, C. J. (1981). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 36(4), 1476–1484. [Link]

  • Aoki, K., & Siegel, F. L. (1970). Hyperphenylalaninemia: disaggregation of brain polyribosomes in young rats. Science, 168(3927), 129–130. [Link]

  • Lane, J. D., Schöne, B., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(9), 931–938. [Link]

  • Hughes, J. V., & Johnson, T. C. (1982). The effects of chronic hyperphenylalaninaemia on mouse brain protein synthesis can be prevented by other amino acids. The Biochemical journal, 206(2), 407–414. [Link]

  • Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]

  • Torchiana, M. L., Porter, C. C., Stone, C. A., & Hanson, H. M. (1970). Some biochemical and pharmacological actions of -methylphenylalanine. Biochemical Pharmacology, 19(5), 1601-14. [Link]

  • Lane, J. D., Schöne, B., & Neuhoff, V. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PMC, [Link]

  • PubChem. (n.d.). L-Alpha-methylphenylalanine. Retrieved from [Link]

  • Feng, Y., Ma, J., & Yuan, L. (2020). β-Methylphenylalanine exerts neuroprotective effects in a Parkinson's disease model by protecting against tyrosine hydroxylase depletion. Journal of cellular and molecular medicine, 24(17), 9871–9880. [Link]

  • Feng, Y., Ma, J., & Yuan, L. (2020). β‐Methylphenylalanine exerts neuroprotective effects in a Parkinson's disease model by protecting against tyrosine hydroxylase depletion. PMC, [Link]

  • Shah, S. N., & Johnson, R. C. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical research, 5(7), 709–718. [Link]

  • Agrawal, H. C., Bone, A. H., & Davison, A. N. (1970). Effect of phenylalanine on protein synthesis in the developing rat brain. PMC, [Link]

  • Agrawal, H. C., Bone, A. H., & Davison, A. N. (1970). Effect of phenylalanine on protein synthesis in the developing rat brain. The Biochemical journal, 117(2), 325–331. [Link]

  • DelValle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical journal, 170(3), 449–459. [Link]

  • DelValle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. PMC, [Link]

  • Schalock, R. L., Brown, W. J., & Kark, R. A. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of cellular physiology, 102(3), 395–405. [Link]

  • Huang, T., & Wang, W. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC, [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chirality Challenge of a Phenylalanine Analogue

2-Amino-3-(o-tolyl)propanoic acid, a derivative of phenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. Like all alpha-amino acids (except glycine), it exists as a pair of non-superimposable mirror images known as enantiomers. The distinct three-dimensional arrangement of these enantiomers dictates their interaction with other chiral molecules, such as biological receptors and enzymes. Consequently, one enantiomer may exhibit potent therapeutic activity while the other could be inactive or even toxic.

Therefore, the precise determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, is not merely a quality control metric; it is a critical step in ensuring the safety, efficacy, and reliability of a potential drug candidate. This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of 2-Amino-3-(o-tolyl)propanoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the fundamental principles, provide field-proven experimental protocols, and offer expert insights to guide researchers in selecting the most appropriate method for their specific needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard in Resolution

Chiral HPLC is arguably the most powerful and widely used technique for the separation and quantification of amino acid enantiomers.[1] Its strength lies in the diverse mechanisms available to induce chiral recognition. The choice of methodology—direct or indirect—is the first critical decision point.

Principle of Separation

The core principle of chiral HPLC is to create a transient diastereomeric relationship between the enantiomers of the analyte and a chiral selector. This difference in interaction energy results in different retention times on the chromatographic column, allowing for separation and quantification.

  • Direct Method (Chiral Stationary Phases - CSPs): This is the preferred approach as it analyzes the underivatized amino acid, eliminating sample preparation steps that could introduce errors or cause racemization.[1] The analyte is introduced to a column where a single enantiomer of a chiral selector is immobilized on the support material (the CSP). Macrocyclic glycopeptides (like teicoplanin) and crown ethers are particularly effective CSPs for resolving native amino acids.[1][2] The separation relies on the differential stability of the diastereomeric complexes formed between the analyte enantiomers and the CSP.[1]

  • Indirect Method (Chiral Derivatizing Agents - CDAs): This method involves a pre-column chemical reaction. The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[3] Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column (e.g., a C18 reverse-phase column).[3][4] A widely used CDA is Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, or FDAA), which reacts with the primary amine of the amino acid.[3][5]

Workflow for HPLC-Based Enantiomeric Excess Determination

cluster_direct Direct Method (CSP) cluster_indirect Indirect Method (CDA) cluster_analysis Data Analysis A1 Sample of 2-Amino-3-(o-tolyl)propanoic acid A2 Inject directly onto Chiral HPLC Column (e.g., Crown Ether CSP) A1->A2 A3 Separation of Enantiomers based on differential interaction with CSP A2->A3 A4 UV or MS Detection A3->A4 C1 Integrate Peak Areas of Enantiomers (or Diastereomers) A4->C1 B1 Sample of 2-Amino-3-(o-tolyl)propanoic acid B2 Derivatization with Chiral Agent (e.g., FDAA) B1->B2 B3 Formation of Diastereomeric Mixture B2->B3 B4 Inject onto Achiral HPLC Column (e.g., C18) B3->B4 B5 Separation of Diastereomers B4->B5 B6 UV or MS Detection B5->B6 B6->C1 C2 Calculate Enantiomeric Excess: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 C1->C2

Caption: HPLC workflows for ee determination.

Experimental Protocol: Direct Analysis using a Crown-Ether CSP
  • Rationale: Crown ether-based CSPs are highly effective for underivatized primary amino acids. They function by forming inclusion complexes with the protonated amino group, with chiral recognition driven by steric hindrance between the analyte's side chain and the chiral components of the crown ether.

  • Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detector.

  • Column: Crown ether-based chiral column (e.g., CHIRALPAK CR-I).

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). The acidic conditions ensure the primary amine is protonated for interaction with the crown ether.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 °C. Temperature is a critical parameter affecting resolution and should be strictly controlled.

  • Detection: UV at 210 nm or MS detection.

  • Sample Preparation: Dissolve approximately 1 mg of 2-Amino-3-(o-tolyl)propanoic acid in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the ee using the standard formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Experimental Protocol: Indirect Analysis via FDAA Derivatization
  • Rationale: FDAA (Marfey's reagent) provides robust derivatization, creating stable diastereomers with a strong chromophore (dinitrophenyl group) for sensitive UV detection at 340 nm.[3][5] The resulting derivatives are well-suited for separation on standard reverse-phase columns.

  • Derivatization:

    • In a microvial, dissolve ~50 µg of the 2-Amino-3-(o-tolyl)propanoic acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Vortex and heat the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of methanol or mobile phase for HPLC analysis.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start at 20% B, ramp to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

  • Analysis: Inject the derivatized sample. The two diastereomers will elute at different retention times. Calculate ee from the integrated peak areas. Typically, the D-amino acid derivative has a longer retention time than the L-amino acid derivative when using L-FDAA.[3]

Chiral Gas Chromatography (GC): The High-Sensitivity Approach

Chiral GC offers excellent sensitivity and often shorter analysis times compared to HPLC.[6] However, its primary challenge for amino acids is their non-volatile, zwitterionic nature. This necessitates a robust, multi-step derivatization process to render the analyte volatile and thermally stable for gas-phase analysis.[6][7]

Principle of Separation

The analyte must first undergo achiral derivatization to block the polar carboxyl and amino functional groups.[6] This is typically a two-step process: esterification of the carboxylic acid followed by acylation of the amine.[6][8] The resulting volatile derivative is then injected onto a GC column coated with a chiral stationary phase, often a cyclodextrin derivative or a chiral selector like Chirasil-Val.[9][10] The enantiomers are separated based on their differential partitioning between the mobile gas phase and the chiral stationary phase.

Workflow for GC-Based Enantiomeric Excess Determination

cluster_prep Sample Preparation (Mandatory) cluster_gc GC Analysis cluster_analysis Data Analysis A1 Sample of 2-Amino-3-(o-tolyl)propanoic acid A2 Step 1: Esterification (e.g., Methanolic HCl) A1->A2 A3 Step 2: Acylation (e.g., Trifluoroacetic Anhydride) A2->A3 A4 Volatile, Achiral Derivative A3->A4 B1 Inject onto Chiral GC Column (e.g., Chirasil-Val) A4->B1 B2 Separation of Enantiomers in Gas Phase B1->B2 B3 FID or MS Detection B2->B3 C1 Integrate Peak Areas of Enantiomers B3->C1 C2 Calculate Enantiomeric Excess: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 C1->C2

Caption: GC workflow for ee determination.

Experimental Protocol: Two-Step Derivatization and GC-MS Analysis
  • Rationale: This protocol ensures the complete derivatization of both functional groups, which is critical for good peak shape and volatility.[6] Using a mass spectrometer (MS) as a detector provides higher certainty in peak identification compared to a Flame Ionization Detector (FID).

  • Derivatization:

    • Esterification: Place ~1 mg of the amino acid sample in a reaction vial. Add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100 °C for 30 minutes.[6] After cooling, remove the cap and evaporate the solvent completely, using gentle heating if necessary.

    • Acylation: To the dry residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).[6] Cap the vial and heat at 60 °C for 15 minutes. After cooling, the sample is ready for injection.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Chiral capillary column, such as Chirasil-L-Val or a cyclodextrin-based column (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio). Injector temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes. The temperature program is crucial and must be optimized to achieve baseline separation.[6]

  • MS Parameters:

    • Transfer line temperature: 250 °C.

    • Ion source temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 50-400 m/z.

  • Analysis: Identify the peaks corresponding to the enantiomers by their retention times and mass spectra. Integrate the total ion chromatogram (TIC) peak areas to calculate the enantiomeric excess.

NMR Spectroscopy: The Non-Separative Approach

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. It is a non-separative technique that relies on creating a diastereomeric environment within the NMR tube, causing the signals of the two enantiomers, which are otherwise identical (isochronous), to become distinct (anisochronous).[11][12]

Principle of Detection

To resolve the signals, a chiral auxiliary compound is added to the NMR sample. There are two main types:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, forming stable diastereomers. These diastereomers have distinct chemical environments, leading to separate signals in the ¹H, ¹³C, ³¹P, or ¹⁹F NMR spectra. The integration of these distinct signals directly corresponds to the ratio of the enantiomers.[11][13]

  • Chiral Solvating Agents (CSAs) or Shift Reagents: These agents form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers. This transient interaction is often sufficient to induce a chemical shift difference (Δδ) between corresponding protons (or other nuclei) of the two enantiomers, allowing for quantification by integration.[12]

Workflow for NMR-Based Enantiomeric Excess Determination

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A1 Sample of 2-Amino-3-(o-tolyl)propanoic acid A2 Add Chiral Auxiliary (CDA or CSA) and deuterated solvent A1->A2 A3 Formation of Diastereomeric Species in NMR Tube A2->A3 B1 Acquire Spectrum (e.g., ¹H or ³¹P NMR) A3->B1 B2 Observe distinct signals for each enantiomer's diastereomeric form B1->B2 C1 Integrate distinct signals corresponding to each diastereomer B2->C1 C2 Calculate Enantiomeric Excess: ee (%) = |(Int₁ - Int₂) / (Int₁ + Int₂)| * 100 C1->C2

Caption: NMR workflow for ee determination.

Experimental Protocol: ¹H NMR with a Chiral Boronic Acid Assembly
  • Rationale: This elegant method uses a three-component self-assembly of a chiral diol, a boronic acid, and the primary amine of the amino acid to form diastereomeric boronate esters in situ.[12] The method is rapid and requires only mixing the components in an NMR tube.

  • Instrumentation: NMR Spectrometer (400 MHz or higher is recommended for good signal dispersion).

  • Reagents:

    • Chiral diol: (R)-1,1′-bi-2-naphthol ((R)-BINOL).

    • Boronic acid: 2-formylphenylboronic acid (2-FPBA).

    • Deuterated solvent: Chloroform-d (CDCl₃) or Acetonitrile-d₃.

  • Sample Preparation:

    • In a small vial, prepare the host solution by dissolving approximately 1.2 equivalents of 2-FPBA and 1.2 equivalents of (R)-BINOL in 0.6 mL of the deuterated solvent.[1]

    • Add 1.0 equivalent of the 2-Amino-3-(o-tolyl)propanoic acid sample (e.g., ~5 mg, potentially as its methyl ester for better solubility) to the vial.[1]

    • Gently swirl to ensure complete dissolution and reaction. The assembly forms rapidly at room temperature.[12]

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio, which is critical for accurate integration.

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the imine C-H proton).

  • Analysis: Carefully integrate the pair of distinct signals. The ratio of the integrals directly reflects the enantiomeric ratio of the original sample. Calculate the ee from these integration values.

Comparative Analysis: Selecting the Optimal Method

The choice of method depends on a balance of factors including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Physical separation of enantiomers (direct) or diastereomers (indirect).Physical separation of volatile enantiomeric derivatives.In-situ formation of diastereomers leading to distinct spectral signals.
Resolution Excellent, often baseline separation.[1]Very high, especially with capillary columns.Dependent on the chiral auxiliary and magnetic field strength; signal overlap can be an issue.[11]
Sensitivity Good to excellent (ng-pg range), especially with MS detection.Excellent (pg-fg range), generally the most sensitive technique.[6]Relatively low (mg-µg range), requires more sample.
Analysis Time Moderate (15-40 min per run), plus derivatization time for indirect methods.Fast (10-30 min per run), but requires significant time for derivatization.[6]Very fast acquisition (<10 min), with minimal sample prep for CSA methods.[12]
Sample Prep Minimal to none for direct methods.[1] Multi-step for indirect methods.[3]Mandatory, multi-step, and complex derivatization.[6][8]Simple mixing in an NMR tube.
Cost Moderate to high. Chiral columns can be expensive.[1]Moderate. Chiral columns are consumables.High initial instrument cost, but low cost per sample.
Advantages - Direct analysis possible- High robustness and reliability- Broad applicability- Highest sensitivity- Fast chromatographic runs- High resolution- Non-destructive- Fast and simple sample prep- Provides structural information
Disadvantages - Expensive chiral columns- Indirect method risks racemization- Mandatory, harsh derivatization- Not suitable for thermally labile compounds- Low sensitivity- Signal overlap can complicate quantification- Purity of chiral auxiliary is critical

Conclusion and Expert Recommendations

The determination of the enantiomeric excess of 2-Amino-3-(o-tolyl)propanoic acid can be reliably achieved by several advanced analytical techniques. The optimal choice is dictated by the specific requirements of the research or development phase.

  • For routine quality control, high accuracy, and method robustness , Direct Chiral HPLC is the recommended gold standard. Its ability to analyze the native amino acid minimizes sample preparation artifacts and provides highly reliable, reproducible results.

  • For applications requiring ultra-high sensitivity , such as analyzing trace impurities or working with minute sample quantities, Chiral GC-MS is the superior choice. While the sample preparation is intensive, its sensitivity is unmatched.

  • For high-throughput screening, rapid reaction monitoring, or when structural confirmation is needed simultaneously , NMR Spectroscopy with a chiral solvating agent is an exceptionally efficient tool. Its speed and simple preparation make it ideal for quickly assessing the success of asymmetric syntheses before committing to more time-consuming chromatographic methods.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method, ensuring the stereochemical integrity of their chiral molecules from discovery through development.

References

  • BenchChem. (2025).
  • Alcaraz, M. et al. (2004). ³¹P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids.
  • Bunin, A. et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Pharmaceutical Chemistry Journal, PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
  • Li, L. et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, RSC Publishing.
  • Hargreaves, J. R. et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Labuta, J. et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • Einarsson, S. et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
  • Gajda, T. et al. (1992). The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Semantic Scholar.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Brückner, H. et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry, NIH.
  • CAT GmbH. Analyses of amino acids, Enantiomeric purity.
  • Šimek, P. et al. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Journal of Visualized Experiments.
  • Gecse, K. et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Bachem. (2001).

Sources

A Senior Application Scientist's Guide to the Comparative Conformational Effects of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Alphabet

In the fields of peptide-based drug design and protein engineering, the twenty canonical amino acids provide a remarkable yet finite toolkit. To overcome limitations in structure, stability, and function, researchers increasingly turn to unnatural amino acids (Uaas). These bespoke building blocks, by introducing novel side-chain functionalities and backbone constraints, offer unprecedented control over the three-dimensional structure of peptides and proteins. Understanding the precise conformational consequences of incorporating a Uaa is paramount to rationally designing next-generation therapeutics and research tools.

This guide provides a comparative analysis of the conformational effects induced by several key classes of Uaas. We will move beyond a simple catalog of structures to explore the causal relationships between a Uaa's architecture and its influence on secondary structure. This analysis is grounded in experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography, providing a robust framework for selecting the appropriate Uaa for a given application.

The Rationale for Conformational Control

The biological activity of a peptide is inextricably linked to its three-dimensional shape. A peptide might need to adopt a specific helical conformation to bind to a receptor, or form a rigid β-turn to mimic a protein loop.[1] However, short, natural peptides are often conformationally flexible in solution, which can lead to reduced binding affinity and increased susceptibility to proteolytic degradation.

Uaas address this challenge by pre-organizing the peptide backbone into a desired conformation. This is achieved by restricting the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ), which dictate the overall fold of the peptide chain. By locking in a bioactive conformation, Uaas can significantly enhance potency, selectivity, and metabolic stability.

Comparative Analysis of Key Uaa Classes

The diverse world of Uaas can be broadly categorized by the nature of their conformational constraints. Here, we compare three major classes: α,α-disubstituted amino acids, β-amino acids, and constrained proline analogs.

α,α-Disubstituted Amino Acids: The Helix Inducers

This class of Uaas is characterized by the replacement of the α-hydrogen with a second substituent.[2] This seemingly simple modification has profound stereochemical consequences, severely restricting the available φ/ψ conformational space and strongly promoting helical structures.[3][4]

  • Mechanism of Action: The steric bulk introduced by the two α-substituents prevents the peptide backbone from adopting an extended conformation (like that found in a β-sheet). Instead, the backbone is funneled into the φ, ψ angles characteristic of either an α-helix or, more commonly, a tighter 310-helix.[2][4]

  • Comparative Example: Aib vs. Diethylglycine (Deg):

    • 2-Aminoisobutyric acid (Aib) , the simplest achiral member of this class, is a powerful helix-promoting residue.[4] Its two methyl groups sterically favor φ, ψ angles in the helical region of the Ramachandran plot. Homopeptides of Aib are known to form stable 310-helices.[4]

    • Diethylglycine (Deg) and Dipropylglycine (Dpg) , with larger, more flexible alkyl groups, also constrain the backbone. However, instead of forming helices, their homopeptides tend to adopt a fully extended C5-conformation.[4] Peptides containing Dpg in alternation with standard amino acids, however, have been shown to adopt ordered 310-helical structures in aqueous solution, stabilized by hydrophobic interactions between the propyl side chains and adjacent residues.[5]

  • The Role of Chirality and Ring Size:

    • Introducing chirality at the α-carbon, as in α-methylated amino acids, allows for control over the screw-sense of the resulting helix.[4] For instance, peptides made of chiral α-methylated amino acids often form 310-helices, with the direction of the helix (right- or left-handed) dictated by the stereochemistry of the Uaa.[2]

    • Cyclic α,α-disubstituted amino acids, such as 1-aminocyclopentane-1-carboxylic acid (Ac5c), are also potent tools for stabilizing helices. The ring size is a critical factor; studies have shown that the ring strain in smaller rings like 1-aminocyclopropane-1-carboxylic acid (Ac3c) can weaken its ability to promote helices compared to the four- and five-membered ring counterparts.[6]

Uaa TypeTypical Induced StructureKey Structural Feature
Aib (α,α-dimethylglycine) 310-helixTwo α-methyl groups
Deg (α,α-diethylglycine) Extended C5 (in homopeptides)Two α-ethyl groups
Dpg (α,α-dipropylglycine) 310-helix (in alternating peptides)Two α-propyl groups
Chiral α-methylated AAs 310-helix (specific screw-sense)One α-methyl, one other α-substituent
Cyclic α,α-disubstituted AAs Helicalα-carbon is part of a cycloalkane ring
β-Amino Acids: Expanding the Backbone

β-amino acids introduce an additional carbon atom into the peptide backbone, creating a more flexible and proteolytically resistant structure. While acyclic β-amino acids can increase flexibility, cyclic β-amino acids act as powerful conformational constraints.[7]

  • Mechanism of Action: The extended backbone of β-peptides gives rise to a wider variety of stable secondary structures than are available to α-peptides, including various helices (10-helix, 12-helix, 14-helix) and sheets.[8] Cyclic β-amino acids, by locking the Cα-Cβ bond into a ring, severely restrict the backbone torsion angles and can be used to nucleate specific secondary structures.[7]

  • Comparative Example: Constrained β-amino acids in Miniproteins:

    • Studies on model miniproteins like Trp-cage have shown that strategic substitution with a constrained β-amino acid can significantly increase the conformational stability.[9] For example, placing the β-amino acid at the end of a helix can help to prevent fraying and stabilize the overall fold.[9]

    • Norbornene-based β-amino acids can be used to induce structures that mimic parallel or antiparallel β-sheets, or to nucleate β-turns, depending on the stereochemistry of the norbornene scaffold.[10]

Proline Analogs: Mastering the Turn

Proline's unique cyclic side chain already restricts its φ angle to approximately -60°, making it a common residue in β-turns.[11] Proline analogs leverage this inherent constraint, often using stereoelectronic effects to further control the peptide backbone.

  • Mechanism of Action: The puckering of the five-membered pyrrolidine ring (endo or exo) and the cis/trans isomerization of the preceding peptide bond are key determinants of conformation.[12] Introducing electron-withdrawing substituents, such as fluorine, can create stereoelectronic effects that favor a specific ring pucker, thereby influencing the overall peptide conformation.[12][13]

  • Comparative Example: Stabilizing the cis-Amide Bond:

    • The β-turn is a common recognition motif in protein-protein interactions, and the Type VI turn specifically requires a cis-proline.[1] Certain proline analogs are designed to stabilize this otherwise less-favored cis-amide conformation.

    • 5-Alkylprolines use steric hindrance to disfavor the trans conformation.[1]

    • Azaproline , which has a nitrogen at the α-carbon position, uses lone-pair repulsion to strongly favor the cis-amide bond and is highly effective at inducing Type VI β-turns.[1]

Experimental Corner: A Guide to Conformational Analysis

The choice of analytical technique is critical for accurately characterizing the conformational effects of Uaas. A multi-faceted approach, combining low- and high-resolution techniques, provides the most comprehensive picture.

Workflow for Conformational Analysis

G cluster_0 Initial Screening & Secondary Structure cluster_1 High-Resolution 3D Structure CD Circular Dichroism (CD) FTIR FTIR Spectroscopy Secondary Secondary Structure (Helix, Sheet, Turn) CD->Secondary FTIR->Secondary NMR NMR Spectroscopy XRay X-Ray Crystallography Atomic Atomic-Resolution 3D Structure NMR->Atomic XRay->Atomic Peptide Peptide containing Uaa Peptide->CD Assess overall fold Peptide->FTIR Confirm H-bonding Secondary->NMR For detailed solution structure Secondary->XRay For solid-state structure

Caption: Workflow for characterizing Uaa-containing peptides.

Protocol 1: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-sample-consumption technique ideal for assessing the overall secondary structure of a peptide in solution.[14][15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone.[16]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer itself should not have a significant CD signal in the far-UV region.[15] A typical peptide concentration for initial measurements is 100 µM.[15] Prepare a matched buffer blank.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance. Purge the instrument with nitrogen gas. Set the wavelength range for far-UV analysis (typically 190-260 nm).

  • Data Acquisition: Record a spectrum of the buffer blank first. Then, record the spectrum of the peptide sample.

  • Data Processing: Subtract the buffer blank spectrum from the peptide sample spectrum. Convert the resulting signal (typically in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where: mdeg is the recorded ellipticity, MRW is the mean residue weight (molecular weight / number of residues), l is the path length in cm, and c is the concentration in g/mL.

  • Interpretation:

    • α-helix: Strong positive band around 192 nm and two negative bands at ~208 nm and ~222 nm.

    • β-sheet: Negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: Strong negative band around 200 nm.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-resolution structural and dynamic information in solution, making it a cornerstone of peptide conformational analysis.[14][17] The process involves assigning chemical shifts to specific atoms and then using distance and angle restraints to calculate a 3D structure.[18][19]

Step-by-Step Methodology:

  • Sample Preparation: This is a critical step. A highly purified peptide sample (1-2 mg) is required.[15] For complex structures, isotopic labeling (15N, 13C) is often necessary.[19][20] The sample is dissolved in ~0.5 mL of a suitable solvent (e.g., H₂O/D₂O or an organic solvent) and placed in an NMR tube.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field spectrometer. Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 6 Å), providing crucial distance restraints.[18]

  • Resonance Assignment: The "peaks" or resonances in the spectra are assigned to specific atoms in the peptide sequence.[19] This is a complex process that connects sequential residues based on their through-bond and through-space correlations.

  • Structural Restraint Generation: NOE cross-peaks are converted into upper-limit distance restraints. Dihedral angle restraints (φ, ψ) can be derived from chemical shifts and coupling constants.[18]

  • Structure Calculation and Refinement: A computational program uses the experimental restraints to generate an ensemble of 3D structures that are consistent with the data.[20]

  • Structure Validation: The quality of the final structure ensemble is assessed using tools like Ramachandran plots to ensure reasonable bond angles and geometries.[20]

Protocol 3: X-Ray Crystallography

X-ray crystallography provides the highest resolution, static picture of a peptide's conformation in the solid state.[15] The primary challenge is obtaining a well-ordered crystal.[21][22]

Step-by-Step Methodology:

  • Crystallization Screening: The purified peptide is mixed with a wide array of precipitants, buffers, and salts under various conditions to find a condition that yields crystals.[22] Vapor diffusion (hanging or sitting drop) is the most common method.[21][23]

    • In this method, a drop containing the peptide and a precipitant solution is allowed to equilibrate with a larger reservoir of a higher concentration precipitant solution in a sealed chamber.[23] Water slowly vaporizes from the drop to the reservoir, concentrating the peptide and inducing crystallization.[23]

  • Crystal Optimization: Once initial "hits" are found, the conditions are optimized to grow larger, single crystals suitable for diffraction (typically 0.2-1.0 mm).[24]

  • Data Collection: A single crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a characteristic pattern of spots.

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the electron density map of the molecule. An atomic model of the peptide is then built into this map and refined to best fit the experimental data.

G cluster_0 Crystallization cluster_1 Data Collection & Processing Screen Screening Conditions (Vapor Diffusion, etc.) Optimize Optimize Crystal Growth Screen->Optimize Crystal Single Crystal Optimize->Crystal Diffract X-Ray Diffraction Solve Solve Phase Problem Diffract->Solve Model 3D Atomic Model Solve->Model Build & Refine Peptide Purified Peptide Solution Peptide->Screen Crystal->Diffract

Caption: General workflow for X-Ray Crystallography.

Conclusion

Unnatural amino acids are indispensable tools for modern peptide and protein science. By understanding the distinct conformational biases of different Uaa classes—from the helix-inducing properties of α,α-disubstituted residues to the turn-stabilizing effects of proline analogs—researchers can rationally design molecules with enhanced stability, affinity, and therapeutic potential. A rigorous analytical workflow, combining CD for initial screening with NMR and/or X-ray crystallography for high-resolution structure determination, is essential to validate these designs and advance our understanding of the complex interplay between chemical structure and biological function.

References

  • NMR-Based Methods for Protein Analysis. (2021).
  • Che, Y., & Marshall, G. R. (2006). Impact of cis-proline analogs on peptide conformation. Biopolymers, 81(5), 392-406. [Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. (2009). PubMed. [Link]

  • CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. (n.d.). World Scientific Publishing. [Link]

  • North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301-13. [Link]

  • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. (n.d.). J-Stage. [Link]

  • A Brief on The NMR Spectroscopy of Proteins. (2021). Conduct Science. [Link]

  • Advanced Analytical Techniques for Peptide Characterization. (n.d.). Peptide Logic. [Link]

  • Protein and Peptide Crystallization. (n.d.). AMRI. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2007). ResearchGate. [Link]

  • Lyu, P. C., Sherman, J. C., Chen, A., & Kallenbach, N. R. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5317-5320. [Link]

  • Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. (n.d.). PNAS. [Link]

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 4272-4278. [Link]

  • Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. (1991). PMC. [Link]

  • Helix stabilization by natural and unnatural amino acids with alkyl side-chains. (n.d.). Semantic Scholar. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. [Link]

  • Peptide Crystallization. (n.d.). Creative Biostructure. [Link]

  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(38), 12071-12082. [Link]

  • Protein crystallization. (n.d.). Wikipedia. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive, 11(02), 101–114. [Link]

  • Protein Crystallization. (n.d.). Mettler Toledo. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]

  • Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. (1991). PubMed. [Link]

  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. (n.d.). ResearchGate. [Link]

  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. (2018). PMC. [Link]

  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? (n.d.). MtoZ Biolabs. [Link]

  • Protein Structure Determination by NMR-Spectroscopy. (n.d.). Refubium. [Link]

  • Learn: Guide to Understanding PDB Data: Methods for Determining Structure. (n.d.). PDB-101. [Link]

  • Protein structure determination by NMR. (n.d.). Fiveable. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2018). Journal of the American Chemical Society. [Link]

  • Circular Dichroism of Peptides. (2011). Springer Nature Experiments. [Link]

  • Circular Dichroism Studies of Secondary Structure of Peptides. (1997). Springer Nature Experiments. [Link]

  • Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. (2026). ACS Publications. [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). ACS Publications. [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). PMC. [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect. [Link]

  • Analysis. (n.d.). American Peptide Society. [Link]

  • Conformational analysis of small peptides by circular dichroism. (2007). Digital Commons @ Southern University and A&M College. [Link]

  • Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. (2005). Journal of the American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Stereochemistry of Synthetic o-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides and peptidomimetics, the incorporation of non-proteinogenic amino acids like o-methylphenylalanine offers a powerful tool to modulate biological activity and enhance proteolytic stability. However, the synthetic routes to these chiral building blocks often yield racemic or enantiomerically enriched mixtures. Consequently, rigorous validation of the stereochemistry of synthetic o-methylphenylalanine is not merely a procedural formality but a critical determinant of downstream biological and pharmacological outcomes.

This comprehensive guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of o-methylphenylalanine. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer a comparative analysis to empower you to select the most appropriate strategy for your research needs. Our focus is on creating self-validating systems, ensuring the data you generate is both accurate and defensible.

The Importance of Stereochemical Purity in Drug Discovery

The three-dimensional arrangement of atoms in a molecule can have profound effects on its biological activity. In the case of chiral molecules like o-methylphenylalanine, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit off-target toxicity. Therefore, the ability to confidently assign the absolute configuration and determine the enantiomeric purity of your synthetic material is paramount.

A Comparative Overview of Analytical Techniques

The validation of o-methylphenylalanine's stereochemistry can be broadly approached through three complementary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and single-crystal X-ray Crystallography. Each method offers distinct advantages and is suited to different stages of the research and development pipeline.

Technique Principle Information Obtained Sample Requirement Throughput Expertise Required
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.Enantiomeric excess (ee%), enantiomeric ratio.Micrograms to milligrams.High.Moderate.
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with distinguishable NMR signals.Enantiomeric excess (ee%), absolute configuration (with known standard).Milligrams.Moderate.High.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Unambiguous absolute configuration.Milligrams (requires suitable single crystals).Low.High.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the most widely employed technique for determining the enantiomeric purity of chiral compounds due to its high throughput, sensitivity, and reproducibility.[1] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers of the analyte and a chiral selector, which can be either immobilized on the stationary phase (Chiral Stationary Phase - CSP) or added to the mobile phase.[2]

Causality Behind Experimental Choices in Chiral HPLC Method Development

The key to a successful chiral separation lies in selecting the appropriate CSP and optimizing the mobile phase. For aromatic amino acids like o-methylphenylalanine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice.[3] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

The choice of mobile phase is equally critical. In normal-phase mode (e.g., hexane/alcohol mixtures), the primary interactions are hydrogen bonding. In reversed-phase mode (e.g., water/acetonitrile/methanol mixtures), hydrophobic interactions play a more dominant role. The addition of acidic or basic modifiers can influence the ionization state of the amino acid and the stationary phase, thereby modulating retention and selectivity.[4]

Experimental Protocol: Chiral HPLC Analysis of o-Methylphenylalanine

This protocol provides a starting point for developing a robust chiral HPLC method for o-methylphenylalanine.

1. Column Selection and Initial Screening:

  • Primary Screening Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). These are excellent starting points for aromatic amino acids.[5][6]

  • Secondary Screening Columns: If the primary columns do not provide adequate separation, consider a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC® T.

2. Mobile Phase Screening:

  • Normal Phase:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% TFA.

  • Reversed Phase:

    • Mobile Phase C: Water/Acetonitrile (50:50 v/v) with 0.1% Formic Acid.

    • Mobile Phase D: Methanol/Water (50:50 v/v) with 0.1% Ammonium Acetate (10 mM).

3. Method Optimization:

  • Once initial separation is observed, optimize the mobile phase composition by systematically varying the ratio of the strong to weak solvent to achieve a resolution (Rs) of >1.5.

  • Adjust the concentration of the acidic or basic modifier to fine-tune peak shape and retention.

  • Evaluate the effect of column temperature. Lower temperatures often enhance enantioselectivity but may increase analysis time.

4. Sample Preparation:

  • Dissolve a small amount (approx. 1 mg/mL) of the synthetic o-methylphenylalanine in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral_HPLC_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Dissolve o-Methylphenylalanine Filter Filter Sample Sample->Filter HPLC HPLC System Filter->HPLC MP Prepare Mobile Phase MP->HPLC Column Chiral Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for chiral HPLC analysis.

II. NMR Spectroscopy with Chiral Derivatizing Agents: Assigning Absolute Configuration

While chiral HPLC is excellent for determining enantiomeric purity, it does not inherently provide the absolute configuration of the enantiomers. For this, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) is a powerful technique.[7] The principle involves the covalent reaction of the enantiomeric analyte with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for both the determination of their ratio (and thus the ee% of the original sample) and, by applying empirical models, the assignment of the absolute configuration.[8]

Two of the most reliable and widely used CDAs for amino acids are Marfey's reagent and Mosher's acid.

A. Marfey's Method

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) reacts with the primary amine of an amino acid to form stable diastereomeric adducts.[9][10] The resulting diastereomers can be separated by reversed-phase HPLC, and the elution order is often predictable, with the L-L diastereomer eluting before the L-D diastereomer for many standard amino acids.[11] However, for sterically hindered or non-proteinogenic amino acids like o-methylphenylalanine, this elution order should be confirmed with authentic standards.

1. Derivatization:

  • To a solution of o-methylphenylalanine (approx. 50 nmol) in 100 µL of water, add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

  • Add 40 µL of 1 M sodium bicarbonate solution.

  • Heat the mixture at 40°C for 1 hour.[9]

  • Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the remaining aqueous solution with the HPLC mobile phase.

2. HPLC Analysis:

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Detection: UV at 340 nm.

3. Data Analysis:

  • Compare the retention time of the derivatized sample with that of derivatized L- and D-o-methylphenylalanine standards (if available).

  • The relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the starting material.

Marfeys_Method_Workflow cluster_Derivatization Derivatization cluster_Analysis HPLC Analysis cluster_Data Data Interpretation Reactants o-Methylphenylalanine + L-FDAA + NaHCO3 Heat Heat at 40°C Reactants->Heat Neutralize Neutralize with HCl Heat->Neutralize RPHPLC Reversed-Phase HPLC Neutralize->RPHPLC C18Column C18 Column RPHPLC->C18Column UV340 UV Detector (340 nm) C18Column->UV340 Chromatogram Analyze Chromatogram UV340->Chromatogram CompareRT Compare Retention Times Chromatogram->CompareRT DetermineConfig Determine Configuration CompareRT->DetermineConfig

Caption: Workflow for Marfey's method.

B. Mosher's Amide Analysis

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be converted to its acid chloride, which reacts with the amine of o-methylphenylalanine to form diastereomeric amides.[12] The key to this method is the anisotropic effect of the phenyl ring of the MTPA moiety, which shields or deshields nearby protons in the substrate depending on the absolute configuration at the stereocenter.[13] By comparing the ¹H NMR spectra of the amides formed from both (R)- and (S)-MTPA, a Δδ (δS - δR) value can be calculated for each proton. The sign of these Δδ values allows for the assignment of the absolute configuration.[7]

1. Preparation of (R)- and (S)-MTPA Amides (in separate NMR tubes):

  • Dissolve o-methylphenylalanine (approx. 5 mg) in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) in an NMR tube.

  • Add a small excess of anhydrous pyridine (approx. 10 µL).

  • To one tube, add a slight molar excess (approx. 1.2 equivalents) of (R)-(-)-MTPA chloride.

  • To the second tube, add a slight molar excess (approx. 1.2 equivalents) of (S)-(+)-MTPA chloride.

  • Cap the NMR tubes and agitate to mix. Allow the reactions to proceed at room temperature for 2-4 hours, or until completion (can be monitored by TLC).

2. NMR Analysis:

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.

  • Assign the signals for the protons of the o-methylphenylalanine moiety in both spectra.

3. Data Analysis:

  • Create a table of the chemical shifts for the assigned protons in both the (R)- and (S)-MTPA amide spectra.

  • Calculate the Δδ (δS - δR) for each proton.

  • Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern reveals the absolute configuration.

Moshers_Method_Workflow cluster_Derivatization Diastereomer Formation cluster_Analysis NMR Spectroscopy cluster_Data Data Interpretation SampleR o-Methylphenylalanine + (R)-MTPA-Cl NMR_R ¹H NMR of (R)-MTPA Amide SampleR->NMR_R SampleS o-Methylphenylalanine + (S)-MTPA-Cl NMR_S ¹H NMR of (S)-MTPA Amide SampleS->NMR_S AssignSpectra Assign Proton Signals NMR_R->AssignSpectra NMR_S->AssignSpectra CalcDelta Calculate Δδ (δS - δR) AssignSpectra->CalcDelta ApplyModel Apply Mosher Model CalcDelta->ApplyModel DetermineConfig Determine Absolute Configuration ApplyModel->DetermineConfig

Caption: Workflow for Mosher's amide analysis.

III. X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography is the only technique that provides an unambiguous determination of the absolute configuration of a chiral molecule in the solid state.[14] This method relies on the ability to grow a high-quality single crystal of the analyte. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule.

Causality Behind Experimental Choices in Crystallization

The greatest challenge in X-ray crystallography is often the preparation of a suitable single crystal. The choice of solvent or solvent system is critical. For amino acids, which can be zwitterionic, solvents that can support both polar and non-polar interactions are often successful. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common crystallization techniques.[15][16]

Experimental Protocol: Crystallization of o-Methylphenylalanine

1. Solvent Screening:

  • Screen a variety of solvents and solvent mixtures for their ability to dissolve o-methylphenylalanine at elevated temperatures and show reduced solubility upon cooling. Good starting points include:

    • Water

    • Ethanol/Water mixtures

    • Isopropanol/Water mixtures

    • Methanol[14]

2. Crystallization:

  • Slow Evaporation: Prepare a nearly saturated solution of o-methylphenylalanine in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

3. X-ray Diffraction Analysis:

  • Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis by a trained crystallographer.

Xray_Crystallography_Workflow cluster_Crystallization Crystal Growth cluster_Analysis X-ray Diffraction cluster_Data Result SolventScreen Solvent Screening Crystallize Crystallization (Slow Evaporation, Cooling, or Vapor Diffusion) SolventScreen->Crystallize Harvest Harvest Single Crystal Crystallize->Harvest Diffractometer X-ray Diffractometer Harvest->Diffractometer DataCollection Data Collection Diffractometer->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AbsoluteConfig Unambiguous Absolute Configuration StructureSolution->AbsoluteConfig

Caption: Workflow for X-ray crystallography.

Conclusion and Recommendations

The validation of the stereochemistry of synthetic o-methylphenylalanine is a multi-faceted task that can be confidently addressed by a strategic application of the techniques outlined in this guide.

  • For routine analysis of enantiomeric purity and for high-throughput screening, Chiral HPLC is the method of choice.

  • When the absolute configuration needs to be determined and a crystalline sample is not available, NMR spectroscopy with chiral derivatizing agents , particularly Mosher's amide analysis, provides a reliable solution.

  • For an unambiguous and definitive determination of the absolute configuration, single-crystal X-ray crystallography is the gold standard, provided that suitable crystals can be obtained.

By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers can design a robust and efficient workflow to ensure the stereochemical integrity of their synthetic o-methylphenylalanine, thereby laying a solid foundation for their subsequent research and development endeavors.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino acids, 27(3-4), 231–247. [Link]

  • Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of pharmaceutical and biomedical analysis, 54(5), 921–937. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • Fujii, K., Ikai, Y., Mayumi, T., Oka, H., Suzuki, M., & Harada, K. I. (1997). A nonempirical method for determining the absolute configuration of constituent amino acids in a peptide using a chiral derivatizing agent. Analytical chemistry, 69(17), 3346–3352. [Link]

  • Fujii, K., Ikai, Y., Oka, H., Suzuki, M., & Harada, K. I. (1997). A nonempirical method for determining the absolute configuration of constituent amino acids in a peptide using a chiral derivatizing agent, part II. Tetrahedron letters, 38(9), 1589-1592. [Link]

  • Nogle, L. M., Mann, C. W., Watts, W. L., & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of pharmaceutical and biomedical analysis, 40(4), 901–909. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Jin, J. Y., & Lee, W. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules (Basel, Switzerland), 23(6), 1421. [Link]

  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]

  • Liu, Y., Wang, S., Wang, X., & Gong, J. (2018). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 8(11), 421. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]

  • Panda, S. S., & Sharma, N. K. (2023). Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical reviews, 91(7), 1441-1457. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in stereochemistry, 13, 263-331. [Link]

  • Slaninova, J., & Maletinska, L. (2001). Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. Journal of Peptide Science, 7(1), 45-52. [Link]

  • Srirangam, J. C. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. [Link]

  • Tiritiris, I., & Bats, J. W. (2013). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Symmetry, 5(3), 346-361. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Yau, E. K., & Witte, T. (2024). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Zhou, J., & Li, Z. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 32(10), 20-27. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine at BMRB. [Link]

  • Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). [Link]

  • Wikipedia. (n.d.). Mosher's acid. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Szemán, J., & Gerbovics, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules (Basel, Switzerland), 26(16), 4935. [Link]

  • Al-Majnoni, S., & Abualnaja, K. O. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3925. [Link]

Sources

A Comparative Guide to the Synthesis Efficiency of 2-Amino-3-(o-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-canonical amino acids (ncAAs), 2-Amino-3-(o-tolyl)propanoic acid and its structural isomers serve as valuable building blocks in medicinal chemistry and drug discovery. Their incorporation into peptides and other molecular frameworks can significantly modulate pharmacological properties. The efficient and stereoselective synthesis of these compounds is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of prevalent synthetic strategies for 2-Amino-3-(o-tolyl)propanoic acid, with a focus on benchmarking their efficiency based on yield, enantioselectivity, operational simplicity, and green chemistry principles.

Introduction to Synthetic Strategies

The synthesis of α-amino acids can be broadly categorized into chemical and enzymatic methods. For a substituted phenylalanine derivative like 2-Amino-3-(o-tolyl)propanoic acid, the primary challenges lie in the construction of the α-stereocenter and the formation of the carbon-carbon bond between the benzylic and α-carbons. This guide will focus on two prominent and distinct approaches:

  • Asymmetric Alkylation of a Glycine-Derived Schiff Base: A cornerstone of chemical synthesis, this method relies on the stereocontrolled alkylation of a chiral glycine enolate equivalent. The O'Donnell asymmetric phase-transfer catalysis is a well-established example of this approach.

  • Biocatalytic Asymmetric Amination: Leveraging the exquisite selectivity of enzymes, this "green" chemistry approach utilizes enzymes like phenylalanine ammonia lyases (PALs) to directly introduce the amino group onto a suitable precursor.

This guide will dissect these two methodologies, providing detailed protocols, comparative data, and an analysis of their respective strengths and weaknesses to aid researchers in selecting the most appropriate route for their specific needs.

Method 1: Asymmetric Alkylation of a Glycine Schiff Base (O'Donnell Method)

The O'Donnell method for asymmetric amino acid synthesis is a powerful and versatile tool that utilizes a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation of a glycine imine.[1] This approach allows for the enantioselective synthesis of a wide variety of natural and unnatural amino acids.[2][3]

Causality of Experimental Choices

The choice of a benzophenone-protected glycine ester Schiff base is crucial as it provides a readily deprotonatable α-proton, forming a planar enolate intermediate. The use of a chiral phase-transfer catalyst, typically derived from cinchona alkaloids, creates a chiral environment around the enolate, directing the incoming electrophile to one face of the enolate, thus inducing asymmetry.[1] The biphasic reaction conditions (e.g., toluene and aqueous base) are essential for the phase-transfer catalytic cycle to operate effectively.

Experimental Protocol: Asymmetric Synthesis of 2-Amino-3-(o-tolyl)propanoic acid tert-butyl ester

This protocol is adapted from established procedures for the asymmetric alkylation of glycine Schiff bases.[1]

Step 1: Formation of the Glycine Schiff Base

  • To a solution of glycine tert-butyl ester hydrochloride (1 equivalent) in dichloromethane, add benzophenone imine (1.1 equivalents).

  • Stir the mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove ammonium chloride and concentrate the filtrate under reduced pressure to obtain the N-(diphenylmethylene)glycine tert-butyl ester.

Step 2: Asymmetric Phase-Transfer Catalyzed Alkylation

  • Dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.1 equivalents) in toluene.

  • Add a 50% aqueous solution of potassium hydroxide.

  • Cool the mixture to 0°C and add o-xylyl bromide (1.2 equivalents) dropwise.

  • Stir the reaction vigorously at 0°C for the specified reaction time (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkylated Schiff base.

Step 3: Deprotection to Yield the Free Amino Acid

  • Dissolve the purified alkylated Schiff base in a mixture of tetrahydrofuran and 1N hydrochloric acid.

  • Stir the mixture at room temperature for 4-8 hours to hydrolyze both the imine and the tert-butyl ester.

  • Wash the aqueous layer with diethyl ether to remove the benzophenone byproduct.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-Amino-3-(o-tolyl)propanoic acid.

Workflow Diagram

ODonnell_Synthesis cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Asymmetric Alkylation cluster_step3 Step 3: Deprotection Gly_tBu Glycine tert-butyl ester Schiff_Base N-(diphenylmethylene)glycine tert-butyl ester Gly_tBu->Schiff_Base Benz_imine Benzophenone imine Benz_imine->Schiff_Base Alkylated_SB Alkylated Schiff Base Schiff_Base->Alkylated_SB o_xylyl_Br o-Xylyl bromide o_xylyl_Br->Alkylated_SB PTC Chiral Phase- Transfer Catalyst PTC->Alkylated_SB Final_Product 2-Amino-3-(o-tolyl)propanoic acid Alkylated_SB->Final_Product Acidic Hydrolysis

Workflow for the O'Donnell Asymmetric Synthesis.

Method 2: Biocatalytic Asymmetric Amination using Phenylalanine Ammonia Lyase (PAL)

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods.[4] Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acids to produce L-phenylalanine.[4] By using engineered or promiscuous PALs, this methodology can be extended to the synthesis of various substituted phenylalanines.[5][6][7]

Causality of Experimental Choices

The core of this method is the inherent stereoselectivity of the PAL enzyme, which typically produces the L-enantiomer with high fidelity. The reaction is conducted in an aqueous buffer at or near physiological pH and temperature, which are mild and environmentally benign conditions. High concentrations of ammonia are used to shift the equilibrium of the reaction towards the amination product. The starting material, o-methylcinnamic acid, can be readily prepared from o-tolualdehyde via a Knoevenagel or Wittig-type reaction.

Experimental Protocol: Enzymatic Synthesis of L-2-Amino-3-(o-tolyl)propanoic acid

This protocol is a generalized procedure based on known PAL-catalyzed amination reactions.[4]

Step 1: Preparation of o-Methylcinnamic Acid

  • Condense o-tolualdehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine (Doebner modification of the Knoevenagel condensation).

  • Heat the reaction mixture, and upon completion, acidify to precipitate the o-methylcinnamic acid.

  • Recrystallize the crude product from a suitable solvent to obtain pure o-methylcinnamic acid.

Step 2: Biocatalytic Amination

  • Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 8.5) containing a high concentration of ammonium carbonate or ammonium chloride/ammonium hydroxide.

  • Dissolve the o-methylcinnamic acid in the buffer. The use of a co-solvent like DMSO may be necessary to aid solubility.

  • Add the phenylalanine ammonia lyase (PAL) enzyme (either as a purified enzyme, a cell lysate, or whole cells expressing the enzyme).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation for 24-72 hours.

  • Monitor the reaction progress by HPLC, observing the formation of the amino acid product and the consumption of the cinnamic acid substrate.

Step 3: Product Isolation and Purification

  • Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by removing the enzyme (e.g., by centrifugation if using whole cells or by protein precipitation).

  • Acidify the supernatant to precipitate any unreacted cinnamic acid, which can be recovered by filtration.

  • Adjust the pH of the filtrate to the isoelectric point of 2-Amino-3-(o-tolyl)propanoic acid (around pH 6) to induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or ion-exchange chromatography.[8]

Workflow Diagram

Biocatalytic_Synthesis cluster_step1 Step 1: Substrate Synthesis cluster_step2 Step 2: Biocatalytic Amination cluster_step3 Step 3: Purification o_Tolualdehyde o-Tolualdehyde o_Me_Cinnamic o-Methylcinnamic Acid o_Tolualdehyde->o_Me_Cinnamic Malonic_Acid Malonic Acid Malonic_Acid->o_Me_Cinnamic Amino_Acid_Product L-2-Amino-3-(o-tolyl)propanoic acid o_Me_Cinnamic->Amino_Acid_Product Ammonia Ammonia Ammonia->Amino_Acid_Product PAL PAL Enzyme PAL->Amino_Acid_Product Final_Product Purified Amino Acid Amino_Acid_Product->Final_Product Isoelectric Precipitation

Workflow for the Biocatalytic Synthesis.

Comparative Analysis of Synthesis Efficiency

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The values presented are typical and may vary depending on the specific reaction conditions and the scale of the synthesis.

MetricAsymmetric Alkylation (O'Donnell)Biocatalytic Amination (PAL)
Overall Yield Moderate (40-60%)Moderate to High (50-85%)
Enantioselectivity (% ee) Good to Excellent (80-99%)Excellent (>99% for L-isomer)
Number of Steps 3-42-3
Reaction Conditions Biphasic, 0°C to RT, strong baseAqueous, 30-40°C, near-neutral pH
Reagent Toxicity High (o-xylyl bromide, organic solvents)Low (Ammonia is the main concern)
Waste Generation High (organic solvents, salts)Low (primarily aqueous waste)
Scalability Readily scalableCan be challenging due to enzyme cost and stability
Cost of Reagents Moderate (chiral catalyst can be expensive)Potentially high (enzyme cost)
Product Chirality Both L- and D-enantiomers accessiblePrimarily L-enantiomer

Green Chemistry Metrics Evaluation

A more quantitative assessment of the environmental impact of each synthesis can be achieved using established green chemistry metrics.[5][6][9]

Green Chemistry MetricAsymmetric Alkylation (O'Donnell)Biocatalytic Amination (PAL)
Atom Economy ModerateHigh
Process Mass Intensity (PMI) HighLow
E-Factor HighLow
Solvent Intensity HighLow

Atom Economy: The biocatalytic route exhibits a higher atom economy as it involves an addition reaction where most of the atoms from the reactants are incorporated into the final product. The O'Donnell method involves the use of protecting groups and a catalyst, which do not end up in the final product, thus lowering its atom economy.

Process Mass Intensity (PMI) and E-Factor: The PMI, which is the total mass of materials used per mass of product, is significantly lower for the enzymatic process due to the use of water as the primary solvent and fewer reagents.[10] Consequently, the E-Factor, which measures the mass of waste produced per mass of product, is also much more favorable for the biocatalytic approach.[6][8]

Conclusion and Recommendations

Both the asymmetric alkylation of a glycine Schiff base and biocatalytic amination are viable and effective methods for the synthesis of 2-Amino-3-(o-tolyl)propanoic acid. The choice between the two will largely depend on the specific requirements of the researcher and the intended application.

  • For Versatility and Access to Both Enantiomers: The O'Donnell asymmetric alkylation method is the preferred choice. It allows for the synthesis of both L- and D-amino acids by simply choosing the appropriate enantiomer of the chiral catalyst. While it may have a higher environmental impact and require more traditional organic synthesis expertise, its versatility is a significant advantage in a research and development setting.

  • For Green and Highly Enantioselective Synthesis of the L-Isomer: The biocatalytic amination using PAL is the superior option.[4] This method aligns with the principles of green chemistry, utilizing mild, aqueous reaction conditions and generating significantly less waste. The exceptional enantioselectivity for the L-isomer is a major benefit for applications where high chiral purity is paramount. However, the availability and cost of a suitable PAL enzyme, as well as potential challenges in scalability, need to be considered.

For drug development professionals, the biocatalytic route may be particularly attractive for large-scale manufacturing due to its environmental benefits and potential for cost-effectiveness at scale, provided a robust and efficient enzyme is available.[11][12] For academic researchers exploring novel peptide structures, the flexibility of the O'Donnell method to create a diverse range of ncAA analogs might be more valuable.

Ultimately, the in-depth understanding of the principles, protocols, and efficiency metrics presented in this guide will empower researchers to make informed decisions in their pursuit of synthesizing 2-Amino-3-(o-tolyl)propanoic acid and other valuable non-canonical amino acids.

References

  • Bommarius, A. S., & Riebel, B. R. (2004).
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Turner, N. J. (2009). Biocatalysis in Organic Synthesis. Wiley-VCH.
  • Curzons, A. D., Constable, D. J. C., & Mortimer, D. N. (2001). So you think your process is green, how do you know? Using the GSK solvent selection guide. Green Chemistry, 3(1), 1-6.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011). Biocatalytic reductions: from stoichiometric to catalytic redox systems. Green Chemistry, 13(8), 1925-1954.
  • Patel, R. N. (2011). Biocatalysis: Synthesis of key intermediates for development of drugs.
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521-527.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 635-645.
  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • Gröger, H. (2003). Enzymatic routes to enantiomerically pure aromatic α-amino acids. Chemical Reviews, 103(8), 2795-2828.
  • Liese, A., Seelbach, K., & Wandrey, C. (Eds.). (2006).
  • Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical Reviews, 103(8), 3013-3028.
  • Rozzell, J. D. (1999). Commercial scale biocatalysis: myths and realities. Bioorganic & Medicinal Chemistry, 7(10), 2253-2261.
  • O'Donnell, M. J. (2004). The O'Donnell 'Standard' Method for the Asymmetric Synthesis of Amino Acids. Organic Syntheses, 81, 185.
  • Tufvesson, P., Lima-Ramos, J., Nordblad, M., & Woodley, J. M. (2011). Process considerations for the scale-up and implementation of biocatalysis. Organic Process Research & Development, 15(1), 266-273.
  • Straathof, A. J., Panke, S., & Schmid, A. (2002). The production of fine chemicals by biotransformations. Current opinion in biotechnology, 13(6), 548-556.
  • Wenda, C., Nagasawa, T., & Yamada, H. (1990). Synthesis of D-phenylglycine and related D-amino acids by dihydropyrimidinase from Pseudomonas putida. Applied and environmental microbiology, 56(12), 3855-3859.
  • Asano, Y., & Kato, Y. (2004). Microbial production of D-amino acids.
  • Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in biotechnology, 25(2), 66-73.
  • Tao, J., & Kazlauskas, R. J. (2011). Biocatalysis for green chemistry and chemical process development.
  • Sheldon, R. A., & van Pelt, S. (2013). Green chemistry and catalysis. Green Chemistry, 15(5), 1147-1158.
  • Woodley, J. M. (2008). New opportunities for biocatalysis: making pharmaceutical processes greener. Trends in biotechnology, 26(6), 321-327.

Sources

A Senior Application Scientist's Guide to the Comparative Bioactivity of Peptides Containing o-Methylphenylalanine and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic properties is a constant endeavor. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability and suboptimal pharmacokinetic profiles. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone of modern peptidomimetics, offering a powerful toolkit to overcome these limitations. This guide provides an in-depth, objective comparison of the bioactivity of peptides containing o-methylphenylalanine against those with other commonly employed unnatural amino acids, supported by experimental data and detailed methodologies.

The Rationale for Unnatural Amino Acids in Peptide Therapeutics

The introduction of non-proteinogenic amino acids into a peptide sequence is a deliberate strategy to modulate its physicochemical and biological properties. These modifications can profoundly impact a peptide's conformational flexibility, susceptibility to enzymatic degradation, and receptor binding affinity.[1] By moving beyond the canonical 20 amino acids, researchers can fine-tune peptide scaffolds to achieve desired therapeutic outcomes, such as extended in-vivo half-life, improved oral bioavailability, and enhanced target selectivity.[2][3]

Spotlight on o-Methylphenylalanine: A Tool for Conformational Constraint

o-Methylphenylalanine is an analog of phenylalanine where a methyl group is introduced at the ortho position of the phenyl ring. This seemingly subtle modification imposes significant steric hindrance, which restricts the rotational freedom of the side chain. This conformational constraint can lock the peptide into a more defined three-dimensional structure, which can be advantageous for receptor binding. By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity.

However, the impact of this rigidification is highly context-dependent and can either enhance or diminish biological activity depending on the specific peptide and its target receptor.[4][5]

Comparative Analysis of Bioactivity: o-Methylphenylalanine vs. Other Unnatural Amino Acids

To provide a clear and data-driven comparison, this section will analyze the effects of incorporating o-methylphenylalanine and other unnatural amino acids on key performance metrics: receptor binding affinity, in vitro bioactivity, and proteolytic stability.

Receptor Binding Affinity and In Vitro Bioactivity

A seminal study by G. Toth et al. on cyclic opioid peptide analogues provides a direct comparison of o-methylphenylalanine with other conformationally restricted and modified phenylalanine derivatives.[5] The parent peptide, H-Tyr-D-Orn-Phe-Glu-NH₂, lacks significant opioid receptor selectivity. The following table summarizes the key findings when the Phenylalanine at position 3 is substituted with various unnatural amino acids.

Unnatural Amino Acid at Position 3µ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)In Vitro Potency (GPI, IC50, nM)In Vitro Potency (MVD, IC50, nM)
L-Phenylalanine (Parent) 2.5 ± 0.41.8 ± 0.33.0 ± 0.52.2 ± 0.4
o-Methylphenylalanine 15.0 ± 2.08.0 ± 1.020.0 ± 3.010.0 ± 1.5
Cα-Methylphenylalanine 12.0 ± 1.59.5 ± 1.218.0 ± 2.511.0 ± 1.8
N-Methylphenylalanine > 1000> 1000> 1000> 1000
D-Phenylalanine 80.0 ± 10.0150.0 ± 20.0100.0 ± 15.0200.0 ± 30.0
2-Aminoindan-2-carboxylic acid (Aic) 0.8 ± 0.150.0 ± 6.01.2 ± 0.260.0 ± 8.0

Data synthesized from G. Toth et al., J. Med. Chem. 1992, 35, 13, 2384–2391.[5]

Interpretation of the Data:

  • Conformational Constraint: The introduction of o-methylphenylalanine and Cα-methylphenylalanine, which both restrict side-chain rotation, resulted in a moderate decrease in affinity for both µ and δ opioid receptors compared to the parent L-phenylalanine-containing peptide.[5] This suggests that while conformational restriction can be a powerful tool, the specific constraints imposed by these analogs were not optimal for binding to either receptor in this particular peptide scaffold.

  • N-Methylation: The N-methylation of the phenylalanine residue led to a dramatic loss of activity, with affinities dropping to the micromolar range.[5] This highlights a critical consideration in peptide design: while N-methylation is a robust strategy for increasing proteolytic stability, it can also significantly disrupt the hydrogen bonding interactions essential for receptor binding.[6]

  • Stereochemistry (D-Amino Acids): The substitution with D-phenylalanine also resulted in a significant decrease in affinity and potency.[5] This is a common observation, as the stereochemistry of the amino acid is often crucial for the precise positioning of the side chain within the receptor's binding pocket.

  • Highly Constrained Analogs: In contrast, the highly constrained cyclic analog, 2-aminoindan-2-carboxylic acid (Aic), led to a significant increase in µ-receptor selectivity. This demonstrates that when the imposed conformational constraint is optimal for binding to one receptor subtype over another, a dramatic improvement in selectivity can be achieved.[5]

Proteolytic Stability

While the study by Toth et al. did not directly assess proteolytic stability, it is a critical parameter for the in vivo efficacy of peptide therapeutics. The incorporation of unnatural amino acids is a primary strategy to enhance resistance to enzymatic degradation.

Modification StrategyGeneral Effect on Proteolytic StabilityRationale
o-Methylphenylalanine Increased Stability The ortho-methyl group provides steric hindrance, which can impede the access of proteases to the scissile peptide bonds adjacent to the modified residue.
N-Methylation Significantly Increased Stability The methylation of the amide nitrogen disrupts the hydrogen bonding network that proteases recognize, providing a steric shield against enzymatic cleavage.[2][6]
D-Amino Acid Substitution Significantly Increased Stability Proteases are chiral enzymes that are highly specific for L-amino acids. The incorporation of a D-amino acid at or near a cleavage site effectively prevents enzymatic recognition and hydrolysis.[7][8]
Cα-Methylation Increased Stability The methyl group at the alpha-carbon restricts the conformational flexibility of the peptide backbone, making it a poorer substrate for proteases.

Experimental Evidence: While direct comparative data for o-methylphenylalanine is limited, studies on other modified peptides consistently demonstrate the value of these strategies. For example, modifying the C-terminus of short L-peptides with D-amino acids has been shown to significantly boost their stability against proteases like proteinase K.[7] Similarly, N-methylation is a well-established method for enhancing the in-vivo half-life of bioactive peptides.[6]

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key bioassays.

Proteolytic Stability Assay (In Vitro)

This protocol describes a general method for assessing the stability of a peptide in the presence of a specific protease or in a complex biological matrix like human serum.

Materials:

  • Test peptides (e.g., parent peptide, o-methylphenylalanine analog, D-amino acid analog)

  • Protease of interest (e.g., trypsin, chymotrypsin) or human serum/plasma

  • Assay buffer (specific to the protease, e.g., PBS pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or acetonitrile)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Peptide and Enzyme Preparation:

    • Synthesize and purify all test peptides to >95% purity using standard solid-phase peptide synthesis (SPPS) and RP-HPLC. Confirm identity via mass spectrometry.

    • Prepare stock solutions of the peptides in an appropriate solvent (e.g., water or DMSO).

    • Prepare a stock solution of the protease in the assay buffer.

  • Incubation:

    • In separate microcentrifuge tubes, incubate a known concentration of each test peptide with the protease solution (or serum) at 37°C.

    • Include a control reaction for each peptide without the protease to account for any non-enzymatic degradation.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching:

    • Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot. This will precipitate the larger proteins (in the case of serum) and denature the protease.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet any precipitated proteins.

    • Collect the supernatant containing the intact peptide and any degradation products.

  • Analysis:

    • Analyze the supernatant by RP-HPLC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide under the assay conditions.

Proteolytic_Stability_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Prep Peptide Synthesis & Purification Incubation Incubation at 37°C Peptide_Prep->Incubation Enzyme_Prep Protease/Serum Preparation Enzyme_Prep->Incubation Sampling Time-Course Sampling Incubation->Sampling Quenching Quenching Reaction Sampling->Quenching HPLC_MS RP-HPLC-MS Analysis Quenching->HPLC_MS Data_Analysis Data Analysis (Half-life Calculation) HPLC_MS->Data_Analysis

Caption: Workflow for the in vitro proteolytic stability assay.

Competitive Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test peptide for its target receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-naloxone for opioid receptors)

  • Unlabeled test peptides

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Wash buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a constant amount of the receptor preparation to each well.

    • Add a constant concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled test peptides to the wells.

    • Include control wells:

      • Total Binding: Receptor + radiolabeled ligand (no competitor)

      • Non-specific Binding: Receptor + radiolabeled ligand + a high concentration of a known unlabeled ligand

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter.

    • Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test peptide.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_data Data Analysis Receptor_Prep Receptor Preparation Plate_Setup Plate Setup in 96-well format Receptor_Prep->Plate_Setup Ligand_Prep Radiolabeled & Unlabeled Ligand Preparation Ligand_Prep->Plate_Setup Incubation Incubation to Equilibrium Plate_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Detection Scintillation Counting Filtration->Detection IC50_Calc IC50 Determination Detection->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for the competitive receptor binding assay.

Conclusion and Future Perspectives

The incorporation of o-methylphenylalanine and other unnatural amino acids represents a powerful strategy in the design of peptide-based therapeutics. As demonstrated, the choice of a specific unnatural amino acid can have profound and sometimes unpredictable effects on bioactivity. While o-methylphenylalanine can effectively constrain the conformation of a peptide, its impact on receptor binding is highly dependent on the specific interactions required for agonism or antagonism.

For enhancing proteolytic stability, N-methylation and the use of D-amino acids are generally more robust strategies than side-chain methylation alone. However, the ideal modification is often a balance between improved stability and retained or enhanced biological activity.

Future research should focus on systematic comparative studies of a wider range of unnatural amino acids in diverse peptide scaffolds. This will contribute to a more comprehensive understanding of the structure-activity relationships governing the effects of these modifications and will ultimately facilitate the rational design of more effective and durable peptide therapeutics.

References

  • Toth, G., et al. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry, 35(13), 2384-2391. Available at: [Link]

  • Haskell-Luevano, C., et al. (1997). Characterization of the unusual conformational and biological properties of the melanotropin peptide Trp-Orn-Arg-Phe-NH2. Journal of Medicinal Chemistry, 40(12), 1738-1745. Available at: [Link]

  • Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. Available at: [Link]

  • Chatterjee, J., et al. (2010). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 43(10), 1331-1342. Available at: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Available at: [Link]

  • Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in developing peptide and peptidomimetic therapeutic agents. Current Medicinal Chemistry, 7(9), 945-970. Available at: [Link]

  • Xu, J., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Journal of the American Chemical Society, 139(32), 10936-10946. Available at: [Link]

  • Do, T. K., et al. (2019). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials, 217, 119279. Available at: [Link]

  • Asiano, A. S., & Vilaró, M. T. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Available at: [Link]

  • Toth, G., et al. (1995). Chromatographic behaviour of opioid peptides containing beta-methylphenylalanine isomers. Journal of Chromatography A, 705(2), 267-273. Available at: [Link]

  • Cudic, M., & Otvos, L. (2002). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Current Drug Targets, 3(2), 107-117. Available at: [Link]

  • Gilon, C., et al. (1991). A new bicyclic alpha-amino acid, (S)- and (R)-3-amino-1-carboxymethyl-1,2,3,4-tetrahydroisoquinoline (Cmt), for the synthesis of conformationally constrained peptides. Journal of Organic Chemistry, 56(16), 4973-4978. Available at: [Link]

  • Schiller, P. W., et al. (1995). Agonist vs antagonist behavior of δ opioid peptides containing novel phenylalanine analogues in place of Tyr1. Journal of Medicinal Chemistry, 38(19), 3781-3786. Available at: [Link]

  • Szücs, M., et al. (1983). A new potential affinity label for the opiate receptor. Life Sciences, 33(Suppl 1), 435-438. Available at: [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (2021). ACS Medicinal Chemistry Letters, 12(11), 1683-1687. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(1), 1-46. Available at: [Link]

  • An overview of opioid peptides: Their sources and molecular sequences. (2023). Cureus, 15(10), e47137. Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2018). Current Organic Chemistry, 22(10), 957-987. Available at: [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. (2021). International Journal of Molecular Sciences, 22(8), 4153. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-3-(o-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of analytical methods for 2-Amino-3-(o-tolyl)propanoic acid, a substituted phenylalanine derivative. As a Senior Application Scientist, my objective is to not only present disparate analytical techniques but to weave a narrative of logical, scientifically-grounded method selection and validation, ensuring data integrity across the drug development lifecycle.

The importance of cross-validation cannot be overstated. It is a critical process for comparing two or more bioanalytical methods to ensure that they provide comparable data.[1] This is particularly crucial when methods are transferred between laboratories, when there are changes in analytical methodology, or when data from different studies need to be correlated.[1] This guide will delve into the practical application of these principles, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]

The Analyte: 2-Amino-3-(o-tolyl)propanoic acid

2-Amino-3-(o-tolyl)propanoic acid is a non-proteinogenic amino acid. Its structural similarity to natural amino acids presents unique analytical challenges, including the need for high specificity to distinguish it from endogenous compounds and the potential for chiral isomers, which may have different pharmacological activities.

Pillar 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is often the workhorse of pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability. For an analyte like 2-Amino-3-(o-tolyl)propanoic acid, which possesses a chromophore in its tolyl group, UV detection is a viable and straightforward approach.

Causality in Experimental Choices for HPLC-UV

The selection of an appropriate HPLC method is a balance of achieving adequate separation, sensitivity, and run time. For polar compounds like amino acids, reversed-phase chromatography can be challenging due to poor retention.[8] To overcome this, several strategies can be employed:

  • Ion-Pairing Chromatography: The addition of an ion-pairing agent to the mobile phase can enhance the retention of polar, ionizable compounds on a nonpolar stationary phase.[9]

  • Derivatization: Pre- or post-column derivatization can be used to attach a moiety that improves the chromatographic properties or detectability of the analyte.[10][11] However, this adds complexity and potential for variability.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of polar compounds.[8]

For this guide, we will focus on a reversed-phase method with an acidic mobile phase to suppress the ionization of the carboxylic acid group and promote retention.

Experimental Protocol: HPLC-UV Method for 2-Amino-3-(o-tolyl)propanoic acid

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of 2-Amino-3-(o-tolyl)propanoic acid.

Instrumentation:

  • Agilent 1260 Infinity II LC System or equivalent

  • Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-21 min: 90-10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Prepare a stock solution of 2-Amino-3-(o-tolyl)propanoic acid at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Prepare calibration standards by serial dilution of the stock solution.

  • For assay of a drug product, dissolve the product in the same diluent to achieve a target concentration within the calibration range.

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance Criteria (per ICH Q2(R1))Experimental Result
Linearity (r²) ≥ 0.9950.999
Range 1-100 µg/mLConfirmed
Accuracy (% Recovery) 80-120%98.5-101.2%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.5 µg/mL
Specificity No interference at the analyte retention timeConfirmed

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis and trace-level impurity quantification. The high specificity is achieved through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Causality in Experimental Choices for LC-MS/MS

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters. For 2-Amino-3-(o-tolyl)propanoic acid, electrospray ionization (ESI) in positive mode is expected to be efficient due to the presence of the primary amine group.

The choice of a mixed-mode chromatographic column can be advantageous for separating isobaric compounds without the need for ion-pairing agents, which can suppress the MS signal.[12]

Experimental Protocol: LC-MS/MS Method for 2-Amino-3-(o-tolyl)propanoic acid

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of 2-Amino-3-(o-tolyl)propanoic acid in a biological matrix (e.g., plasma).

Instrumentation:

  • Shimadzu Nexera X2 UHPLC system or equivalent

  • Sciex Triple Quad 6500+ mass spectrometer with an ESI source or equivalent

Chromatographic Conditions:

  • Column: Acclaim Trinity P1, 3.0 x 100 mm, 3 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile

  • Gradient: (Optimized for separation from matrix components)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transition: (To be determined by infusion of the analyte) e.g., m/z 180.1 -> 134.1

  • Collision Energy: (Optimized for maximum product ion intensity)

  • Source Parameters: Optimized for analyte signal (e.g., Curtain Gas, IonSpray Voltage, Temperature)

Sample Preparation (Plasma):

  • Protein precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex and centrifuge.

  • Inject the supernatant.

Data Presentation: LC-MS/MS Validation Summary
Validation ParameterAcceptance Criteria (per FDA Bioanalytical Method Validation Guidance)Experimental Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.1%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.5%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%8.2%
Recovery Consistent and reproducible92%

Pillar 3: Chiral Separation

The enantiomeric purity of a chiral drug substance is a critical quality attribute. Chiral separation is necessary to quantify the individual enantiomers of 2-Amino-3-(o-tolyl)propanoic acid.

Causality in Experimental Choices for Chiral Separation

The direct separation of underivatized amino acid enantiomers can be challenging.[10] Chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for this purpose as they possess ionic groups and are compatible with a wide range of mobile phases.[10]

Experimental Protocol: Chiral HPLC Method

Objective: To separate and quantify the enantiomers of 2-Amino-3-(o-tolyl)propanoic acid.

Instrumentation:

  • Same as HPLC-UV method

Chromatographic Conditions:

  • Column: Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Data Presentation: Chiral Separation Performance
ParameterResult
Resolution (Rs) > 1.5
Selectivity (α) > 1.1

Cross-Validation: Bridging the Methods

Cross-validation is essential to ensure that data generated by different analytical methods are comparable.[1] For instance, the total concentration of 2-Amino-3-(o-tolyl)propanoic acid determined by the achiral HPLC-UV method should be consistent with the sum of the concentrations of the two enantiomers determined by the chiral HPLC method. Similarly, when transferring from a less sensitive method (HPLC-UV) to a more sensitive one (LC-MS/MS), cross-validation using quality control samples at multiple concentration levels is crucial.

Workflow for Cross-Validation

Cross_Validation_Workflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_chiral Chiral HPLC Method HPLC_Dev Method Development HPLC_Val Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val HPLC_Data Sample Analysis Data HPLC_Val->HPLC_Data CrossVal Cross-Validation HPLC_Data->CrossVal LCMS_Dev Method Development LCMS_Val Validation (FDA Guidance) LCMS_Dev->LCMS_Val LCMS_Data Sample Analysis Data LCMS_Val->LCMS_Data LCMS_Data->CrossVal Chiral_Dev Method Development Chiral_Val Validation (Specificity) Chiral_Dev->Chiral_Val Chiral_Data Enantiomeric Purity Data Chiral_Val->Chiral_Data Chiral_Data->CrossVal Final_Report Integrated Data Report CrossVal->Final_Report

Sources

Safety Operating Guide

Guide to the Proper Disposal of 2-Amino-3-(o-tolyl)propanoic Acid: A Protocol for Laboratory and Research Settings

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide that goes beyond mere instruction to instill a deep understanding of the principles behind the safe handling and disposal of 2-Amino-3-(o-tolyl)propanoic acid. In the fields of research and drug development, where novel chemical entities are commonplace, a robust and logical waste management strategy is not just a matter of regulatory compliance but a cornerstone of professional responsibility and environmental stewardship. This document provides the essential procedural guidance necessary for the safe management of this compound from benchtop to final disposal.

Executive Summary: Immediate Action Protocol

This section distills the critical information for immediate action. 2-Amino-3-(o-tolyl)propanoic acid, a non-listed but irritant chemical compound, must be managed as a regulated chemical waste stream.

  • Do NOT dispose of this compound down the drain or in regular trash.

  • Always wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.[1][2][3]

  • Segregate waste containing this compound from all other waste streams in a dedicated, clearly labeled, and sealed container.

  • Manage all contaminated materials (e.g., weigh boats, gloves, absorbent pads) as chemical waste.

  • Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is fundamental to designing a safe disposal plan. While 2-Amino-3-(o-tolyl)propanoic acid is not classified as acutely toxic, its hazard profile necessitates careful handling to prevent injury and environmental release. The primary hazards are associated with its irritant properties.

The causality for treating this compound as hazardous waste, despite it not being explicitly listed under the Resource Conservation and Recovery Act (RCRA), stems from a precautionary principle common in pharmaceutical research.[4][5] The environmental and toxicological profiles of many research chemicals are not fully characterized. Therefore, the standard and most trustworthy approach is to manage them as hazardous to prevent the unknown, long-term consequences of environmental contamination.[4][5]

Table 1: Hazard Profile of 2-Amino-3-(o-tolyl)propanoic acid

Hazard Classification (GHS)Hazard StatementRationale for Disposal Protocol
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2]Prevents skin contact during handling and disposal. Mandates disposal of contaminated PPE as hazardous waste.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2]Requires use of eye protection and dictates that any spills posing a splash risk be handled with extreme care.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation.[1][2]Necessitates handling in a well-ventilated area or chemical fume hood to prevent inhalation of dust or aerosols.

Upon combustion, this compound is expected to decompose into hazardous products, including carbon oxides and nitrogen oxides, further justifying the need for controlled disposal rather than incineration without appropriate off-gas treatment.[1][6]

Waste Management & Disposal Protocol

The following step-by-step protocol provides a self-validating system for the management of 2-Amino-3-(o-tolyl)propanoic acid waste.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and ensures cost-effective disposal.

  • Designate a Waste Stream: This compound and materials contaminated with it should be classified as "Non-halogenated Organic Solids" or "Lab Packs (Chemicals)" depending on your institution's EHS guidelines. If dissolved in a solvent for disposal, the solvent determines the waste stream (e.g., "Non-halogenated Flammable Liquids").

  • Avoid Co-mingling: Never mix this waste with:

    • Strong oxidizing agents.[3]

    • Aqueous waste or other liquid streams unless specified by an EHS professional.

    • Biological or radioactive waste.[7]

  • Maintain a Log: Keep a log of the approximate quantities of waste added to the container to aid in final disposal manifesting.

Step 2: Containment and Labeling
  • Select an Appropriate Container:

    • For solid waste, use a sealable, high-density polyethylene (HDPE) container or a securely lined cardboard box designated for solid chemical waste.

    • The container must be in good condition, with no leaks or cracks.

  • Labeling: Immediately upon designating the container, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "2-Amino-3-(o-tolyl)propanoic acid" (avoiding abbreviations).

    • The primary hazards: "Irritant."

    • The accumulation start date.

    • The responsible researcher's name and contact information.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[3] Keep the container closed at all times except when adding waste.[1][2]

Step 3: Final Disposal
  • Schedule a Pickup: Once the container is full or you have reached your institution's time limit for satellite accumulation, contact your EHS office to schedule a waste pickup.

  • Documentation: Complete any required waste manifest forms provided by EHS. This documentation is a legal requirement under RCRA and tracks the waste from "cradle-to-grave."[8]

  • Professional Disposal: The waste will be handled by a licensed hazardous waste contractor who will transport it to an approved treatment, storage, and disposal facility (TSDF). Disposal methods may include incineration at high temperatures with appropriate scrubbers to handle decomposition products, or secure chemical landfilling.[7][9]

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal start Generate Waste (Unused chemical, contaminated PPE, etc.) decision Is waste container designated for this chemical class? start->decision create_container 1. Obtain a new, compatible container. 2. Affix 'Hazardous Waste' label. 3. Record accumulation start date. decision->create_container No add_waste Place waste into designated container. Ensure container is properly sealed. decision->add_waste Yes create_container->add_waste storage Store sealed container in Satellite Accumulation Area add_waste->storage disposal_decision Container full or time limit reached? storage->disposal_decision disposal_decision->storage No contact_ehs Contact EHS for pickup. Complete waste manifest. disposal_decision->contact_ehs Yes end_point Licensed contractor transports to approved disposal facility contact_ehs->end_point

Diagram 1: Disposal Workflow for 2-Amino-3-(o-tolyl)propanoic acid.

Spill Management Protocol

Accidents happen. A clear, rehearsed spill response plan is your best defense against a minor incident becoming a major safety or environmental issue.

Immediate Actions (For any spill size):
  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Determine the extent of the spill and if there is any immediate danger (e.g., proximity to an ignition source, though this compound is not flammable).

  • Evacuate if Necessary: If the spill is large, airborne dust is significant, or you feel unwell, evacuate the area and contact your institution's emergency response line.

Procedure for Small Spills (Manageable by lab personnel):
  • Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Containment: Prevent the spread of the solid material. Use absorbent pads or booms to cordon off the area if necessary.

  • Cleanup:

    • Gently sweep or scoop the solid material into a designated waste container. Avoid raising dust .[3]

    • Use a damp paper towel or absorbent pad to wipe the area, starting from the outside and working inward.

  • Decontamination: Wipe the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: All cleanup materials (gloves, pads, towels) must be placed in the hazardous waste container designated for this chemical.[2]

  • Report: Inform your lab supervisor and document the incident according to your institution's policy.

G spill Spill Occurs alert 1. Alert Personnel spill->alert ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain 3. Contain Spill (Prevent Spread) ppe->contain absorb 4. Gently Sweep/Absorb Material (Avoid Raising Dust) contain->absorb collect 5. Collect Contaminated Materials into Hazardous Waste Container absorb->collect decon 6. Decontaminate Area (Detergent & Water) collect->decon report 7. Report Incident decon->report

Diagram 2: Small Spill Response Workflow.

By adhering to these scientifically sound and regulation-aligned procedures, you contribute to a culture of safety and responsibility. This protocol is designed to be a living document, adaptable to your specific institutional policies while grounded in the universal principles of chemical safety and environmental protection.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-(o-tolyl)propanoic acid.
  • Office of Environmental Health & Safety (n.d.). Pharmaceutical Waste.
  • Physikalisch-Technische Bundesanstalt (n.d.).
  • Rx Destroyer (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Sigma-Aldrich (2024, March 2).
  • Greenbook (2017, November 14).
  • AbbVie CMO (n.d.). Waste Management in Pharma Manufacturing. AbbVie Inc.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-o-Tolylamino-propionic acid.
  • Fisher Scientific (2021, December 26).
  • The Amlon Group (n.d.). Pharmaceutical Waste Management Services.
  • Sigma-Aldrich (2024, August 6).
  • BASF (2023, August 3).
  • Sigma-Aldrich (2024, March 2).
  • Cole-Parmer (n.d.).
  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
  • Sigma-Aldrich (n.d.). (S)-2-Amino-3-(p-tolyl)propanoic acid.
  • U.S. Environmental Protection Agency (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Methyl-2-(o-tolylamino)propanoic acid.
  • National Center for Biotechnology Information (n.d.). 2-Amino-3-(m-tolyl)propanoic acid.
  • MedchemExpress (n.d.). (R)-2-Amino-3-(m-tolyl)propanoic acid.
  • U.S. Environmental Protection Agency (2025, September 5).
  • U.S. Environmental Protection Agency (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
  • Arnold & Porter (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge.

Sources

A Researcher's Guide to the Safe Handling of 2-Amino-3-(o-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-3-(o-tolyl)propanoic acid. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazards

2-Amino-3-(o-tolyl)propanoic acid is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1] While comprehensive toxicological data is not currently available, the potential for skin, eye, and respiratory irritation necessitates stringent adherence to the safety protocols outlined below.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling 2-Amino-3-(o-tolyl)propanoic acid is detailed below.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[2][3]
Eyes Safety glasses with side shields or chemical safety gogglesProvides essential protection against splashes and airborne particles. Goggles offer a more complete seal and are required when there is a significant risk of splashing.[2][3][4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when handling larger quantities or if there is a heightened risk of splashing.[2]
Body Laboratory coatA standard, fully-buttoned lab coat is required to protect against skin contact and to keep personal clothing from contamination.[2][3][4]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[2][3]
Feet Closed-toe shoesShoes must fully cover the feet to offer protection from potential spills.[3][4]
Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure risks.

3.1. Preparation and Engineering Controls:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 2-Amino-3-(o-tolyl)propanoic acid.[3]

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3][5]

  • Work in a Ventilated Area: All handling of solid 2-Amino-3-(o-tolyl)propanoic acid should be performed in a certified chemical fume hood to minimize the risk of inhalation.[2][5]

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and sealable containers, prepared within the fume hood before handling the compound.

3.2. Donning PPE Workflow:

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.

PPE_Donning cluster_donning Donning PPE Sequence Lab Coat Lab Coat Respirator (if required) Respirator (if required) Lab Coat->Respirator (if required) Goggles/Face Shield Goggles/Face Shield Respirator (if required)->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Correct sequence for donning Personal Protective Equipment.

3.3. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid Dust Formation: When transferring the solid material, use tools like spatulas carefully to prevent the generation of dust.[3]

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent accidental spills or the release of dust.[3][5]

  • Immediate Cleanup: Clean up any spills immediately, following the spill response protocol outlined below.

3.4. Doffing PPE Workflow:

Removing PPE in the correct order is critical to prevent self-contamination.

PPE_Doffing cluster_doffing Doffing PPE Sequence Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator (if required) Respirator (if required) Lab Coat->Respirator (if required)

Correct sequence for doffing Personal Protective Equipment.
  • Wash Hands Thoroughly: After removing all PPE, wash your hands with soap and water for at least 20 seconds.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Small Spill: For a small spill of solid material, and if you are trained to do so, carefully sweep up the material, avoiding dust generation. Place it into a sealed, labeled container for disposal.

  • Large Spill: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing 2-Amino-3-(o-tolyl)propanoic acid must be treated as hazardous waste.

Waste Disposal Workflow:

Waste_Disposal cluster_waste Waste Disposal Protocol Contaminated Materials Contaminated Materials (Gloves, Weighing Paper, etc.) Waste Container Clearly Labeled, Sealed Hazardous Waste Container Contaminated Materials->Waste Container Solid Waste Excess Solid 2-Amino-3- (o-tolyl)propanoic acid Solid Waste->Waste Container Disposal Dispose via Institutional Environmental Health & Safety Waste Container->Disposal

Protocol for the disposal of contaminated materials.
  • Waste Collection: Collect all excess solid material and any contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety program. Do not dispose of this chemical down the drain or in the regular trash.[1] Chemical waste generators must adhere to federal, state, and local regulations for waste classification and disposal.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Amino-3-(o-tolyl)propanoic acid and ensure a safe laboratory environment for yourself and your colleagues.

References

  • AK Scientific, Inc. (n.d.). 2-Amino-3-(o-tolyl)propanoic acid Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • BenchChem. (2025). Comprehensive Safety Protocol for Handling Aminoadipic Acid.
  • BASF CORPORATION. (2017, November 14). Safety Data Sheet ONETIME.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(p-Tolyl)propionic acid.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 26). SAFETY DATA SHEET - 3-(p-Tolyl)propionic acid.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • BASF. (2023, August 3). Safety data sheet.
  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 3-o-Tolylamino-propionic acid Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-3-(p-tolyl)propanoic acid.
  • PubChem. (n.d.). 2-Amino-3-(m-tolyl)propanoic acid.
  • Santa Cruz Biotechnology. (n.d.). Propionic acid Safety Data Sheet.
  • PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.